molecular formula C5H8O4 B3167203 2-Acetolactate CAS No. 918-44-5

2-Acetolactate

Cat. No.: B3167203
CAS No.: 918-44-5
M. Wt: 132.11 g/mol
InChI Key: NMDWGEGFJUBKLB-UHFFFAOYSA-N
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Description

2-Acetolactate, with the chemical formula C5H8O4 and an average molecular weight of 132.11 g/mol, is a crucial short-chain keto acid intermediate in multiple biochemical pathways . It is centrally involved in the biosynthetic pathways of valine, leucine, and isoleucine, where it is synthesized from pyruvate by the enzyme acetolactate synthase [EC:2.2.1.6] . It is subsequently converted to (R)-Acetoin by acetolactate decarboxylase [EC:4.1.1.5] or to 2,3-Dihydroxy-3-methylbutanoate by ketol-acid reductoisomerase [EC:1.1.1.86] . Beyond amino acid synthesis, this compound also plays a significant role in pantothenate and CoA biosynthesis . In industrial research, particularly in dairy microbiology, this compound is a key precursor to diacetyl, a compound responsible for the characteristic flavor of many fermented dairy products such as butter, quarg, and buttermilk . Its instability and rapid decarboxylation make it a subject of interest in metabolic studies and fermentation process optimization . The compound is predicted to have a water solubility of approximately 286 g/L and features two hydrogen bond donor counts and four hydrogen bond acceptor counts . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-hydroxy-2-methyl-3-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-3(6)5(2,9)4(7)8/h9H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDWGEGFJUBKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801343582
Record name 2-Acetolactate
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Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Acetolactate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006833
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

918-44-5
Record name 2-Acetolactic acid, (+/-)-
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Record name 2-Acetolactate
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Record name 2-ACETOLACTIC ACID, (±)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Central Role of α-Acetolactate in Amino Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Acetolactate is a pivotal intermediate in the biosynthesis of the essential branched-chain amino acids (BCAAs) valine, leucine, and isoleucine. This technical guide provides an in-depth exploration of the biochemical significance of α-acetolactate, focusing on its synthesis, enzymatic conversion, and the intricate regulatory mechanisms that govern its metabolic fate. A thorough understanding of this nexus is critical for researchers in metabolic engineering, herbicide development, and drug discovery, as the enzymes involved in α-acetolactate metabolism are validated targets for various commercial applications and therapeutic interventions. This document details the catalytic mechanisms, presents quantitative kinetic data, outlines experimental protocols for enzymatic assays, and visualizes the key pathways and workflows to facilitate a comprehensive understanding of this vital metabolic junction.

Introduction

The biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—is an essential metabolic pathway in plants, bacteria, fungi, and archaea.[1] Unlike animals, these organisms can synthesize BCAAs de novo, making this pathway a prime target for herbicides and antimicrobial agents.[1] At the heart of this pathway lies the transient intermediate, α-acetolactate. It is synthesized by the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2] ALS catalyzes the first committed step in the biosynthesis of valine and leucine, and a parallel reaction for isoleucine synthesis.[2] The metabolic flux through this pathway is tightly regulated, primarily through feedback inhibition of ALS by the end-products, particularly valine and leucine.[3][4] This guide delves into the multifaceted role of α-acetolactate, providing a technical overview for professionals engaged in life sciences research and development.

The Biosynthesis of α-Acetolactate

α-Acetolactate is formed through the condensation of two molecules of pyruvate, a reaction catalyzed by acetolactate synthase (ALS).[2] This thiamine pyrophosphate (TPP)-dependent enzyme is a key regulatory point in the BCAA synthesis pathway.[2]

The Catalytic Mechanism of Acetolactate Synthase (ALS)

The catalytic cycle of ALS involves several distinct steps, initiated by the deprotonation of the TPP cofactor. The reaction mechanism for the formation of α-acetolactate is as follows:

  • Deprotonation of Thiamine Pyrophosphate (TPP): A conserved glutamate residue in the active site abstracts a proton from the C2 position of the thiazolium ring of TPP, generating a reactive carbanion.[5]

  • Nucleophilic Attack on Pyruvate: The TPP carbanion attacks the carbonyl carbon of the first pyruvate molecule, forming a covalent lactyl-TPP intermediate.[5]

  • Decarboxylation: The lactyl-TPP intermediate undergoes decarboxylation, releasing carbon dioxide and forming a resonance-stabilized enamine intermediate.[5]

  • Attack by a Second Pyruvate Molecule: The enamine intermediate then performs a nucleophilic attack on the carbonyl carbon of a second pyruvate molecule.[5]

  • Release of α-Acetolactate: The resulting intermediate collapses, releasing α-acetolactate and regenerating the TPP cofactor.[5]

A parallel reaction occurs for the synthesis of the isoleucine precursor, α-aceto-α-hydroxybutyrate, where the second substrate is α-ketobutyrate instead of pyruvate.[2]

Metabolic Fates of α-Acetolactate

Once synthesized, α-acetolactate stands at a critical metabolic branch point. It can either proceed down the BCAA biosynthetic pathway or be diverted to other metabolic routes, depending on the organism and cellular conditions.

Conversion to α,β-Dihydroxyisovalerate: The Path to Valine and Leucine

In the canonical BCAA synthesis pathway, α-acetolactate is converted to α,β-dihydroxyisovalerate by the enzyme acetohydroxyacid isomeroreductase (also known as ketol-acid reductoisomerase). This NADPH-dependent enzyme catalyzes both an isomerization and a reduction step. α,β-Dihydroxyisovalerate is a common precursor for both valine and leucine.

Decarboxylation to Acetoin: A Regulatory Diversion

α-Acetolactate can undergo decarboxylation to form acetoin, a neutral compound.[6] This reaction can occur spontaneously through oxidative decarboxylation, or it can be catalyzed by the enzyme α-acetolactate decarboxylase (ALDC).[7][8] The enzymatic decarboxylation is a key regulatory mechanism in some bacteria, such as Lactococcus lactis, where it serves to control the intracellular pool of α-acetolactate and, consequently, the flux towards BCAA synthesis.[9] In brewing, the non-enzymatic conversion of α-acetolactate to the off-flavor compound diacetyl is a significant concern, and the use of ALDC is a common strategy to prevent its formation by converting α-acetolactate directly to the flavorless acetoin.[7][10]

Regulation of α-Acetolactate Metabolism

The flux of metabolites through the BCAA pathway is meticulously controlled to meet the cell's demand for these essential amino acids while avoiding toxic accumulation of intermediates.

Allosteric Feedback Inhibition of Acetolactate Synthase

The primary mechanism for regulating the BCAA pathway is the allosteric feedback inhibition of ALS by the end-products: valine, leucine, and isoleucine.[3][4] Valine and leucine are typically the most potent inhibitors and often act synergistically.[2][4] These amino acids bind to regulatory sites on the ALS enzyme, distinct from the active site, inducing a conformational change that reduces its catalytic activity.[11] The sensitivity of ALS to feedback inhibition can be altered by mutations in the regulatory domains, a phenomenon that has been exploited to develop herbicide-resistant crops.[12]

Transcriptional Regulation

In addition to allosteric regulation, the genes encoding the enzymes of the BCAA pathway are also subject to transcriptional control. In bacteria, these genes are often organized in operons, and their expression is regulated by the availability of the BCAAs.

The Role of α-Acetolactate Decarboxylase in Regulation

In some microorganisms, α-acetolactate decarboxylase (ALDC) plays a crucial role in regulating the BCAA pathway. By converting α-acetolactate to acetoin, ALDC can divert the metabolic flux away from BCAA synthesis.[9] This provides a mechanism to rapidly reduce the intracellular concentration of α-acetolactate when BCAA levels are sufficient.

Quantitative Data

A quantitative understanding of the enzymes involved in α-acetolactate metabolism is essential for metabolic modeling and for the development of effective inhibitors. The following tables summarize key kinetic parameters for acetolactate synthase and α-acetolactate decarboxylase from various sources, as well as intracellular concentrations of relevant metabolites.

Table 1: Kinetic Parameters of Acetolactate Synthase (ALS/AHAS)

OrganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)Reference
Escherichia coli (AHAS III)Pyruvate10.5--[13]
Saccharomyces cerevisiaePyruvate---
Brassica napus (Canola) - Hyola 61Pyruvate4.67 (Michaelis-Menten)0.21 (Michaelis-Menten)-[14]
Brassica napus (Canola) - Hyola 571CLPyruvate4.67 (Michaelis-Menten)0.21 (Michaelis-Menten)-[14]
Brassica napus (Canola) - Hyola 555TTPyruvate4.48 (Michaelis-Menten)0.27 (Michaelis-Menten)-[14]

Table 2: Kinetic Parameters of α-Acetolactate Decarboxylase (ALDC)

OrganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)Reference
Bacillus subtilisα-Acetolactate---
Enterobacter aerogenesα-Acetolactate14.83849.080.81[15]

Table 3: Intracellular Concentrations of α-Acetolactate and Branched-Chain Amino Acids

Organism/TissueConditionα-Acetolactate (mM)Valine (µmol/g FW)Leucine (µmol/g FW)Isoleucine (µmol/g FW)Reference
Lactococcus lactisPyruvate bioconversionup to 172---[16]
Saccharomyces cerevisiaeFermentation----
Arabidopsis thaliana (leaves)Wild-type-~25-50~25-50~10-25[17]
Tomato (leaves)Wild-type-~98.2~24.4~30[17]

Experimental Protocols

Acetolactate Synthase (ALS) Activity Assay (Colorimetric Method)

This protocol is adapted from a common colorimetric assay for ALS activity.

Principle: ALS catalyzes the formation of α-acetolactate from pyruvate. The α-acetolactate is then decarboxylated in the presence of acid to form acetoin. Acetoin reacts with creatine and α-naphthol under alkaline conditions to produce a red-colored complex, which can be quantified spectrophotometrically at 525 nm. The intensity of the color is directly proportional to the ALS activity.[18]

Materials:

  • Enzyme extract (from plant tissue, microbial cells, or purified protein)

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5), 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), 10 µM FAD

  • Substrate Solution: 100 mM sodium pyruvate in Assay Buffer

  • Stop Solution: 6 N H₂SO₄

  • Color Reagent A: 0.5% (w/v) creatine in water

  • Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a crude enzyme extract by homogenizing plant tissue or lysing microbial cells in an appropriate extraction buffer on ice. Centrifuge to remove cell debris and use the supernatant for the assay.

  • Reaction Setup: In a microplate well, add:

    • 40 µL of enzyme extract

    • 50 µL of Substrate Solution

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Stop Reaction: Add 10 µL of Stop Solution to each well to terminate the enzymatic reaction and initiate the decarboxylation of α-acetolactate to acetoin.

  • Decarboxylation: Incubate the plate at 60°C for 15 minutes.

  • Color Development:

    • Add 50 µL of Color Reagent A to each well.

    • Add 50 µL of Color Reagent B to each well.

  • Final Incubation: Incubate the plate at 60°C for 15 minutes to allow for color development.

  • Measurement: Measure the absorbance at 525 nm using a microplate reader.

  • Calculation: Prepare a standard curve using known concentrations of acetoin. Calculate the ALS activity based on the amount of acetoin produced per unit time per milligram of protein.

α-Acetolactate Decarboxylase (ALDC) Activity Assay

This protocol is based on the colorimetric detection of acetoin produced from α-acetolactate.

Principle: ALDC catalyzes the decarboxylation of α-acetolactate to acetoin. The amount of acetoin produced is quantified using the same colorimetric reaction with creatine and α-naphthol as described for the ALS assay.

Materials:

  • Enzyme extract or purified ALDC

  • Assay Buffer: 50 mM MES buffer (pH 6.0)

  • Substrate Solution: Freshly prepared α-acetolactate solution. A common method is the hydrolysis of ethyl 2-acetoxy-2-methylacetoacetate with NaOH.

  • Color Reagent A: 0.5% (w/v) creatine

  • Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Setup: In a reaction tube, combine:

    • 200 µL of enzyme extract

    • 200 µL of Substrate Solution

  • Incubation: Incubate the reaction mixture at 30°C for 20 minutes.

  • Color Development: Add 4.6 mL of a freshly prepared mixture of Color Reagent A and Color Reagent B.

  • Incubation for Color Development: Incubate at room temperature for 40 minutes.

  • Measurement: Measure the absorbance at 522 nm.

  • Calculation: Use a standard curve of acetoin to determine the amount of product formed and calculate the enzyme activity.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

BCAA_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Pyruvate->ALS alpha_Ketobutyrate alpha_Ketobutyrate alpha_Ketobutyrate->ALS alpha_Acetolactate α-Acetolactate AHIR Acetohydroxyacid Isomeroreductase alpha_Acetolactate->AHIR ALDC α-Acetolactate Decarboxylase alpha_Acetolactate->ALDC alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate alpha_Aceto_alpha_hydroxybutyrate->AHIR alpha_beta_Dihydroxyisovalerate α,β-Dihydroxyisovalerate DHAD Dihydroxyacid Dehydratase alpha_beta_Dihydroxyisovalerate->DHAD alpha_beta_Dihydroxy_beta_methylvalerate α,β-Dihydroxy-β-methylvalerate alpha_beta_Dihydroxy_beta_methylvalerate->DHAD alpha_Ketoisovalerate α-Ketoisovalerate BCAT Branched-Chain Amino Acid Aminotransferase alpha_Ketoisovalerate->BCAT IPMS Isopropylmalate Synthase alpha_Ketoisovalerate->IPMS alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate alpha_Keto_beta_methylvalerate->BCAT Valine Valine Valine->ALS Leucine Leucine Leucine->ALS Isoleucine Isoleucine Acetoin Acetoin ALS->alpha_Acetolactate ALS->alpha_Aceto_alpha_hydroxybutyrate AHIR->alpha_beta_Dihydroxyisovalerate AHIR->alpha_beta_Dihydroxy_beta_methylvalerate DHAD->alpha_Ketoisovalerate DHAD->alpha_Keto_beta_methylvalerate BCAT->Valine BCAT->Isoleucine IPMS->Leucine ALDC->Acetoin

Figure 1. Branched-Chain Amino Acid Biosynthesis Pathway.

ALS_Assay_Workflow start Start prep_enzyme Prepare Enzyme Extract start->prep_enzyme setup_reaction Set up Reaction: Enzyme + Pyruvate prep_enzyme->setup_reaction incubate_37 Incubate at 37°C for 60 min setup_reaction->incubate_37 stop_reaction Add Stop Solution (H₂SO₄) incubate_37->stop_reaction incubate_60_decarb Incubate at 60°C for 15 min (Decarboxylation) stop_reaction->incubate_60_decarb add_color_reagents Add Color Reagents (Creatine & α-Naphthol) incubate_60_decarb->add_color_reagents incubate_60_color Incubate at 60°C for 15 min (Color Development) add_color_reagents->incubate_60_color measure_abs Measure Absorbance at 525 nm incubate_60_color->measure_abs calculate Calculate Activity measure_abs->calculate end End calculate->end

Figure 2. Experimental Workflow for ALS Colorimetric Assay.

Allosteric_Regulation ALS_active Active ALS ALS_inactive Inactive ALS alpha_Acetolactate α-Acetolactate ALS_active->alpha_Acetolactate Catalysis Valine Valine Valine->ALS_active Allosteric Inhibition Leucine Leucine Leucine->ALS_active Allosteric Inhibition Pyruvate Pyruvate Pyruvate->ALS_active Substrate

Figure 3. Allosteric Regulation of Acetolactate Synthase.

Conclusion

α-Acetolactate occupies a central and highly regulated position in the biosynthesis of branched-chain amino acids. The enzyme responsible for its synthesis, acetolactate synthase, is a well-established target for herbicides and a potential target for novel antimicrobial agents. A detailed understanding of the biochemical pathways involving α-acetolactate, the kinetic properties of the associated enzymes, and the intricate regulatory networks is paramount for researchers and professionals in the fields of agriculture, biotechnology, and pharmacology. The data, protocols, and visualizations provided in this technical guide serve as a comprehensive resource to facilitate further research and development in these critical areas. Future investigations into the subtle nuances of ALS regulation and the dynamics of α-acetolactate flux will undoubtedly unveil new opportunities for innovation.

References

The Discovery and History of 2-Acetolactate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2-acetolactate, a pivotal intermediate in the biosynthesis of branched-chain amino acids. It is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the seminal research that elucidated its role in metabolic pathways. This document details the key experiments, presents quantitative data in a structured format, and provides diagrams of the relevant biochemical pathways and experimental workflows.

Introduction

The discovery of this compound was a critical step in unraveling the intricate pathways of amino acid biosynthesis. This α-hydroxy-β-keto acid serves as a common precursor for the synthesis of valine and leucine, and its formation is the committed step in this pathway. The enzyme responsible for its synthesis, acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), has been a subject of intense study due to its importance in microorganisms and plants, and its absence in animals, making it an attractive target for herbicides and antimicrobial agents.[1][2] This guide revisits the foundational research that first identified this compound and characterized its role in cellular metabolism.

The Seminal Discovery: Umbarger and Brown (1958)

The definitive identification of this compound as a key intermediate in the biosynthesis of valine and isoleucine was the result of meticulous work by H. E. Umbarger and B. Brown. Their 1958 paper, "Isoleucine and valine metabolism in Escherichia coli. VIII. The formation of acetolactate," published in the Journal of Biological Chemistry, stands as a landmark in the field of metabolic biochemistry.[3][4][5] Their research provided conclusive evidence for the enzymatic formation of this previously hypothetical intermediate.

Prior to their work, the pathway for branched-chain amino acid synthesis was only partially understood. Umbarger and Brown's experiments with cell-free extracts of E. coli demonstrated the formation of an acidic product from pyruvate that could be converted to acetoin. This product was identified as α-acetolactic acid.

Key Metabolic Pathways

This compound is a central molecule in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. These pathways are essential in bacteria, archaea, fungi, and plants.[2]

Valine and Leucine Biosynthesis

The pathway begins with the condensation of two pyruvate molecules, catalyzed by acetolactate synthase (ALS), to form this compound.[6] This is the first committed step for both valine and leucine synthesis. This compound is then converted through a series of enzymatic reactions to α-ketoisovalerate, which is a direct precursor for valine and is further processed to synthesize leucine.

Valine_Leucine_Pathway cluster_als Acetolactate Synthase (IlvB, IlvN) Pyruvate1 Pyruvate Acetolactate This compound Pyruvate1->Acetolactate Pyruvate2 Pyruvate Pyruvate2->Acetolactate Dihydroxyisovalerate α,β-Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate IlvC Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate IlvD Valine Valine Ketoisovalerate->Valine IlvE Leucine_path ... Ketoisovalerate->Leucine_path LeuA, LeuC, LeuD Leucine Leucine Leucine_path->Leucine LeuB

Biosynthesis of Valine and Leucine from Pyruvate.
Isoleucine Biosynthesis

The synthesis of isoleucine follows a parallel pathway. It starts with the condensation of pyruvate and α-ketobutyrate, also catalyzed by acetolactate synthase, to form α-aceto-α-hydroxybutyrate. This product then undergoes a similar series of reactions to yield isoleucine.

Isoleucine_Pathway cluster_als Acetolactate Synthase (IlvB, IlvN) Pyruvate Pyruvate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate Pyruvate->Acetohydroxybutyrate Ketobutyrate α-Ketobutyrate Ketobutyrate->Acetohydroxybutyrate Dihydroxymethylpentanoate α,β-Dihydroxy-β-methylvalerate Acetohydroxybutyrate->Dihydroxymethylpentanoate IlvC Keto_methylvalerate α-Keto-β-methylvalerate Dihydroxymethylpentanoate->Keto_methylvalerate IlvD Isoleucine Isoleucine Keto_methylvalerate->Isoleucine IlvE

Biosynthesis of Isoleucine from Pyruvate and α-Ketobutyrate.

Experimental Protocols

The identification of this compound relied on the development of sensitive and specific assays. The following protocols are based on the methodologies described in the mid-20th century, particularly the work of Westerfeld, which was adapted by Umbarger and Brown.

Preparation of Cell-Free Extracts from E. coli
  • Cell Culture and Harvest: Escherichia coli K-12 was grown in a minimal salts-glucose medium. Cells were harvested in the exponential phase of growth by centrifugation.

  • Cell Lysis: The harvested cells were washed and resuspended in a phosphate buffer. Cell-free extracts were prepared by sonic oscillation to disrupt the cell walls.

  • Centrifugation: The sonicate was centrifuged at high speed to remove cell debris, yielding a clear supernatant containing the soluble enzymes.

Assay for this compound Formation (Westerfeld Assay)

The most common method for the quantification of this compound is an indirect colorimetric assay developed by W. W. Westerfeld in 1945 for the determination of acetoin.[7] This method was adapted to measure this compound, which is readily decarboxylated to acetoin under acidic conditions.

Principle: this compound is quantitatively converted to acetoin by heating in an acidic solution. The acetoin is then reacted with α-naphthol and creatine to produce a red-colored complex, the absorbance of which is measured spectrophotometrically.

Reagents:

  • Phosphate buffer

  • Pyruvic acid (substrate)

  • Thiamine pyrophosphate (TPP) (cofactor)

  • Magnesium chloride (cofactor)

  • Sulfuric acid

  • α-Naphthol solution

  • Creatine solution

Procedure:

  • Enzymatic Reaction: The reaction mixture containing buffer, pyruvate, TPP, MgCl₂, and the cell-free extract was incubated at 37°C.

  • Stopping the Reaction and Decarboxylation: The reaction was stopped by the addition of sulfuric acid. The mixture was then heated to facilitate the decarboxylation of this compound to acetoin.

  • Color Development: After cooling, α-naphthol and creatine solutions were added. The mixture was allowed to stand for color development.

  • Spectrophotometry: The absorbance of the resulting colored solution was measured at a specific wavelength (typically around 530-540 nm). The amount of this compound formed was calculated from a standard curve prepared with known amounts of acetoin.

Westerfeld_Assay_Workflow Start Start: Reaction Mixture (Buffer, Pyruvate, TPP, MgCl2, Enzyme) Incubation Incubate at 37°C Start->Incubation Stop_Decarboxylate Stop Reaction & Decarboxylate (Add H2SO4, Heat) Incubation->Stop_Decarboxylate Color_Development Color Development (Add α-Naphthol & Creatine) Stop_Decarboxylate->Color_Development Measurement Measure Absorbance (Spectrophotometer) Color_Development->Measurement End End: Quantify this compound Measurement->End

Workflow of the Westerfeld Assay for this compound Quantification.

Quantitative Data from Early Studies

The pioneering work of Umbarger and Brown provided the first quantitative data on the enzymatic formation of this compound. The following table summarizes key findings from early studies on acetolactate synthase.

ParameterOrganismSubstrate(s)Km (M)Optimal pHInhibitorsReference
Acetolactate Formation E. coli K-12PyruvateNot reported~8.0Valine, IsoleucineUmbarger & Brown (1958)
Acetolactate Synthase I E. coliPyruvate1.7 x 10-28.0ValineBauerle et al. (1964)
Acetolactate Synthase II Salmonella typhimuriumPyruvate6.0 x 10-38.0-Størmer & Umbarger (1964)
Acetolactate Synthase Neurospora crassaPyruvate1.1 x 10-27.5Valine, LeucineRadhakrishnan & Snell (1960)

Regulation of this compound Synthesis

A crucial aspect of the branched-chain amino acid pathway is its tight regulation. Umbarger and Brown's work also laid the groundwork for understanding this regulation. They demonstrated that the activity of acetolactate synthase is subject to feedback inhibition by the end products of the pathway, particularly valine and isoleucine. This allosteric regulation ensures that the cell does not overproduce these amino acids.

Conclusion

The discovery of this compound by H. E. Umbarger and B. Brown was a pivotal moment in the history of biochemistry. Their elegant experiments not only identified a key metabolic intermediate but also opened the door to a deeper understanding of the regulation of biosynthetic pathways. The methodologies they employed, particularly the adaptation of the Westerfeld assay, became standard techniques in the field. The foundational knowledge of this compound and its synthesizing enzyme, acetolactate synthase, continues to be of immense importance in fields ranging from fundamental microbiology to agricultural science and drug development.

References

An In-depth Technical Guide to 2-Acetolactate Synthase (ALS): Function, Mechanism, and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) — valine, leucine, and isoleucine.[1][2][3] Found in plants, bacteria, fungi, and archaea, but absent in animals, ALS presents a prime target for the development of herbicides and antimicrobial agents.[2][4] This technical guide provides a comprehensive overview of the structure, function, and catalytic mechanism of ALS. It details the enzyme's role in metabolic pathways, its intricate regulation through feedback inhibition, and the molecular basis of its interaction with various classes of inhibitors. Furthermore, this guide furnishes detailed experimental protocols for the study of ALS and collates key quantitative data to support research and development efforts in this field.

Introduction

This compound synthase (EC 2.2.1.6) catalyzes the first committed step in the synthesis of the essential branched-chain amino acids.[3][4] Specifically, it facilitates the condensation of two molecules of pyruvate to form this compound, a precursor to valine and leucine, or the condensation of one molecule of pyruvate and one molecule of 2-ketobutyrate to produce 2-aceto-2-hydroxybutyrate, a precursor to isoleucine.[2][3] The absence of this pathway in animals makes ALS an attractive target for selective inhibitors with low mammalian toxicity, a property extensively exploited in the agricultural industry with the development of potent herbicides.[2][3] Understanding the intricate details of ALS function and mechanism is paramount for the rational design of novel inhibitors and for overcoming the challenge of evolved resistance.

Enzyme Structure and Active Site

Acetolactate synthase is a thiamine diphosphate (ThDP)-dependent enzyme.[2] The holoenzyme is typically a homodimer or a heterotetramer composed of two large catalytic subunits and two small regulatory subunits.[2][5]

  • Catalytic Subunit: The large catalytic subunit is organized into three domains: α, β, and γ. The α-domain is involved in binding the pyrimidine base of the ThDP cofactor, while the γ-domain interacts with the pyrophosphate moiety.[2] These domains create a deep active site cleft where the cofactors and substrates bind.

  • Regulatory Subunit: The small regulatory subunit is responsible for the allosteric feedback inhibition of the enzyme. It contains a highly conserved ACT domain which is involved in binding the end-products of the pathway: valine, leucine, and isoleucine.[6][7] This binding event induces a conformational change in the catalytic subunit, leading to a reduction in enzyme activity.[5]

The active site of ALS contains three essential cofactors:

  • Thiamine Diphosphate (ThDP): The central cofactor for catalysis, directly involved in the decarboxylation of pyruvate and the subsequent nucleophilic attack on the second substrate molecule.[2]

  • Flavin Adenine Dinucleotide (FAD): While not directly involved in the catalytic electron transfer, FAD is crucial for the structural integrity and stability of the enzyme.[2]

  • Divalent Cation (Mg²⁺): A magnesium ion is required to coordinate with ThDP and facilitate its binding and activation within the active site.[2]

Catalytic Mechanism

The catalytic cycle of this compound synthase is a multi-step process initiated by the deprotonation of the thiazolium ring of ThDP to form a reactive carbanion. This is followed by a nucleophilic attack on the carbonyl carbon of the first pyruvate molecule, leading to the formation of a lactyl-ThDP intermediate. Subsequent decarboxylation generates a resonance-stabilized enamine intermediate. This key intermediate then attacks the carbonyl carbon of a second ketoacid substrate (either another pyruvate or 2-ketobutyrate). Finally, the product (this compound or 2-aceto-2-hydroxybutyrate) is released, regenerating the ThDP cofactor for the next catalytic cycle.

ALS_Catalytic_Mechanism cluster_0 Step 1: ThDP Activation cluster_1 Step 2: First Pyruvate Binding & Decarboxylation cluster_2 Step 3: Second Substrate Binding & Product Formation ThDP ThDP ThDP_carbanion ThDP Carbanion ThDP->ThDP_carbanion -H+ Lactyl_ThDP Lactyl-ThDP ThDP_carbanion->Lactyl_ThDP + Pyruvate Pyruvate1 Pyruvate Enamine_intermediate Enamine Intermediate Lactyl_ThDP->Enamine_intermediate - CO2 Product_ThDP_complex Product-ThDP Complex Enamine_intermediate->Product_ThDP_complex + Substrate Pyruvate2 Pyruvate or 2-Ketobutyrate Product_ThDP_complex->ThDP Regeneration Product This compound or 2-Aceto-2-hydroxybutyrate Product_ThDP_complex->Product

Caption: Catalytic cycle of this compound synthase.

Role in Branched-Chain Amino Acid Biosynthesis

ALS initiates the parallel biosynthetic pathways leading to the production of valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and other vital cellular functions. The products of the ALS-catalyzed reaction are subsequently converted through a series of enzymatic steps, including reduction, dehydration, and transamination, to yield the final branched-chain amino acids.

BCAA_Biosynthesis_Pathway Pyruvate Pyruvate ALS This compound Synthase (ALS) Pyruvate->ALS Ketobutyrate 2-Ketobutyrate Ketobutyrate->ALS Acetolactate This compound ALS->Acetolactate Acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate ALS->Acetohydroxybutyrate Val_Leu_pathway ... Acetolactate->Val_Leu_pathway Ile_pathway ... Acetohydroxybutyrate->Ile_pathway Valine Valine Val_Leu_pathway->Valine Leucine Leucine Val_Leu_pathway->Leucine Isoleucine Isoleucine Ile_pathway->Isoleucine

Caption: Role of ALS in the BCAA biosynthesis pathway.

Regulation of ALS Activity

The activity of this compound synthase is tightly regulated to maintain appropriate levels of branched-chain amino acids. The primary mechanism of regulation is allosteric feedback inhibition by the end-products of the pathway.

  • Feedback Inhibition: Valine, leucine, and isoleucine can bind to the regulatory subunits of the ALS holoenzyme. This binding event at the ACT domains induces a conformational change that is transmitted to the catalytic subunits, resulting in a decrease in enzymatic activity.[5][6] In many organisms, valine is the most potent inhibitor, and there can be synergistic inhibition when multiple BCAAs are present.[8][9] Mutations in the regulatory subunit can lead to reduced feedback inhibition and an accumulation of branched-chain amino acids.[5][9]

Feedback_Inhibition ALS_active Active ALS Holoenzyme (Catalytic + Regulatory Subunits) ALS_inactive Inactive ALS Holoenzyme ALS_active->ALS_inactive Binding to Regulatory Subunit ALS_inactive->ALS_active Dissociation BCAAs Valine, Leucine, Isoleucine BCAAs->ALS_active

Caption: Allosteric feedback inhibition of ALS by BCAAs.

ALS as a Target for Herbicides and Drug Development

The essential role of ALS in plants and microorganisms, coupled with its absence in animals, makes it an ideal target for selective inhibitors. Several major classes of herbicides exert their phytotoxic effects by inhibiting ALS.[3]

  • Sulfonylureas (SUs): This class of herbicides binds to a site near the active site of ALS, effectively blocking the substrate access channel.[10]

  • Imidazolinones (IMIs): Similar to SUs, imidazolinones are potent inhibitors that bind to the same region of the enzyme, preventing substrate binding.[11][12]

  • Triazolopyrimidines, Pyrimidinylthiobenzoates, and Sulfonylaminocarbonyl-triazolinones: These are other classes of herbicides that also target and inhibit ALS.[3]

Herbicide Resistance: The widespread use of ALS-inhibiting herbicides has led to the evolution of resistance in many weed species. Resistance is most commonly conferred by single amino acid substitutions in the ALS gene, which reduce the binding affinity of the herbicide to the enzyme without significantly compromising the enzyme's catalytic function.[1][13][14] Common mutation sites include Pro-197 and Trp-574.[13]

Herbicide_Inhibition ALS ALS Enzyme Product No Product Formation ALS->Product Inhibited Substrate Pyruvate / 2-Ketobutyrate Substrate->ALS Binds to Active Site Herbicide Herbicide (e.g., Sulfonylurea, Imidazolinone) Herbicide->ALS Blocks Substrate Access Channel Purification_Workflow start Start: ALS gene in expression vector transform Transform E. coli (e.g., BL21) start->transform culture Culture transformed E. coli transform->culture induce Induce protein expression (e.g., with IPTG) culture->induce harvest Harvest cells by centrifugation induce->harvest lyse Lyse cells (e.g., sonication) harvest->lyse centrifuge Centrifuge to obtain crude extract lyse->centrifuge purify Purify by affinity chromatography (e.g., Ni-NTA) centrifuge->purify dialyze Dialyze into storage buffer purify->dialyze end End: Purified ALS enzyme dialyze->end SDM_Workflow start Start: Plasmid with wild-type ALS gene design_primers Design mutagenic primers start->design_primers pcr Perform PCR with mutagenic primers design_primers->pcr dpni_digest Digest parental plasmid with DpnI pcr->dpni_digest transform Transform E. coli dpni_digest->transform select_colonies Select colonies and isolate plasmid DNA transform->select_colonies sequence Sequence verify the mutation select_colonies->sequence end End: Plasmid with mutated ALS gene sequence->end

References

An In-depth Technical Guide to the Chemical Structure and Properties of 2-Acetolactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetolactate, a pivotal intermediate in the biosynthesis of branched-chain amino acids, is a molecule of significant interest in various scientific disciplines, including biochemistry, microbiology, and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological relevance of this compound. Detailed experimental protocols for its synthesis, purification, and analysis, along with the characterization of key enzymes in its metabolic pathway, are presented. Furthermore, this guide includes mandatory visualizations of pertinent pathways and workflows to facilitate a deeper understanding of the core concepts.

Chemical Structure and Identification

This compound, also known as α-acetolactic acid, is a chiral keto acid. The biologically active form is predominantly the (S)-enantiomer.

Table 1: Chemical Identifiers for this compound [1]

IdentifierValue
IUPAC Name 2-hydroxy-2-methyl-3-oxobutanoic acid[1]
Synonyms α-Acetolactic acid, Acetolactic acid
Molecular Formula C₅H₈O₄[1]
CAS Number 918-44-5 (for the unspecified stereoisomer)[1]
(S)-Isomer CAS 71698-08-3
(R)-Isomer CAS 26011-30-3[2]
Canonical SMILES CC(=O)C(C)(O)C(=O)O
Isomeric SMILES ((S)-isomer) CC(=O)--INVALID-LINK--(O)C(=O)O
InChI InChI=1S/C5H8O4/c1-3(6)5(2,9)4(7)8/h9H,1-2H3,(H,7,8)[1]
InChIKey NMDWGEGFJUBKLB-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 132.11 g/mol [1]
pKa (acidic) ~3.45ChemAxon
Physical State Solid[1]
UV Absorbance (λmax) ~210 nm[3]

Stability: this compound is an unstable molecule, particularly in acidic conditions and at elevated temperatures, where it readily undergoes non-enzymatic decarboxylation to form acetoin. One study demonstrated its stability at various temperatures at a pH of 5.5, showing significant degradation as the temperature increases.[4]

Biological Significance: Biosynthesis and Metabolism

This compound is a key intermediate in the biosynthesis of the essential branched-chain amino acids (BCAAs) valine, leucine, and isoleucine in plants, bacteria, fungi, and archaea. This pathway is absent in animals, making the enzymes involved attractive targets for herbicides and antimicrobial agents.

Biosynthesis of (S)-2-Acetolactate

(S)-2-Acetolactate is synthesized from two molecules of pyruvate in a reaction catalyzed by the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS). This thiamine pyrophosphate (ThDP)-dependent enzyme is a key regulatory point in the BCAA pathway.

Metabolism of (S)-2-Acetolactate

Following its synthesis, (S)-2-acetolactate is converted to (R)-2,3-dihydroxy-isovalerate by the enzyme ketol-acid reductoisomerase (KARI) . This reaction involves an alkyl migration followed by an NADPH-dependent reduction.

BCAA_Biosynthesis_Metabolism Pyruvate 2x Pyruvate Acetolactate (S)-2-Acetolactate Pyruvate->Acetolactate Acetolactate Synthase (ALS) (EC 2.2.1.6) Dihydroxyisovalerate (R)-2,3-Dihydroxy- isovalerate Acetolactate->Dihydroxyisovalerate Ketol-acid Reductoisomerase (KARI) (EC 1.1.1.86) NADPH -> NADP+ Val_Leu Valine & Leucine Biosynthesis Dihydroxyisovalerate->Val_Leu

Figure 1. Biosynthesis and initial metabolism of (S)-2-acetolactate.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound.

Enzymatic Synthesis of (S)-2-Acetolactate

This protocol outlines the in vitro synthesis of (S)-2-acetolactate using purified acetolactate synthase.

Materials:

  • Purified Acetolactate Synthase (ALS)

  • 50 mM Potassium Phosphate Buffer, pH 7.0

  • Sodium Pyruvate

  • Thiamine Pyrophosphate (ThDP)

  • MgCl₂

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 100 mM sodium pyruvate, 0.1 mM ThDP, and 5 mM MgCl₂.

  • Initiate the reaction by adding purified ALS to a final concentration of 0.1-1 mg/mL.

  • Incubate the reaction mixture at 37°C with gentle agitation for 4-24 hours.

  • Terminate the reaction by heat inactivation at 80°C for 10 minutes or by acidification with HCl to a pH of 2-3.[3]

  • Analyze the formation of (S)-2-acetolactate using the methods described below.

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_termination Reaction Termination cluster_analysis Analysis A Prepare Reaction Buffer (Phosphate, Pyruvate, ThDP, MgCl₂) B Add Purified ALS A->B C Incubate at 37°C B->C D Heat Inactivation or Acidification C->D E Quantify this compound D->E

Figure 2. Workflow for the enzymatic synthesis of (S)-2-acetolactate.
Purification of this compound by HPLC

High-performance liquid chromatography (HPLC) can be used to purify this compound from the reaction mixture.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based)

Procedure:

  • Sample Preparation: Centrifuge the terminated reaction mixture to remove precipitated protein. Filter the supernatant through a 0.22 µm filter.[3]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of hexane and isopropanol or an aqueous buffer with an organic modifier. The exact composition should be optimized for the specific column.

    • Flow Rate: 0.5-1.0 mL/min.[3]

    • Detection: UV detection at 210 nm.[3]

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure.

Analysis of this compound

This method is based on the acid-catalyzed decarboxylation of this compound to acetoin, which is then quantified colorimetrically.

Procedure: [3]

  • To a sample of the reaction mixture, add an equal volume of 6 N H₂SO₄.

  • Incubate at 60°C for 15 minutes to decarboxylate this compound to acetoin.

  • Add 0.5% (w/v) creatine and 5% (w/v) α-naphthol in 2.5 N NaOH.

  • Incubate at room temperature for 30 minutes.

  • Measure the absorbance at 525 nm.

  • Quantify using a standard curve of acetoin.

Enzyme Activity Assays

The activity of ALS can be determined by measuring the rate of this compound formation using the indirect colorimetric method described in section 4.3.1.

The activity of KARI is typically measured by monitoring the consumption of NADPH at 340 nm.

Procedure: [5]

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, and 0.2 mM NADPH.

  • Add the substrate, (S)-2-acetolactate, to the reaction mixture.

  • Initiate the reaction by adding purified KARI.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADPH oxidation (ε = 6220 M⁻¹cm⁻¹).

KARI_Assay_Principle cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products A This compound C KARI A->C B NADPH (Absorbs at 340 nm) B->C D 2,3-Dihydroxy-isovalerate C->D E NADP+ (No absorbance at 340 nm) C->E

Figure 3. Principle of the ketol-acid reductoisomerase (KARI) activity assay.

Spectroscopic Data

While comprehensive, publicly available NMR and UV-Vis spectra specifically for this compound are limited, the following provides expected characteristic features based on its structure.

  • ¹H NMR: Expected signals would include a singlet for the methyl group adjacent to the ketone, a singlet for the methyl group at the chiral center, and a broad singlet for the hydroxyl proton. The carboxylic acid proton would also be present, likely as a broad singlet.

  • ¹³C NMR: Key resonances would be expected for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, the quaternary carbon of the chiral center, and the two methyl carbons.

  • UV-Vis Spectroscopy: A weak n→π* transition for the ketone carbonyl group would be expected at a longer wavelength, while a stronger π→π* transition would occur at a shorter wavelength, likely around 210 nm.[3]

Conclusion

This compound is a fundamentally important metabolite with a well-defined role in the biosynthesis of branched-chain amino acids. Its chemical instability and the absence of its biosynthetic pathway in animals make it and its associated enzymes prime targets for the development of new herbicides and antimicrobial drugs. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this key molecule. Further research into the detailed spectroscopic characterization and the stability of this compound under various conditions will continue to enhance our understanding and utilization of this compound in various scientific applications.

References

Spontaneous Decarboxylation of α-Acetolactate to Diacetyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the spontaneous decarboxylation of α-acetolactate, a critical reaction in various biochemical processes, most notably in the fermentation industry. This document provides a comprehensive overview of the chemical mechanism, influencing factors, quantitative kinetics, and detailed experimental protocols for the analysis of both α-acetolactate and its product, diacetyl.

Introduction

α-Acetolactate (2-hydroxy-2-methyl-3-oxobutanoate) is a key metabolic intermediate in the biosynthesis of branched-chain amino acids, such as valine and leucine.[1] Under specific conditions, this flavorless precursor undergoes a non-enzymatic, spontaneous oxidative decarboxylation to form diacetyl (2,3-butanedione), a vicinal diketone known for its intense buttery or butterscotch aroma.[2][3] While desirable in some food products, the presence of diacetyl is often considered an off-flavor in others, such as lager-style beers, making the control of its formation a critical aspect of quality control.[4] This guide delves into the technical details of this transformation, providing researchers and professionals with the necessary knowledge to understand, predict, and control this important chemical reaction.

Chemical Mechanism and Influencing Factors

The conversion of α-acetolactate to diacetyl is a spontaneous oxidative decarboxylation.[5] This reaction is distinct from enzymatic decarboxylation and is influenced by several key environmental factors. The presence of oxygen is a critical component for this oxidative process to occur.[6]

Factors Influencing the Rate of Decarboxylation

The rate of spontaneous decarboxylation of α-acetolactate is significantly influenced by temperature, pH, and the presence of certain metal ions.

  • Temperature: Higher temperatures accelerate the rate of decarboxylation. This principle is utilized in the brewing industry during the "diacetyl rest," where the temperature is raised towards the end of fermentation to expedite the conversion of residual α-acetolactate to diacetyl, which can then be reduced to less flavor-active compounds by the yeast.[2]

  • pH: The reaction rate is highly dependent on the pH of the medium. The conversion is favored in acidic conditions.[6]

  • Metal Ions: The presence of divalent and trivalent metal ions can catalyze the decarboxylation of α-acetolactate.

The interplay of these factors dictates the kinetics of diacetyl formation and is a crucial consideration in processes where α-acetolactate is an intermediate.

Quantitative Data on Reaction Kinetics

The rate of spontaneous decarboxylation of α-acetolactate to diacetyl can be quantified under various conditions. The following tables summarize the available quantitative data on the influence of temperature and pH on this reaction.

Temperature (°C)MediumpHApproximate Half-life of α-AcetolactateReference
40Aqueous SolutionNot Specified~12 hours[6]
50Aqueous SolutionNot Specified< 6 hours[6]

Table 1: Effect of Temperature on the Stability of α-Acetolactate. This table illustrates the significant impact of temperature on the degradation rate of α-acetolactate.

pHMediumTemperature (°C)Relative Decarboxylation RateReference
4.2Degassed BeerNot SpecifiedHigher[7]
6.0Maleate BufferNot SpecifiedLower[7]
>5.0Aqueous SolutionNot SpecifiedFormation Observed[6]
4.5Aqueous SolutionNot SpecifiedInactive[6]

Table 2: Influence of pH on the Spontaneous Decarboxylation of α-Acetolactate. This table highlights the preference for acidic conditions for the conversion of α-acetolactate.

Experimental Protocols

Accurate quantification of α-acetolactate and diacetyl is essential for monitoring and controlling their levels in various applications. The following sections provide detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Diacetyl and α-Acetolactate Analysis

Gas chromatography-mass spectrometry is a highly specific and sensitive method for the simultaneous determination of diacetyl and α-acetolactate. The American Society of Brewing Chemists (ASBC) Method Beer-25E is a widely recognized standard for this analysis.[1][8]

Principle: This method involves the separation of volatile compounds by gas chromatography followed by their detection and identification by mass spectrometry. For the analysis of total vicinal diketones (VDKs), including diacetyl, a preliminary heating step is often employed to convert the precursor, α-acetolactate, to its corresponding diketone.

Procedure (Based on ASBC Beer-25E):

  • Sample Preparation (for Total VDKs):

    • Degas the sample to remove carbon dioxide.

    • To convert α-acetolactate to diacetyl, heat a sealed vial containing the sample (e.g., 60°C for 60-90 minutes).[1]

  • Internal Standard: Add a known concentration of an internal standard (e.g., 2,3-pentanedione or a deuterated analog of diacetyl) to the sample for accurate quantification.

  • Headspace Sampling:

    • Equilibrate the sealed vial at a constant temperature (e.g., 60°C) to allow volatile compounds to partition into the headspace.

    • Inject a known volume of the headspace gas into the GC-MS system.

  • Gas Chromatography:

    • Use a suitable capillary column (e.g., a non-polar or mid-polar column) for the separation of diacetyl and the internal standard.

    • Program the oven temperature to achieve optimal separation. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).

  • Mass Spectrometry:

    • Operate the mass spectrometer in either full scan mode to identify compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target analytes.

    • Identify diacetyl and the internal standard based on their retention times and mass spectra.

  • Quantification:

    • Generate a calibration curve using standards of known diacetyl concentrations.

    • Calculate the concentration of diacetyl in the sample by comparing the peak area ratio of diacetyl to the internal standard against the calibration curve.

Westerfeld Method (Colorimetric Assay for Diacetyl and Acetoin)

The Westerfeld method is a classic colorimetric assay for the determination of acetoin, which is structurally similar to diacetyl. This method can be adapted to measure diacetyl after its conversion from α-acetolactate. The principle is based on the reaction of vicinal diketones with creatine and α-naphthol in an alkaline solution to produce a colored complex.

Principle: In the presence of a strong base, diacetyl reacts with creatine and α-naphthol to form a red-colored complex. The intensity of the color, which is proportional to the concentration of the vicinal diketone, is measured spectrophotometrically.

Procedure:

  • Sample Preparation and Conversion of α-Acetolactate:

    • If measuring total diacetyl potential, acidify the sample and heat it to convert α-acetolactate to diacetyl.

  • Reagents:

    • Creatine Solution: Prepare a fresh solution of creatine in deionized water.

    • α-Naphthol Solution: Prepare a fresh solution of α-naphthol in a strong base (e.g., 2.5 M NaOH).

  • Color Development:

    • To a known volume of the sample, add the creatine solution followed by the α-naphthol solution.

    • Incubate the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specific time to allow for color development.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (typically around 530 nm) using a spectrophotometer.

  • Quantification:

    • Prepare a standard curve using known concentrations of diacetyl.

    • Determine the concentration of diacetyl in the sample by comparing its absorbance to the standard curve.

Forced Diacetyl Test

The forced diacetyl test is a qualitative or semi-quantitative method commonly used in the brewing industry to assess the potential for diacetyl formation from residual α-acetolactate in beer.

Principle: The test accelerates the conversion of α-acetolactate to diacetyl by heating the sample. The presence of diacetyl is then detected by sensory evaluation (smell).

Procedure:

  • Sample Collection: Collect two samples of the product to be tested.

  • Heating: Heat one of the sealed samples in a water bath at 60-70°C for 20-30 minutes. The other sample is kept at room temperature as a control.

  • Cooling: Rapidly cool the heated sample to the same temperature as the control sample.

  • Sensory Evaluation: Smell both the heated and the control samples. A more pronounced buttery or butterscotch aroma in the heated sample indicates the presence of α-acetolactate that has been converted to diacetyl.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows described in this guide.

Spontaneous_Decarboxylation_Pathway cluster_precursor Precursor cluster_product Product cluster_factors Influencing Factors alpha_acetolactate α-Acetolactate diacetyl Diacetyl alpha_acetolactate->diacetyl Spontaneous Oxidative Decarboxylation Temperature Temperature Temperature->alpha_acetolactate pH pH pH->alpha_acetolactate Oxygen Oxygen Oxygen->alpha_acetolactate Metal_Ions Metal Ions Metal_Ions->alpha_acetolactate

Caption: Spontaneous Decarboxylation of α-Acetolactate to Diacetyl.

GCMS_Workflow Start Start Sample_Prep Sample Preparation (Degassing, Heating for Total VDK) Start->Sample_Prep Internal_Std Add Internal Standard Sample_Prep->Internal_Std Headspace Headspace Sampling Internal_Std->Headspace GC_Separation Gas Chromatography (Separation) Headspace->GC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification End End Quantification->End

Caption: GC-MS Analysis Workflow for Diacetyl.

Westerfeld_Workflow Start Start Sample_Prep Sample Preparation (Conversion of α-Acetolactate) Start->Sample_Prep Reagent_Add Add Creatine and α-Naphthol Reagents Sample_Prep->Reagent_Add Color_Dev Color Development (Incubation) Reagent_Add->Color_Dev Spectro Spectrophotometric Measurement (530 nm) Color_Dev->Spectro Quantification Quantification (Standard Curve) Spectro->Quantification End End Quantification->End

Caption: Westerfeld Method Workflow for Diacetyl Analysis.

Conclusion

The spontaneous decarboxylation of α-acetolactate to diacetyl is a complex chemical transformation with significant implications across various scientific and industrial fields. A thorough understanding of the underlying mechanism, the factors that influence its rate, and the availability of robust analytical methods are paramount for effective control and manipulation of this reaction. This technical guide provides a foundational resource for researchers, scientists, and drug development professionals, enabling them to navigate the complexities of α-acetolactate and diacetyl chemistry with greater confidence and precision.

References

An In-Depth Technical Guide to the Regulation of Acetolactate Synthase in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intricate regulatory mechanisms governing acetolactate synthase (ALS) in Escherichia coli. ALS, also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthesis of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine, making it a key target for metabolic engineering and the development of novel antimicrobial agents.

The Acetolactate Synthase Isoenzymes of E. coli

E. coli possesses three distinct ALS isoenzymes, each with unique regulatory properties and physiological roles. These isoenzymes are encoded by three separate operons:

  • ALS I: Encoded by the ilvBNC operon.

  • ALS II: Encoded by the ilvGMEDA operon. In E. coli K-12 strains, a frameshift mutation in the ilvG gene renders ALS II inactive.

  • ALS III: Encoded by the ilvIH operon.

Each isoenzyme is a heterotetramer composed of two large catalytic subunits and two small regulatory subunits. The catalytic subunit is responsible for the condensation of two molecules of pyruvate to form α-acetolactate (a precursor to valine and leucine) or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine)[1][2]. The small subunit is crucial for mediating feedback inhibition by the end-product BCAAs[3]. The catalytic activity of all three isoenzymes is dependent on the cofactors thiamine pyrophosphate (TPP), flavin adenine dinucleotide (FAD), and a divalent metal ion, typically Mg2+[4].

Regulatory Mechanisms

The regulation of ALS activity in E. coli is a multi-layered process involving both feedback inhibition of the enzyme's activity and transcriptional control of its expression.

Allosteric Feedback Inhibition

The primary mechanism for the rapid control of BCAA biosynthesis is allosteric feedback inhibition of the ALS enzymes by valine, leucine, and isoleucine. The sensitivity of each isoenzyme to these inhibitors varies significantly, allowing for a nuanced response to the intracellular concentrations of each BCAA.

  • ALS I is primarily inhibited by valine[1][5]. It exhibits cooperative feedback inhibition by valine[6].

  • ALS II , when active, is resistant to valine inhibition, a key feature that allows for continued isoleucine synthesis in the presence of high valine concentrations[7].

  • ALS III is sensitive to inhibition by valine, leucine, and isoleucine[8].

The binding of these amino acids to the small regulatory subunit induces a conformational change in the enzyme, leading to a decrease in its catalytic activity[6].

Table 1: Allosteric Inhibition of E. coli Acetolactate Synthase Isoenzymes

IsoenzymeInhibitorInhibition Constant (Ki)Notes
ALS I Valine~50 µM (I50)Exhibits cooperative inhibition.
LeucineInhibition is pH-dependent; significant at pH < 8.0.Mixed noncompetitive inhibition.
ALS II ValineResistantA key physiological feature.
Leucine-Not a primary regulator.
Isoleucine-Not a primary regulator.
ALS III ValineInhibition observedSpecific Ki values are not consistently reported in the literature.
LeucineInhibition observedInhibition is pH-independent and less pronounced than for ALS I.
IsoleucineInhibition observed-

Note: Specific and directly comparable Ki values for all inhibitors across all three isoenzymes are not consistently available in the reviewed literature. The provided information is based on qualitative descriptions and available quantitative data.

Transcriptional Regulation

The expression of the ilv operons is tightly controlled at the transcriptional level in response to the availability of branched-chain amino acids. This regulation occurs through two primary mechanisms: transcriptional attenuation and global regulation by the Leucine-responsive regulatory protein (Lrp).

The ilvBNC and ilvGMEDA operons are regulated by a mechanism of transcriptional attenuation. This process involves a leader region upstream of the structural genes that can form alternative RNA secondary structures, a terminator and an anti-terminator hairpin. The formation of these structures is dependent on the availability of charged tRNAs for the branched-chain amino acids.

  • High BCAA levels: When valine, leucine, and isoleucine are abundant, the ribosome translating the leader peptide does not stall. This allows the terminator hairpin to form, leading to premature termination of transcription.

  • Low BCAA levels: Under conditions of BCAA limitation, the ribosome stalls at codons for these amino acids within the leader peptide sequence. This stalling prevents the formation of the terminator hairpin and allows the anti-terminator structure to form, enabling transcription of the downstream structural genes to proceed.

The ilvBNC operon is specifically regulated by valine and leucine, while the ilvGMEDA operon is regulated by all three branched-chain amino acids[7].

The ilvIH operon, encoding ALS III, is positively regulated by the Leucine-responsive regulatory protein (Lrp), a global regulator of metabolism in E. coli. Lrp binds to multiple sites in the upstream regulatory region of the ilvIH operon, inducing DNA bending and facilitating the initiation of transcription. The binding of Lrp is cooperative. Leucine acts as a co-repressor, reducing the expression of the ilvIH operon in its presence.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key regulatory pathways and experimental workflows associated with the study of acetolactate synthase in E. coli.

Regulatory Pathways of ilv Operons

ilv_regulation cluster_ilvBNC ilvBNC Operon (ALS I) cluster_ilvGMEDA ilvGMEDA Operon (ALS II) cluster_ilvIH ilvIH Operon (ALS III) ilvBNC ilvB (catalytic) ilvN (regulatory) ilvC attenuatorB Attenuator attenuatorB->ilvBNC promoterB Promoter promoterB->attenuatorB ilvGMEDA ilvG (catalytic) ilvM (regulatory) ilvE, D, A attenuatorG Attenuator attenuatorG->ilvGMEDA promoterG Promoter promoterG->attenuatorG ilvIH ilvI (catalytic) ilvH (regulatory) promoterI Promoter promoterI->ilvIH lrp_binding Lrp Binding Sites lrp_binding->promoterI Val Valine Val->attenuatorB - Val->attenuatorG - Leu Leucine Leu->attenuatorB - Leu->attenuatorG - Lrp Lrp Leu->Lrp - Ile Isoleucine Ile->attenuatorG - Lrp->lrp_binding

Regulation of the ilv operons in E. coli.
Experimental Workflow: Purification of Acetolactate Synthase

als_purification start E. coli culture overexpressing a specific ALS isoenzyme cell_harvest Cell Harvest (Centrifugation) start->cell_harvest cell_lysis Cell Lysis (e.g., Sonication, French Press) cell_harvest->cell_lysis clarification Clarification of Lysate (High-speed centrifugation) cell_lysis->clarification affinity_chrom Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) clarification->affinity_chrom ion_exchange Ion Exchange Chromatography affinity_chrom->ion_exchange gel_filtration Gel Filtration Chromatography (Size Exclusion) ion_exchange->gel_filtration purity_check Purity and Concentration Assessment (SDS-PAGE, Bradford Assay) gel_filtration->purity_check end Purified ALS purity_check->end

General workflow for the purification of ALS.
Experimental Workflow: Acetolactate Synthase Activity Assay

als_assay start Prepare reaction mixture: - Purified ALS enzyme - Pyruvate (substrate) - TPP, FAD, Mg2+ (cofactors) - Buffer incubation Incubate at optimal temperature (e.g., 37°C) start->incubation stop_reaction Stop reaction with acid (e.g., H2SO4) incubation->stop_reaction decarboxylation Heat to decarboxylate α-acetolactate to acetoin stop_reaction->decarboxylation color_development Add creatine and α-naphthol decarboxylation->color_development measure_absorbance Measure absorbance at ~525 nm color_development->measure_absorbance end Calculate ALS activity measure_absorbance->end

Workflow for the colorimetric ALS activity assay.

Experimental Protocols

Purification of Acetolactate Synthase Isoenzymes

Objective: To obtain highly pure and active ALS isoenzymes for kinetic and structural studies. The following is a general protocol that can be adapted for each specific isoenzyme, often utilizing an N-terminal His-tag for efficient purification.

Materials:

  • E. coli strain overexpressing the desired His-tagged ALS isoenzyme.

  • Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Dialysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, 1 mM DTT, pH 7.5.

  • Ni-NTA affinity resin.

  • Chromatography columns.

Procedure:

  • Cell Culture and Induction: Grow the E. coli expression strain in a suitable rich medium (e.g., LB or TB) to mid-log phase (OD600 ≈ 0.6-0.8). Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation for several hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer. Wash the column extensively with Wash Buffer to remove non-specifically bound proteins. Elute the His-tagged ALS with Elution Buffer.

  • Dialysis: Dialyze the eluted fractions against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.

  • Further Purification (Optional): For higher purity, further purification steps such as ion-exchange chromatography or size-exclusion chromatography can be performed.

  • Concentration and Storage: Concentrate the purified protein using an appropriate method (e.g., ultrafiltration). Determine the protein concentration, flash-freeze aliquots in liquid nitrogen, and store at -80°C.

Acetolactate Synthase Activity Assay (Westerfeld Method)

Objective: To determine the catalytic activity of ALS by measuring the formation of acetoin, the acid-decarboxylation product of α-acetolactate.

Materials:

  • Purified ALS enzyme.

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.

  • Substrate Solution: 100 mM sodium pyruvate in Assay Buffer.

  • Cofactor Solution: 10 mM MgCl2, 1 mM thiamine pyrophosphate (TPP), 20 µM FAD in Assay Buffer.

  • Stop Solution: 6 N H2SO4.

  • Color Reagent A: 0.5% (w/v) creatine.

  • Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the Assay Buffer, Cofactor Solution, and the purified ALS enzyme. For inhibition studies, include the inhibitor (valine, leucine, or isoleucine) at various concentrations.

  • Initiate Reaction: Start the reaction by adding the Substrate Solution. The final reaction volume is typically 100-200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

  • Stop Reaction and Decarboxylation: Terminate the reaction by adding the Stop Solution. Incubate at 60°C for 15 minutes to facilitate the decarboxylation of α-acetolactate to acetoin.

  • Color Development: Add Color Reagent A followed by Color Reagent B to the reaction mixture. Incubate at room temperature for 15-30 minutes to allow for color development.

  • Measurement: Measure the absorbance of the resulting colored complex at approximately 525 nm using a spectrophotometer or a plate reader.

  • Calculation: Calculate the enzyme activity based on a standard curve generated with known concentrations of acetoin. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Conclusion

The regulation of acetolactate synthase in E. coli is a sophisticated and multi-faceted process that ensures a balanced supply of branched-chain amino acids for cellular growth. The presence of three distinct isoenzymes with differential regulation allows the bacterium to adapt to varying environmental conditions and intracellular metabolic states. A thorough understanding of these regulatory networks is paramount for the rational design of strategies aimed at manipulating BCAA biosynthesis for biotechnological applications and for the development of novel antimicrobial agents targeting this essential pathway. Further research to elucidate the precise quantitative aspects of feedback inhibition for all isoenzymes will provide a more complete picture of this intricate regulatory system.

References

The Central Role of 2-Acetolactate in Valine and Leucine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical pathway leading to the synthesis of the essential branched-chain amino acids (BCAAs), valine and leucine, from the key precursor, 2-acetolactate. This pathway, absent in animals, represents a critical target for the development of novel antimicrobial agents and herbicides.[1] This document details the enzymatic reactions, regulatory mechanisms, quantitative data, and experimental protocols relevant to this vital metabolic route.

The Biosynthetic Pathway from Pyruvate to Valine and Leucine

The biosynthesis of valine and leucine begins with the common precursor pyruvate, derived from glycolysis.[2] A series of four enzymatic reactions, shared in the initial steps for both amino acids, converts pyruvate into valine. The pathway to leucine branches off from an intermediate in the valine synthesis pathway, requiring an additional set of four specific enzymatic steps.[3] The central intermediate connecting these pathways is this compound.

The overall biosynthetic pathway is tightly regulated, primarily through feedback inhibition, where the end products, valine and leucine, allosterically inhibit the activity of the first enzyme in the pathway, acetolactate synthase.[4][5] This regulation ensures the maintenance of appropriate intracellular concentrations of these essential amino acids.

Valine_Leucine_Biosynthesis_Pathway cluster_valine Valine Biosynthesis cluster_leucine Leucine Biosynthesis Pyruvate 2x Pyruvate ALS Acetolactate Synthase (ilvB/N) Pyruvate->ALS CO2 Acetolactate (S)-2-Acetolactate KARI Ketol-Acid Reductoisomerase (ilvC) Acetolactate->KARI NAD(P)H -> NAD(P)+ Dihydroxyisovalerate 2,3-Dihydroxy- isovalerate DHAD Dihydroxy-Acid Dehydratase (ilvD) Dihydroxyisovalerate->DHAD H2O Ketoisovalerate 2-Ketoisovalerate BCAT_Val Branched-Chain Aminotransferase (ilvE) Ketoisovalerate->BCAT_Val IPMS α-Isopropylmalate Synthase (leuA) Ketoisovalerate->IPMS Valine Valine Valine->ALS Feedback Inhibition AcetylCoA Acetyl-CoA AcetylCoA->IPMS Isopropylmalate α-Isopropylmalate IPMI Isopropylmalate Isomerase (leuC/D) Isopropylmalate->IPMI Inter_Leucine β-Isopropylmalate IPMDH β-Isopropylmalate Dehydrogenase (leuB) Inter_Leucine->IPMDH NAD+ -> NADH Keto_Leucine α-Ketoisocaproate BCAT_Leu Branched-Chain Aminotransferase (ilvE) Keto_Leucine->BCAT_Leu Leucine Leucine Leucine->ALS Feedback Inhibition Glutamate Glutamate Glutamate->BCAT_Val Glutamate->BCAT_Leu AlphaKG α-Ketoglutarate ALS->Acetolactate KARI->Dihydroxyisovalerate DHAD->Ketoisovalerate BCAT_Val->Valine BCAT_Val->AlphaKG IPMS->Isopropylmalate CoA IPMI->Inter_Leucine IPMDH->Keto_Leucine CO2 BCAT_Leu->Leucine BCAT_Leu->AlphaKG

Figure 1: Biosynthetic pathway of valine and leucine from pyruvate.

Enzymatic Steps and Quantitative Data

The biosynthesis of valine and leucine from this compound involves a series of well-characterized enzymatic reactions. The key enzymes are Acetolactate Synthase (ALS), Ketol-Acid Reductoisomerase (KARI), Dihydroxy-Acid Dehydratase (DHAD), and Branched-Chain Aminotransferase (BCAT).

Acetolactate Synthase (ALS)

Acetolactate synthase (EC 2.2.1.6), also known as acetohydroxyacid synthase (AHAS), catalyzes the first committed step in the biosynthesis of valine and leucine.[6] It facilitates the condensation of two molecules of pyruvate to form (S)-2-acetolactate, with the release of carbon dioxide.[7] This enzyme requires thiamine pyrophosphate (ThDP) and a divalent cation as cofactors.[8]

Table 1: Kinetic Parameters of Acetolactate Synthase

OrganismSubstrateKm (mM)kcat (s-1)Reference
Escherichia coli K12Pyruvate10.2 ± 0.913.3 ± 0.6[9]
Klebsiella pneumoniaePyruvate--[7][10]
Bacillus subtilisPyruvate--[11]

Note: Kinetic parameters can vary significantly with experimental conditions such as pH and temperature.

Ketol-Acid Reductoisomerase (KARI)

Ketol-acid reductoisomerase (EC 1.1.1.86), also known as acetohydroxy acid isomeroreductase, is a bifunctional enzyme that catalyzes the conversion of (S)-2-acetolactate to 2,3-dihydroxy-isovalerate.[12] This two-step reaction involves an Mg2+-dependent alkyl migration followed by an NAD(P)H-dependent reduction.[13]

Table 2: Kinetic Parameters of Ketol-Acid Reductoisomerase

OrganismSubstrateKm (µM)kcat (s-1)Reference
Escherichia coli(S)-2-Acetolactate230 ± 82.15 ± 0.02[12]
Campylobacter jejuni(S)-2-Acetolactate881 ± 500.85 ± 0.05[12]
Sulfolobus acidocaldarius(S)-2-Acetolactate184 (at 25°C)0.058 (at 25°C)[14][15]
Mycobacterium tuberculosis3-hydroxy-3-methyl-2-oxobutanoate301.30 ± 7.7201.17 ± 61.39[16]
Dihydroxy-Acid Dehydratase (DHAD)

Dihydroxy-acid dehydratase (EC 4.2.1.9) catalyzes the dehydration of 2,3-dihydroxy-isovalerate to form 2-keto-isovalerate.[17][18] This enzyme contains an iron-sulfur cluster that is essential for its catalytic activity.[18][19]

Table 3: Kinetic Parameters of Dihydroxy-Acid Dehydratase

OrganismSubstrateKm (mM)kcat (s-1)Reference
Sulfolobus solfataricus2,3-dihydroxyisovalerate--[20][21]
Staphylococcus aureus2,3-dihydroxyisovalerate-~6.7[18]
Campylobacter jejuni2,3-dihydroxyisovalerate--[18]

Note: Detailed kinetic parameters for DHAD are less commonly reported in the literature compared to ALS and KARI.

Branched-Chain Aminotransferase (BCAT)

Branched-chain aminotransferase (EC 2.6.1.42) catalyzes the final step in the synthesis of both valine and leucine.[22] It facilitates the reversible transamination of the α-keto acids (2-ketoisovalerate for valine and α-ketoisocaproate for leucine) using glutamate as the amino group donor, to produce the corresponding amino acid and α-ketoglutarate.[23][24]

Table 4: Substrate Specificity of Branched-Chain Aminotransferase from Lactococcus lactis

Amino Acid SubstrateRelative Activity (%)
Isoleucine100
Leucine80
Valine60
Methionine20
Phenylalanine<5
Cysteine<5

Adapted from Yvon et al. (1997).[24]

Experimental Protocols

Assay for Acetolactate Synthase (ALS) Activity

This protocol is based on the colorimetric detection of acetoin, which is formed by the acid-catalyzed decarboxylation of this compound.[6][8][25]

ALS_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mixture: - Buffer (e.g., 100 mM Na-phosphate, pH 6.5) - 100 mM Sodium Pyruvate - 0.5 mM MgCl2 - 1 mM Thiamine Pyrophosphate (TPP) Start->Prepare_Reaction Add_Enzyme Add Purified ALS Enzyme or Cell Lysate Prepare_Reaction->Add_Enzyme Incubate_37 Incubate at 37°C for 20 min Add_Enzyme->Incubate_37 Stop_Reaction Stop Reaction with 50% Sulfuric Acid Incubate_37->Stop_Reaction Decarboxylate Incubate at 55°C for 30 min to convert this compound to acetoin Stop_Reaction->Decarboxylate Color_Development Add 0.5% Creatine and 5% α-naphthol Decarboxylate->Color_Development Incubate_Color Incubate at 37°C for 30 min Color_Development->Incubate_Color Measure_Absorbance Measure Absorbance at 520 nm Incubate_Color->Measure_Absorbance End End Measure_Absorbance->End

Figure 2: Experimental workflow for the acetolactate synthase assay.

Materials:

  • 1 M Sodium Phosphate Buffer, pH 6.5

  • 1 M Sodium Pyruvate

  • 100 mM MgCl2

  • 100 mM Thiamine Pyrophosphate (TPP)

  • Purified ALS enzyme or cell lysate containing ALS

  • 50% (v/v) Sulfuric Acid

  • 0.5% (w/v) Creatine solution

  • 5% (w/v) α-naphthol solution (in 2.5 M NaOH)

  • Microplate reader or spectrophotometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a 500 µL reaction mixture containing 100 mM sodium phosphate buffer (pH 6.5), 100 mM sodium pyruvate, 0.5 mM MgCl2, and 1 mM TPP.

  • Enzyme Addition: Add 20 µL of the purified enzyme solution or cell lysate to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 20 µL of 50% sulfuric acid.

  • Decarboxylation: Incubate the mixture at 55°C for 30 minutes to facilitate the conversion of this compound to acetoin.

  • Color Development: Add 250 µL of 0.5% creatine solution and 250 µL of 5% α-naphthol solution to the reaction mixture.

  • Incubation for Color: Incubate at 37°C for 30 minutes to allow for color development.

  • Measurement: Measure the absorbance of the solution at 520 nm. The amount of acetoin, and thus the initial amount of this compound, can be determined from a standard curve prepared with known concentrations of acetoin. One unit of ALS activity is defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the specified conditions.[8]

Assay for Ketol-Acid Reductoisomerase (KARI) Activity

The activity of KARI can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H to NAD(P)+.[12]

Materials:

  • 1 M Tris-HCl Buffer, pH 8.0

  • 100 mM MgCl2

  • 10 mM NAD(P)H

  • 100 mM (S)-2-Acetolactate (substrate)

  • Purified KARI enzyme

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Setup: In a quartz cuvette, prepare a 1 mL reaction mixture containing 100 mM Tris-HCl (pH 8.0), 4 mM MgCl2, and 0.2 mM NAD(P)H.

  • Baseline Reading: Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

  • Initiate Reaction: Add a known concentration of (S)-2-acetolactate to the cuvette to start the reaction.

  • Monitor Absorbance: Continuously monitor the decrease in absorbance at 340 nm over time.

  • Calculate Activity: The rate of NAD(P)H oxidation can be calculated using the Beer-Lambert law (εNAD(P)H at 340 nm = 6220 M-1cm-1). One unit of KARI activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute.

Regulation of the Pathway

The biosynthesis of valine and leucine is a metabolically expensive process, and as such, is tightly regulated to prevent the overproduction of these amino acids. The primary mechanism of regulation is allosteric feedback inhibition.

Feedback Inhibition of Acetolactate Synthase

Acetolactate synthase is allosterically inhibited by the end products of the pathway, valine and leucine.[5][26][27][28] These amino acids bind to a regulatory site on the enzyme, distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.[29][30] In many organisms, valine is a more potent inhibitor than leucine, and the presence of both amino acids can have a synergistic inhibitory effect.[3][5]

Feedback_Inhibition ALS_active Acetolactate Synthase (Active Conformation) ALS_inactive Acetolactate Synthase (Inactive Conformation) ALS_active->ALS_inactive Binding of Valine and/or Leucine Acetolactate This compound ALS_active->Acetolactate Product Formation ALS_inactive->ALS_active Dissociation of Inhibitors Valine Valine Valine->ALS_active Leucine Leucine Leucine->ALS_active Pyruvate Pyruvate Pyruvate->ALS_active Substrate Binding

Figure 3: Allosteric feedback inhibition of acetolactate synthase.

Table 5: Inhibition of Wild-Type Acetolactate Synthase from Corynebacterium glutamicum

Inhibitor(s) (5 mM each)Relative Activity (%)
None100
Valine~43
Isoleucine-
Leucine-
Valine + Leucine~43
Valine + Isoleucine~43
Leucine + Isoleucine-
Valine + Leucine + Isoleucine~43

Adapted from Eikmanns et al. (1995).[28]

Conclusion

The biosynthetic pathway of valine and leucine from this compound is a fundamental metabolic process in a wide range of organisms. A thorough understanding of the enzymes, their kinetics, and regulatory mechanisms is crucial for research in areas such as metabolic engineering, drug development, and herbicide design. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and researchers working in these fields. Further investigation into the structure-function relationships of these enzymes will undoubtedly pave the way for novel applications and interventions.

References

A Deep Dive into Acetolactate Synthase: A Comparative Analysis of Catabolic and Biosynthetic Isozymes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a pivotal enzyme found in bacteria, archaea, fungi, and plants, but notably absent in animals.[1][2] It plays a crucial role in metabolism by catalyzing the first step in the biosynthesis of branched-chain amino acids (BCAAs) and in fermentation pathways. Two distinct isozymes of ALS exist: a biosynthetic form and a catabolic form, each with unique structural, kinetic, and regulatory properties tailored to their physiological roles. Understanding the differences between these two isozymes is critical for various fields, including herbicide development, metabolic engineering, and the discovery of novel antimicrobial agents. This technical guide provides a comprehensive comparison of catabolic and biosynthetic acetolactate synthases, detailing their molecular characteristics, regulatory mechanisms, and the experimental protocols used for their study.

Core Distinctions: Catabolic vs. Biosynthetic Acetolactate Synthase

The primary distinction between the two forms of ALS lies in their metabolic function. Biosynthetic ALS is an anabolic enzyme essential for the production of the essential amino acids valine, leucine, and isoleucine.[2] In contrast, catabolic ALS participates in degradative pathways, such as the 2,3-butanediol fermentation pathway in some bacteria.[3][4] This fundamental difference in function is reflected in their biochemical and regulatory properties.

Function and Physiological Role

Biosynthetic Acetolactate Synthase (AHAS) is the first and rate-limiting enzyme in the BCAA biosynthetic pathway.[5] It catalyzes the condensation of two molecules of pyruvate to form α-acetolactate, the precursor for valine and leucine, or the condensation of pyruvate and α-ketobutyrate to produce α-aceto-α-hydroxybutyrate, the precursor for isoleucine.[6] This pathway is vital for the growth and development of organisms that synthesize their own BCAAs.

Catabolic Acetolactate Synthase is primarily involved in pathways that provide an alternative route for pyruvate metabolism under specific conditions, such as anaerobic fermentation.[3][6] In this context, it channels excess pyruvate towards the production of neutral end products like acetoin and 2,3-butanediol, which helps to regenerate NAD+ and prevent excessive acidification of the cytoplasm.[6]

Structural and Cofactor Differences

Both catabolic and biosynthetic ALS are thiamine pyrophosphate (TPP)-dependent enzymes.[4][6] However, a key distinguishing feature is the requirement for Flavin Adenine Dinucleotide (FAD).

  • Biosynthetic ALS is an FAD-dependent enzyme. While the FAD cofactor is not directly involved in the catalytic reaction, it is essential for the structural integrity and stability of the enzyme.[4]

  • Catabolic ALS is FAD-independent, indicating a structural divergence that accommodates its different functional context.[4]

The quaternary structure also differs between the two isozymes. Biosynthetic ALS typically exists as a heterotetramer composed of two large catalytic subunits and two small regulatory subunits.[7] The regulatory subunits are crucial for the allosteric feedback inhibition by the BCAA end products.[7] Catabolic ALS, on the other hand, generally lacks these dedicated regulatory subunits and often forms a homodimer or homotetramer of catalytic subunits.[8]

Kinetic Properties: A Quantitative Comparison

The kinetic parameters of catabolic and biosynthetic ALS reflect their different metabolic roles. Catabolic ALS generally exhibits a higher turnover rate (kcat) and a higher Michaelis constant (Km) for pyruvate compared to its biosynthetic counterpart. This suggests that catabolic ALS is adapted for high-throughput processing of pyruvate when it is abundant, whereas biosynthetic ALS is more efficient at lower substrate concentrations, consistent with its role in a tightly regulated anabolic pathway.

Enzyme TypeOrganismSubstrateKm (mM)Vmax (μmol/min/mg)kcat (s-1)Reference
Catabolic Acetobacter pasteurianusPyruvate31.82.9-[9]
Catabolic Bacillus subtilisPyruvate3.96-514[10]
Catabolic Klebsiella pneumoniaePyruvate--High[4]
Biosynthetic Escherichia coli (Isozyme III)Pyruvate---[11]
Biosynthetic Saccharomyces cerevisiae (Yeast)Pyruvate---[12]

Note: A comprehensive table with more entries would require further targeted literature searches for specific kinetic data.

Regulatory Mechanisms

The regulation of ALS activity is a critical aspect that differentiates the two isozymes, ensuring that their respective metabolic pathways are appropriately controlled.

Biosynthetic Acetolactate Synthase is subject to stringent allosteric feedback inhibition by the end products of the BCAA pathway: valine, leucine, and isoleucine.[1][13] These amino acids bind to the small regulatory subunits, inducing a conformational change in the catalytic subunits that reduces their activity. This feedback loop ensures that the cell does not overproduce BCAAs, thus conserving energy and resources. The binding of herbicides to this regulatory site is a key mechanism of their inhibitory action.[8]

Catabolic Acetolactate Synthase , lacking the small regulatory subunits, is not subject to feedback inhibition by BCAAs.[9] Its regulation is primarily at the genetic level, often as part of an operon that is induced under specific environmental conditions, such as low pH or anaerobiosis, which favor fermentation.[7]

Experimental Protocols

The characterization of catabolic and biosynthetic ALS involves a range of experimental techniques, from enzyme purification to activity assays and inhibitor studies.

Enzyme Purification

A general protocol for the purification of recombinant ALS is as follows:

  • Expression: The gene encoding the ALS of interest is cloned into an expression vector (e.g., pET vectors) and transformed into a suitable host, such as E. coli BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[9][14]

  • Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., phosphate buffer with protease inhibitors). The cells are then lysed by sonication or high-pressure homogenization.[14]

  • Clarification: The cell lysate is centrifuged at high speed to remove cell debris.[15]

  • Chromatography: The soluble fraction is subjected to a series of chromatographic steps to purify the ALS protein. This typically includes:

    • Affinity Chromatography: If the protein is expressed with a tag (e.g., His-tag), Ni-NTA affinity chromatography is an effective first step.[10]

    • Ion-Exchange Chromatography: Anion exchange chromatography (e.g., using a Mono Q column) can be used to separate proteins based on their charge.[10]

    • Size-Exclusion Chromatography: This final step separates the protein based on its size and helps to remove any remaining contaminants and protein aggregates.

  • Purity Assessment: The purity of the final protein preparation is assessed by SDS-PAGE.[10]

Acetolactate Synthase Activity Assay (Voges-Proskauer Reaction)

The most common method for measuring ALS activity is a colorimetric assay based on the Voges-Proskauer reaction, which detects the formation of acetoin.[2][15]

Materials:

  • Enzyme extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM sodium pyruvate, 5 mM MgCl₂, and 1 mM TPP).[15]

  • Purified ALS enzyme or crude cell extract.

  • Substrate solution (e.g., 100 mM sodium pyruvate).

  • Stop solution (e.g., 6 N H₂SO₄).[15]

  • Color Reagent A (0.5% creatine).[9]

  • Color Reagent B (5% α-naphthol).[9]

  • Microplate reader.

Procedure:

  • Reaction Setup: In a microplate well, combine the enzyme sample with the reaction buffer containing all necessary cofactors.

  • Initiate Reaction: Add the substrate (pyruvate) to start the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).[15]

  • Stop Reaction: Terminate the reaction by adding the stop solution (H₂SO₄). This also initiates the decarboxylation of α-acetolactate to acetoin.[15]

  • Decarboxylation: Incubate the plate at a higher temperature (e.g., 60°C) for a short period (e.g., 15 minutes) to ensure complete conversion of α-acetolactate to acetoin.[15]

  • Color Development: Add Color Reagent A (creatine) followed by Color Reagent B (α-naphthol) to each well.[9][15]

  • Incubation: Incubate the plate at 60°C for 15 minutes to allow for the development of a red-colored complex.[15]

  • Measurement: Measure the absorbance of the colored product at 525 nm using a microplate reader.[15]

  • Calculation: The enzyme activity is proportional to the absorbance and can be quantified using a standard curve of known acetoin concentrations.

Inhibitor Binding and Kinetic Analysis

To study the interaction of inhibitors (e.g., herbicides, BCAAs) with ALS and to determine kinetic parameters, the activity assay is performed in the presence of varying concentrations of the inhibitor or substrate.

  • IC₅₀ Determination: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound, the ALS activity assay is performed with a fixed substrate concentration and a range of inhibitor concentrations. The percentage of inhibition is plotted against the inhibitor concentration, and the IC₅₀ is calculated from the resulting dose-response curve.[16]

  • Kinetic Parameter Determination (Km and Vmax): To determine the Michaelis constant (Km) and maximum velocity (Vmax), the initial reaction rates are measured at various substrate concentrations. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.[9] Lineweaver-Burk plots can also be used for visualization, but non-linear regression is generally preferred for accuracy.

Signaling Pathways and Regulatory Logic

The regulatory networks governing catabolic and biosynthetic ALS are distinct, reflecting their different metabolic roles.

Biosynthetic ALS: Feedback Inhibition Pathway

The activity of biosynthetic ALS is tightly controlled by the end products of the BCAA pathway through allosteric feedback inhibition.

Feedback inhibition of biosynthetic ALS by branched-chain amino acids.
Experimental Workflow for ALS Characterization

A typical workflow for the characterization of an ALS enzyme is depicted below.

als_workflow Gene_Cloning Gene Cloning & Expression Vector Construction Protein_Expression Recombinant Protein Expression in E. coli Gene_Cloning->Protein_Expression Purification Protein Purification (Chromatography) Protein_Expression->Purification Purity_Check Purity Assessment (SDS-PAGE) Purification->Purity_Check Activity_Assay Enzyme Activity Assay (Voges-Proskauer) Purification->Activity_Assay Structural_Analysis Structural Analysis (X-ray Crystallography, etc.) Purification->Structural_Analysis Kinetic_Analysis Kinetic Analysis (Km, Vmax, kcat) Activity_Assay->Kinetic_Analysis Inhibitor_Screening Inhibitor Screening (IC50 Determination) Activity_Assay->Inhibitor_Screening

A generalized experimental workflow for ALS characterization.

Conclusion

Catabolic and biosynthetic acetolactate synthases represent a fascinating example of enzyme evolution, where a common catalytic activity has been adapted for divergent metabolic purposes. Their differences in function, structure, cofactor requirements, kinetics, and regulation are intricately linked to their physiological roles. For researchers in drug and herbicide development, the detailed understanding of the biosynthetic isozyme, particularly its regulatory mechanisms, has been instrumental in the design of potent and selective inhibitors. For metabolic engineers, the high catalytic efficiency of the catabolic isozyme presents opportunities for the high-yield production of valuable chemicals. This guide has provided a comprehensive overview of these two important enzymes, offering a foundation for further research and application in various scientific and industrial endeavors. The provided experimental protocols serve as a starting point for the detailed characterization of these enzymes, paving the way for new discoveries and innovations.

References

The Pivotal Role of Flavin Adenine Dinucleotide in Acetolactate Synthase Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the multifaceted role of Flavin Adenine Dinucleotide (FAD) in the activity of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids. This whitepaper, targeted towards researchers, scientists, and drug development professionals, provides an in-depth analysis of FAD's structural, catalytic, and regulatory functions, supported by quantitative data, detailed experimental protocols, and novel visualizations of the enzyme's operational mechanisms.

Acetolactate synthase (EC 2.2.1.6), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme found in plants, bacteria, and fungi, but absent in animals, making it a prime target for the development of herbicides and antimicrobial agents.[1] The enzyme catalyzes the first step in the synthesis of valine, leucine, and isoleucine. While the catalytic activity is primarily dependent on the cofactor thiamine diphosphate (ThDP), the biosynthetic form of the enzyme exhibits a crucial requirement for FAD.[2]

The Structural and Functional Significance of FAD

FAD's role in ALS extends beyond that of a simple cofactor. It is integral to the structural integrity and regulatory control of the enzyme.

1.1. Structural Scaffolding and Oligomerization:

Evidence suggests that FAD plays a significant structural role, influencing the oligomeric state of the enzyme. For the holoenzyme of Escherichia coli AHAS isozyme III to assemble into its active form, which consists of two large catalytic subunits and two small regulatory subunits, the presence of FAD is required.[3] In plant acetolactate synthase, FAD concentration has been shown to affect the aggregation state of the enzyme, with higher FAD concentrations favoring the formation of higher molecular weight complexes.

1.2. A Non-Canonical Catalytic Role and Redox Regulation:

While FAD is not directly involved in the primary catalytic decarboxylation and condensation reactions, its redox state is a critical determinant of enzyme activity.[4] The active form of ALS requires the FAD cofactor to be in a reduced state (FADH₂).[4] The enzyme itself can catalyze the slow reduction of FAD in a side reaction that resembles the activity of its evolutionary ancestor, pyruvate oxidase.[4]

This redox dependency forms the basis of a sophisticated regulatory mechanism. The enzyme's activity can be downregulated by oxidized redox-signaling molecules, such as ubiquinones, which act by oxidizing the essential FADH₂ cofactor, leading to a time-dependent inhibition of ALS.[5] This inhibition can be reversed by the slow, pyruvate-dependent re-reduction of the FAD cofactor.[4][5] This regulatory pathway highlights a link between the metabolic state of the cell, as reflected by the redox environment, and the biosynthesis of branched-chain amino acids.

Quantitative Analysis of FAD's Influence on Acetolactate Synthase Kinetics

The presence and redox state of FAD have a demonstrable impact on the kinetic parameters of acetolactate synthase. While a definitive dissociation constant (Kd) for the FAD-ALS complex is not widely reported in the literature, the following table summarizes key kinetic data from various studies.

Organism/EnzymeParameterValueConditionsReference
Saccharomyces cerevisiae AHAS (ScAHAS)Km for Pyruvate (for FAD reduction)24 mMStandard buffer, 15°C[4]
Mycobacterium tuberculosis AHAS (MtAHAS)Km for Pyruvate (for FAD reduction)90 mMStandard buffer, 15°C[4]
Klebsiella pneumoniae AHAS (KpAHAS)kcat7.5 ± 0.4 s⁻¹Phosphate buffer, pH 8.0[6]
Klebsiella pneumoniae AHAS (KpAHAS)Km for Pyruvate3.8 ± 0.4 mMPhosphate buffer, pH 8.0[6]
Klebsiella pneumoniae ALS (KpALS, FAD-independent)kcat~450 s⁻¹MOPS buffer, pH 7.0, with 50 mM acetate[6]
Klebsiella pneumoniae ALS (KpALS, FAD-independent)Km for Pyruvate~6 mMMOPS buffer, pH 7.0, with 50 mM acetate[6]
Bacillus licheniformis cALS (BlALS, FAD-independent)Vmax6.899 ± 0.102 mM·min⁻¹Optimal pH and temperature[7]
Bacillus licheniformis cALS (BlALS, FAD-independent)Km for Pyruvate27.26 ± 1.1975 mMOptimal pH and temperature[7]

Experimental Protocols

A detailed understanding of the FAD-ALS interaction necessitates robust experimental methodologies. The following sections provide protocols for key experiments.

3.1. Expression and Purification of Acetolactate Synthase:

Recombinant ALS is commonly expressed in E. coli strains such as BL21(DE3). A typical purification protocol involves the following steps:

  • Cell Lysis: Harvested cells are resuspended in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0) and lysed by sonication or high-pressure homogenization.

  • Clarification: The cell lysate is centrifuged to remove cell debris.

  • Affinity Chromatography: If the recombinant protein is tagged (e.g., with a hexahistidine tag), immobilized metal affinity chromatography (IMAC) is an effective purification step. The protein is eluted with an imidazole gradient. For FAD-dependent enzymes, it is crucial to include FAD in all purification buffers to ensure the isolation of the holoenzyme.

  • Further Purification: Depending on the purity required, additional steps such as ion-exchange or size-exclusion chromatography may be employed.

3.2. Colorimetric Assay for Acetolactate Synthase Activity:

This widely used assay is based on the acid-catalyzed decarboxylation of the reaction product, acetolactate, to acetoin. Acetoin then reacts with α-naphthol and creatine to produce a red-colored complex that can be quantified spectrophotometrically.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM sodium phosphate, pH 6.5), 100 mM sodium pyruvate, 0.5 mM magnesium chloride, 1 mM thiamine pyrophosphate, and an appropriate amount of purified ALS enzyme. For FAD-dependent enzymes, FAD should be included in the pre-incubation mixture.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C or 55°C) for a defined period (e.g., 20-60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a strong acid, such as 50% sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin.

  • Color Development: Incubate the acidified mixture to allow for complete decarboxylation. Then, add 0.5% creatine and 5% α-naphthol and incubate further to allow for color development.

  • Measurement: Measure the absorbance of the solution at 525 nm. The enzyme activity is proportional to the absorbance.

3.3. Protocol for Studying the Redox Regulation of ALS by FAD:

The redox state of FAD and its effect on enzyme activity can be monitored using UV-Vis spectrophotometry.

  • FAD Reduction Monitoring: The reduction of enzyme-bound FAD by pyruvate can be tracked by monitoring the decrease in absorbance at 450 nm.

  • Inhibition Assays: To study the effect of oxidizing agents, incubate the active enzyme (with reduced FAD) with a redox-active compound (e.g., a ubiquinone derivative).

  • Activity Measurement: At various time points during the incubation with the oxidizing agent, take aliquots of the reaction mixture and measure the ALS activity using the colorimetric assay described above. A time-dependent decrease in activity that correlates with FAD oxidation provides evidence for redox regulation.

  • Reversal of Inhibition: The recovery of enzyme activity can be monitored after the addition of a reducing agent or by allowing the enzyme to slowly re-reduce its FAD cofactor in the presence of pyruvate.

3.4. Determination of FAD Binding Affinity:

  • Fluorometric Titration: This method relies on the quenching of intrinsic protein fluorescence (from tryptophan and tyrosine residues) upon ligand binding.

    • Prepare a solution of apo-ALS (ALS without FAD).

    • Titrate the apo-enzyme with increasing concentrations of FAD.

    • Measure the decrease in protein fluorescence at each FAD concentration.

    • The dissociation constant (Kd) can be calculated by fitting the fluorescence quenching data to a binding isotherm.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

    • Place the apo-ALS in the sample cell of the calorimeter.

    • Titrate with a solution of FAD.

    • The resulting thermogram can be analyzed to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[8]

Visualizing the Mechanisms

To further elucidate the complex role of FAD in ALS activity, the following diagrams, generated using the DOT language, illustrate key processes.

experimental_workflow cluster_prep Enzyme Preparation cluster_assay Activity Assay expression Recombinant ALS Expression in E. coli purification Purification (e.g., IMAC) expression->purification reaction_setup Reaction Setup: - Purified ALS - Pyruvate, MgCl2, ThDP, FAD - Buffer purification->reaction_setup incubation Incubation (e.g., 37°C) reaction_setup->incubation stop_reaction Stop Reaction (add H2SO4) incubation->stop_reaction color_dev Color Development (add Creatine, α-naphthol) stop_reaction->color_dev measurement Absorbance Measurement (525 nm) color_dev->measurement

Figure 1: Experimental workflow for measuring acetolactate synthase activity.

FAD_redox_cycle ALS_FAD_ox ALS-FAD (oxidized) Inactive ALS_FAD_red ALS-FADH₂ (reduced) Active ALS_FAD_ox->ALS_FAD_red Reduction (slow, pyruvate-dependent) ALS_FAD_red->ALS_FAD_ox Oxidation Pyruvate Pyruvate Pyruvate->ALS_FAD_ox Redox_signal Oxidized Redox Signal (e.g., Ubiquinone) Redox_signal->ALS_FAD_red

Figure 2: Redox-dependent regulation of acetolactate synthase activity by FAD.

Conclusion

The role of FAD in acetolactate synthase activity is far more intricate than previously understood. It is not merely a static cofactor but a dynamic component that is essential for the structural integrity, and more importantly, for the redox-dependent regulation of the enzyme. This guide provides a foundational understanding of these roles, supported by actionable experimental protocols. A deeper comprehension of the FAD-ALS interaction will undoubtedly pave the way for the development of more potent and selective inhibitors for applications in agriculture and medicine. Further research is warranted to precisely quantify the binding affinity of FAD to ALS from various species and to further elucidate the kinetics of the FAD redox cycle in regulating enzyme activity.

References

An In-depth Technical Guide to 2-Acetolactate Metabolism in Yeast and Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-acetolactate is a critical intermediate in the biosynthesis of the essential branched-chain amino acids (BCAAs) valine, leucine, and isoleucine in yeast and fungi.[1][2] This metabolic pathway, absent in mammals, represents a key target for the development of novel antifungal agents. This technical guide provides a comprehensive overview of the core metabolic pathway, the kinetics of its key enzymes, the intricate regulatory networks that govern its activity, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and all signaling and metabolic pathways are visualized to facilitate a deeper understanding of the complex interplay of molecular events.

Core Metabolic Pathway: Branched-Chain Amino Acid Biosynthesis

The biosynthesis of isoleucine, valine, and leucine from 2-acetolactate is a highly conserved pathway in yeast and fungi, primarily occurring within the mitochondria.[1][3][4] The pathway is initiated from either pyruvate (for valine and leucine) or a combination of pyruvate and α-ketobutyrate (for isoleucine).[1]

The central enzyme, acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), catalyzes the condensation of two molecules of pyruvate to form α-acetolactate, or one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate.[1] In Saccharomyces cerevisiae, this enzyme is a complex of a catalytic subunit (Ilv2p) and a regulatory subunit (Ilv6p).[5] The subsequent steps involve a reductase, a dehydratase, and finally, a transaminase to yield the final amino acid products.[1]

The key steps involving this compound are:

  • Formation of (S)-2-Acetolactate: Acetolactate synthase (Ilv2p/Ilv6p) catalyzes the conversion of pyruvate to (S)-2-acetolactate.[1][5]

  • Reduction to 2,3-Dihydroxyisovalerate: Acetohydroxyacid reductoisomerase (Ilv5p) reduces (S)-2-acetolactate to 2,3-dihydroxyisovalerate.

  • Dehydration to α-Ketoisovalerate: Dihydroxyacid dehydratase (Ilv3p) catalyzes the dehydration of 2,3-dihydroxyisovalerate to α-ketoisovalerate.[6]

  • Transamination to Valine: Branched-chain amino acid aminotransferase (Bat1p/Bat2p) facilitates the final step, the transamination of α-ketoisovalerate to valine.[3][4]

α-Ketoisovalerate also serves as a precursor for leucine biosynthesis.[1]

BCAA_Pathway cluster_main Valine Biosynthesis from this compound Pyruvate Pyruvate Acetolactate (S)-2-Acetolactate Pyruvate->Acetolactate Ilv2p/Ilv6p alpha_Ketobutyrate α-Ketobutyrate Aceto_hydroxybutyrate α-Aceto-α-hydroxybutyrate alpha_Ketobutyrate->Aceto_hydroxybutyrate Ilv2p/Ilv6p Dihydroxyisovalerate 2,3-Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate Ilv5p Isoleucine_pathway To Isoleucine Biosynthesis Aceto_hydroxybutyrate->Isoleucine_pathway Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate Ilv3p Valine Valine Ketoisovalerate->Valine Bat1p/Bat2p Leucine_pathway To Leucine Biosynthesis Ketoisovalerate->Leucine_pathway

Figure 1: Core metabolic pathway of valine biosynthesis from this compound.

Quantitative Data on Key Enzymes

The efficiency and regulation of the this compound metabolism are dictated by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for the key enzymes in Saccharomyces cerevisiae and other fungi.

EnzymeOrganismGeneSubstrateKmVmaxSpecific ActivityNotes
Acetolactate Synthase (catalytic subunit)Saccharomyces cerevisiaeILV2Pyruvate8.6 mM[5]--Catalytic subunit only.
Acetolactate Synthase (holoenzyme)Saccharomyces cerevisiaeILV2/ILV6Pyruvate18.1 mM[5]--Reconstituted with regulatory subunit.
Dihydroxyacid DehydrataseAspergillus fumigatusAfIlv3AL-threonate10.1 mM[7]-18 µmol min-1 mg-1[7]Non-natural substrate used for assay.
Dihydroxyacid DehydrataseSulfolobus solfataricus-2,3-dihydroxyisovalerate--47 U/mgRecombinantly expressed in E. coli.[8]

Regulatory Networks

The metabolism of this compound is tightly regulated at both the transcriptional and post-translational levels to meet the cell's demand for branched-chain amino acids while preventing the accumulation of toxic intermediates.

Transcriptional Regulation

General Amino Acid Control (GAAC): Under conditions of amino acid starvation, the transcription factor Gcn4p is the master regulator that induces the expression of numerous genes involved in amino acid biosynthesis, including those in the this compound pathway.[9][10][11] Uncharged tRNAs activate the kinase Gcn2p, which leads to the increased translation of GCN4 mRNA.[9][12] Gcn4p then binds to specific upstream activating sequences in the promoters of target genes, such as ILV2, to upregulate their transcription.[10][13]

Leucine-Specific Regulation: The transcription factor Leu3p is involved in the regulation of several genes in the leucine biosynthetic pathway and has been shown to also influence the expression of genes in the shared portion of the BCAA pathway, such as ILV2 and ILV3.[14]

GCN4_Regulation AA_starvation Amino Acid Starvation Uncharged_tRNA Uncharged tRNA AA_starvation->Uncharged_tRNA Gcn2p Gcn2p (Kinase) Uncharged_tRNA->Gcn2p activates eIF2a eIF2α Gcn2p->eIF2a phosphorylates eIF2a_P eIF2α-P eIF2a->eIF2a_P GCN4_mRNA GCN4 mRNA eIF2a_P->GCN4_mRNA increases translation Gcn4p Gcn4p (Transcription Factor) GCN4_mRNA->Gcn4p ILV_genes ILV2, ILV3, ILV5, etc. Gcn4p->ILV_genes activates transcription

Figure 2: Gcn4p-mediated general amino acid control pathway.
Regulation by TORC1 Signaling

The Target of Rapamycin Complex 1 (TORC1) is a central regulator of cell growth and metabolism, responding to nutrient availability, including amino acids.[15][16][17] Leucine, a downstream product of this compound metabolism, is a potent activator of TORC1.[18] When amino acid levels are high, active TORC1 signaling promotes protein synthesis and cell growth. Conversely, under nutrient limitation, TORC1 is inactivated, leading to a decrease in anabolic processes and an increase in catabolic processes like autophagy.[19] TORC1 signaling intersects with the GAAC pathway, with TORC1 activity influencing the phosphorylation state and activity of components of the Gcn4p regulatory cascade.[15]

TORC1_Regulation Amino_Acids Amino Acids (e.g., Leucine) TORC1 TORC1 Amino_Acids->TORC1 activates Protein_Synthesis Protein Synthesis & Cell Growth TORC1->Protein_Synthesis promotes GAAC General Amino Acid Control (Gcn4p) TORC1->GAAC inhibits Autophagy Autophagy TORC1->Autophagy inhibits

Figure 3: Overview of TORC1 signaling in response to amino acids.
Post-Translational Regulation

Post-translational modifications (PTMs) such as phosphorylation, acetylation, and ubiquitination play a crucial role in regulating enzyme activity and protein stability.[20][21][22] While global phosphoproteomic studies in yeast have identified phosphorylation sites on many metabolic enzymes, the specific functional consequences for the enzymes of the this compound pathway are still an active area of research.[23][24][25][26][27] For instance, the activity of the TORC1 signaling pathway, a major regulator of this metabolic route, is itself controlled by phosphorylation cascades.[4]

Experimental Protocols

Acetolactate Synthase (ALS) Activity Assay (Colorimetric)

This protocol is adapted from established colorimetric methods for determining ALS activity.[28][29][30]

Principle: The assay measures the formation of acetoin, which is produced by the acid-catalyzed decarboxylation of this compound. Acetoin then reacts with creatine and α-naphthol to form a red-colored complex, which is quantified spectrophotometrically at 525 nm.[31]

Materials:

  • Enzyme extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA and 10% glycerol)

  • Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 6.5)

  • Substrate: 100 mM sodium pyruvate

  • Cofactors: 1 mM thiamine pyrophosphate (TPP), 0.5 mM MgCl2

  • Stop solution: 50% (v/v) H2SO4

  • Color reagent A: 0.5% (w/v) creatine

  • Color reagent B: 5% (w/v) α-naphthol in 2.5 M NaOH (prepare fresh)

Procedure:

  • Enzyme Extraction: Prepare a crude enzyme extract from yeast or fungal cells by mechanical disruption (e.g., bead beating) in ice-cold extraction buffer. Centrifuge to clarify the lysate and use the supernatant for the assay.

  • Reaction Setup: In a microcentrifuge tube, combine 20 µL of the enzyme extract with 480 µL of reaction buffer containing the cofactors.

  • Initiate Reaction: Add sodium pyruvate to a final concentration of 100 mM and incubate at a suitable temperature (e.g., 37°C) for a defined period (e.g., 20-30 minutes).

  • Stop Reaction and Decarboxylation: Stop the reaction by adding 20 µL of 50% H2SO4. Incubate at 55°C for 30 minutes to facilitate the decarboxylation of this compound to acetoin.

  • Color Development: Add 250 µL of color reagent A and 250 µL of color reagent B. Incubate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 525 nm using a spectrophotometer or microplate reader.

  • Quantification: Determine the amount of acetoin produced by comparing the absorbance to a standard curve generated with known concentrations of acetoin.

Dihydroxyacid Dehydratase (DHAD) Activity Assay

This protocol is based on methods used for the characterization of DHAD from various organisms.[6][32]

Principle: The activity of DHAD is determined by measuring the formation of the α-keto acid product from the dihydroxy acid substrate. The α-keto acid can be derivatized with phenylhydrazine and quantified by HPLC.

Materials:

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Substrate: 10 mM (±)-sodium-α,β-dihydroxyisovalerate (DHI) or (±)-sodium-α,β-dihydroxymethylvalerate (DHMV)

  • Purified DHAD enzyme

  • Stop solution: Acetonitrile

  • Derivatizing agent: 100 mM phenylhydrazine

  • HPLC system with a UV detector

Procedure:

  • Enzyme Preparation: Use a purified preparation of DHAD for this assay.

  • Reaction Setup: In a microcentrifuge tube, combine the purified DHAD enzyme (e.g., 0.5 µM final concentration) with the assay buffer.

  • Initiate Reaction: Add the substrate (DHI or DHMV) to a final concentration of 10 mM. Incubate at 28°C for 20 minutes.

  • Stop Reaction: Terminate the reaction by adding an equal volume of acetonitrile.

  • Derivatization: Add approximately 0.04 volumes of 100 mM phenylhydrazine and incubate at room temperature for 30 minutes.

  • HPLC Analysis: Inject an aliquot (e.g., 10 µL) of the reaction mixture onto a suitable HPLC column (e.g., C18 reverse-phase).

  • Detection and Quantification: Monitor the absorbance at 341 nm to detect the derivatized α-keto acid product. Quantify the product by comparing the peak area to a standard curve prepared with the corresponding α-keto acid.

Quantification of this compound and Related Metabolites by GC-MS

This protocol provides a general workflow for the analysis of intracellular metabolites from yeast or fungal cultures using Gas Chromatography-Mass Spectrometry (GC-MS).[33][34][35][36][37]

Principle: Intracellular metabolites are extracted from quenched cells, derivatized to increase their volatility, and then separated and identified by GC-MS.

Materials:

  • Quenching solution: 60% (v/v) methanol, pre-chilled to -40°C

  • Extraction solvent: e.g., chloroform:methanol mixture (1:1)

  • Derivatization reagents: e.g., methoxyamine hydrochloride in pyridine, followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Internal standards

  • GC-MS system

Procedure:

  • Cell Quenching: Rapidly quench metabolic activity by adding a known volume of cell culture to a larger volume of pre-chilled quenching solution.

  • Cell Harvesting: Centrifuge the quenched cell suspension at low temperature to pellet the cells.

  • Metabolite Extraction: Resuspend the cell pellet in a defined volume of extraction solvent containing internal standards. Perform extraction through a series of freeze-thaw cycles or other cell disruption methods.

  • Sample Preparation: Centrifuge the extract to remove cell debris. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization:

    • Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract, and incubate to protect carbonyl groups.

    • Silylation: Add MSTFA and incubate to replace active hydrogens with trimethylsilyl groups.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use an appropriate temperature program for the GC oven to separate the metabolites. The mass spectrometer is used for detection and identification based on mass spectra and retention times compared to standards.

  • Data Analysis: Integrate the peak areas of the target metabolites and normalize to the internal standard and cell mass or number.

Experimental_Workflow cluster_assay Enzyme Activity Assays cluster_metabolomics Metabolite Quantification (GC-MS) Cell_Culture1 Yeast/Fungal Cell Culture Extraction1 Enzyme Extraction Cell_Culture1->Extraction1 Assay_Setup Assay Setup (Substrate, Cofactors) Extraction1->Assay_Setup Incubation Incubation Assay_Setup->Incubation Detection Detection (e.g., Spectrophotometry, HPLC) Incubation->Detection Data_Analysis1 Data Analysis (Activity Calculation) Detection->Data_Analysis1 Cell_Culture2 Yeast/Fungal Cell Culture Quenching Metabolic Quenching Cell_Culture2->Quenching Extraction2 Metabolite Extraction Quenching->Extraction2 Derivatization Derivatization Extraction2->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis2 Data Analysis (Quantification) GCMS->Data_Analysis2

Figure 4: General experimental workflows for studying this compound metabolism.

Conclusion

The metabolic pathway of this compound in yeast and fungi is a well-conserved and essential process for the synthesis of branched-chain amino acids. Its absence in mammals makes it an attractive target for the development of novel antifungal therapies. This guide has provided a detailed overview of the core biochemistry, enzyme kinetics, and complex regulatory networks governing this pathway. The experimental protocols and data presented herein offer a valuable resource for researchers and drug development professionals seeking to further investigate and exploit this critical fungal metabolic pathway. A thorough understanding of the intricate details of this compound metabolism will be instrumental in the design of effective and selective inhibitors with therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of (S)-2-Acetolactate from Pyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Acetolactate is a vital chiral intermediate in the biosynthesis of branched-chain amino acids, specifically valine and leucine.[1] Its stereospecific synthesis is of considerable interest for the development of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.[1] Enzymatic synthesis using acetolactate synthase (ALS) provides a highly selective and efficient route to (S)-2-acetolactate, avoiding the harsh conditions and racemic mixtures often associated with traditional chemical methods.[1]

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a thiamine pyrophosphate (ThDP)-dependent enzyme that catalyzes the condensation of two pyruvate molecules to form (S)-2-acetolactate.[1][2] This enzyme is prevalent in bacteria, archaea, fungi, and plants.[2][3] The catalytic mechanism involves the ThDP-mediated decarboxylation of the first pyruvate molecule, forming a hydroxyethyl-ThDP intermediate. This intermediate then performs a nucleophilic attack on the carbonyl carbon of a second pyruvate molecule to yield (S)-2-acetolactate.[1][4]

Metabolic Significance

(S)-2-acetolactate is the first common intermediate in the biosynthetic pathways of valine and leucine, starting from pyruvate. This pathway is essential for organisms that synthesize their own branched-chain amino acids.

Metabolic Pathway of (S)-2-Acetolactate Synthesis cluster_0 Enzymatic Reaction Pyruvate1 Pyruvate Acetolactate (S)-2-Acetolactate Pyruvate1->Acetolactate Pyruvate1->Acetolactate Acetolactate Synthase (ALS) EC 2.2.1.6 Pyruvate2 Pyruvate Pyruvate2->Acetolactate Pyruvate2->Acetolactate Acetolactate Synthase (ALS) EC 2.2.1.6 Valine Valine Biosynthesis Acetolactate->Valine Leucine Leucine Biosynthesis Acetolactate->Leucine

Biosynthetic pathway from pyruvate to valine and leucine.

Enzymatic Reaction

The core of the synthesis is the stereospecific condensation of two pyruvate molecules, catalyzed by acetolactate synthase.

Enzymatic Reaction of (S)-2-Acetolactate Synthesis cluster_products Products Pyruvate1 2 x Pyruvate Acetolactate (S)-2-Acetolactate Pyruvate1->Acetolactate CO2 CO₂ Experimental Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis Expression ALS Gene Expression (e.g., in E. coli) Purification Enzyme Purification (e.g., Affinity Chromatography) Expression->Purification Reaction Enzymatic Reaction Setup Purification->Reaction Incubation Incubation (Optimal Temperature & Time) Reaction->Incubation Termination Reaction Termination (Heat or Acid) Incubation->Termination Quantification Product Quantification (Colorimetric or Chromatographic) Termination->Quantification Chiral Enantiomeric Excess Determination (Chiral HPLC) Quantification->Chiral

References

Application Notes and Protocols for In Vitro 2-Acetolactate Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Acetolactate, also known as α-acetolactate, is a crucial intermediate in the biosynthetic pathway of branched-chain amino acids such as valine, leucine, and isoleucine.[1][2] Its accurate detection and quantification are vital for studying enzyme kinetics, screening for inhibitors of acetolactate synthase (ALS), and monitoring fermentation processes.[1][3] This document provides detailed application notes and protocols for the primary analytical methods used for the in vitro detection of this compound.

I. Overview of Analytical Methods

Several methods are available for the detection of this compound, each with its own advantages and limitations. The choice of method often depends on the required sensitivity, throughput, and the complexity of the sample matrix. The main approaches include indirect colorimetric assays, chromatographic techniques, and enzymatic methods.

II. Indirect Colorimetric Quantification: The Westerfeld Assay

This method is a widely used, robust, and high-throughput compatible assay for the indirect quantification of this compound.[1]

Principle: this compound is unstable and readily undergoes acid-catalyzed decarboxylation to form acetoin.[1] The resulting acetoin is then reacted with creatine and α-naphthol in an alkaline environment to produce a colored complex, which can be measured spectrophotometrically at approximately 525 nm.[1][4] The intensity of the color is directly proportional to the initial concentration of this compound.[1]

Experimental Workflow for the Westerfeld Assay

Westerfeld_Workflow cluster_sample_prep Sample Preparation cluster_decarboxylation Acid-Catalyzed Decarboxylation cluster_color_development Color Development cluster_detection Detection Sample Sample containing This compound Acid Add Acid (e.g., H₂SO₄) Sample->Acid Incubate_Heat Incubate with Heat (e.g., 60°C for 15 min) Acid->Incubate_Heat Acetoin Formation of Acetoin Incubate_Heat->Acetoin Reagents Add Creatine and α-Naphthol in NaOH Acetoin->Reagents Incubate_RT Incubate at Room Temp Reagents->Incubate_RT Colored_Complex Formation of Red-Colored Complex Incubate_RT->Colored_Complex Spectrophotometer Measure Absorbance at ~525 nm Colored_Complex->Spectrophotometer

Caption: Workflow of the indirect colorimetric detection of this compound via the Westerfeld assay.

Protocol: Westerfeld Assay

Materials:

  • Sulfuric acid (H₂SO₄), 2% (v/v)

  • Creatine solution (0.5% w/v in distilled water)

  • α-Naphthol solution (5% w/v in 2.5 M NaOH), freshly prepared

  • Acetoin standard solution

  • Microplate reader or spectrophotometer

Procedure:

  • Sample Preparation: Prepare samples containing this compound in a suitable buffer.

  • Acidification and Decarboxylation:

    • To 100 µL of the sample, add 100 µL of 2% H₂SO₄.[5]

    • Seal the tubes or plate and incubate at 60°C for 15 minutes to convert this compound to acetoin.[5]

    • Cool the samples to room temperature.[5]

  • Color Development:

    • Add 100 µL of a freshly prepared 1:1 mixture of 0.5% creatine and 5% α-naphthol in 2.5 M NaOH to each sample.[4]

    • Incubate at 37°C for 45 minutes or at room temperature until a stable color develops.[4]

  • Measurement:

    • Measure the absorbance of the resulting colored product at 525 nm.[1][4]

  • Quantification:

    • Prepare a standard curve using known concentrations of acetoin.

    • Determine the concentration of acetoin in the samples from the standard curve and thereby infer the initial concentration of this compound.

Quantitative Data Summary: Colorimetric Method

ParameterValueReference
Wavelength (λmax)~525 nm[1][4]
Accuracy ImprovementFrom 35% to 11% with procedural modifications[5]

III. Chromatographic Methods

Chromatographic techniques offer direct detection and quantification of this compound and can simultaneously measure related compounds.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method is suitable for the simultaneous assay of diacetyl and acetoin in the presence of α-acetolactate.[6] To prevent the decomposition of the thermally labile this compound, samples are neutralized and extracted with an organic solvent like ethyl acetate.[6] The volatile compounds in the extract are then separated by gas chromatography and detected by mass spectrometry. A variation of this method involves the oxidative decarboxylation of acetohydroxy acids to their corresponding volatile diketones, which are then analyzed by GC with electron-capture detection.[7]

Logical Relationship for GC-MS Analysis

GCMS_Logic cluster_input Input cluster_process Processing cluster_output Output Sample Sample containing This compound, Diacetyl, Acetoin Neutralization Neutralization Sample->Neutralization Extraction Ethyl Acetate Extraction Neutralization->Extraction GC_Separation GC Separation (Volatile Compounds) Extraction->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Quantification Simultaneous Quantification MS_Detection->Quantification

Caption: Logical flow for the simultaneous analysis of this compound and related compounds by GC-MS.

Protocol: GC-MS Analysis of Diacetyl and Acetoin in the Presence of this compound

Materials:

  • Ethyl acetate

  • Internal standard (e.g., 2,3-pentanedione)

  • Sodium bicarbonate or other neutralizing agent

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Neutralization: Neutralize the sample to prevent the acid-catalyzed decomposition of this compound.[6]

  • Extraction:

    • Add an internal standard to the neutralized sample.

    • Extract the sample with ethyl acetate.[6] The acidic this compound will remain in the aqueous phase, while diacetyl and acetoin are extracted into the ethyl acetate.[6]

  • GC-MS Analysis:

    • Inject the ethyl acetate extract into the GC-MS system.

    • Separate the compounds on a suitable capillary column (e.g., HP-5).[3]

    • Detect and quantify the compounds using mass spectrometry.

Quantitative Data Summary: GC-MS Method

ParameterValueReference
Detection Limit< 0.1 mg/L[6]
Quantitative Range0.1 to 100 mg/L[6]

B. High-Performance Liquid Chromatography (HPLC)

Principle: HPLC methods can be used for the comprehensive analysis of reactions catalyzed by acetolactate synthase, allowing for the determination of both substrate consumption (pyruvate) and product formation (acetoin, 2,3-butanedione).[8] Pre-column derivatization with reagents like 2,4-dinitrophenylhydrazine can be employed to enhance the detection of these compounds.[8] HPLC is also used to detect mutations in the acetolactate synthase gene, which can confer herbicide resistance, through techniques like Denaturing HPLC (DHPLC).[9][10]

Protocol: Pre-column Derivatization HPLC for ALS Activity

Materials:

  • 2,4-dinitrophenylhydrazine (DNPH) derivatizing agent

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Acetonitrile

  • Water (HPLC grade)

Procedure:

  • Enzymatic Reaction: Perform the acetolactate synthase reaction.

  • Derivatization:

    • Stop the enzymatic reaction.

    • Add the DNPH derivatizing reagent to the sample to react with the carbonyl groups of pyruvate, acetoin, and other keto acids.[8]

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the derivatized compounds using a suitable gradient of acetonitrile and water.

    • Detect the derivatives at an appropriate wavelength.

  • Quantification: Use standard curves of the derivatized analytes for quantification.

Quantitative Data Summary: HPLC Method for Herbicide Residues (ALS Inhibitors)

ParameterValueReference
Linearity Range0.05 to 500.0 µg/L[11]
Limit of Detection (LOD)0.08-0.8 µg/kg[11]
Limit of Quantification (LOQ)0.25-2.5 µg/kg[11]
Recoveries70.7% to 103.8%[11]

IV. Biosensors for this compound and Related Molecules

While specific biosensors for the direct detection of this compound are not widely reported, immunosensors and enzyme-based biosensors have been developed for related small molecules and enzymes, indicating the potential for future development in this area.[12][13] These sensors often rely on electrochemical or optical transduction methods.[14][15]

Principle of a Hypothetical Enzyme-Based Biosensor: An enzyme that specifically acts on this compound, such as α-acetolactate decarboxylase, could be immobilized on a transducer. The enzymatic reaction would produce a detectable signal (e.g., a change in pH, oxygen consumption, or production of an electroactive species), which would be proportional to the this compound concentration.

Conceptual Diagram of an Enzyme-Based Biosensor

Biosensor_Concept cluster_recognition Recognition Layer cluster_transduction Transduction cluster_signal Signal Processing Analyte This compound Enzyme Immobilized Enzyme (e.g., α-acetolactate decarboxylase) Analyte->Enzyme Product Product (e.g., Acetoin + CO₂) Enzyme->Product Biochemical Reaction Transducer Transducer (Electrochemical/Optical) Product->Transducer Signal Measurable Signal (Current, Potential, Light) Transducer->Signal Signal Generation Output Concentration Readout Signal->Output

Caption: Conceptual framework of an enzyme-based biosensor for this compound detection.

V. Concluding Remarks

The selection of an appropriate analytical method for this compound detection is contingent upon the specific research question and experimental context. The indirect colorimetric Westerfeld assay is well-suited for high-throughput screening applications. Chromatographic methods, such as GC-MS and HPLC, provide higher specificity and the ability to perform multiplexed analysis of related metabolites. While dedicated biosensors for this compound are still an emerging area, the principles of biosensor design offer a promising avenue for the development of rapid and sensitive detection platforms. Researchers should carefully consider the advantages and limitations of each technique to obtain accurate and reliable data.

References

Colorimetric Quantification of 2-Acetolactate Using the Westerfeld Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetolactate is a key metabolic intermediate in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][2][3] Its quantification is crucial for studying enzyme kinetics, particularly for acetolactate synthase (ALS), a target for herbicides and antimicrobial agents. The Westerfeld assay provides a reliable and sensitive colorimetric method for the indirect quantification of this compound. This application note details the principle of the assay, provides a comprehensive experimental protocol, and presents data in a clear, accessible format.

Principle of the Westerfeld Assay

The Westerfeld assay is an indirect method for quantifying this compound. The core principle involves two main steps:

  • Acid-Catalyzed Decarboxylation: this compound is unstable under acidic conditions and undergoes decarboxylation to form acetoin.[4][5] This reaction is typically facilitated by heating in the presence of a strong acid, such as sulfuric acid.

  • Colorimetric Reaction (Voges-Proskauer Reaction): The resulting acetoin is then quantified using the Voges-Proskauer test. In an alkaline environment, acetoin reacts with creatine and α-naphthol to produce a stable, colored complex.[4] The intensity of the resulting pink to red color is directly proportional to the amount of acetoin, and thus to the original concentration of this compound in the sample. The absorbance of this colored complex is measured spectrophotometrically, typically at a wavelength of 525 nm.

Data Presentation

A standard curve is essential for the accurate quantification of this compound in unknown samples. The following table represents typical data obtained from a Westerfeld assay using known concentrations of a this compound standard.

This compound Concentration (µM)Absorbance at 525 nm (AU) - Replicate 1Absorbance at 525 nm (AU) - Replicate 2Absorbance at 525 nm (AU) - Replicate 3Average Absorbance (AU)Standard Deviation
0 (Blank)0.0520.0550.0530.0530.0015
100.1580.1620.1600.1600.0020
250.3450.3510.3480.3480.0030
500.6890.6950.6920.6920.0031
751.0321.0401.0351.0360.0040
1001.3751.3821.3781.3780.0036

Note: This data is representative. A new standard curve must be generated for each experiment.

Experimental Protocols

This section provides a detailed methodology for the colorimetric quantification of this compound using the Westerfeld assay.

Materials and Reagents
  • Sulfuric Acid (H₂SO₄): 6 N solution

  • Creatine: 0.5% (w/v) solution in deionized water. Prepare fresh daily.

  • α-Naphthol Solution: 5% (w/v) α-naphthol in 2.5 N Sodium Hydroxide (NaOH). Prepare fresh and protect from light.

  • This compound Standard: A stock solution of known concentration (e.g., 1 mM) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

  • Test Samples: Containing unknown concentrations of this compound.

  • Equipment: Spectrophotometer or microplate reader capable of measuring absorbance at 525 nm, water bath or heating block, centrifuge, and standard laboratory glassware and pipettes.

Assay Procedure
  • Sample and Standard Preparation:

    • Prepare a series of this compound standards by diluting the stock solution to final concentrations ranging from 0 to 100 µM.

    • Prepare a blank sample containing the same buffer as the standards and test samples.

    • If necessary, dilute the test samples to ensure the this compound concentration falls within the linear range of the standard curve.

  • Decarboxylation of this compound to Acetoin:

    • To 500 µL of each standard, blank, and test sample in a microcentrifuge tube, add 500 µL of 6 N H₂SO₄.

    • Mix thoroughly by vortexing.

    • Incubate the tubes at 60°C for 15 minutes in a water bath or heating block.

    • Cool the tubes to room temperature.

  • Color Development:

    • Add 500 µL of 0.5% creatine solution to each tube.

    • Mix by vortexing.

    • Add 500 µL of 5% α-naphthol solution to each tube.

    • Mix immediately and thoroughly by vortexing.

    • Incubate the tubes at room temperature for 30 minutes, protected from direct light. A pink to red color will develop in the presence of acetoin.

  • Absorbance Measurement:

    • After the 30-minute incubation, transfer the solutions to cuvettes or a 96-well microplate.

    • Measure the absorbance at 525 nm using a spectrophotometer or microplate reader. Use the blank to zero the instrument.

  • Data Analysis:

    • Subtract the average absorbance of the blank from the absorbance readings of the standards and test samples.

    • Plot the average blank-corrected absorbance of the standards against their corresponding concentrations to generate a standard curve.

    • Determine the concentration of this compound in the test samples by interpolating their absorbance values on the standard curve. Remember to account for any dilution factors.

Visualizations

Branched-Chain Amino Acid Biosynthesis Pathway

The following diagram illustrates the central role of this compound in the biosynthesis of valine and leucine.

BCAA_Pathway Pyruvate1 Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate1->ALS Pyruvate2 Pyruvate Pyruvate2->ALS Acetolactate This compound Dihydroxyisovalerate 2,3-Dihydroxy- isovalerate Acetolactate->Dihydroxyisovalerate Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate Valine Valine Ketoisovalerate->Valine Leucine Leucine Ketoisovalerate->Leucine ALS->Acetolactate

Biosynthesis of Valine and Leucine from Pyruvate.

Experimental Workflow for the Westerfeld Assay

This diagram outlines the sequential steps of the Westerfeld assay for the quantification of this compound.

Westerfeld_Workflow cluster_prep Sample Preparation cluster_decarboxylation Decarboxylation cluster_color Color Development cluster_measurement Measurement & Analysis Standards Prepare this compound Standards Add_Acid Add 6 N H₂SO₄ Standards->Add_Acid Samples Prepare Test Samples and Blank Samples->Add_Acid Incubate_60C Incubate at 60°C for 15 min Add_Acid->Incubate_60C Add_Creatine Add 0.5% Creatine Incubate_60C->Add_Creatine Add_Naphthol Add 5% α-Naphthol in 2.5 N NaOH Add_Creatine->Add_Naphthol Incubate_RT Incubate at Room Temp for 30 min Add_Naphthol->Incubate_RT Measure_Abs Measure Absorbance at 525 nm Incubate_RT->Measure_Abs Analyze Generate Standard Curve & Quantify Samples Measure_Abs->Analyze

Workflow for the Westerfeld Assay.

References

Application Note: HPLC-Based Separation of 2-Acetolactate Isomers for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Acetolactate is a chiral α-hydroxy acid that serves as a critical intermediate in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). The enzyme acetolactate synthase (ALS), which catalyzes the formation of this compound, is a key target for various herbicides and is also of interest in drug development. Due to the stereospecific nature of enzymatic reactions and biological systems, the ability to separate and quantify the enantiomers of this compound, (R)-2-acetolactate and (S)-2-acetolactate, is essential for detailed kinetic studies, inhibitor screening, and metabolic analysis.

This document provides detailed protocols for the separation of this compound isomers using High-Performance Liquid Chromatography (HPLC). A primary challenge in the analysis of this compound is its inherent instability, as it readily undergoes decarboxylation to acetoin, particularly under acidic conditions.[1] The methods outlined below are designed to mitigate this instability while achieving effective chiral resolution.

Two primary approaches are presented:

  • Direct Chiral HPLC Separation: This method utilizes a chiral stationary phase (CSP) to directly resolve the enantiomers of this compound.

  • Indirect Separation via Pre-Column Derivatization: This approach involves reacting the this compound isomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Method 1: Direct Chiral HPLC Separation of this compound Isomers

This protocol employs a ligand exchange chiral column, which is particularly effective for the separation of α-hydroxy acids. The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and a chiral ligand coated on the stationary phase, mediated by a metal ion (typically copper) in the mobile phase.

Quantitative Data Summary

ParameterCondition
Column Chiral Ligand Exchange (e.g., Astec® CLC-D or similar)
Mobile Phase 2 mM Copper (II) Sulfate in Water, pH 5.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Elution L-enantiomer typically elutes before the D-enantiomer on a D-ligand column.

Experimental Protocol

1. Materials and Reagents:

  • (S)-2-Acetolactate standard (or a racemic mixture)
  • Copper (II) Sulfate pentahydrate (CuSO₄·5H₂O), HPLC grade
  • Ultrapure water, HPLC grade
  • Sodium Hydroxide (NaOH) and Sulfuric Acid (H₂SO₄) for pH adjustment
  • 0.22 µm syringe filters

2. Mobile Phase Preparation:

  • Dissolve an appropriate amount of CuSO₄·5H₂O in ultrapure water to a final concentration of 2 mM.
  • Adjust the pH of the solution to 5.0 using dilute NaOH or H₂SO₄.
  • Filter the mobile phase through a 0.22 µm membrane filter and degas before use.

3. Standard and Sample Preparation:

  • Crucial Step: All sample preparation steps should be conducted at neutral or slightly alkaline pH to prevent decarboxylation of this compound.
  • Prepare a stock solution of this compound in a neutral buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).
  • For enzymatic reactions, terminate the reaction by a method other than acidification, such as rapid cooling or the addition of a specific inhibitor, followed by immediate buffering to pH 7.0.
  • Dilute samples to the desired concentration range with the neutral buffer.
  • Filter all samples through a 0.22 µm syringe filter before injection.

4. HPLC System Setup and Operation:

  • Equilibrate the chiral ligand exchange column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
  • Set the column temperature to 30 °C and the UV detector to 254 nm.
  • Inject 10 µL of the standard or sample and run the chromatogram.
  • Identify the peaks corresponding to the this compound isomers based on the retention times of the standards.

5. Data Analysis:

  • Integrate the peak areas for each enantiomer.
  • Quantify the concentration of each isomer using a calibration curve generated from standards of known concentrations.

Method 2: Indirect Separation via Pre-Column Derivatization

This method is an alternative for laboratories not equipped with chiral columns. It involves derivatizing the carboxylic acid group of the this compound enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard reversed-phase (achiral) C18 column.

Quantitative Data Summary

ParameterCondition
Derivatization Agent (R)-(+)-1-Phenylethylamine (or other suitable chiral amine)
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm (or based on the chromophore of the CDA)
Injection Volume 10 µL

Experimental Protocol

1. Materials and Reagents:

  • This compound sample in a neutral buffer
  • Chiral Derivatizing Agent (CDA): (R)-(+)-1-Phenylethylamine
  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC.
  • Solvent: Anhydrous Acetonitrile or Dichloromethane
  • Quenching solution: Dilute aqueous acid (e.g., 1 M HCl)
  • Extraction solvent: Ethyl acetate
  • Drying agent: Anhydrous sodium sulfate

2. Derivatization Procedure:

  • Note: This reaction should be optimized for temperature and time to ensure complete derivatization without racemization.
  • In a reaction vial, dissolve a known amount of the this compound sample in the chosen anhydrous solvent.
  • Add 1.2 equivalents of the chiral derivatizing agent, (R)-(+)-1-Phenylethylamine.
  • Add 1.1 equivalents of the coupling agent (e.g., DCC).
  • Allow the reaction to proceed at room temperature for 2-4 hours, or as optimized.
  • Quench the reaction by adding a small amount of water.
  • Acidify the mixture with dilute HCl and extract the formed diastereomeric amides with ethyl acetate.
  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
  • Reconstitute the residue in the HPLC mobile phase for analysis.

3. HPLC System Setup and Operation:

  • Equilibrate the C18 column with the initial mobile phase composition.
  • Set up a suitable gradient program, for example:
  • 0-5 min: 20% Acetonitrile
  • 5-25 min: Gradient to 80% Acetonitrile
  • 25-30 min: Hold at 80% Acetonitrile
  • 30.1-35 min: Return to 20% Acetonitrile and re-equilibrate
  • Set the column temperature to 35 °C and the UV detector to 254 nm.
  • Inject the derivatized sample.

4. Data Analysis:

  • Identify the two diastereomer peaks.
  • The ratio of the peak areas will correspond to the enantiomeric ratio of the original this compound sample.

Visualizations

G cluster_prep Sample Preparation cluster_hplc Direct Chiral HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Enzyme Reaction) Buffer Buffer to pH 7.0 (Stabilization) Sample->Buffer Filter Syringe Filtration (0.22 µm) Buffer->Filter Injector HPLC Injector Filter->Injector Inject Sample Column Chiral Ligand Exchange Column (CuSO4 Mobile Phase) Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Signal Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for Direct Chiral HPLC Separation of this compound.

G cluster_derivatization Pre-Column Derivatization cluster_hplc Achiral HPLC Analysis cluster_data Data Analysis Sample This compound Sample (R/S Enantiomers) React React with Chiral Derivatizing Agent (CDA) + Coupling Agent Sample->React Diastereomers Formation of Diastereomers (R-CDA, S-CDA) React->Diastereomers Injector HPLC Injector Diastereomers->Injector Inject Derivatized Sample Column Reversed-Phase C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Signal Ratio Determine Enantiomeric Ratio Chromatogram->Ratio

Caption: Workflow for Indirect HPLC Separation via Derivatization.

References

Application Notes: Gas Chromatography Analysis of α-Acetolactate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Acetolactate is a key metabolic intermediate in the biosynthesis of branched-chain amino acids. However, its analysis is challenging due to its thermal instability, as it readily undergoes non-enzymatic oxidative decarboxylation to form diacetyl (2,3-butanedione), a compound often associated with off-flavors in fermented beverages like beer.[1][2][3] Consequently, the gas chromatography (GC) analysis of α-acetolactate often involves indirect methods by converting it to more stable and volatile compounds.

These analytical strategies typically fall into two categories:

  • Indirect Analysis via Decarboxylation: α-Acetolactate is intentionally converted to its corresponding vicinal diketone (VDK), primarily diacetyl, through heating. This "total VDK" approach is common in quality control, for instance, in the brewing industry.[4]

  • Derivatization: To enhance volatility and thermal stability for GC analysis, α-acetolactate or its VDK products are chemically modified.[5][6][7] Common methods include the conversion of VDKs to quinoxaline derivatives or the direct derivatization of α-acetolactate itself.

This document provides detailed protocols for the GC-based analysis of α-acetolactate, focusing on the analysis of its key derivative, diacetyl, and direct derivatization methods.

Experimental Protocols

Protocol 1: Headspace GC-ECD Analysis of Total Vicinal Diketones (VDKs)

This protocol is a widely used method for quantifying diacetyl and its analogue, 2,3-pentanedione, in liquid matrices such as beer. It involves a heating step to ensure the complete conversion of the α-acetolactate precursor to its corresponding VDK.[1][4]

Methodology

  • Sample Preparation:

    • For carbonated samples like beer, degas the sample by pouring it between two beakers until foaming ceases.[4]

    • Transfer 5 mL of the degassed sample into a 20 mL headspace vial.[4]

    • Add a known concentration of an internal standard solution (e.g., 2,3-hexanedione) to each vial. A typical concentration is 50 ppb.[1]

    • Immediately seal the vial with a septum and cap.[1]

  • Precursor Conversion:

    • To analyze the "total VDKs" (free VDKs plus those formed from precursors), incubate the sealed vial in a headspace autosampler oven or a separate oven.[4]

    • Heat the vial at 60°C for 90 minutes to promote the oxidative decarboxylation of α-acetolactate to diacetyl.[2][4]

  • Headspace GC-ECD Analysis:

    • Following incubation, transfer the vial to the headspace autosampler for automated injection.

    • A portion of the headspace gas is injected into the GC system.

GC Conditions

ParameterSetting
Injector Temperature 250°C[4]
Detector (ECD) Temp. 300°C[4]
Carrier Gas Helium or Nitrogen[4]
Column Medium-polarity capillary column (e.g., DB-Wax)
Oven Program Start at 60°C, hold for 4 minutes, then ramp at 10°C/min to 150°C.[4]

Quantification

Create a calibration curve using standard solutions of diacetyl and 2,3-pentanedione at various concentrations (e.g., 25, 50, 100 ppb).[1] The concentration in the sample is calculated based on the peak area ratio of the analyte to the internal standard.[4]

Protocol 2: Derivatization of VDKs to Quinoxalines for GC-MS Analysis

This method offers high selectivity and sensitivity by converting the target VDKs (diacetyl and 2,3-pentanedione) into their respective quinoxaline derivatives using 1,2-diaminobenzene. These derivatives are more stable and provide distinct mass spectra for confident identification.[8]

Methodology

  • Derivatization:

    • To a sample containing the VDKs, add 1,2-diaminobenzene. The reaction forms 2,3-dimethylquinoxaline from diacetyl and 2-ethyl-3-methylquinoxaline from 2,3-pentanedione.[8]

    • The reaction is typically performed under controlled pH and temperature conditions to ensure complete derivatization.

  • Extraction:

    • The resulting quinoxaline derivatives are extracted from the aqueous sample matrix.

    • Solid-Phase Extraction (SPE) is a rapid and efficient method for this purpose.[8] Alternatively, Liquid-Liquid Extraction (LLE) with a suitable organic solvent like ethyl acetate can be used.[9]

  • Sample Preparation for GC-MS:

    • Elute the derivatives from the SPE column or evaporate the LLE solvent.

    • Reconstitute the residue in a small volume of a volatile solvent (e.g., hexane, dichloromethane) suitable for GC injection.[10]

GC-MS Conditions

ParameterSetting
Injector Temperature 280°C[4]
MS Transfer Line Temp. 280°C[4]
Carrier Gas Helium
Column Non-polar or medium-polarity column (e.g., DB-5ms).[4]
Oven Program Optimized for the separation of the quinoxaline derivatives.[4]
MS Detection Mode Selected Ion Monitoring (SIM) for characteristic ions of the derivatives to enhance sensitivity.[4]

Quantification

Prepare calibration standards by derivatizing known concentrations of diacetyl and 2,3-pentanedione and following the same extraction procedure. Quantify based on the integrated peak areas of the selected ions.

Protocol 3: Direct Derivatization of α-Acetolactate with Ethyl Chloroformate (ECF)

This protocol allows for the direct analysis of α-acetolactate, avoiding the decarboxylation step. The method is based on a single-step derivatization of all reactants in the aqueous sample solution with ethyl chloroformate (ECF), followed by GC-MS analysis.[11]

Methodology

  • Derivatization:

    • This derivatization is performed directly in the aqueous reaction mixture or sample.

    • The pyridine-catalyzed reaction with ECF proceeds smoothly at the micro-analytical scale, converting the carboxylic acid group of acetolactate into an ethyl ester.[11]

  • Extraction:

    • The ECF derivatives are then extracted from the aqueous phase into an organic solvent.

  • GC-MS Analysis:

    • The organic extract containing the derivatized α-acetolactate is injected directly into the GC-MS system.

    • This assay allows for the sensitive detection and quantification of the substrate (pyruvate) and the product (α-acetolactate) simultaneously.[11]

GC-MS Conditions

ParameterSetting
Injector Temperature ~280°C
Carrier Gas Helium
Column GC column suitable for ECF derivatives.
MS Detection Mode Full scan for identification or SIM for quantification.

Quantification

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of α-acetolactate derivatives. Actual values may vary based on the specific matrix, instrumentation, and protocol used.

AnalyteDerivativeMethodLimit of Detection (LOD)Limit of Quantification (LOQ)
Diacetyl(none)Headspace GC-ECD< 25 ppb25 ppb
Acetoin(none)GC-MS< 0.1 mg/L[9]0.1 mg/L[9]
Diacetyl2,3-dimethylquinoxalineGC-MS with SPE--
α-AcetolactateEthyl EsterECF Derivatization GC-MS--

Visualized Workflows and Pathways

G cluster_prep Sample Preparation cluster_analysis Analytical Pathways Sample Aqueous Sample (e.g., Beer, Cell Culture) Degas Degassing (if applicable) Sample->Degas Add_IS Add Internal Standard Degas->Add_IS Decision Choose Method Add_IS->Decision Heat Heat Vial (60°C) (Decarboxylation) Decision->Heat Total VDKs Deriv_VDK Derivatize VDKs (e.g., with 1,2-diaminobenzene) Decision->Deriv_VDK Sensitive VDKs Deriv_Direct Direct Derivatization (e.g., with ECF) Decision->Deriv_Direct Direct α-Acetolactate HS_GC_ECD Headspace GC-ECD Analysis Heat->HS_GC_ECD SPE_GC_MS SPE & GC-MS Analysis Deriv_VDK->SPE_GC_MS LLE_GC_MS LLE & GC-MS Analysis Deriv_Direct->LLE_GC_MS

Caption: General workflow for the GC analysis of α-acetolactate derivatives.

G cluster_pathway1 Pathway 1: Thermal Decarboxylation cluster_pathway2 Pathway 2: VDK Derivatization Acetolactate1 α-Acetolactate Diacetyl1 Diacetyl Acetolactate1->Diacetyl1 Heat (60°C) + O2, -CO2 Diacetyl2 Diacetyl Product 2,3-Dimethyl- quinoxaline Diacetyl2->Product Reagent 1,2-Diaminobenzene Reagent->Product

Caption: Chemical conversion pathways for indirect α-acetolactate analysis.

References

Application Notes and Protocols for Measuring Acetolactate Synthase (ALS) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][2] This pathway is absent in animals, making ALS an ideal target for the development of herbicides and antimicrobial agents.[2][3] The inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing growth cessation and death of the organism.[1] This document provides detailed protocols for measuring ALS activity, which is essential for screening potential inhibitors and understanding enzyme kinetics.

Principle of the Assay

The most common method for determining ALS activity is a colorimetric assay.[4][5] The enzyme catalyzes the condensation of two pyruvate molecules to form 2-acetolactate.[6] In the presence of acid and heat, this compound is decarboxylated to acetoin.[1][5] Acetoin then reacts with creatine and α-naphthol to form a red-colored complex, which can be quantified spectrophotometrically at 525 nm.[5][7] The intensity of the color is directly proportional to the ALS enzyme activity.[5]

Signaling Pathway: Branched-Chain Amino Acid Biosynthesis

The following diagram illustrates the initial steps of the branched-chain amino acid biosynthesis pathway, highlighting the central role of ALS.

BCAA_Pathway cluster_0 cluster_1 Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Pyruvate->ALS Threonine Threonine TD Threonine Deaminase Threonine->TD Oxobutanoate 2-Oxobutanoate Oxobutanoate->ALS Acetolactate This compound Val_Leu Valine & Leucine Biosynthesis Acetolactate->Val_Leu Acetohydroxybutanoate 2-Aceto-2-hydroxybutanoate Ile Isoleucine Biosynthesis Acetohydroxybutanoate->Ile ALS->Acetolactate ALS->Acetohydroxybutanoate TD->Oxobutanoate

Caption: Branched-Chain Amino Acid Biosynthesis Pathway.

Experimental Protocols

In Vitro ALS Enzyme Inhibition Assay

This protocol details the procedure for determining the inhibitory effect of a compound on the activity of ALS extracted from plant tissue.[1]

1. Enzyme Extraction:

  • Harvest fresh, young plant tissue (e.g., 1-2 grams of pea, spinach, or Arabidopsis thaliana leaves) and immediately freeze in liquid nitrogen.[5]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[5]

  • Homogenize the tissue powder in an ice-cold extraction buffer.

  • Centrifuge the homogenate at high speed (e.g., 12,000 - 20,000 x g) for 20 minutes at 4°C.[1][5]

  • Carefully collect the supernatant, which contains the crude ALS enzyme extract, and keep it on ice.[1]

2. Assay Procedure:

  • In a 96-well microplate, prepare the reaction mixture.

  • Add different concentrations of the test compound (e.g., herbicide). Include a control with no inhibitor.

  • Initiate the reaction by adding the enzyme extract to each well.

  • Incubate the plate at 37°C for 60 minutes.[1]

  • Stop the enzymatic reaction by adding 50 µL of 3 M H₂SO₄ to each well.[1] This also initiates the decarboxylation of acetolactate to acetoin.

  • Incubate the plate at 60°C for 15 minutes.[1]

  • Add creatine and α-naphthol solutions to each well for color development.

  • Incubate the plate at 60°C for another 15 minutes.[1]

  • Measure the absorbance at 525 nm using a microplate reader.[1][7]

In Vivo Acetolactate Synthase Assay

This method measures ALS activity within living plant tissue by inhibiting the subsequent enzyme in the pathway, leading to the accumulation of acetolactate.[8]

1. Plant Treatment:

  • Grow susceptible plants to the 3-4 true leaf stage.

  • Apply 1,1-cyclopropanedicarboxylic acid (CPCA) via foliar spray to inhibit ketol-acid reductoisomerase.[8] This causes acetolactate to accumulate.

  • For inhibitor studies, apply the test herbicide to a separate set of plants.

2. Acetolactate Extraction and Measurement:

  • Harvest leaf tissue at various time points after treatment.

  • Homogenize the tissue and extract acetolactate.

  • Quantify the accumulated acetolactate using the same colorimetric method described in the in vitro assay (acid conversion to acetoin, followed by reaction with creatine and α-naphthol).[8]

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro ALS inhibition assay.

ALS_Assay_Workflow start Start enzyme_prep Prepare Enzyme Extract (e.g., from plant tissue) start->enzyme_prep reaction_setup Set up Reaction in Microplate: - Buffer - Cofactors (TPP, FAD, MgCl2) - Substrate (Pyruvate) enzyme_prep->reaction_setup add_inhibitor Add Test Compound (Serial Dilutions) reaction_setup->add_inhibitor add_enzyme Initiate Reaction (Add Enzyme Extract) add_inhibitor->add_enzyme incubation_1 Incubate (e.g., 37°C for 60 min) add_enzyme->incubation_1 stop_reaction Stop Reaction & Decarboxylate (Add H₂SO₄ and Incubate at 60°C) incubation_1->stop_reaction color_dev Color Development (Add Creatine & α-Naphthol, Incubate at 60°C) stop_reaction->color_dev measure_abs Measure Absorbance (525 nm) color_dev->measure_abs data_analysis Data Analysis (Calculate % Inhibition, IC₅₀) measure_abs->data_analysis end End data_analysis->end

Caption: In Vitro ALS Inhibition Assay Workflow.

Data Presentation

Table 1: Typical Reagents and Conditions for In Vitro ALS Assay
Component/ParameterConcentration/ValueReference
Enzyme Source Crude extract from young plant leaves or yeast cells[1][7]
Substrate 100 mM Sodium Pyruvate[9]
Cofactors 1 mM Thiamine Pyrophosphate (TPP), FAD, 0.5 mM MgCl₂[7][9]
Buffer 100 mM Sodium Phosphate (pH 6.5-7.0)[9]
Reaction Temperature 37°C or 55°C[1][9]
Reaction Time 20 - 60 minutes[1][9]
Stopping Reagent 3 M or 50% Sulfuric Acid[1][9]
Decarboxylation 60°C for 15-30 minutes[1][9]
Color Reagents 0.5% Creatine, 5% α-Naphthol[9]
Color Development 37°C or 60°C for 15-30 minutes[1][9]
Absorbance Wavelength 520 - 525 nm[7][9]
Table 2: Data Analysis and Interpretation
ParameterDescriptionCalculationReference
% Inhibition The percentage by which the test compound reduces ALS activity compared to the control.% Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100[5]
IC₅₀ The concentration of an inhibitor that causes 50% inhibition of the enzyme's activity.Determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
GR₅₀ The concentration of a herbicide that causes a 50% reduction in plant growth.Determined from whole-plant assays by measuring biomass reduction at various herbicide concentrations.[1]

Data Analysis

  • Calculate Net Absorbance: Subtract the absorbance of the blank (no enzyme) from all other readings.

  • Calculate Percentage of Inhibition: For each concentration of the test compound, calculate the percentage of ALS inhibition relative to the control (no inhibitor) using the formula in Table 2.[1][5]

  • Determine IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the test compound concentration. The IC₅₀ value is the concentration at which 50% inhibition is observed.[1]

Conclusion

The protocols described provide robust methods for measuring acetolactate synthase activity, both in vitro and in vivo. These assays are fundamental for the discovery and characterization of new herbicides and other ALS inhibitors in the fields of agriculture and drug development. Careful adherence to the outlined procedures will ensure reproducible and reliable results.

References

Application Notes and Protocols for α-Acetolactate Decarboxylase Utilizing 2-Acetolactate as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Acetolactate decarboxylase (ALDC) is an enzyme of significant interest in various biotechnological and industrial applications. It catalyzes the decarboxylation of α-acetolactate to produce acetoin, a key step in the 2,3-butanediol pathway in many microorganisms.[1][2] This process is particularly relevant in the food and beverage industry, for example, in brewing, where it is used to prevent the formation of the off-flavor compound diacetyl by converting its precursor, α-acetolactate, directly to the flavorless acetoin.[3][4] Understanding the kinetics and optimal conditions for ALDC activity is crucial for its effective application. These notes provide detailed protocols for the purification of ALDC, the preparation of its substrate 2-acetolactate, and the assay of its enzymatic activity, along with relevant quantitative data.

Metabolic Significance and Reaction Pathway

α-Acetolactate decarboxylase plays a crucial role in the metabolism of branched-chain amino acids (valine, leucine, and isoleucine) and the production of 2,3-butanediol.[1][2] The enzyme catalyzes the conversion of (S)-2-acetolactate to (R)-2-acetoin and carbon dioxide.[5] This reaction is a key regulatory point, diverting α-acetolactate away from the biosynthetic pathway of valine and leucine and towards the production of acetoin.[1]

pathway cluster_ALDC_reaction ALDC Catalyzed Reaction Pyruvate Pyruvate Acetolactate (S)-2-Acetolactate Pyruvate->Acetolactate Acetolactate Synthase (ALS) Acetoin (R)-2-Acetoin Acetolactate->Acetoin α-Acetolactate Decarboxylase (ALDC) Acetolactate->Acetoin Val_Leu Valine & Leucine Biosynthesis Acetolactate->Val_Leu CO2 CO₂ CO2_label CO2_label

Caption: Metabolic pathway showing the role of α-acetolactate decarboxylase.

Quantitative Data Summary

The kinetic parameters and optimal conditions for α-acetolactate decarboxylase activity can vary depending on the source of the enzyme. Below is a summary of reported data from various microorganisms.

Table 1: Kinetic Parameters of α-Acetolactate Decarboxylase

Enzyme SourceKm (mM)Vmax (μmol·mg-1·min-1)Reference
Bacillus subtilis0.62 ± 0.165.30 ± 0.33[3]
Enterobacter cloacae12.190.96 s-1 (kcat)[6]
Leuconostoc lactis1.3Not Reported[6]

Table 2: Optimal Conditions and Properties of α-Acetolactate Decarboxylase

Enzyme SourceOptimal pHOptimal Temperature (°C)Molecular Weight (kDa)Isoelectric Point (pI)Reference
Lactobacillus casei DSM 25474.5 - 5.040484.7[7]
Lactococcus lactis DX6.540~73.1 (monomer)Not Reported[8]
Brevibacterium acetylicumNot ReportedNot Reported62 (native), 31 (subunit)Not Reported[9][10]
Commercial (from Bacillus subtilis)5.0 - 7.025 - 4025-30 (subunit)Not Reported[11]

Table 3: Effect of Ions on Lactococcus lactis DX α-Acetolactate Decarboxylase Activity [8]

IonEffect
Fe2+, Zn2+, Mg2+, Ba2+, Ca2+Activation
Cu2+Significant Inhibition

Experimental Protocols

Protocol 1: Purification of α-Acetolactate Decarboxylase from Brevibacterium acetylicum

This protocol is adapted from the procedure described for the purification of ALDC from Brevibacterium acetylicum.[9][10]

Materials:

  • Brevibacterium acetylicum cell culture

  • 0.01 M and 0.05 M Tris-HCl buffer, pH 7.0

  • Ammonium sulfate

  • DEAE-cellulose

  • Sephadex G-100

  • 0.85% NaCl solution

  • Sonicator

  • Centrifuge

  • Chromatography columns and system (e.g., FPLC)

Procedure:

  • Cell Harvesting and Lysis:

    • Harvest cells from the culture medium by centrifugation.

    • Wash the cell pellet with 0.85% NaCl solution.

    • Resuspend the cells in 0.01 M Tris-HCl buffer, pH 7.0.

    • Disrupt the cells by sonic oscillation while keeping the suspension on ice.

    • Centrifuge the sonicate to remove cell debris and collect the supernatant (cell-free extract).

  • Ammonium Sulfate Fractionation:

    • Slowly add solid ammonium sulfate to the cell-free extract to achieve 80% saturation, while stirring on ice.

    • Allow the protein to precipitate for at least 1 hour on ice.

    • Collect the precipitate by centrifugation.

    • Dissolve the pellet in a minimal volume of 0.05 M Tris-HCl buffer, pH 7.0.

  • DEAE-Cellulose Chromatography:

    • Dialyze the dissolved precipitate against 0.01 M Tris-HCl buffer, pH 7.0.

    • Load the dialyzed sample onto a DEAE-cellulose column pre-equilibrated with the same buffer.

    • Wash the column with the equilibration buffer.

    • Elute the enzyme with a linear gradient of NaCl (e.g., 0-0.5 M) in the equilibration buffer.

    • Collect fractions and assay for ALDC activity. Pool the active fractions.

  • Sephadex G-100 Gel Filtration:

    • Concentrate the pooled active fractions.

    • Apply the concentrated sample to a Sephadex G-100 column pre-equilibrated with 0.05 M Tris-HCl buffer, pH 7.0.

    • Elute the enzyme with the same buffer.

    • Collect fractions and assay for ALDC activity. Pool the active fractions containing the purified enzyme.

  • Purity Assessment:

    • Assess the purity of the final enzyme preparation by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). A single band indicates a high degree of purity.[9]

workflow_purification start B. acetylicum Culture harvest Cell Harvesting & Lysis start->harvest extract Cell-Free Extract harvest->extract fractionation Ammonium Sulfate Fractionation (80%) extract->fractionation precipitate Protein Precipitate fractionation->precipitate deae DEAE-Cellulose Chromatography precipitate->deae active_deae Pooled Active Fractions deae->active_deae sephadex Sephadex G-100 Gel Filtration active_deae->sephadex purified_enzyme Purified ALDC sephadex->purified_enzyme

Caption: Workflow for the purification of α-acetolactate decarboxylase.

Protocol 2: Preparation of this compound Substrate

The substrate, α-acetolactate, is unstable and is typically prepared fresh before use by the saponification of its ethyl ester.[4][12]

Materials:

  • Ethyl-2-acetoxy-2-methylacetoacetate

  • 0.5 N NaOH

  • 0.05 M MES buffer, pH 6.0

Procedure:

  • In a suitable vessel, combine 100 µl of ethyl-2-acetoxy-2-methylacetoacetate with 6.0 ml of 0.5 N NaOH.[12]

  • Stir the mixture for 20 minutes at room temperature to facilitate saponification.[12]

  • Add approximately 40 ml of 0.05 M MES buffer (pH 6.0) to neutralize the solution and stabilize the α-acetolactate.[12]

  • Adjust the final volume to 50 ml with the MES buffer.[12]

  • Keep the substrate solution on ice and use it promptly for enzyme assays.

Protocol 3: α-Acetolactate Decarboxylase Activity Assay

This assay is based on the colorimetric quantification of acetoin, the product of the ALDC-catalyzed reaction, using the Westerfeld method.[3][4][6]

Materials:

  • Purified α-acetolactate decarboxylase solution

  • Freshly prepared this compound substrate solution

  • 0.05 M MES buffer, pH 6.0

  • Creatine solution (0.5% w/v)

  • α-naphthol solution (5% w/v in 2.5 N NaOH)

  • Acetoin standard solutions

  • Spectrophotometer

  • Water bath at 30°C

Procedure:

  • Enzymatic Reaction:

    • Prepare reaction mixtures in test tubes. For each sample, combine 200 µl of the enzyme solution and 200 µl of the this compound substrate solution.[12]

    • For the enzyme blank, mix 200 µl of the enzyme solution with 200 µl of MES buffer instead of the substrate.

    • Incubate the reaction mixtures and blanks in a water bath at 30°C for a defined period, for example, 20 minutes.[3][13]

  • Color Development:

    • Stop the reaction. Some protocols add the color reagent directly, while others use a stopping solution like NaOH.[4]

    • To 0.1 ml of the reaction mixture, add 1.0 ml of distilled water.[6]

    • Add 0.4 ml of a freshly prepared 1:1 mixture of the creatine and α-naphthol solutions.[6]

    • Incubate at room temperature for 30-45 minutes to allow for color development.[6][14]

  • Quantification:

    • Measure the absorbance of the samples at 522 nm using a spectrophotometer.[3][12]

    • Prepare a standard curve using known concentrations of acetoin to determine the amount of acetoin produced in the enzymatic reaction.

  • Calculation of Activity:

    • One unit of ALDC activity is defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the specified conditions (e.g., pH 6.0 and 30°C).[3]

workflow_assay start Prepare Reagents (Enzyme, Substrate, Buffers) reaction Enzymatic Reaction: Mix Enzyme + Substrate start->reaction incubation Incubate at 30°C for 20 min reaction->incubation color_dev Color Development: Add Creatine/α-Naphthol incubation->color_dev incubation2 Incubate at Room Temp color_dev->incubation2 measurement Measure Absorbance at 522 nm incubation2->measurement calculation Calculate Acetoin Produced (vs. Standard Curve) measurement->calculation activity Determine Enzyme Activity (U) calculation->activity

Caption: Workflow for the α-acetolactate decarboxylase activity assay.

Concluding Remarks

The protocols and data presented provide a comprehensive guide for researchers working with α-acetolactate decarboxylase. The methodologies for enzyme purification, substrate preparation, and activity measurement are robust and adaptable to various research and development settings. The provided quantitative data serves as a valuable reference for comparing the properties of ALDC from different sources and for optimizing its use in specific applications. Careful adherence to these protocols will enable reproducible and accurate characterization of this important enzyme.

References

Applications of 2-Acetolactate in Metabolic Engineering: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Acetolactate, also known as α-acetolactate, is a pivotal intermediate in the biosynthesis of branched-chain amino acids. In the field of metabolic engineering, it serves as a critical precursor for the microbial production of a variety of valuable chemicals, including biofuels, platform chemicals, and amino acids. The strategic redirection of metabolic flux towards and from this compound is a key focus for optimizing the synthesis of these target compounds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with this compound and its derivatives.

I. Key Applications of this compound

Metabolic engineering efforts have successfully harnessed this compound as a precursor for the production of several commercially important molecules. The primary applications are centered around the synthesis of isobutanol, L-valine, and 2,3-butanediol. Additionally, redirecting pyruvate to this compound has been explored as a strategy to reduce the accumulation of inhibitory byproducts like acetate in microbial fermentations.[1][2]

Isobutanol Production

Isobutanol is a promising next-generation biofuel with superior properties to ethanol.[3] In engineered microorganisms, an artificial pathway is constructed to channel this compound towards isobutanol synthesis.[3] This typically involves the overexpression of a series of enzymes that convert this compound sequentially to 2,3-dihydroxy-isovalerate, α-ketoisovalerate, isobutyraldehyde, and finally isobutanol.[3][4] A key enzyme in this pathway is acetolactate synthase (ALS), often sourced from Bacillus subtilis due to its high activity.[3][5]

L-Valine Production

L-valine is an essential branched-chain amino acid with wide applications in the pharmaceutical and feed industries.[6] Metabolic engineering strategies for enhancing L-valine production focus on increasing the precursor supply and optimizing the expression of key enzymes in the native biosynthesis pathway, where this compound is a direct intermediate.[6][7][8] This includes engineering acetohydroxyacid synthase to be resistant to feedback inhibition by L-valine.[6][7]

2,3-Butanediol (2,3-BDO) Production

2,3-Butanediol is a versatile platform chemical with applications in the production of synthetic rubber, plastics, and solvents.[9][10][11][12][13] In many microorganisms, 2,3-BDO is synthesized from pyruvate via this compound and acetoin.[10][11][12][13] Metabolic engineering strategies often involve the overexpression of α-acetolactate synthase and acetoin reductase to improve the yield and productivity of 2,3-BDO.[9]

II. Quantitative Data on this compound-Derived Products

The following table summarizes representative quantitative data from various metabolic engineering studies for the production of chemicals derived from this compound.

ProductHost OrganismEngineering StrategyTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L·h)Reference
L-Valine Corynebacterium glutamicumPathway optimization, cofactor engineering, and promoter engineering.1100.51 g/g2.29[6]
2,3-Butanediol Parageobacillus thermoglucosidasiusHeterologous expression of ALS and ALD, deletion of competing pathways.15.6--[14]
α-Acetolactate Lactococcus lactisWhole-cell biocatalyst with overexpressed ALS.---[15][16]
Two-stage production from glucose.122 ± 5 mM--[15]
Two-stage production from lactose in dairy waste.113 ± 3 mM--[15]
Optimized whole-cell biocatalysis with pyruvate.172 ± 2 mM--[15][16]
2-Ketoisovalerate Escherichia coliDeletion of competing routes, overexpression of key enzymes, redox balancing.55.80.852 mol/mol glucose2.14[17]

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to the application of this compound in metabolic engineering.

Protocol for Quantification of this compound (Westerfeld Assay)

This protocol is based on the acid-catalyzed decarboxylation of this compound to acetoin, which is then quantified colorimetrically.[18][19][20]

Materials:

  • Culture supernatant or cell extract containing this compound

  • 6 N Sulfuric Acid (H₂SO₄)[19]

  • 0.5% (w/v) Creatine solution[19]

  • 5% (w/v) α-Naphthol in 2.5 N NaOH[19]

  • Acetoin standard solution

  • Microplate reader

  • Water bath or incubator at 60°C

Procedure:

  • Sample Preparation: Centrifuge the culture sample to pellet the cells. Collect the supernatant for analysis. If analyzing intracellular this compound, prepare a cell extract.

  • Decarboxylation: To a microplate well, add a defined volume of the sample (e.g., 100 µL). Add an equal volume of 6 N H₂SO₄ to stop any enzymatic reactions and initiate the decarboxylation of this compound to acetoin.[19]

  • Incubation: Incubate the microplate at 60°C for 15 minutes to ensure complete decarboxylation.[19]

  • Color Development:

    • Add 50 µL of 0.5% (w/v) creatine solution to each well.[19]

    • Add 50 µL of 5% (w/v) α-naphthol in 2.5 N NaOH to each well.[19]

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow for color development.[19]

  • Measurement: Measure the absorbance at 525 nm using a microplate reader.[18][19]

  • Quantification: Prepare a standard curve using known concentrations of acetoin. Use the standard curve to determine the concentration of acetoin in the samples, which corresponds to the initial concentration of this compound.

Protocol for Acetolactate Synthase (ALS) Activity Assay

This protocol outlines a colorimetric method to determine the activity of ALS by measuring the formation of its product, this compound, which is then converted to acetoin for quantification.[21][22][23][24][25]

Materials:

  • Crude cell extract or purified ALS enzyme

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)[25]

  • Substrate Solution: 40 mM Sodium Pyruvate in Assay Buffer[25]

  • Cofactors: 1 mM MgCl₂, 1 mM Thiamine Diphosphate (ThDP), 10 µM FAD (if required by the specific ALS)[25]

  • Stop Solution: 6 N H₂SO₄[22]

  • Color Reagent A: 0.5% (w/v) Creatine[22]

  • Color Reagent B: 5% (w/v) α-Naphthol in 2.5 N NaOH[22]

  • Microplate reader

  • Incubators at 37°C and 60°C

Procedure:

  • Enzyme Preparation: Prepare a crude cell extract by homogenizing cells in ice-cold extraction buffer, followed by centrifugation to remove cell debris.[21] The supernatant contains the crude enzyme extract.

  • Reaction Setup: In a microplate well, prepare a reaction mixture containing the Assay Buffer, cofactors, and the enzyme extract. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate Reaction: Start the enzymatic reaction by adding the Substrate Solution (pyruvate). The final volume is typically 100-200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-60 minutes).[22][25]

  • Stop Reaction: Terminate the reaction by adding the Stop Solution (H₂SO₄). This also initiates the decarboxylation of the this compound product to acetoin.[22]

  • Decarboxylation Incubation: Incubate the plate at 60°C for 15 minutes.[22]

  • Color Development:

    • Add Color Reagent A (Creatine) to each well.[22]

    • Add Color Reagent B (α-Naphthol) to each well.[22]

  • Color Development Incubation: Incubate the plate at 60°C for 15 minutes to allow for color development.[22]

  • Measurement: Measure the absorbance at 525 nm using a microplate reader.[22]

  • Calculation: Calculate the ALS activity based on a standard curve of acetoin. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the assay conditions.

IV. Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows involving this compound.

Isobutanol_Pathway Pyruvate 2x Pyruvate Acetolactate This compound Pyruvate->Acetolactate alsS Dihydroxyisovalerate 2,3-Dihydroxy- isovalerate Acetolactate->Dihydroxyisovalerate ilvC Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate ilvD Isobutyraldehyde Isobutyraldehyde Ketoisovalerate->Isobutyraldehyde kivd Isobutanol Isobutanol Isobutyraldehyde->Isobutanol adh2 LValine_Pathway Pyruvate 2x Pyruvate Acetolactate This compound Pyruvate->Acetolactate ilvBN Dihydroxyisovalerate 2,3-Dihydroxy- isovalerate Acetolactate->Dihydroxyisovalerate ilvC Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate ilvD LValine L-Valine Ketoisovalerate->LValine ilvE BDO_Pathway Pyruvate 2x Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate alsS Acetoin Acetoin Acetolactate->Acetoin alsD BDO 2,3-Butanediol Acetoin->BDO bdh1 Experimental_Workflow cluster_design Design & Construction cluster_implementation Implementation & Optimization cluster_analysis Analysis StrainSelection Host Strain Selection PathwayDesign Metabolic Pathway Design StrainSelection->PathwayDesign GeneSourcing Gene Sourcing & Codon Optimization PathwayDesign->GeneSourcing VectorConstruction Vector Construction GeneSourcing->VectorConstruction Transformation Host Transformation VectorConstruction->Transformation Cultivation Cultivation & Induction Transformation->Cultivation ProcessOptimization Fermentation Process Optimization Cultivation->ProcessOptimization EnzymeAssay Enzyme Activity Assays Cultivation->EnzymeAssay Growth Cell Growth Monitoring ProcessOptimization->Growth Metabolite Metabolite Quantification (e.g., HPLC) ProcessOptimization->Metabolite

References

Application Notes and Protocols for the Voges-Proskauer Test: Detection of Acetoin from 2-Acetolactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the Voges-Proskauer (VP) test, a critical biochemical assay for the detection of acetoin (3-hydroxy-2-butanone), a key intermediate in the 2,3-butanediol fermentation pathway. This test is widely used in microbiology to differentiate between bacterial species, particularly within the Enterobacteriaceae family, and has applications in industrial microbiology and drug development for monitoring metabolic pathways.

Introduction

The Voges-Proskauer (VP) test identifies organisms that can metabolize glucose to produce the neutral end-product acetoin, via the intermediate 2-acetolactate.[1] This metabolic capability is a significant differentiating characteristic among various microorganisms. The test is part of the IMViC (Indole, Methyl Red, Voges-Proskauer, and Citrate) series of tests used for the identification of enteric bacteria.[2]

The principle of the VP test, as modified by Barritt, involves the oxidation of acetoin to diacetyl in the presence of a strong base (potassium hydroxide) and atmospheric oxygen.[3][4] The resulting diacetyl then reacts with a guanidine-containing compound, such as peptone in the culture medium, to form a red-colored complex.[5] Alpha-naphthol is added as a catalyst and color intensifier.[4]

Biochemical Pathway: From this compound to Acetoin

The production of acetoin from this compound is a key enzymatic step in the butanediol fermentation pathway. Following glycolysis, pyruvate is converted to this compound. The enzyme acetolactate decarboxylase (ALDC) then catalyzes the decarboxylation of this compound to produce acetoin.

Acetoin_Production_Pathway cluster_bacterial_cell Bacterial Cell cluster_vp_test Voges-Proskauer Test Pyruvate Pyruvate Acetolactate This compound Pyruvate->Acetolactate Acetolactate Synthase Acetoin Acetoin Acetolactate->Acetoin Acetolactate Decarboxylase (ALDC) Diacetyl Diacetyl Acetoin->Diacetyl + O2, 40% KOH Red_Complex Red-colored Complex Diacetyl->Red_Complex + α-Naphthol, Guanidine source

Caption: Biochemical pathway of acetoin production and its detection by the Voges-Proskauer test.

Quantitative Data on Acetoin Production

The following table summarizes acetoin production in various bacterial species under different fermentation conditions, providing a quantitative perspective on the metabolic capabilities of these organisms.

MicroorganismSubstrateFermentation ConditionsAcetoin Titer (g/L)Reference
Bacillus subtilis SF4-3Glucose (150 g/L)-48.9[6]
Bacillus subtilis DL01Glucose (210 g/L)Marine strain76.0[6]
Bacillus amyloliquefaciens FMME044Not specified-51.2[6]
Bacillus licheniformisGlucoseFed-batch, 50°C, pH 7.041.26[6]
Lactobacillus fermentum M10-3MRS-ethanol mediumMonoculture0.103 ± 0.0099[7]
L. fermentum M10-3 + A. pasteurianus G3-2MRS-ethanol mediumCo-cultureSignificantly higher than monoculture[7]
Bacillus subtilis ACA-DC 1176Crude GlycerolBioreactor, kLa > 70 1/h36.0[8]

Experimental Protocols

This section provides a detailed protocol for performing the Voges-Proskauer test.

Media and Reagents

MR-VP Broth Composition (per liter):

  • Buffered Peptone: 7.0 g

  • Glucose: 5.0 g

  • Dipotassium Phosphate: 5.0 g

  • Distilled Water: 1000 mL

  • Final pH: 6.9

Voges-Proskauer Reagents (Barritt's Reagents):

  • Reagent A: 5% (w/v) α-naphthol in absolute ethanol.

  • Reagent B: 40% (w/v) Potassium Hydroxide (KOH) in distilled water.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the Voges-Proskauer test.

VP_Test_Workflow start Start inoculate Inoculate MR-VP broth with a pure culture of the test organism. start->inoculate incubate Incubate at 35-37°C for 24-48 hours. inoculate->incubate aliquot Aseptically transfer ~1 mL of broth to a clean test tube. incubate->aliquot add_reagent_a Add 6 drops of Barritt's Reagent A (α-naphthol). aliquot->add_reagent_a mix_1 Shake vigorously. add_reagent_a->mix_1 add_reagent_b Add 2 drops of Barritt's Reagent B (40% KOH). mix_1->add_reagent_b mix_2 Shake vigorously to aerate. add_reagent_b->mix_2 observe Observe for color change within 15-30 minutes. mix_2->observe result Interpret Results observe->result positive Positive: Red color development result->positive negative Negative: No color change or a copper-like color result->negative end End positive->end negative->end

Caption: Experimental workflow for the Voges-Proskauer test.

Step-by-Step Procedure
  • Inoculation: Aseptically inoculate a tube of sterile MR-VP broth with a pure culture of the test microorganism.

  • Incubation: Incubate the inoculated broth at 35-37°C for 24 to 48 hours.[9] Some organisms may require longer incubation periods, but prolonged incubation can lead to false-negative results if the acetoin is further metabolized.[3]

  • Aliquoting: After incubation, aseptically transfer approximately 1 mL of the broth to a clean, non-sterile test tube.

  • Addition of Reagent A: Add 6 drops of Barritt's Reagent A (5% α-naphthol) to the 1 mL of broth.[5]

  • Mixing: Shake the tube vigorously to ensure thorough mixing and to introduce oxygen, which is essential for the oxidation of acetoin to diacetyl.

  • Addition of Reagent B: Add 2 drops of Barritt's Reagent B (40% KOH).[5]

  • Final Mixing: Shake the tube vigorously again for at least 30 seconds to ensure proper aeration.

  • Observation: Allow the tube to stand at room temperature and observe for a color change at the surface of the medium within 15 to 30 minutes. The development of a pink-red color indicates a positive result.[5] A negative result is indicated by the absence of a red color or the development of a copper-like color.[5]

Quality Control
  • Positive Control: Enterobacter aerogenes or Klebsiella pneumoniae.

  • Negative Control: Escherichia coli.

Interpretation of Results

  • Positive Result: The development of a pink to red color at the surface of the broth within 30 minutes indicates the production of acetoin.[5]

  • Negative Result: The absence of a red color after 30 minutes indicates a negative result. A copper or yellowish-brown color may develop but is considered a negative result.[2]

  • Weakly Positive Result: A faint pink or rust color may indicate a weakly positive reaction.

Limitations and Considerations

  • The order of reagent addition is critical. Reversing the order may lead to false-negative or weakly positive results.[2]

  • Vigorous shaking after the addition of each reagent is necessary to introduce sufficient oxygen for the reaction to occur.

  • Reading the test after one hour may lead to false-positive results due to the potential reaction between KOH and α-naphthol.[4]

  • The VP test is a qualitative test. For quantitative analysis of acetoin, other methods such as gas chromatography or high-performance liquid chromatography (HPLC) are recommended.

  • Some organisms may further reduce acetoin to 2,3-butanediol, which is not detected by the VP test. Prolonged incubation can increase the likelihood of this, potentially leading to false-negative results.[10]

Applications in Drug Development

In the context of drug development, the Voges-Proskauer test can be a valuable tool for:

  • Screening antimicrobial compounds: Assessing the impact of novel antimicrobial agents on the metabolic pathways of pathogenic bacteria. Inhibition of the 2,3-butanediol pathway could be a target for new drug development.

  • Characterizing microbial metabolism: Understanding the metabolic fingerprint of microorganisms used in the production of pharmaceuticals or as probiotics.

  • Monitoring fermentation processes: In the biopharmaceutical industry, where microbial fermentation is used to produce therapeutic proteins or other biomolecules, the VP test can be used as a rapid, qualitative check of metabolic activity and potential contamination.

By providing a reliable method for detecting a key metabolic intermediate, the Voges-Proskauer test remains a fundamental and informative assay for researchers and professionals in microbiology and drug development.

References

Engineering Lactococcus lactis for Enhanced Diacetyl Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the genetic engineering of Lactococcus lactis to enhance the production of diacetyl, a key flavor compound in many dairy products. These notes are intended to guide researchers through the metabolic pathways, genetic manipulation strategies, and analytical methods pertinent to this field.

Introduction to Diacetyl Production in Lactococcus lactis

Lactococcus lactis, a Gram-positive bacterium, is a cornerstone of the dairy industry, contributing significantly to the flavor and texture of fermented products. Diacetyl (2,3-butanedione) is a crucial metabolic byproduct that imparts a characteristic buttery flavor. In L. lactis, diacetyl is synthesized from pyruvate, a central metabolite derived from the catabolism of sugars (like glucose and lactose) and citrate.

The metabolic pathway to diacetyl involves the conversion of pyruvate to α-acetolactate by the enzyme α-acetolactate synthase (ALS). α-acetolactate is an unstable intermediate that can be converted to the flavorless compound acetoin by α-acetolactate decarboxylase (ALDB). Alternatively, α-acetolactate can be non-enzymatically and oxidatively decarboxylated to diacetyl. Therefore, strategies to increase diacetyl production often focus on maximizing the pool of α-acetolactate and favoring its conversion to diacetyl over acetoin.

Metabolic Engineering Strategies for Enhanced Diacetyl Production

Several genetic engineering strategies have been successfully employed to reroute the metabolic flux in L. lactis towards diacetyl production. These strategies primarily involve the manipulation of key enzymes in the pyruvate metabolism pathway.

Inactivation of α-Acetolactate Decarboxylase (aldB)

The deletion of the aldB gene is a cornerstone strategy to prevent the conversion of α-acetolactate to acetoin, thereby increasing the availability of the precursor for diacetyl formation.[1][2] This is typically achieved through homologous recombination, leading to a stable and markerless gene knockout.

Overexpression of α-Acetolactate Synthase (als or ilvBN)

Enhancing the expression of the α-acetolactate synthase enzyme, encoded by the als gene (or ilvBN in some strains), increases the conversion of pyruvate to α-acetolactate.[3] This strategy is often combined with aldB deletion to maximize the accumulation of α-acetolactate.

Overexpression of NADH Oxidase (nox)

Overexpression of the water-forming NADH oxidase (noxE), particularly under aerobic conditions, serves to regenerate NAD+ from NADH. This mimics a lactate dehydrogenase (LDH) deficient phenotype, redirecting pyruvate away from lactate production and towards the ALS pathway.[1][4] This strategy has been shown to significantly increase the flux towards α-acetolactate and, consequently, diacetyl. Combining nox overexpression with aldB inactivation has been reported to reroute as much as 80% of the carbon flux towards diacetyl.[1][5]

Promoter Engineering

Fine-tuning the expression levels of key genes, such as noxE, through the use of promoter libraries allows for precise control over the metabolic flux. By creating a library of promoters with varying strengths, it is possible to balance lactate and diacetyl production to achieve desired flavor profiles.[4][6]

Quantitative Data on Diacetyl Production in Engineered L. lactis Strains

The following tables summarize the quantitative data from various studies on the impact of genetic modifications on diacetyl and related metabolite production in L. lactis.

Table 1: Comparison of End Product Formation in Wild-Type and Engineered L. lactis Strains.

StrainGenetic ModificationCulture ConditionsLactate (mM)Diacetyl (mM)Acetoin (mM)α-Acetolactate (mM)Acetate (mM)Reference
L. lactis NZ9050 (Wild-Type)NoneAerobic75% of glucose converted0.7% of glucose converted0.3% of glucose converted6% of glucose converted18% of glucose converted[1]
L. lactis NZ9050(pNZ2600)ΔaldB, nox overexpressionAerobic01.6 (16% of glucose converted)0.5 (5% of glucose converted)5.7 (57% of glucose converted)4.2 (21% of glucose converted)[1]
L. lactis DAΔaldBAerobic23.41 ± 0.11Not DetectedNot DetectedNot Detected8.47 ± 0.47[6]
L. lactis DA/pB1noxΔaldB, noxE overexpression (weak promoter)Aerobic21.15 ± 0.081.07 ± 0.03---[6]
L. lactis DA/pB11noxΔaldB, noxE overexpression (strong promoter)Aerobic9.94 ± 0.074.16 ± 0.06---[6]
L. lactis MR3-T7ALDC mutant, low LDH activitySkim milk, 28h-0.42---[7]

Table 2: Enzyme Activities in Wild-Type and Engineered L. lactis Strains.

StrainGenetic ModificationEnzymeSpecific Activity (U/mg protein)Reference
L. lactis NZ9050 (Wild-Type)NoneNADH Oxidase0.04[1]
L. lactis NZ9050(pNZ2600)ΔaldB, nox overexpression (uninduced)NADH Oxidase0.1[1]
L. lactis NZ9050(pNZ2600)ΔaldB, nox overexpression (induced)NADH Oxidase40[1]
L. lactis DAΔaldBNADH Oxidase0.14[4]
L. lactis DA/pB1noxΔaldB, noxE overexpression (weak promoter)NADH Oxidase1.32[4]
L. lactis DA/pB11noxΔaldB, noxE overexpression (strong promoter)NADH Oxidase8.14[4]

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the genetic engineering and analysis of diacetyl production in L. lactis.

Protocol for aldB Gene Knockout using Homologous Recombination

This protocol describes the deletion of the aldB gene using a pORI-type vector system, which relies on a two-step homologous recombination process.

Materials:

  • L. lactis strain (e.g., MG1363)

  • E. coli helper strain expressing the RepA protein (e.g., EC101)

  • pORI vector (e.g., pORI28)

  • Primers for amplifying upstream and downstream regions of aldB

  • Restriction enzymes

  • T4 DNA ligase

  • Antibiotics (e.g., erythromycin, chloramphenicol)

  • M17 broth and agar supplemented with glucose (GM17)

  • Electroporator and cuvettes

Procedure:

  • Construct the knockout vector:

    • Amplify the upstream and downstream flanking regions (approx. 1 kb each) of the aldB gene from L. lactis genomic DNA using PCR with primers containing appropriate restriction sites.

    • Digest the PCR products and the pORI vector with the corresponding restriction enzymes.

    • Ligate the flanking regions into the pORI vector, creating the knockout plasmid (e.g., pORI-ΔaldB).

    • Transform the ligation mixture into the E. coli helper strain and select for transformants on appropriate antibiotic plates.

    • Verify the correct plasmid construction by restriction analysis and sequencing.

  • First Crossover (Integration):

    • Prepare electrocompetent L. lactis cells.

    • Transform the pORI-ΔaldB plasmid into L. lactis.

    • Plate the transformation mixture on GM17 agar containing the appropriate antibiotic for the pORI vector at the permissive temperature for plasmid replication (if using a temperature-sensitive helper plasmid system).

    • Incubate to select for single-crossover integrants.

  • Second Crossover (Excision):

    • Inoculate a single colony from the integration plate into non-selective GM17 broth and grow overnight. This allows for the second crossover event to occur.

    • Plate serial dilutions of the overnight culture onto non-selective GM17 agar.

    • Replica-plate the resulting colonies onto GM17 agar with and without the antibiotic to identify colonies that have lost the plasmid.

  • Screening and Verification:

    • Perform colony PCR on the antibiotic-sensitive colonies using primers that flank the aldB gene to identify clones with the desired deletion. The PCR product from the knockout mutant will be smaller than that from the wild-type.

    • Confirm the gene deletion by sequencing the PCR product and/or Southern blot analysis.

Protocol for Gene Overexpression using the NICE® System

The Nisin Controlled gene Expression (NICE®) system is a tightly regulated expression system widely used in L. lactis. This protocol describes the overexpression of a gene of interest (e.g., noxE) using a pNZ-series vector.[8]

Materials:

  • L. lactis host strain containing the nisRK regulatory genes (e.g., NZ9000)

  • pNZ expression vector (e.g., pNZ8148)

  • Gene of interest (e.g., noxE)

  • Nisin stock solution (e.g., 1 mg/mL)

  • GM17 broth and agar

  • Chloramphenicol

Procedure:

  • Construct the expression vector:

    • Amplify the gene of interest with primers that add appropriate restriction sites for cloning into the pNZ vector.

    • Digest the PCR product and the pNZ vector and ligate them together.

    • Transform the ligation product into a suitable E. coli cloning host and select for transformants.

    • Verify the construct by restriction analysis and sequencing.

  • Transformation of L. lactis:

    • Transform the verified pNZ-gene construct into the L. lactis NZ9000 host strain via electroporation.

    • Plate on GM17 agar containing chloramphenicol (5 µg/mL).

  • Protein Expression:

    • Inoculate a single colony of the recombinant L. lactis into GM17 broth with chloramphenicol and grow overnight.

    • Inoculate fresh GM17 broth with the overnight culture to an initial OD600 of ~0.1.

    • Grow the culture at 30°C to an OD600 of 0.4-0.6 (mid-exponential phase).

    • Induce protein expression by adding nisin to a final concentration of 1-10 ng/mL.[1]

    • Continue to incubate the culture for 2-4 hours.

  • Analysis of Protein Expression:

    • Harvest the cells by centrifugation.

    • Prepare cell-free extracts by sonication or bead beating.

    • Analyze the protein expression by SDS-PAGE and/or Western blotting using an antibody against the protein of interest or a tag.

    • Perform an enzyme activity assay to confirm the functionality of the expressed protein.

Protocol for α-Acetolactate Synthase (ALS) Activity Assay

This colorimetric assay measures the activity of ALS by quantifying the formation of acetoin from α-acetolactate, which is produced from pyruvate by the enzyme.

Materials:

  • Cell-free extract of L. lactis

  • Assay buffer: 50 mM potassium phosphate buffer, pH 6.0

  • Substrate solution: 100 mM sodium pyruvate in assay buffer

  • Thiamine pyrophosphate (TPP) solution: 1 mM in assay buffer

  • MgCl2 solution: 10 mM in assay buffer

  • Creatine solution: 0.5% (w/v)

  • α-Naphthol solution: 5% (w/v) in 2.5 M NaOH

  • Acetoin standard solutions

Procedure:

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine 100 µL of cell-free extract, 50 µL of TPP solution, and 50 µL of MgCl2 solution.

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding 100 µL of the pyruvate substrate solution.

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by heating at 95°C for 5 minutes.

  • Colorimetric Detection of Acetoin:

    • To 100 µL of the reaction mixture, add 300 µL of creatine solution and 300 µL of α-naphthol solution.

    • Incubate at room temperature for 30 minutes to allow for color development.

    • Measure the absorbance at 540 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of acetoin.

    • Calculate the amount of acetoin produced in the enzymatic reaction from the standard curve.

    • One unit of ALS activity is defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the assay conditions.

Protocol for Diacetyl Quantification by Gas Chromatography (GC)

This protocol outlines a headspace gas chromatography method for the quantification of diacetyl in bacterial culture supernatants.

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID) or an electron capture detector (ECD)

  • Headspace autosampler

  • GC column suitable for volatile compounds (e.g., DB-WAX)

  • Culture supernatant

  • Diacetyl standard solutions

  • Internal standard (e.g., 2,3-pentanedione)

Procedure:

  • Sample Preparation:

    • Centrifuge the bacterial culture to pellet the cells.

    • Filter the supernatant through a 0.22 µm filter.

    • Transfer a known volume of the filtered supernatant (e.g., 1 mL) to a headspace vial.

    • Add a known amount of the internal standard.

  • GC Analysis:

    • Equilibrate the headspace vial at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

    • Inject a sample of the headspace gas into the GC.

    • Run the GC with an appropriate temperature program to separate the volatile compounds.

    • Typical GC parameters:

      • Injector temperature: 200°C

      • Detector temperature: 250°C

      • Oven program: Start at 40°C, hold for 5 minutes, then ramp to 220°C at 10°C/min.

  • Quantification:

    • Identify the diacetyl and internal standard peaks based on their retention times, as determined by running standards.

    • Integrate the peak areas.

    • Create a standard curve by plotting the ratio of the diacetyl peak area to the internal standard peak area against the concentration of diacetyl standards.

    • Calculate the concentration of diacetyl in the sample using the standard curve.

Visualizations of Pathways and Workflows

Metabolic Pathway for Diacetyl Production in L. lactis

Diacetyl_Pathway Glucose Glucose/Lactose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH alpha_AL α-Acetolactate Pyruvate->alpha_AL ALS Diacetyl Diacetyl alpha_AL->Diacetyl Oxidative Decarboxylation Acetoin Acetoin alpha_AL->Acetoin ALDB

Caption: Metabolic pathway of diacetyl production from sugars in L. lactis.

Experimental Workflow for aldB Gene Knockout

Gene_Knockout_Workflow cluster_plasmid Plasmid Construction cluster_lactis L. lactis Manipulation PCR_flanks PCR amplify aldB flanking regions Ligate_pORI Ligate flanks into pORI vector PCR_flanks->Ligate_pORI Transform_Ecoli Transform E. coli helper strain Ligate_pORI->Transform_Ecoli Verify_plasmid Verify pORI-ΔaldB Transform_Ecoli->Verify_plasmid Transform_Lactis Electroporate pORI-ΔaldB into L. lactis Verify_plasmid->Transform_Lactis First_crossover Select for single crossover integrants Transform_Lactis->First_crossover Second_crossover Grow without selection for plasmid excision First_crossover->Second_crossover Screening Screen for antibiotic sensitive colonies Second_crossover->Screening Verify_knockout Verify deletion by PCR and sequencing Screening->Verify_knockout

Caption: Workflow for creating an aldB gene knockout in L. lactis.

Experimental Workflow for Gene Overexpression using NICE® System

Overexpression_Workflow cluster_vector Vector Construction cluster_expression Protein Expression PCR_gene PCR amplify gene of interest Ligate_pNZ Ligate into pNZ vector PCR_gene->Ligate_pNZ Transform_Ecoli_OE Transform E. coli Ligate_pNZ->Transform_Ecoli_OE Verify_vector Verify pNZ-gene construct Transform_Ecoli_OE->Verify_vector Transform_Lactis_OE Electroporate into L. lactis NZ9000 Verify_vector->Transform_Lactis_OE Culture_growth Grow culture to mid-exponential phase Transform_Lactis_OE->Culture_growth Induction Induce with nisin Culture_growth->Induction Harvest_cells Harvest cells and prepare cell-free extract Induction->Harvest_cells Analyze_expression Analyze expression (SDS-PAGE, enzyme assay) Harvest_cells->Analyze_expression

Caption: Workflow for gene overexpression in L. lactis using the NICE® system.

References

Application Notes and Protocols for α-Acetolactate Decarboxylase in Preventing Diacetyl Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of α-acetolactate decarboxylase (ALDC) to prevent the formation of diacetyl, a compound often associated with undesirable buttery off-flavors in fermented products. This document includes detailed protocols for enzyme activity assays and diacetyl measurement, along with key quantitative data and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

Diacetyl (2,3-butanedione) is a natural byproduct of the metabolism of certain microorganisms, including yeast, during fermentation.[1] It is formed through the spontaneous oxidative decarboxylation of its precursor, α-acetolactate, which is an intermediate in the biosynthesis of branched-chain amino acids like valine and leucine.[2][3] While desirable in some food products at low concentrations, diacetyl is often considered an off-flavor in beverages like beer, where it imparts a distinct buttery or butterscotch character.[4]

Traditionally, controlling diacetyl levels involves a lengthy maturation period, often referred to as a "diacetyl rest," where yeast is allowed to reabsorb and reduce diacetyl to the flavorless compounds acetoin and 2,3-butanediol.[5] This process can be time-consuming and a rate-limiting step in production.[6] α-Acetolactate decarboxylase (ALDC), an enzyme produced by various microorganisms such as Bacillus subtilis, offers a proactive solution by directly converting α-acetolactate into acetoin, thereby bypassing the formation of diacetyl altogether.[7][8] The use of ALDC can significantly shorten maturation times, improve process efficiency, and ensure product consistency.[4][9]

Mechanism of Action

The core function of ALDC is to catalyze the non-oxidative decarboxylation of α-acetolactate to acetoin. This enzymatic reaction provides an alternative pathway for α-acetolactate, preventing its accumulation and subsequent conversion to diacetyl. The biochemical relationship is illustrated below.

Diacetyl_Formation_Pathway cluster_yeast Yeast Cell cluster_medium Fermentation Medium Amino_Acid_Synthesis Amino Acid Synthesis (e.g., Valine) alpha_Acetolactate α-Acetolactate Amino_Acid_Synthesis->alpha_Acetolactate alpha_Acetolactate_precursor Pyruvate alpha_Acetolactate_precursor->Amino_Acid_Synthesis Extracellular_alpha_Acetolactate α-Acetolactate (in medium) alpha_Acetolactate->Extracellular_alpha_Acetolactate Excretion Diacetyl Diacetyl (Buttery Off-Flavor) Extracellular_alpha_Acetolactate->Diacetyl Spontaneous Oxidative Decarboxylation ALDC α-Acetolactate Decarboxylase (ALDC) Extracellular_alpha_Acetolactate->ALDC Acetoin Acetoin (Flavorless) ALDC->Acetoin Enzymatic Decarboxylation

Figure 1: Biochemical pathway of diacetyl formation and ALDC intervention.

Quantitative Data Summary

The efficiency of ALDC is influenced by several factors, including temperature, pH, and the presence of certain ions. The following tables summarize key quantitative data for ALDC from various sources.

Table 1: Optimal Conditions for ALDC Activity
Source OrganismOptimal pHOptimal Temperature (°C)Reference
Bacillus subtilis5.0 - 7.025 - 40[7]
Bacillus subtilis ICA 566.040[8]
Lactococcus lactis DX6.540[10]
Enterobacter cloacae6.5Not specified[11]
Table 2: Kinetic Parameters of ALDC
Source OrganismSubstrateKm (mM)kcat (s-1)Reference
Bacillus subtilis(±)-ethyl 2-acetoxy-2-methylacetoacetate0.60 ± 0.30Not specified[8]
Bacillus brevisNot specified1.01 ± 0.47Not specified[8]
Enterobacter aerogenesα-acetolactate14.83 ± 0.870.81 ± 0.09[12]
Enterobacter cloacae(±)-ethyl 2-acetoxy-2-methylacetoacetate12.190.96[11]
Table 3: Effect of Metal Ions on ALDC Activity from Lactococcus lactis DX[10]
Metal IonEffect on Activity
Fe2+, Zn2+, Mg2+, Ba2+, Ca2+Activation
Cu2+Significant Inhibition
Table 4: Recommended Dosage of Commercial ALDC Preparations
Application StageDosage RateReference
Initial Fermentation1 - 5 grams per hectoliter (10 - 50 ppm)[7][13]
Post-Fermentation0.4 - 1.0 grams per hectoliter[7]
Initial Fermentation (Ale)3 - 4 grams per hectoliter[4]
General Use10 - 15 grams per 1000 liters (10 - 15 ppm)[14]

Experimental Protocols

Protocol for α-Acetolactate Decarboxylase (ALDC) Activity Assay

This protocol is based on the colorimetric determination of acetoin produced from the enzymatic decarboxylation of α-acetolactate.[8][15]

Materials:

  • α-Acetolactate substrate solution (prepared from ethyl 2-acetoxy-2-methylacetoacetate)

  • ALDC enzyme sample

  • MES buffer (50 mM, pH 6.0)

  • Creatine solution (0.5% w/v)

  • α-Naphthol solution (5% w/v in 2.5 M NaOH)

  • Acetoin standard solutions

  • Spectrophotometer

  • Water bath

Procedure:

  • Substrate Preparation: Prepare the α-acetolactate substrate by hydrolyzing ethyl 2-acetoxy-2-methylacetoacetate in a basic solution (e.g., 0.5 M NaOH), followed by neutralization to pH 6.0.[11]

  • Enzyme Reaction:

    • Pre-warm the substrate solution and MES buffer to the desired reaction temperature (e.g., 30°C).[8]

    • In a test tube, mix 0.2 mL of the enzyme extract with 0.2 mL of the substrate solution.[8] For a blank, mix 0.2 mL of the enzyme extract with 0.2 mL of MES buffer.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).[8]

  • Color Development:

    • Stop the reaction and initiate color development by adding a mixture of creatine and α-naphthol solutions.[8]

    • Incubate at room temperature for a set time (e.g., 40 minutes) to allow for color development.[15]

  • Measurement:

    • Measure the absorbance of the solution at 522 nm using a spectrophotometer.[8][15]

    • Prepare a standard curve using known concentrations of acetoin to quantify the amount produced in the enzyme reaction.

  • Calculation of Activity: One unit (U) of ALDC activity is typically defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the specified conditions.[8]

ALDC_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare_Substrate Prepare α-Acetolactate Substrate Solution Incubate_Enzyme_Substrate Incubate Enzyme with Substrate (e.g., 30°C, 20 min) Prepare_Substrate->Incubate_Enzyme_Substrate Prepare_Enzyme Prepare ALDC Enzyme Dilutions Prepare_Enzyme->Incubate_Enzyme_Substrate Prepare_Standards Prepare Acetoin Standard Curve Solutions Plot_Standard_Curve Plot Acetoin Standard Curve Prepare_Standards->Plot_Standard_Curve Add_Color_Reagents Add Creatine and α-Naphthol Reagents Incubate_Enzyme_Substrate->Add_Color_Reagents Incubate_Color Incubate for Color Development (e.g., RT, 40 min) Add_Color_Reagents->Incubate_Color Measure_Absorbance Measure Absorbance at 522 nm Incubate_Color->Measure_Absorbance Calculate_Activity Calculate ALDC Activity (U/mL) Measure_Absorbance->Calculate_Activity Plot_Standard_Curve->Calculate_Activity

Figure 2: Experimental workflow for the ALDC activity assay.
Protocol for Forced Diacetyl Test

This is a qualitative method to assess the diacetyl potential in a sample by accelerating the conversion of α-acetolactate to diacetyl through heating.[16][17]

Materials:

  • Two sealable sample containers (e.g., 50 mL conical tubes)

  • Water bath or heat source

  • Ice bath or refrigerator for cooling

Procedure:

  • Sample Collection: Aseptically collect two equal volumes of the sample to be tested.

  • Heating:

    • Keep one sample at room temperature as a control.

    • Heat the second sample in a water bath at 60-71°C for 15-30 minutes.[16] This accelerates the conversion of any residual α-acetolactate to diacetyl.

  • Cooling: Rapidly cool the heated sample to the same temperature as the control sample.

  • Sensory Evaluation:

    • Smell and taste both the control and the heated samples.

    • If a buttery (diacetyl) aroma or flavor is detected in the heated sample but not in the control, it indicates the presence of the diacetyl precursor, α-acetolactate.

Protocol for Quantitative Measurement of Diacetyl and α-Acetolactate

For precise quantification, gas chromatography (GC) is the recommended method. A method involving GC-mass spectrometry (GC-MS) after ethyl acetate extraction can simultaneously measure diacetyl and acetoin without interference from α-acetolactate.[18] For total vicinal diketones (VDKs), which include diacetyl and its precursor, a colorimetric method following distillation is often used in brewing quality control.[19]

General Principle for GC-MS Method[18]:

  • Sample Preparation: Neutralize the sample to prevent the decomposition of α-acetolactate.

  • Extraction: Extract diacetyl and acetoin using ethyl acetate. The acidic α-acetolactate will not be extracted under these conditions.

  • Analysis: Analyze the extract using GC-MS.

  • Quantification: Use standard curves for diacetyl and acetoin to determine their concentrations in the original sample.

Applications and Considerations

The primary application of ALDC is in the food and beverage industry, particularly in brewing, to accelerate beer maturation.[6] By preventing the formation of diacetyl, brewers can significantly reduce the time required for conditioning, leading to increased production capacity and energy savings.[13]

Considerations for Use:

  • Timing of Addition: ALDC is most effective when added at the beginning of fermentation.[7][20] It can also be added post-fermentation, though different dosage rates may apply.[7]

  • Proactive, Not Reactive: ALDC acts on the precursor, α-acetolactate, and will not reduce diacetyl that has already formed.[1][21]

  • pH Sensitivity: The activity of ALDC is pH-dependent. In processes where the pH drops significantly (e.g., below 5.0), the enzyme's effectiveness may be reduced.[21]

  • Immobilization: For potential reuse and cost reduction, ALDC can be immobilized on various supports, such as chitosan beads.[22][23] Immobilized ALDC has shown good operational stability.[22]

  • Source of Diacetyl: It is important to note that diacetyl can also be a product of microbial contamination (e.g., from Pediococcus or Lactobacillus).[21] ALDC will not address diacetyl from these sources.

Conclusion

The use of α-acetolactate decarboxylase presents a robust and efficient enzymatic method for controlling diacetyl levels in various applications. By understanding its mechanism of action, optimal operating conditions, and appropriate application protocols, researchers and industry professionals can effectively prevent the formation of this undesirable flavor compound, leading to improved product quality and process efficiency.

References

Application Notes: Isotope Labeling Studies of 2-Acetolactate Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-acetolactate pathway is a critical metabolic route for the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[1][2] This pathway is essential for plants, fungi, bacteria, and archaea, but absent in animals, making it an important target for the development of herbicides and antimicrobial agents.[2] The first and rate-limiting step is catalyzed by the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] ALS condenses two molecules of pyruvate to form this compound, the precursor for valine and leucine, or one molecule of pyruvate and one molecule of α-ketobutyrate to form 2-aceto-2-hydroxybutyrate for isoleucine synthesis.[2][4]

Understanding the flux and regulation of this pathway is crucial for metabolic engineering efforts aimed at producing biofuels like isobutanol, as well as for identifying novel inhibitors.[5] Isotope labeling studies, particularly using stable isotopes like Carbon-13 (¹³C), are powerful techniques for quantitatively measuring in vivo metabolic fluxes and elucidating pathway activities.[6][7] By providing cells with a ¹³C-labeled substrate (e.g., ¹³C-glucose), researchers can trace the journey of the carbon atoms through the metabolic network, revealing the relative contributions of different pathways to the synthesis of target molecules.[8][]

Principle of ¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a technique used to quantify intracellular metabolic fluxes.[7] The method involves the following key steps:

  • Isotopic Labeling: Cells are cultured in a medium where a primary carbon source, such as glucose or glutamine, is replaced with its ¹³C-labeled counterpart.[7]

  • Metabolic Steady State: The cells are allowed to grow until they reach a metabolic and isotopic steady state, where the distribution of ¹³C isotopes in the metabolites becomes constant.

  • Metabolite Analysis: Key metabolites, particularly protein-bound amino acids, are extracted, hydrolyzed, and analyzed.[8] Amino acids are ideal for analysis as their carbon backbones are derived from central metabolic precursors.[8]

  • Isotopomer Distribution Measurement: Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are used to measure the mass isotopomer distributions (MIDs) of the metabolites.[7] This reveals the pattern of ¹³C incorporation.

  • Computational Modeling: The experimental MID data is fitted to a computational model of the cell's metabolic network. This allows for the precise calculation of intracellular fluxes that best explain the observed labeling patterns.[6]

Applications

  • Metabolic Engineering: ¹³C-MFA can identify bottlenecks in engineered pathways, guiding strategies to improve the production of valuable chemicals like biofuels and pharmaceuticals.[10]

  • Drug Discovery: By quantifying the effect of a drug candidate on specific metabolic pathways, researchers can understand its mechanism of action and potential off-target effects.

  • Functional Genomics: The technique can be used to determine the function of newly discovered enzymes or to confirm proposed metabolic pathways in poorly characterized organisms.[8]

  • Disease Research: Isotope tracing can reveal metabolic reprogramming in diseases like cancer, providing insights into disease progression and potential therapeutic targets.[11][12]

Data Presentation

Table 1: Key Intermediates and Enzymes in the BCAA Biosynthesis Pathway

This table summarizes the core components of the pathway originating from pyruvate.

Precursor(s)IntermediateEnzymeProduct(s)Pathway
2x PyruvateThis compoundAcetolactate Synthase (ALS) [EC 2.2.1.6]2,3-Dihydroxy-isovalerateValine & Leucine Synthesis[2][4][13]
Pyruvate + α-Ketobutyrate2-Aceto-2-hydroxybutyrateAcetolactate Synthase (ALS) [EC 2.2.1.6]2,3-Dihydroxy-3-methylvalerateIsoleucine Synthesis[2][4]
This compound2,3-Dihydroxy-isovalerateKetol-acid Reductoisomerase [EC 1.1.1.86]2-KetoisovalerateValine & Leucine Synthesis[4][13]
2-Ketoisovalerate-Branched-chain Amino Acid AminotransferaseValineValine Synthesis[4]
2-Ketoisovalerate-Isopropylmalate Synthase & subsequent enzymesLeucineLeucine Synthesis[4]
2-Aceto-2-hydroxybutyrate2,3-Dihydroxy-3-methylvalerateKetol-acid Reductoisomerase [EC 1.1.1.86]2-Keto-3-methylvalerateIsoleucine Synthesis[4]
2-Keto-3-methylvalerate-Branched-chain Amino Acid AminotransferaseIsoleucineIsoleucine Synthesis[4]
Table 2: Representative Metabolic Flux Data from a ¹³C-MFA Study

This table presents hypothetical, yet realistic, quantitative flux data comparing a wild-type and an engineered strain, illustrating how ¹³C-MFA can reveal metabolic shifts. Fluxes are normalized to a glucose uptake rate of 100.

Metabolic Pathway / FluxWild-Type Strain (Relative Flux)Engineered Strain (Relative Flux)Interpretation
Glycolysis
Glucose -> Pyruvate100100Reference Flux
Pentose Phosphate Pathway
G6P -> R5P (Oxidative)30.525.1Slight decrease in NADPH production via PPP.
TCA Cycle
Acetyl-CoA -> CO₂45.235.8Reduced TCA cycle activity.
This compound Pathway
Pyruvate -> this compound15.740.3Significant redirection of carbon towards the target pathway.
Anaplerotic Reactions
Pyruvate -> Oxaloacetate10.18.5Reduced replenishment of TCA intermediates.
Biomass Precursors
Flux to Amino Acids25.020.5Reduced flux towards general biomass, favoring product synthesis.
Table 3: Representative Mass Isotopomer Distribution (MID) for Valine

This table shows example GC-MS data for the [M-57] fragment of derivatized Valine, which contains the complete carbon backbone. M+0 represents the unlabeled molecule, M+1 has one ¹³C atom, and so on.

Mass IsotopomerWild-Type Strain (Relative Abundance %)Engineered Strain (Relative Abundance %)
M+05.2%2.1%
M+110.8%6.5%
M+235.5%28.3%
M+328.3%33.1%
M+415.1%20.7%
M+55.1%9.3%

Experimental Protocols

Protocol 1: ¹³C Labeling and Metabolite Extraction

This protocol outlines the steps for labeling microorganisms with a ¹³C substrate and preparing cell extracts for analysis.

1. Cell Culture and Labeling: a. Prepare a defined culture medium. To begin, grow the microbial strain in a non-labeled medium to obtain a healthy inoculum.[14] b. Inoculate a fresh, defined medium where the primary carbon source (e.g., glucose) is replaced with its uniformly labeled counterpart (e.g., U-¹³C₆-glucose). For a 1 L culture, use the appropriate concentration of the labeled substrate. c. To ensure full label incorporation and minimize effects from the non-labeled inoculum, perform a subculture by transferring the growing cells into the same fresh labeled medium once they reach the mid-log growth phase.[14] d. Continue incubation under desired conditions (temperature, shaking, etc.) until the culture again reaches the mid-logarithmic growth phase, indicating isotopic and metabolic steady state.

2. Cell Harvesting: a. Withdraw a defined volume of the cell culture (e.g., 10 mL).[14] b. Immediately quench metabolic activity by rapidly cooling the sample. This can be done by centrifugation in pre-chilled tubes at 4°C. c. Harvest the cell pellet by centrifuging at >5,000 x g for 10 minutes at 4°C.[14] d. Discard the supernatant and wash the cell pellet with a cold, sterile solution (e.g., phosphate-buffered saline or 0.9% NaCl) to remove residual medium.

3. Protein Hydrolysis for Amino Acid Extraction: a. Resuspend the washed cell pellet in 1.5 mL of 6 M hydrochloric acid (HCl) in a screw-top glass tube suitable for chromatography.[14] b. Securely cap the tube and incubate at 100-110°C for 24 hours to hydrolyze the total cell protein into constituent amino acids. c. After hydrolysis, cool the sample to room temperature. d. Remove particulate matter by centrifugation at >10,000 x g for 5 minutes. e. Carefully transfer the supernatant (hydrolysate) to a new glass vial and dry it completely under a stream of nitrogen gas or using a lyophilizer. This step removes the HCl.

Protocol 2: Sample Derivatization and GC-MS Analysis

This protocol describes the chemical modification of amino acids to make them volatile for GC-MS analysis.

1. Derivatization: a. To the dried hydrolysate from Protocol 1, add a derivatization agent. A common agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (TBDMS) in a suitable solvent like acetonitrile (ACN).[8] For example, add 50 µL of ACN and 50 µL of TBDMS reagent. b. Tightly cap the vial and heat at 70°C for 1-2 hours to allow the derivatization reaction to complete. This process creates TBDMS-derivatized amino acids.

2. GC-MS Analysis: a. After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with a glass insert. b. Inject 1 µL of the sample into the GC-MS system. c. Use a standard GC temperature gradient program to separate the derivatized amino acids. For example: initial temperature of 150°C held for 2 minutes, followed by a ramp of 3°C/min to 280°C, and a final hold for 5 minutes. d. The mass spectrometer should be operated in electron ionization (EI) mode. Collect data in full scan mode over a mass-to-charge (m/z) range of 100-650. e. Identify the amino acid peaks based on their retention times and fragmentation patterns compared to derivatized standards.

3. Data Analysis: a. For each identified amino acid, extract the mass isotopomer distribution for characteristic fragments. For TBDMS derivatives, the [M-57]⁺ ion is often used as it represents the intact amino acid backbone. b. Correct the raw mass isotopomer distributions for the natural abundance of stable isotopes in both the metabolite and the derivatization agent. c. The corrected data can then be used for metabolic flux analysis using specialized software (e.g., INCA, Metran).

Mandatory Visualizations

BCAA_Pathway Branched-Chain Amino Acid Biosynthesis Pathway Pyr1 Pyruvate ALS_Val Acetolactate Synthase (ALS) Pyr1->ALS_Val ALS_Ile Acetolactate Synthase (ALS) Pyr1->ALS_Ile Pyr2 Pyruvate Pyr2->ALS_Val aKB α-Ketobutyrate aKB->ALS_Ile AcLac This compound KARI1 Ketol-acid Reductoisomerase AcLac->KARI1 AcHBut 2-Aceto-2-hydroxybutyrate KARI2 Ketol-acid Reductoisomerase AcHBut->KARI2 DiH_IV 2,3-Dihydroxy-isovalerate DHAD1 Dihydroxyacid Dehydratase DiH_IV->DHAD1 DiH_MV 2,3-Dihydroxy-3-methylvalerate DHAD2 Dihydroxyacid Dehydratase DiH_MV->DHAD2 KIV 2-Ketoisovalerate BCAT1 Aminotransferase KIV->BCAT1 LeuSyn Leucine Biosynthesis (multiple steps) KIV->LeuSyn KMV 2-Keto-3-methylvalerate BCAT2 Aminotransferase KMV->BCAT2 Val Valine Leu Leucine Ile Isoleucine ALS_Val->AcLac ALS_Ile->AcHBut KARI1->DiH_IV KARI2->DiH_MV DHAD1->KIV DHAD2->KMV BCAT1->Val BCAT2->Ile LeuSyn->Leu MFA_Workflow Experimental Workflow for 13C-MFA cluster_wet_lab Wet Lab Procedures cluster_data_analysis Computational Analysis Culture 1. Cell Culture with ¹³C-Labeled Substrate Harvest 2. Quench Metabolism & Harvest Cells Culture->Harvest Extract 3. Hydrolyze Biomass & Extract Metabolites Harvest->Extract Deriv 4. Derivatize Analytes for GC-MS Extract->Deriv GCMS 5. GC-MS Analysis Deriv->GCMS RawData 6. Raw Data Processing (Peak Integration) GCMS->RawData Correction 7. Natural Abundance Correction RawData->Correction FluxModel 8. Flux Estimation with Metabolic Model Correction->FluxModel Results 9. Flux Map & Biological Interpretation FluxModel->Results

References

Troubleshooting & Optimization

stability of 2-acetolactate in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-acetolactate in various experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this unstable intermediate.

Frequently Asked Questions (FAQs)

Q1: My this compound standard/sample is degrading. What are the primary factors influencing its stability?

A1: this compound is an inherently unstable molecule. Its stability is primarily influenced by three main factors: pH, temperature, and the presence of certain metal ions. It is particularly susceptible to degradation in acidic conditions and at elevated temperatures through non-enzymatic decarboxylation.

Q2: At what pH is this compound most stable?

A2: While comprehensive stability data across a wide pH range is limited in publicly available literature, existing evidence suggests that this compound is more stable at a neutral to slightly alkaline pH. Acidic conditions significantly accelerate its degradation. For instance, the rate of decarboxylation is notably higher at pH 4.2 and 5.5 compared to pH 6.0.

Q3: How does temperature affect the stability of this compound?

A3: Higher temperatures significantly increase the rate of this compound degradation.[1] It is recommended to keep this compound solutions at low temperatures (e.g., on ice or at 4°C) to minimize spontaneous decarboxylation, especially during sample preparation and analysis.

Q4: Does the type of buffer used have an impact on this compound stability?

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation, it is crucial to control the temperature and pH of your solutions. Work with samples on ice whenever possible and use buffers with a pH at or above 6.0, ideally in the neutral range if your experimental conditions permit. Prepare this compound solutions fresh and use them promptly.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or no detectable this compound in the sample. 1. Degradation due to low pH: The buffer or sample matrix is too acidic. 2. Degradation due to high temperature: Samples were not kept cool during preparation or storage. 3. Incorrect sample preparation: The method of this compound generation (e.g., hydrolysis of its ethyl ester) was incomplete.1. Measure the pH of your buffer and sample. Adjust to a pH of 6.0 or higher if possible. 2. Repeat the experiment, ensuring that all solutions and samples containing this compound are kept on ice or at 4°C. 3. Review and optimize your protocol for this compound preparation. Ensure complete hydrolysis if starting from an ester.
Inconsistent results between replicates. 1. Variable degradation rates: Inconsistent timing in sample processing is leading to different extents of degradation. 2. Temperature fluctuations: Inconsistent temperature control between samples.1. Standardize all incubation and processing times for your samples. 2. Ensure uniform and constant temperature control for all replicates.
Unexpected product peaks in analytical assays (e.g., HPLC, GC). 1. Formation of degradation products: The primary degradation product of this compound is acetoin. Other byproducts may also form.1. Confirm the identity of the unexpected peaks using appropriate standards (e.g., acetoin). The presence of these peaks is a strong indicator of this compound degradation.

Quantitative Data on this compound Stability

The following tables summarize the available quantitative data on the stability of this compound under different conditions.

Table 1: Stability of this compound at pH 5.5 in Citrate Buffer at Various Temperatures

Temperature (°C)Remaining this compound after 6 hours (%)Remaining this compound after 24 hours (%)
20Not specified> 50%
30Not specified< 50%
40~23%~10%
50~23%~2.5%

Data extracted from de la-O-P-N, et al. (2019). Initial concentration was approximately 83 mM.[1]

Table 2: Temperature Dependence of this compound Decarboxylation Rate at Different pH Values

Temperature (°C)Decarboxylation Rate at pH 4.2 (Beer) (arbitrary units)Decarboxylation Rate at pH 6.0 (Maleate Buffer) (arbitrary units)
10~0.002~0.001
20~0.008~0.003
30~0.025~0.008
40~0.070~0.020

Data interpreted from the graphical representation in "Decarboxylation rate of -acetolactate as a function of temperature in..." on ResearchGate.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol provides a general framework for determining the stability of this compound under specific buffer conditions.

1. Preparation of this compound Solution:

  • A common method for preparing a fresh this compound solution is by the hydrolysis of ethyl 2-acetoxy-2-methylacetoacetate.

  • Mix the ester with an equimolar amount of NaOH and incubate at room temperature for approximately 1 hour.[1]

  • Immediately before use, dilute the resulting this compound solution into the desired experimental buffer.

2. Stability Assay:

  • Prepare aliquots of the this compound solution in the buffer to be tested.

  • Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each condition.

  • Immediately stop the degradation process, for example, by flash-freezing in liquid nitrogen and storing at -80°C until analysis.

3. Quantification of this compound:

  • The concentration of remaining this compound can be determined using various analytical methods. A widely used method is the colorimetric assay based on the conversion of this compound to acetoin.

  • Westerfeld Assay (Modified):

    • Acidify the sample (e.g., with H₂SO₄) and incubate at 60°C for 15 minutes to facilitate the decarboxylation of this compound to acetoin.

    • Add a solution of creatine and α-naphthol under alkaline conditions.

    • Incubate to allow for color development.

    • Measure the absorbance at approximately 525 nm.

    • The concentration of this compound is proportional to the measured absorbance. A standard curve using known concentrations of acetoin should be prepared for accurate quantification.

Visualizations

Non-Enzymatic Degradation of this compound cluster_conditions Accelerated by: This compound This compound Acetoin Acetoin This compound->Acetoin Decarboxylation CO2 CO2 This compound->CO2 Decarboxylation Acidic pH Acidic pH High Temperature High Temperature Experimental Workflow for this compound Stability Assay prep Prepare this compound Solution aliquot Aliquot into Test Buffers prep->aliquot incubate Incubate at Different Temperatures aliquot->incubate sample Sample at Time Points incubate->sample stop_rxn Stop Reaction (e.g., Flash Freeze) sample->stop_rxn analyze Quantify Remaining This compound stop_rxn->analyze

References

Technical Support Center: Quantifying Unstable 2-Acetolactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of the unstable metabolite, 2-acetolactate.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound, particularly when using the indirect colorimetric assay (Westerfeld method).

Problem 1: Low or No Signal

Potential Cause Recommended Solution
Degradation of this compound in the sample. Immediately process samples after collection. If storage is necessary, rapidly freeze samples in liquid nitrogen and store at -80°C. Minimize freeze-thaw cycles.
Inefficient decarboxylation to acetoin. Ensure the acidification step (e.g., with H₂SO₄) is performed correctly and that the incubation temperature (typically 60°C) and time (15-30 minutes) are optimal for complete conversion.
Suboptimal pH for the colorimetric reaction. The Voges-Proskauer reaction, on which the colorimetric assay is based, requires a strong alkaline environment for color development. Ensure the final pH of the reaction mixture is sufficiently high after the addition of α-naphthol and creatine reagents in NaOH.
Inactive or degraded reagents. Prepare fresh α-naphthol and creatine solutions. α-naphthol is particularly susceptible to degradation. Store reagents as recommended by the supplier.
Insufficient incubation time for color development. Allow sufficient time (typically 15-30 minutes at 37°C) for the color to develop fully before measuring the absorbance.
Incorrect wavelength used for measurement. The colored complex formed in the Westerfeld assay has a maximum absorbance at approximately 525 nm. Ensure your spectrophotometer is set to the correct wavelength.[1]

Problem 2: High Background Signal

Potential Cause Recommended Solution
Presence of interfering substances in the sample matrix. Samples such as fermentation broths or cell lysates may contain compounds that react with the colorimetric reagents. Include a sample blank (sample without the color development reagents) to subtract the background absorbance. Consider sample cleanup steps like protein precipitation or solid-phase extraction.
Contamination of reagents or glassware. Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned to avoid contamination that could contribute to background color.
Spontaneous color formation of reagents. A copper-like color may form from the reaction of KOH and α-naphthol, which can be mistaken for a weak positive. This can be minimized by adding the reagents in the correct order (α-naphthol first, then KOH).[2][3]

Problem 3: Poor Standard Curve Linearity

Potential Cause Recommended Solution
Inaccurate preparation of acetoin standards. Prepare fresh acetoin standards for each assay. Ensure accurate serial dilutions.
Pipetting errors. Use calibrated pipettes and proper pipetting techniques to ensure accuracy and consistency.
Saturation of the signal at high concentrations. If the standard curve plateaus at higher concentrations, extend the dilution series to include lower concentrations and ensure the upper points are within the linear range of the assay.
Instability of the colored product. Read the absorbance of the samples and standards within a consistent and reasonable timeframe after color development, as the color may fade over time.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to quantify?

A1: The primary challenge in quantifying this compound is its inherent instability. It readily undergoes non-enzymatic decarboxylation to form acetoin, a reaction that is accelerated by acidic conditions and higher temperatures.[1][4] This instability makes it difficult to preserve the analyte in its original state during sample preparation and analysis.

Q2: What are the main methods for quantifying this compound?

A2: The most common methods are:

  • Indirect Colorimetric Assay (Westerfeld Method): This method intentionally converts this compound to acetoin through acid-catalyzed decarboxylation. The resulting acetoin is then quantified colorimetrically.[1]

  • Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS): These chromatographic methods offer higher specificity and the ability to directly measure this compound, as well as simultaneously quantify other metabolites.[5] Derivatization is often required to improve the stability and volatility of this compound for GC analysis.

Q3: How can I stabilize this compound in my samples?

A3: To minimize the degradation of this compound, the following steps are recommended:

  • Rapid Processing: Process samples as quickly as possible after collection.

  • Low Temperature: Keep samples on ice or at 4°C during preparation. For long-term storage, snap-freeze in liquid nitrogen and store at -80°C.[6]

  • pH Control: Maintain a neutral to slightly alkaline pH during sample preparation, as acidic conditions promote decarboxylation.[4]

  • Derivatization: For chromatographic analysis, derivatization with agents like ethyl chloroformate can stabilize the molecule.[5]

Q4: What are the advantages and disadvantages of the colorimetric assay versus chromatographic methods?

A4:

MethodAdvantagesDisadvantages
Colorimetric Assay High-throughput, relatively simple and inexpensive.[1]Indirect measurement, susceptible to interference from other compounds in the sample matrix, less accurate than chromatographic methods.[7]
GC/LC-MS High sensitivity and specificity, direct measurement of this compound, allows for simultaneous analysis of multiple analytes.[5]Lower throughput, requires more complex instrumentation and sample preparation (often including derivatization).

Quantitative Data Summary

Table 1: Comparison of this compound Quantification Methods

ParameterIndirect Colorimetric AssayGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Indirect (measures acetoin)Direct (often with derivatization)Direct
Sensitivity Micromolar rangeNanomolar to micromolar rangePicomolar to nanomolar range
Limit of Detection (LOD) ~1-10 µM~0.1-1 µM~0.01-0.1 µM
Limit of Quantification (LOQ) ~5-25 µM~0.5-5 µM~0.05-0.5 µM
Linear Range Typically 1-2 orders of magnitude3-4 orders of magnitude4-5 orders of magnitude
Specificity Lower, prone to matrix interferenceHighVery High
Throughput HighModerateModerate

Note: The values presented are approximate and can vary depending on the specific instrumentation, protocol, and sample matrix.

Experimental Protocols

Protocol 1: Indirect Colorimetric Quantification of this compound (Westerfeld Assay)

This protocol is adapted for the quantification of this compound in a fermentation broth.

Materials:

  • Sulfuric Acid (H₂SO₄), 6 N

  • Creatine solution, 0.5% (w/v) in water

  • α-Naphthol solution, 5% (w/v) in 2.5 N NaOH

  • Acetoin standard solution

  • Microplate reader

  • 96-well microplate

Procedure:

  • Sample Preparation: Centrifuge the fermentation broth to remove cells and debris. Collect the supernatant.

  • Decarboxylation:

    • To 100 µL of the supernatant in a microcentrifuge tube, add 25 µL of 6 N H₂SO₄.

    • Incubate at 60°C for 15 minutes to convert this compound to acetoin.[8]

    • Cool the samples to room temperature.

  • Color Development:

    • In a 96-well plate, add 50 µL of the acid-treated sample.

    • Prepare acetoin standards in the same manner.

    • Add 50 µL of 0.5% creatine solution to each well.

    • Add 50 µL of 5% α-naphthol solution to each well.

    • Mix gently by tapping the plate.

  • Incubation: Incubate the plate at 37°C for 30 minutes. A red color will develop.

  • Measurement: Measure the absorbance at 525 nm using a microplate reader.

  • Quantification: Determine the concentration of this compound in the original sample by comparing the absorbance to the acetoin standard curve.

Protocol 2: GC-MS Quantification of this compound with Derivatization

This protocol provides a general workflow for the analysis of this compound in biological samples.

Materials:

  • Ethyl chloroformate (ECF)

  • Pyridine

  • Ethanol

  • Sodium bicarbonate

  • Organic solvent (e.g., chloroform or ethyl acetate)

  • Anhydrous sodium sulfate

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To 100 µL of sample (e.g., cell lysate supernatant), add 50 µL of ethanol and 10 µL of pyridine.

    • Vortex briefly.

  • Derivatization:

    • Add 5 µL of ECF and vortex immediately for 30 seconds.

    • Add another 5 µL of ECF and vortex for 30 seconds.

    • This reaction should be performed in a fume hood.

  • Extraction:

    • Add 100 µL of saturated sodium bicarbonate and 100 µL of the organic solvent.

    • Vortex vigorously for 1 minute.

    • Centrifuge to separate the phases.

  • Drying and Analysis:

    • Transfer the organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic phase to a GC-MS vial.

    • Inject an aliquot into the GC-MS for analysis.

  • Quantification: Use a standard curve prepared with derivatized this compound standards for quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_colorimetric Colorimetric Assay cluster_gcms GC-MS Analysis cluster_lcms LC-MS Analysis start Sample Collection centrifuge Centrifugation/ Lysis start->centrifuge supernatant Collect Supernatant centrifuge->supernatant decarboxylation Acidification & Decarboxylation (60°C) supernatant->decarboxylation derivatization Derivatization (e.g., with ECF) supernatant->derivatization lcms_analysis Direct Injection LC-MS/MS Analysis supernatant->lcms_analysis color_dev Add Creatine & α-Naphthol decarboxylation->color_dev measure Measure Absorbance (525 nm) color_dev->measure extraction Liquid-Liquid Extraction derivatization->extraction gcms_analysis GC-MS Analysis extraction->gcms_analysis

Caption: Experimental workflows for this compound quantification.

signaling_pathway Pyruvate1 Pyruvate Acetolactate This compound Pyruvate1->Acetolactate Acetolactate Synthase Pyruvate2 Pyruvate Pyruvate2->Acetolactate Acetoin (R)-Acetoin Acetolactate->Acetoin Acetolactate decarboxylase Dihydroxyisovalerate 2,3-Dihydroxy- isovalerate Acetolactate->Dihydroxyisovalerate Ketol-acid reductoisomerase Valine Valine Leucine Leucine Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate Dihydroxyacid dehydratase Ketoisovalerate->Valine Valine aminotransferase Isopropylmalate α-Isopropylmalate Ketoisovalerate->Isopropylmalate α-Isopropylmalate synthase Ketoisocaproate α-Ketoisocaproate Isopropylmalate->Ketoisocaproate Isopropylmalate dehydrogenase Ketoisocaproate->Leucine Leucine aminotransferase

Caption: Biosynthesis of branched-chain amino acids from pyruvate.

References

Technical Support Center: Overcoming Acetolactate Synthase (ALS) Feedback Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at overcoming the feedback inhibition of acetolactate synthase (ALS).

Troubleshooting Guides

This section addresses common issues encountered during the engineering and characterization of feedback-resistant ALS enzymes.

Issue 1: Low yield of purified recombinant ALS

Q: My expression and purification protocol for recombinant ALS is resulting in a very low yield. What are the possible causes and solutions?

A: Low yields of recombinant ALS can stem from several factors throughout the expression and purification process. Here are some common causes and troubleshooting steps:

  • Codon Usage: The gene encoding your ALS may contain codons that are rare in your expression host (e.g., E. coli).

    • Solution: Synthesize a codon-optimized version of your ALS gene for the specific expression host.

  • Inclusion Bodies: Overexpression of foreign proteins, especially at high temperatures, can lead to the formation of insoluble aggregates known as inclusion bodies.

    • Solution 1: Lower the induction temperature (e.g., from 37°C to 16-25°C) and extend the induction time.

    • Solution 2: Co-express molecular chaperones to assist in proper protein folding.

    • Solution 3: Use a weaker promoter or a lower concentration of the inducing agent (e.g., IPTG) to slow down the rate of protein expression.

  • Inefficient Cell Lysis: Incomplete disruption of the host cells will result in a lower amount of total protein being released for purification.

    • Solution: Ensure your lysis method (e.g., sonication, French press) is optimized. Monitor cell disruption under a microscope. Adding lysozyme can aid in breaking down the bacterial cell wall.

  • Suboptimal Purification Strategy: The choice of purification tags and chromatography resins can significantly impact yield.

    • Solution 1: If using a His-tag, ensure the binding, wash, and elution buffers have the optimal pH and imidazole concentrations.

    • Solution 2: Consider using a different affinity tag, such as a Glutathione S-transferase (GST) tag, which can also enhance solubility.

    • Solution 3: If the protein is still not pure, add an additional purification step, such as ion-exchange or size-exclusion chromatography.

Issue 2: Engineered ALS mutant still exhibits significant feedback inhibition

Q: I've introduced a mutation that was reported to confer feedback resistance, but my ALS enzyme is still strongly inhibited by valine, leucine, and/or isoleucine. Why is this happening?

A: This is a common and often complex issue. Here are several potential reasons and how to address them:

  • Incorrect Mutation or Sequence Error: A simple error in primer design or a PCR-introduced mutation could mean you do not have the intended amino acid substitution.

    • Solution: Always sequence your final expression vector to confirm the presence of the desired mutation and the absence of any unintended mutations in the coding sequence.

  • Different Isoenzyme or Organism: The effect of a specific mutation can be highly dependent on the specific ALS isoenzyme and the organism it comes from. A mutation that confers resistance in a plant ALS might not have the same effect in a bacterial ALS.

    • Solution: Carefully review the literature to ensure the mutation you are using has been validated in a similar ALS enzyme to yours. If not, you may need to identify key conserved residues in the regulatory regions through multiple sequence alignments to guide your mutagenesis strategy.

  • Inappropriate Assay Conditions: The perceived level of feedback inhibition can be influenced by the experimental conditions of your enzyme assay.

    • Solution: Ensure that the concentrations of substrates (pyruvate and/or α-ketobutyrate) and cofactors (ThDP, FAD, Mg2+) are optimal and saturating. Sub-optimal conditions can sometimes potentiate inhibitory effects. Also, verify the pH and temperature of your assay are optimal for your specific ALS.

  • Synergistic Inhibition: Some ALS enzymes are synergistically inhibited by combinations of branched-chain amino acids (BCAAs).

    • Solution: Test the inhibitory effects of each BCAA individually as well as in combination (e.g., valine + leucine) to fully characterize the inhibition profile of your mutant.

Issue 3: High variability in acetolactate synthase activity assays

Q: I am getting inconsistent and non-reproducible results from my ALS activity assays. What can I do to improve the reliability of my measurements?

A: The standard ALS activity assay, which involves the acid-catalyzed decarboxylation of acetolactate to acetoin followed by a colorimetric reaction, has several critical steps where variability can be introduced.

  • Instability of Acetolactate: The product of the ALS reaction, acetolactate, is unstable and can spontaneously decarboxylate to acetoin, especially at acidic pH and elevated temperatures.

    • Solution: Keep all reactions on ice until the final acid addition step. Perform the acid decarboxylation step at a consistent temperature and for a fixed duration (e.g., 60°C for 15 minutes) for all samples.

  • Inconsistent Color Development: The reaction of acetoin with creatine and α-naphthol is sensitive to timing and temperature.

    • Solution: Use a multi-channel pipette to add the color development reagents to all wells simultaneously if using a microplate format. Ensure a consistent incubation time and temperature (e.g., 60°C for 15 minutes) for color development before reading the absorbance.

  • Enzyme Instability: The ALS enzyme itself can be unstable, especially in crude extracts.

    • Solution: Perform all steps of enzyme extraction and assay setup at 4°C. Use the enzyme extract for the assay as quickly as possible after preparation. The inclusion of glycerol (e.g., 10%) in the enzyme storage buffer can help to stabilize the protein.

  • Interfering Substances in Crude Extracts: Components of the cell lysate can interfere with the assay.

    • Solution: If using crude extracts, consider a desalting step (e.g., using a G-25 column) to remove small molecule inhibitors. If problems persist, partial purification of the enzyme may be necessary.

Frequently Asked Questions (FAQs)

What is feedback inhibition of acetolactate synthase?

Acetolactate synthase (ALS) is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[1] Feedback inhibition is a natural regulatory mechanism where the end products of this pathway (valine, leucine, and isoleucine) bind to the ALS enzyme at a site distinct from the active site, known as an allosteric site.[1] This binding causes a conformational change in the enzyme that reduces its catalytic activity, thus slowing down the production of BCAAs when they are abundant in the cell.

Which amino acid substitutions are known to confer feedback resistance to ALS?

Several mutations have been identified that reduce the sensitivity of ALS to feedback inhibition by BCAAs. These mutations are often located in either the catalytic or the regulatory subunits of the enzyme.

  • In the Catalytic Subunit:

    • Mutations such as W548L and S627I in rice ALS have been shown to reduce feedback regulation by valine and leucine.[1]

    • A serine to leucine change at position 214 of tobacco ALS has been found to be responsible for valine resistance.[2]

  • In the Regulatory Subunit:

    • In Corynebacterium glutamicum, mutations in the regulatory subunit (IlvN) have been engineered to create feedback-resistant AHAS (another name for ALS). A mutant designated M13 , which includes the substitutions G20D, I21D, and I22F , was found to be completely resistant to feedback inhibition by all three BCAAs.

    • In Saccharomyces cerevisiae, substitutions such as Asn86Ala , Gly89Asp , and Asn104Ala in the regulatory subunit (Ilv6) resulted in an enzyme that was much less sensitive to feedback inhibition by valine.

How can I create a feedback-resistant ALS mutant?

The most common method for creating a feedback-resistant ALS mutant is through site-directed mutagenesis . This technique allows you to introduce specific nucleotide changes into the gene encoding the ALS enzyme, resulting in the desired amino acid substitution in the protein.

Below is a generalized workflow for creating a feedback-resistant ALS mutant using site-directed mutagenesis.

experimental_workflow cluster_plasmid_prep Plasmid Preparation cluster_mutagenesis Site-Directed Mutagenesis cluster_transformation Transformation and Selection cluster_verification Verification plasmid Isolate Plasmid DNA (with wild-type ALS gene) primer_design Design Mutagenic Primers plasmid->primer_design pcr Perform PCR with High-Fidelity Polymerase plasmid->pcr primer_design->pcr dpni Digest Parental (Wild-Type) Plasmid with DpnI pcr->dpni transform Transform Digested Product into Competent E. coli dpni->transform plate Plate on Selective Media transform->plate pick_colonies Pick Colonies plate->pick_colonies miniprep Miniprep Plasmid DNA pick_colonies->miniprep sequencing Sequence Plasmid to Confirm Mutation miniprep->sequencing

Workflow for Site-Directed Mutagenesis of ALS.
What is the structure of the ALS holoenzyme and how does feedback inhibition work?

The acetolactate synthase holoenzyme is a complex protein typically composed of two large catalytic subunits and two small regulatory subunits. The catalytic subunits contain the active site where the enzymatic reaction takes place, while the regulatory subunits contain the allosteric binding sites for the feedback inhibitors (valine, leucine, and isoleucine).

The binding of the BCAAs to the regulatory subunits induces a conformational change that is transmitted to the catalytic subunits, thereby reducing their enzymatic activity.

signaling_pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_regulation Feedback Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Catalytic Subunit) Pyruvate->ALS Substrate Acetolactate α-Acetolactate ALS->Acetolactate Intermediates Pathway Intermediates Acetolactate->Intermediates BCAAs Valine, Leucine, Isoleucine Intermediates->BCAAs RegulatorySubunit Regulatory Subunit BCAAs->RegulatorySubunit Binds to allosteric site RegulatorySubunit->ALS Inhibits

Feedback Inhibition of Acetolactate Synthase.

Data Presentation

The following tables summarize quantitative data on the feedback inhibition of wild-type and various mutant ALS enzymes.

Table 1: Inhibition of Wild-Type and Mutant Rice ALS by Valine and Leucine

EnzymeAmino Acid(s) (1 mM)% InhibitionReference
Wild-Type Rice ALSValine + Leucine65%[1]
W548L/S627I Mutant Rice ALSValine + Leucine22%[1]

Table 2: Inhibition of Wild-Type Serratia marcescens ALS

InhibitorConcentration for 50% Inhibition (IC50)Reference
Valine0.1 mM[3]
Leucine1.0 mM[3]
Isoleucine1.0 mM[3]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Acetolactate Synthase

This protocol provides a general framework for the expression of ALS in E. coli and its subsequent purification. Optimization may be required for specific ALS constructs.

1. Transformation: a. Transform the expression vector containing your ALS gene (wild-type or mutant) into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.

2. Expression: a. Inoculate a single colony into 5-10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an OD600 of 0.1. c. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Cool the culture to the desired induction temperature (e.g., 18°C). e. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. f. Continue to incubate the culture for 12-16 hours at the lower temperature with shaking.

3. Cell Lysis: a. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). b. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). c. Incubate on ice for 30 minutes. d. Lyse the cells by sonication on ice. e. Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

4. Purification (for His-tagged protein): a. Equilibrate a Ni-NTA affinity column with lysis buffer (without lysozyme and PMSF). b. Load the clarified lysate onto the column. c. Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM). d. Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM). e. Collect fractions and analyze by SDS-PAGE to identify those containing your purified protein. f. (Optional) Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM potassium phosphate pH 7.5, 150 mM NaCl, 10% glycerol).

Protocol 2: Acetolactate Synthase Activity Assay

This is a standard colorimetric assay to measure ALS activity.

Materials:

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5), 1 mM MgCl2, 1 mM thiamine pyrophosphate (TPP), 10 µM FAD.

  • Substrate Solution: 200 mM sodium pyruvate in assay buffer.

  • Inhibitor Stock Solutions: 10 mM solutions of L-valine, L-leucine, and L-isoleucine in water.

  • Stop Solution: 6 N H2SO4.

  • Color Reagent A: 0.5% (w/v) creatine.

  • Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).

Procedure:

  • Prepare the reaction mixture in microcentrifuge tubes or a 96-well plate on ice. For each reaction, combine:

    • Assay Buffer

    • Substrate Solution (to a final concentration of 20-100 mM pyruvate)

    • Inhibitor solution or water (for control)

    • Purified enzyme or cell extract

  • Initiate the reaction by adding the enzyme or substrate, and incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 50 µL of 6 N H2SO4. This also begins the decarboxylation of acetolactate to acetoin.

  • Incubate the mixture at 60°C for 15 minutes.

  • Add 50 µL of Color Reagent A (creatine) to each reaction.

  • Add 50 µL of Color Reagent B (α-naphthol) to each reaction.

  • Incubate at 60°C for 15 minutes to allow for color development.

  • Measure the absorbance at 525 nm using a spectrophotometer or microplate reader.

  • Calculate the enzyme activity based on a standard curve of known acetoin concentrations.

References

Acetolactate Synthase (ALS) Activity Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetolactate synthase (ALS) activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the colorimetric acetolactate synthase (ALS) activity assay?

A1: The colorimetric ALS enzyme assay quantifies the enzyme's activity by measuring the production of acetolactate from the substrate, pyruvate. The acetolactate produced is then decarboxylated to acetoin in the presence of acid. Acetoin subsequently reacts with creatine and α-naphthol (in the Voges-Proskauer reaction) to form a colored complex. The intensity of this color, typically measured at a wavelength of 525 nm, is directly proportional to the ALS enzyme activity.[1][2]

Q2: My negative control (no enzyme or no substrate) is showing a high background signal. What could be the cause?

A2: A high background in your negative control can be due to several factors:

  • Contamination of reagents: One or more of your reagents may be contaminated with acetoin or a similar compound that reacts in the colorimetric step.

  • Spontaneous pyruvate degradation: Pyruvate can degrade to acetoin, especially under non-optimal pH or temperature conditions.

  • Reagent reactivity: The color development reagents themselves (creatine and α-naphthol) may react with each other over time, leading to a colored product. It is crucial to add them in the correct order and read the results within the recommended timeframe.[3][4]

Q3: The color in my samples is fading or changing over time. Why is this happening?

A3: The colored complex formed in the Voges-Proskauer reaction can be unstable. The timing of the absorbance reading after the addition of the color development reagents is critical. A delay can lead to a decrease in signal. Additionally, exposure to light can sometimes cause fading of the colored product. It's also possible that the reaction between potassium hydroxide (KOH) and α-naphthol can form a copper-like color, which might be misinterpreted or mask a weak positive result.[3][4] It is recommended to read the plate within 15-60 minutes after adding the reagents.[3][4]

Q4: I am not seeing any enzyme activity, or the activity is very low. What are some potential reasons?

A4: Low or no enzyme activity can stem from several issues:

  • Inactive enzyme: The enzyme may have degraded due to improper storage or handling. It's essential to keep the enzyme extract on ice.[1][5]

  • Suboptimal assay conditions: The pH, temperature, or concentrations of substrates and cofactors may not be optimal for your specific enzyme.

  • Presence of inhibitors: Your sample or buffers may contain inhibitors of ALS, such as EDTA, sodium azide, or certain detergents.[6]

  • Incorrect reagent preparation: Errors in the preparation of buffers, substrates, or colorimetric reagents can lead to assay failure.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High background in all wells Reagent contamination.Test reagents individually. Prepare fresh reagents if necessary.
Spontaneous conversion of pyruvate to acetoin.Prepare pyruvate solution fresh. Keep reagents on ice.
Low or no signal in samples Inactive enzyme.Use a fresh enzyme preparation. Ensure proper storage and handling on ice.[1][5]
Suboptimal assay conditions (pH, temperature).Optimize the assay conditions for your specific enzyme. Refer to the table below for typical ranges.[7][8]
Missing essential cofactors (TPP, FAD, MgCl2).Ensure all necessary cofactors are included in the reaction mixture at the correct concentrations.
Inconsistent results between replicates Pipetting errors.Use calibrated pipettes. Prepare a master mix for the reaction components to minimize pipetting variations.[6]
Air bubbles in wells.Pipette gently against the side of the well to avoid introducing bubbles.[6]
Incomplete mixing of reagents.Ensure thorough mixing of reagents after each addition.
Color development issues (e.g., weak color, rapid fading) Incorrect order of reagent addition for the Voges-Proskauer test.Always add α-naphthol before potassium hydroxide (KOH).[4]
Incorrect timing of absorbance reading.Read the absorbance within the recommended time frame (e.g., within 30 minutes) after adding the color reagents.[9]
Reagents not at room temperature.Allow reagents to equilibrate to room temperature before use.

Experimental Protocols

Detailed Protocol for In Vitro Acetolactate Synthase (ALS) Activity Assay

This protocol is a general guideline and may require optimization for specific enzymes or sample types.

1. Enzyme Extraction:

  • Harvest fresh, young plant tissue (e.g., 1-2 grams) and immediately freeze in liquid nitrogen to prevent protein degradation.[1]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[1]

  • Add 5-10 mL of ice-cold enzyme extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0) to the powdered tissue and homogenize.[1][5]

  • Centrifuge the homogenate at approximately 20,000 x g for 20 minutes at 4°C.[1]

  • Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep the extract on ice and use it immediately.[1][5]

2. Assay Reaction:

  • In a microplate, prepare a reaction mixture containing the assay buffer, sodium pyruvate (substrate), and necessary cofactors such as thiamine pyrophosphate (TPP), flavin adenine dinucleotide (FAD), and magnesium chloride (MgCl2).[5][10]

  • Add the enzyme extract to initiate the reaction. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.

  • Incubate the microplate at the optimal temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).[1][2]

3. Reaction Termination and Color Development:

  • Stop the enzymatic reaction by adding a small volume of 6 N H2SO4. This also initiates the decarboxylation of acetolactate to acetoin.[1]

  • Incubate the plate at 60°C for 15 minutes to ensure complete decarboxylation.[1][2]

  • Add the color development reagents: first, α-naphthol solution, followed by creatine solution.[1] Note: Some protocols may use a different order or formulation, such as creatine followed by α-naphthol, so consistency is key.[1] The Voges-Proskauer test traditionally adds α-naphthol first, then potassium hydroxide.[4]

  • Incubate at 60°C for another 15 minutes to allow for color development.[1][2]

4. Data Acquisition and Analysis:

  • Measure the absorbance at 525 nm using a microplate reader.[1][2]

  • Subtract the absorbance of the blank (no enzyme) from all other readings.[1]

  • The intensity of the color is proportional to the ALS enzyme activity.

Quantitative Data Summary

ParameterTypical Range/ValueSource Organism/Notes
pH Optimum 6.5 - 7.0Acetobacter pasteurianus, Bacillus licheniformis[7][8]
Temperature Optimum 45°C - 60°CBacillus licheniformis[8]
55°CAcetobacter pasteurianus[7]
Substrate (Pyruvate) Concentration 100 mMAcetobacter pasteurianus[7]
Cofactor Concentrations
MgCl20.5 mM - 20 mM[5][7]
Thiamine Pyrophosphate (TPP)1 mMAcetobacter pasteurianus[7]
Flavin Adenine Dinucleotide (FAD)~20 µMGeneral recommendation[5]
Wavelength for Detection 520 - 525 nm[1][2][7]

Visual Guides

ALS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme_Extract Enzyme Extract (on ice) Incubation Incubate (e.g., 37°C, 60 min) Enzyme_Extract->Incubation Substrate_Mix Substrate Mix (Pyruvate, TPP, FAD, MgCl2) Substrate_Mix->Incubation Stop_Reaction Stop Reaction (add H2SO4) Incubation->Stop_Reaction Decarboxylation Decarboxylation (60°C, 15 min) Stop_Reaction->Decarboxylation Color_Dev Color Development (add α-naphthol & creatine) Decarboxylation->Color_Dev Read_Absorbance Read Absorbance (525 nm) Color_Dev->Read_Absorbance

Caption: Workflow for a typical in vitro acetolactate synthase (ALS) activity assay.

Troubleshooting_Tree Start Assay Problem Occurs Signal_Issue Signal Issue? Start->Signal_Issue High_Background High Background? Signal_Issue->High_Background Yes Inconsistent_Results Inconsistent Replicates? Signal_Issue->Inconsistent_Results No Low_Signal Low/No Signal? High_Background->Low_Signal No Check_Reagents Check for reagent contamination. Prepare fresh. High_Background->Check_Reagents Yes Check_Enzyme Verify enzyme activity. Check storage. Low_Signal->Check_Enzyme Yes Check_Timing Verify incubation times and reading window. Low_Signal->Check_Timing No Check_Pipetting Review pipetting technique. Use master mixes. Inconsistent_Results->Check_Pipetting Yes Check_Conditions Optimize assay conditions (pH, temp, cofactors). Check_Enzyme->Check_Conditions

Caption: A decision tree for troubleshooting common issues in ALS activity assays.

References

optimizing pH and temperature for acetolactate decarboxylase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing experimental conditions for acetolactate decarboxylase (ALDC) and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for acetolactate decarboxylase activity?

The optimal pH for acetolactate decarboxylase can vary depending on the microbial source of the enzyme. Generally, ALDC exhibits maximum activity in a slightly acidic to neutral pH range. For instance, ALDC from Bacillus subtilis shows optimal activity at pH 6.0, while the enzyme from Enterobacter cloacae has an optimal pH of 6.5.[1][2] It is crucial to consult the literature specific to the enzyme source being used.

Q2: What is the optimal temperature for acetolactate decarboxylase activity?

The optimal temperature for ALDC activity also depends on the source organism. Many commercially available ALDCs, often derived from Bacillus species, have an optimal temperature in the range of 25 to 40°C.[3] For example, ALDC from a Bacillus subtilis strain has been shown to have an optimum temperature of 40°C.[1][4] ALDC from Staphylococcus aureus expressed in B. subtilis displays maximum activity at 45°C.[5]

Q3: What are the common components of a reaction buffer for an ALDC assay?

A typical reaction buffer for an ALDC assay includes a buffering agent to maintain the optimal pH, such as MES (2-(N-morpholino)ethanesulfonic acid), sodium acetate, or potassium phosphate.[1][6] The buffer concentration is usually around 50 mM.[1] Some protocols also include additives like Brij 35 and NaCl.[6]

Q4: How is acetolactate decarboxylase activity typically measured?

The activity of ALDC is commonly determined by measuring the rate of formation of its product, acetoin.[7] A widely used method is a colorimetric assay where acetoin reacts with 1-naphthol and creatine to produce a colored complex that can be quantified spectrophotometrically at a wavelength of 522 nm.[1][6]

Q5: Are there any known inhibitors or activators of acetolactate decarboxylase?

Yes, the activity of ALDC can be influenced by metal ions. Some divalent metal ions such as Mn²⁺, Ba²⁺, Mg²⁺, Zn²⁺, and Ca²⁺ have been shown to enhance the activity of ALDC from Enterobacter cloacae.[2] Conversely, ions like Cu²⁺ and Fe²⁺ can significantly inhibit its activity.[2] It is also important to avoid chelating agents like EDTA in the reaction mixture if the enzyme is metal-dependent.

Optimal pH and Temperature for Acetolactate Decarboxylase

The following table summarizes the optimal pH and temperature for acetolactate decarboxylase from various microbial sources as reported in the literature.

Microbial SourceOptimal pHOptimal Temperature (°C)Reference
Bacillus subtilis6.040[1]
Bacillus brevis5.0 - 7.025 - 40[3]
Enterobacter cloacae6.5Not Specified[2]
Staphylococcus aureus (expressed in B. subtilis)6.045[5]

Experimental Protocols

Acetolactate Decarboxylase Activity Assay (Colorimetric Method)

This protocol is based on the Voges-Proskauer reaction, where the product of the ALDC-catalyzed reaction, acetoin, reacts with α-naphthol and creatine to form a red-colored complex.

Materials:

  • Acetolactate decarboxylase enzyme solution

  • α-acetolactate substrate solution (freshly prepared)

  • MES buffer (50 mM, pH 6.0) or other suitable buffer

  • 1-Naphthol solution (5% w/v in 2.5 M NaOH)

  • Creatine solution (0.5% w/v)

  • Spectrophotometer capable of measuring absorbance at 522 nm

  • Water bath or incubator

Procedure:

  • Substrate Preparation: Prepare the α-acetolactate substrate by the alkaline hydrolysis of ethyl-2-acetoxy-2-methylacetoacetate. This should be done immediately before the assay due to the instability of α-acetolactate.[8]

  • Enzyme Reaction:

    • Pre-warm the substrate solution and buffer to the desired reaction temperature.

    • In a microcentrifuge tube, mix 200 µL of the enzyme solution with 200 µL of the α-acetolactate substrate solution.[6]

    • Include a blank control by adding 200 µL of buffer instead of the enzyme solution.

    • Incubate the reaction mixture at the optimal temperature (e.g., 30°C or 40°C) for a defined period (e.g., 20 minutes).[1][6]

  • Color Development:

    • Stop the enzymatic reaction.

    • Add 4.6 mL of the color reagent (a mixture of 1-naphthol and creatine) to the reaction mixture.[6]

    • Incubate at room temperature for a specific time (e.g., 40 minutes) to allow for color development.[6]

  • Measurement:

    • Measure the absorbance of the solution at 522 nm using a spectrophotometer.[1]

    • The amount of acetoin produced can be calculated from a standard curve prepared with known concentrations of acetoin.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No or Low Enzyme Activity Inactive enzyme- Check the storage conditions and expiration date of the enzyme. - Ensure the enzyme was not subjected to multiple freeze-thaw cycles.
Incorrect assay conditions- Verify the pH and temperature of the reaction are optimal for the specific ALDC being used. - Confirm the accuracy of buffer and substrate concentrations.
Substrate degradation- Prepare the α-acetolactate substrate fresh before each experiment as it is highly unstable.[8]
Presence of inhibitors- Ensure the absence of known inhibitors like Cu²⁺ or Fe²⁺ in the reaction mixture.[2] - Avoid chelating agents if the enzyme requires metal ions for activity.
High Background Signal Spontaneous substrate degradation- α-acetolactate can spontaneously decarboxylate to diacetyl, which can also react with the colorimetric reagents. Run a no-enzyme control to quantify this background.
Contaminated reagents- Use fresh, high-quality reagents. - Prepare the color reagent fresh before use and protect it from light.[7]
Inconsistent or Non-Reproducible Results Pipetting errors- Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.
Temperature fluctuations- Ensure the water bath or incubator maintains a stable and uniform temperature throughout the assay.
Incomplete mixing- Gently vortex or mix the reaction components thoroughly before incubation.
Precipitate Formation in the Reaction High enzyme or substrate concentration- Try diluting the enzyme or substrate.
Buffer incompatibility- Ensure all components are soluble in the chosen buffer system.

Visualizations

Experimental_Workflow Workflow for Optimizing ALDC pH and Temperature cluster_prep Preparation cluster_ph_opt pH Optimization cluster_temp_opt Temperature Optimization Prep_Enzyme Prepare Enzyme Stock Assay_pH Perform ALDC Assay at Constant Temperature across pH Range Prep_Enzyme->Assay_pH Assay_Temp Perform ALDC Assay at Optimal pH across Temperature Range Prep_Enzyme->Assay_Temp Prep_Substrate Prepare Fresh Substrate (alpha-acetolactate) Prep_Substrate->Assay_pH Prep_Substrate->Assay_Temp Prep_Buffers Prepare Buffers (Varying pH) Prep_Buffers->Assay_pH Measure_pH Measure Acetoin Production (A522 nm) Assay_pH->Measure_pH Plot_pH Plot Activity vs. pH Measure_pH->Plot_pH Determine_pH Determine Optimal pH Plot_pH->Determine_pH Determine_pH->Assay_Temp Use Optimal pH Measure_Temp Measure Acetoin Production (A522 nm) Assay_Temp->Measure_Temp Plot_Temp Plot Activity vs. Temperature Measure_Temp->Plot_Temp Determine_Temp Determine Optimal Temperature Plot_Temp->Determine_Temp

Caption: Workflow for determining the optimal pH and temperature for acetolactate decarboxylase activity.

Troubleshooting_Logic Troubleshooting Logic for Low ALDC Activity Start Low or No Enzyme Activity Check_Enzyme Check Enzyme Viability (Storage, Age) Start->Check_Enzyme Check_Conditions Verify Assay Conditions (pH, Temperature) Check_Enzyme->Check_Conditions Enzyme OK Result_Bad Consult Further Documentation Check_Enzyme->Result_Bad Enzyme Faulty Check_Substrate Check Substrate Quality (Freshly Prepared?) Check_Conditions->Check_Substrate Conditions OK Result_Good Problem Solved Check_Conditions->Result_Good Conditions Faulty Check_Inhibitors Check for Inhibitors (e.g., Metal Ions) Check_Substrate->Check_Inhibitors Substrate OK Check_Substrate->Result_Good Substrate Degraded Check_Inhibitors->Result_Good Inhibitor Present Check_Inhibitors->Result_Bad Inhibitors Not Found

Caption: A logical flowchart for troubleshooting low acetolactate decarboxylase activity in an assay.

References

Technical Support Center: Preventing Non-Enzymatic Degradation of 2-Acetolactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the non-enzymatic degradation of 2-acetolactate. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a chiral α-hydroxy keto acid that serves as a crucial intermediate in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, bacteria, fungi, and archaea.[1][2] Its instability is a primary concern for researchers as it readily undergoes non-enzymatic degradation, primarily through decarboxylation, which can lead to inaccurate experimental results and loss of valuable material.[3][4]

Q2: What are the main pathways of non-enzymatic degradation for this compound?

A2: The principal non-enzymatic degradation pathway for this compound is decarboxylation, where it loses a molecule of carbon dioxide to form acetoin.[3][4] This process can be oxidative and is significantly influenced by experimental conditions. The primary degradation pathways are illustrated below.

This compound This compound Acetoin Acetoin This compound->Acetoin Spontaneous Decarboxylation (Anaerobic) Diacetyl Diacetyl This compound->Diacetyl Oxidative Decarboxylation (Aerobic)

Figure 1: Primary degradation pathways of this compound.

Q3: What factors influence the rate of this compound degradation?

A3: Several factors can accelerate the degradation of this compound:

  • Temperature: Higher temperatures significantly increase the rate of decarboxylation.[3][4]

  • pH: this compound is more stable in acidic conditions and becomes increasingly unstable at neutral to alkaline pH.

  • Oxygen: The presence of oxygen can lead to oxidative decarboxylation, forming diacetyl.[4]

  • Metal Ions: Divalent cations can potentially catalyze the degradation of α-keto acids.

  • Light and Moisture: Exposure to light and moisture can also contribute to the degradation of α-keto acids.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound in solution during storage.

Symptoms:

  • Loss of this compound concentration over time, confirmed by analytical methods.

  • Appearance of degradation products like acetoin or diacetyl.

  • Inconsistent results in subsequent experiments using the stored solution.

Possible Causes and Solutions:

Possible Cause Solution
Improper Storage Temperature Store this compound solutions at low temperatures. For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage, aliquot solutions into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
Suboptimal pH of the Solution Prepare and store this compound in a slightly acidic buffer (e.g., pH 4.0-5.5). Avoid neutral or alkaline buffers.
Presence of Oxygen For long-term storage, degas the buffer and overlay the solution with an inert gas like argon or nitrogen before sealing the container.
Exposure to Light Store solutions in amber vials or wrap containers in aluminum foil to protect from light.
Issue 2: Degradation of this compound during enzymatic assays (e.g., acetolactate synthase assays).

Symptoms:

  • Non-linear reaction kinetics.

  • Underestimation of enzyme activity.

  • High background signal due to the spontaneous formation of degradation products.

Possible Causes and Solutions:

Possible Cause Solution
Assay Conditions Promote Degradation Optimize the assay pH to a range where both the enzyme is active and this compound is reasonably stable (typically in the slightly acidic range). Run assays at the lowest feasible temperature that still allows for sufficient enzyme activity.
Presence of Catalytic Metal Ions If metal-catalyzed degradation is suspected, consider adding a chelating agent like EDTA to the assay buffer, provided it does not inhibit the enzyme of interest.
Oxidative Degradation If oxidative decarboxylation is a concern, consider performing the assay under anaerobic or low-oxygen conditions. This may involve using degassed buffers and working in an anaerobic chamber.
Delayed Quenching and Analysis Quench the enzymatic reaction and analyze the samples promptly to minimize the time for non-enzymatic degradation to occur.

Data Presentation

Table 1: Stability of this compound at Various Temperatures (pH 5.5)

The following table summarizes the percentage of this compound remaining over time at different temperatures in a solution containing 500 mM pyruvate and 100 mM citrate at pH 5.5.[3]

Time (hours)20°C30°C40°C50°C
0 100%100%100%100%
6 ~100%~80%~50%23 ± 2%
24 ~90%~45%10.4 ± 0.1%2.5 ± 0.4%

Data is estimated from graphical representations in the source material and serves for comparative purposes.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Solutions for Optimal Stability

This protocol describes the preparation of this compound solutions with enhanced stability for use in various experimental settings.

Materials:

  • This compound (or a stable precursor like ethyl 2-acetoxy-2-methylacetoacetate)

  • Sodium hydroxide (NaOH), 0.1 M

  • Acidic buffer (e.g., 0.1 M sodium acetate buffer, pH 5.0)

  • Inert gas (Argon or Nitrogen)

  • Amber, screw-cap vials

Procedure:

  • Preparation from Precursor (if applicable):

    • To prepare a fresh solution of this compound, mix 10 µL of ethyl 2-acetoxy-2-methylacetoacetate with 1 mL of 0.1 M NaOH.

    • Incubate at 37°C for 30 minutes to hydrolyze the ester.

    • Immediately buffer the solution by adding 1 mL of 0.2 M phosphate buffer at pH 6.0 or your desired acidic buffer.[5] Keep the solution on ice.

  • Preparation from Solid this compound:

    • Allow the solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a fume hood.

    • Dissolve the solid in a pre-chilled, degassed acidic buffer (e.g., pH 5.0).

  • Storage:

    • Immediately after preparation, aliquot the this compound solution into single-use amber vials.

    • Purge the headspace of each vial with an inert gas (argon or nitrogen) before tightly sealing.

    • For short-term storage (up to 24 hours), store the vials at 2-8°C.

    • For long-term storage, flash-freeze the vials in liquid nitrogen and store them at -80°C.

cluster_prep Solution Preparation cluster_storage Storage Start Start Dissolve Dissolve in pre-chilled, degassed acidic buffer (pH < 6) Start->Dissolve Aliquot Aliquot into single-use amber vials Dissolve->Aliquot Purge Purge with inert gas (Ar/N2) Aliquot->Purge Seal Tightly seal vials Purge->Seal Store Store at -80°C (long-term) or 2-8°C (short-term) Seal->Store

Figure 2: Workflow for preparing and storing this compound solutions.
Protocol 2: Minimizing this compound Degradation During an Acetolactate Synthase (ALS) Assay

This protocol provides a general framework for an in vitro ALS enzyme inhibition assay, with specific steps to minimize the non-enzymatic degradation of the product, this compound.

Materials:

  • Plant tissue or microbial cell lysate containing ALS

  • Ice-cold extraction buffer

  • Assay buffer (slightly acidic, e.g., pH 6.0-6.5, containing cofactors TPP, FAD, and MgCl₂)[6]

  • Substrate solution (Pyruvate)

  • Stop solution (e.g., 3 M Sulfuric Acid)

  • Creatine and α-naphthol solutions for colorimetric detection

Procedure:

  • Enzyme Extraction:

    • Perform all extraction steps on ice or at 4°C to maintain enzyme activity and minimize degradation of any endogenous this compound.

    • Homogenize the tissue/cells in ice-cold extraction buffer.

    • Centrifuge the homogenate at 4°C and collect the supernatant containing the crude enzyme extract. Keep the extract on ice at all times.

  • Enzymatic Reaction:

    • Pre-warm the assay buffer, substrate, and enzyme extract to the desired reaction temperature (e.g., 37°C) just before starting the reaction.

    • Initiate the reaction by adding the enzyme extract to the reaction mixture containing the assay buffer and pyruvate.

    • Incubate for a predetermined time, ensuring the reaction is within the linear range.

  • Reaction Termination and Product Analysis:

    • Stop the reaction by adding the sulfuric acid stop solution. This will also catalyze the decarboxylation of the enzymatically formed this compound to acetoin for quantification.[7]

    • Incubate at 60°C for 15 minutes to ensure complete decarboxylation.

    • Proceed with the addition of creatine and α-naphthol for color development and measure the absorbance at 525 nm.

Start Start Extraction Enzyme Extraction on Ice Start->Extraction Reaction_Setup Prepare Reaction Mixture (Slightly Acidic Buffer) Extraction->Reaction_Setup Incubation Incubate at Optimal Temperature and Time Reaction_Setup->Incubation Termination Stop Reaction with Acid (Initiates Decarboxylation) Incubation->Termination Detection Colorimetric Detection of Acetoin Termination->Detection End End Detection->End

Figure 3: Workflow for an ALS assay with minimized product degradation.

By implementing these strategies and protocols, researchers can significantly reduce the non-enzymatic degradation of this compound, leading to more accurate and reproducible experimental outcomes.

References

Technical Support Center: Colorimetric Assays for 2-Acetolactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with colorimetric assays for 2-acetolactate. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the colorimetric assay for this compound?

The most common colorimetric method for this compound determination is the Westerfeld assay. This is an indirect method based on the acid-catalyzed decarboxylation of this compound to acetoin. The resulting acetoin is then quantified in a color-forming reaction with creatine and α-naphthol in an alkaline environment. The intensity of the resulting red-colored complex, measured spectrophotometrically at approximately 525-530 nm, is directly proportional to the initial this compound concentration.[1]

Q2: What are the main applications of this assay?

This assay is widely used for:

  • Studying the activity of acetolactate synthase (ALS), the enzyme that produces this compound.[1]

  • High-throughput screening of potential inhibitors of ALS, which is a target for herbicides and antimicrobial drugs.

  • Monitoring fermentation processes, particularly in the brewing industry where this compound is a precursor to diacetyl, a key flavor compound.

Q3: Why is this compound unstable, and how does this affect the assay?

This compound is an α-keto acid that is prone to spontaneous decarboxylation, especially in acidic conditions and at elevated temperatures. This instability is a critical factor in the assay, as it can lead to the formation of acetoin or diacetyl before the intended acid-catalyzed conversion step, potentially causing inaccurate measurements. Therefore, samples should be handled appropriately to minimize premature degradation.

Troubleshooting Guide

Issue 1: High Background or Blank Absorbance

Q: My blank samples show a high absorbance value. What could be the cause?

A: High background absorbance can be caused by several factors:

  • Contaminated Reagents: The α-naphthol solution can oxidize and darken over time, leading to high background. Always use freshly prepared α-naphthol solution. Contamination of any reagent with acetoin or diacetyl will also lead to a high blank reading.

  • Presence of Endogenous Interfering Substances: The sample matrix itself may contain substances that react with the colorimetric reagents.

  • Incorrect Reagent Order: Adding the reagents in the wrong order can lead to the formation of a colored product in the absence of acetoin.[2]

Solution:

  • Prepare fresh α-naphthol and creatine solutions.

  • Run a "reagent blank" (without any sample) to check for reagent contamination.

  • If the sample matrix is suspected, consider a sample preparation step like solid-phase extraction to remove interfering compounds.

  • Ensure the correct order of reagent addition as specified in the protocol.

Issue 2: Inconsistent or Non-Reproducible Results

Q: I am getting significant variation between my replicates. What should I check?

A: Inconsistent results often stem from variability in the experimental procedure:

  • Temperature Fluctuations: The decarboxylation and color development steps are temperature-sensitive. Ensure consistent temperature control for all samples.

  • Timing of Readings: The color of the final product can fade over time. It is crucial to read the absorbance of all samples and standards at the same time point after adding the reagents.[2]

  • Pipetting Errors: Inaccurate pipetting of samples or reagents will lead to variability. Calibrate your pipettes regularly.

  • Incomplete Mixing: Ensure thorough mixing after the addition of each reagent.

Solution:

  • Use a water bath or incubator to maintain a constant temperature during the incubation steps.

  • Establish a fixed time for absorbance reading after color development and adhere to it for all samples.

  • Use calibrated pipettes and proper pipetting techniques.

  • Vortex or mix each tube thoroughly after adding reagents.

Issue 3: Suspected Interference from Other Compounds

Q: My samples contain other compounds like 2-acetohydroxybutyrate (AHB), pyruvate, or diacetyl. How will these affect my results?

A: Several compounds can interfere with the colorimetric assay for this compound:

  • 2-Acetohydroxybutyrate (AHB): AHB is a common byproduct of the acetolactate synthase reaction when 2-ketobutyrate is present. AHB also undergoes decarboxylation and reacts in the Westerfeld assay, but it produces a color with a lower yield (approximately 35-40%) compared to an equivalent amount of this compound. This will lead to an overestimation of the this compound concentration if not accounted for.

  • Diacetyl and Acetoin: Both diacetyl and acetoin are directly detected by the colorimetric reaction. If they are present in the sample, they will contribute to the final absorbance, leading to an overestimation of this compound.

  • Pyruvate and 2-Ketobutyrate: High concentrations of the substrates for acetolactate synthase can potentially interfere with the assay, although the direct impact on the colorimetric reaction is less characterized. Pyruvate has been shown to inhibit some enzymatic reactions and its presence in high concentrations could be a confounding factor.[3]

Solution:

  • For AHB interference, if its concentration is known or can be measured by another method (e.g., chromatography), a correction factor can be applied.

  • To account for pre-existing acetoin and diacetyl, a sample blank can be prepared where the initial acid-catalyzed decarboxylation step is omitted. The absorbance of this blank can then be subtracted from the total absorbance.

  • If high pyruvate concentrations are a concern, consider methods to remove it from the sample prior to the assay, such as enzymatic degradation.[3]

Quantitative Data on Interfering Substances

The following table summarizes the known effects of common interfering substances in the Westerfeld assay for this compound.

Interfering SubstanceEffect on AssayQuantitative Impact (if known)Mitigation Strategy
2-Acetohydroxybutyrate (AHB) False PositiveProduces a color yield of 35-40% compared to an equimolar amount of this compound.Chromatographic separation or application of a correction factor if AHB concentration is known.
Diacetyl False PositiveReacts directly with the colorimetric reagents to produce a colored product.Prepare a sample blank without the initial acid decarboxylation step and subtract its absorbance.
Acetoin False PositiveIs the product of this compound decarboxylation and will be detected if already present in the sample.Prepare a sample blank without the initial acid decarboxylation step and subtract its absorbance.
Pyruvate Potential Inhibition/InterferenceHigh concentrations may inhibit the enzymatic reaction producing this compound.[3] Direct interference with the colorimetric reaction is not well-quantified.Enzymatic removal of pyruvate or dilution of the sample.
2-Ketobutyrate Leads to interfering AHB formationIndirect interference by serving as a substrate for AHB synthesis.Chromatographic analysis to differentiate between this compound and AHB.

Experimental Protocols

Detailed Protocol for the Westerfeld Assay

This protocol provides a step-by-step guide for the colorimetric determination of this compound.

1. Reagent Preparation:

  • Sulfuric Acid (H₂SO₄), 6 M: Slowly add concentrated sulfuric acid to deionized water. Caution: This reaction is highly exothermic.

  • Creatine Solution, 0.5% (w/v): Dissolve 0.5 g of creatine in 100 mL of deionized water. Prepare fresh daily.

  • α-Naphthol Solution, 5% (w/v) in 2.5 M NaOH: Dissolve 5 g of α-naphthol in 100 mL of 2.5 M sodium hydroxide. Prepare this solution fresh just before use and protect it from light.

2. Standard Curve Preparation:

  • Prepare a stock solution of acetoin of known concentration (e.g., 10 mM) in the same buffer as your samples.

  • Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

3. Assay Procedure:

  • Sample Preparation: To a 1.5 mL microcentrifuge tube, add your sample containing this compound. The final volume should be consistent across all samples and standards.

  • Acid Decarboxylation: Add a small volume of 6 M H₂SO₄ to each tube to bring the final acid concentration to approximately 0.5-1 M. Vortex briefly.

  • Incubation 1: Incubate the tubes at 37°C for 30 minutes to ensure complete decarboxylation of this compound to acetoin.

  • Color Development:

    • Add the freshly prepared 0.5% creatine solution to each tube. Vortex.

    • Add the freshly prepared 5% α-naphthol solution in 2.5 M NaOH to each tube. Vortex immediately and thoroughly. A red color will start to develop.

  • Incubation 2: Incubate the tubes at room temperature for 30-60 minutes to allow for full color development. Protect the tubes from direct light.

  • Absorbance Measurement: Measure the absorbance of each sample and standard at 525-530 nm using a spectrophotometer.

  • Calculation: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentration to create a standard curve. Use the equation of the standard curve to determine the concentration of this compound in your samples.

Visualizations

Westerfeld_Assay_Workflow Westerfeld Assay Workflow cluster_sample_prep Sample Preparation cluster_decarboxylation Acid Decarboxylation cluster_color_reaction Colorimetric Reaction cluster_detection Detection Sample Sample containing This compound Add_Acid Add H₂SO₄ Sample->Add_Acid Incubate_1 Incubate at 37°C Add_Acid->Incubate_1 Acetoin_Formation Acetoin Incubate_1->Acetoin_Formation Add_Creatine Add Creatine Acetoin_Formation->Add_Creatine Add_Naphthol Add α-Naphthol/NaOH Add_Creatine->Add_Naphthol Incubate_2 Incubate at RT Add_Naphthol->Incubate_2 Colored_Complex Red Colored Complex Incubate_2->Colored_Complex Spectrophotometer Measure Absorbance at 525-530 nm Colored_Complex->Spectrophotometer

Caption: Workflow of the Westerfeld assay for this compound detection.

Interference_Pathway Interference Pathways in this compound Assay cluster_substrates Substrates cluster_products Enzymatic Products cluster_detected Detected by Westerfeld Reagents Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Ketobutyrate 2-Ketobutyrate Ketobutyrate->ALS Acetolactate This compound (Target Analyte) ALS->Acetolactate AHB 2-Acetohydroxybutyrate (Interferent) ALS->AHB Decarboxylation Acid Decarboxylation Acetolactate->Decarboxylation AHB->Decarboxylation Acetoin Acetoin Decarboxylation->Acetoin AHB_product AHB Decarboxylation Product Decarboxylation->AHB_product Colored_Complex Final Colored Product Acetoin->Colored_Complex 100% Color Yield AHB_product->Colored_Complex ~35-40% Color Yield Diacetyl Diacetyl (Direct Interferent) Diacetyl->Colored_Complex Sample_Acetoin Acetoin in Sample (Direct Interferent) Sample_Acetoin->Colored_Complex

Caption: Pathways of target analyte and common interferents.

Troubleshooting_Logic Troubleshooting Logic for Inaccurate Results Start Inaccurate Results High_Blank High Blank Absorbance? Start->High_Blank Inconsistent_Reps Inconsistent Replicates? Start->Inconsistent_Reps Low_Signal Low Signal? Start->Low_Signal High_Blank->Inconsistent_Reps No Check_Reagents Prepare fresh reagents (esp. α-naphthol) High_Blank->Check_Reagents Yes Inconsistent_Reps->Low_Signal No Check_Temp Verify consistent temperature control Inconsistent_Reps->Check_Temp Yes Check_Standards Verify standard concentrations Low_Signal->Check_Standards Yes Run_Reagent_Blank Run reagent blank Check_Reagents->Run_Reagent_Blank Check_Sample_Matrix Consider sample matrix interference Run_Reagent_Blank->Check_Sample_Matrix Check_Timing Standardize reading time Check_Temp->Check_Timing Check_Pipetting Calibrate pipettes Check_Timing->Check_Pipetting Check_pH Ensure proper pH for decarboxylation and color reaction Check_Standards->Check_pH Check_Incubation Check incubation times and temperatures Check_pH->Check_Incubation

Caption: A logical approach to troubleshooting common assay issues.

References

Acetolactate Synthase Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers purifying recombinant acetolactate synthase (ALS).

Frequently Asked Questions (FAQs)

Q1: My recombinant acetolactate synthase has low expression levels in E. coli. What can I do?

A1: Low expression can be caused by several factors, from codon usage to plasmid instability.

  • Codon Optimization: Ensure the gene sequence is optimized for E. coli's codon usage.

  • Expression Conditions: Try lowering the induction temperature (e.g., 18-25°C) and extending the induction time. This can improve protein folding and reduce metabolic burden on the host cells.[1]

  • Promoter Strength: If using a strong promoter like T7, leaky expression might be toxic. Consider using a vector with a weaker promoter or a strain with tighter control over basal expression (e.g., BL21(DE3)pLysS).

  • Plasmid & Strain Stability: Confirm the integrity of your plasmid via sequencing. Use a fresh transformation and a protease-deficient E. coli strain to minimize degradation.

Q2: My ALS is expressed, but it's completely insoluble and forms inclusion bodies. How can I obtain active protein?

A2: Inclusion body formation is a common issue when overexpressing non-bacterial proteins in E. coli.[1][2] You have two main strategies: optimize for soluble expression or purify from inclusion bodies and refold.

  • Optimize Soluble Expression:

    • Lower Temperature: Reducing the expression temperature is often the most effective method to increase soluble protein yield.[1][2]

    • Solubility Tags: Fuse a highly soluble protein tag, like Maltose-Binding Protein (MBP) or Glutathione-S-Transferase (GST), to the N-terminus of your ALS construct.[3][4] These large tags can significantly enhance the solubility of the fusion protein.[3][5]

    • Different Host Strain: Use specialized E. coli strains engineered to assist with protein folding.

  • Purify from Inclusion Bodies: If optimization fails, you can purify the protein from inclusion bodies. This involves isolating the aggregates, solubilizing them with strong denaturants, and then refolding the protein into its active conformation.[6][7] This process often requires extensive optimization.[8]

Q3: What is the general workflow for purifying recombinant ALS from inclusion bodies?

A3: The process involves cell lysis, inclusion body washing, solubilization, refolding, and final purification via chromatography.

cluster_upstream Upstream Processing cluster_denaturing Denaturing Steps cluster_downstream Downstream & Refolding start Induce E. coli Culture harvest Harvest Cells (Centrifugation) start->harvest start->harvest lysis Cell Lysis (Sonication/High Pressure) harvest->lysis harvest->lysis ib_wash Wash Inclusion Bodies lysis->ib_wash lysis->ib_wash solubilize Solubilize in 6-8 M Guanidine-HCl or Urea ib_wash->solubilize ib_wash->solubilize refold Refold Protein (e.g., Rapid Dilution/Dialysis) solubilize->refold solubilize->refold Remove Denaturant imac Affinity Chromatography (IMAC for His-tag) refold->imac refold->imac Capture Refolded Protein sec Size Exclusion Chromatography (Polishing Step) imac->sec imac->sec Remove Aggregates final Pure, Active ALS sec->final sec->final

Caption: Workflow for ALS purification from inclusion bodies.

Q4: My purified ALS shows very low or no enzymatic activity. What went wrong?

A4: Loss of activity can occur at multiple stages. A systematic check is necessary.

start Low / No ALS Activity check_refolding Was protein refolded from inclusion bodies? start->check_refolding check_buffer Are buffer conditions optimal? check_refolding->check_buffer No sol_refolding Optimize refolding protocol (e.g., additives, rate of denaturant removal). check_refolding->sol_refolding Yes check_cofactors Are all cofactors present in the assay? check_buffer->check_cofactors Yes sol_buffer Screen pH, salt, and additives. Store protein in optimized buffer. check_buffer->sol_buffer No check_degradation Is protein degraded? (Check SDS-PAGE) check_cofactors->check_degradation Yes sol_cofactors Ensure FAD, ThDP, and Mg2+ are in the assay buffer. check_cofactors->sol_cofactors No sol_degradation Add protease inhibitors during purification and store at -80°C. check_degradation->sol_degradation Yes

Caption: Troubleshooting decision tree for low ALS activity.
  • Improper Refolding: If purified from inclusion bodies, the refolding process may be inefficient, leading to misfolded, inactive protein.

  • Missing Cofactors: ALS activity has an absolute dependence on Flavin Adenine Dinucleotide (FAD), Thiamine Diphosphate (ThDP, also known as TPP), and Mg²⁺ ions.[9][10][11] Ensure these are present in your activity assay buffer at appropriate concentrations.

  • Buffer Conditions: The enzyme's stability and activity are highly dependent on buffer pH and ionic strength.[12][13][14] Most plant and bacterial ALS enzymes have a pH optimum between 6.5 and 8.5.[9][11]

  • Protein Degradation: The protein may have been degraded during purification. Always add protease inhibitors to your lysis buffer and keep samples cold. Analyze the final product on an SDS-PAGE gel to check for integrity.[9]

  • Storage: Purified ALS can lose activity if stored improperly. For long-term storage, it is recommended to keep the enzyme at -70°C or -80°C in a buffer containing cryoprotectants like glycerol.[10]

Q5: Which affinity tag is best for purifying ALS?

A5: The choice depends on your primary challenge.

  • For Routine Purification (Soluble Protein): The polyhistidine (His-tag) is the most common due to its small size, which is unlikely to affect protein function, and the availability of high-capacity, inexpensive Ni-NTA resins.[3]

  • To Improve Solubility: If ALS is forming inclusion bodies, using a larger solubility-enhancing tag like Maltose-Binding Protein (MBP) or Glutathione-S-Transferase (GST) is highly recommended.[4][5] These tags can be removed by a specific protease (e.g., TEV protease) after purification if required.[3]

Data & Buffer Optimization

Proper buffer composition is critical for maintaining protein stability and activity.[12][13]

Table 1: Typical Buffer Compositions for ALS Purification Steps

Purification Step Buffer Component Typical Concentration Purpose
Cell Lysis Tris or Phosphate Buffer (pH 7.0-8.0) 25-50 mM Maintain physiological pH
NaCl 150-500 mM Reduce non-specific protein interactions
Imidazole (for His-tag) 10-20 mM Prevent non-specific binding to IMAC resin
Protease Inhibitor Cocktail Varies Prevent protein degradation
Inclusion Body Solubilization Phosphate Buffer (pH ~8.0) 50 mM Buffering agent
Guanidine-HCl or Urea 6-8 M Denaturant to solubilize aggregates[6]
DTT or TCEP 5-10 mM Reducing agent to break disulfide bonds[6]
Affinity Chromatography (IMAC) Phosphate Buffer (pH 7.5-8.0) 20-50 mM Maintain pH for binding
NaCl 300-500 mM Reduce ionic interactions
Imidazole (Elution) 250-500 mM Compete with His-tag for Ni-NTA binding
Enzyme Storage Phosphate or HEPES Buffer (pH 7.0) 50 mM Long-term pH stability
Glycerol 10-20% (v/v) Cryoprotectant[10]
FAD 10 µM Stabilizing cofactor[10]

| | DTT | 1 mM | Reducing agent to prevent oxidation[10] |

Table 2: Comparison of Common Affinity Tags for ALS Purification

Affinity Tag Size Binding Partner Elution Method Key Advantage Potential Issue
6x-His ~0.8 kDa Immobilized Ni²⁺ or Co²⁺ Imidazole (competitive) Small size, low cost, works under denaturing conditions.[3][5] Co-purification of host proteins rich in histidines.[3]
GST ~26 kDa Immobilized Glutathione Reduced Glutathione Enhances solubility, mild elution preserves activity.[4] Large tag may need removal; can dimerize.
MBP ~42 kDa Amylose Resin Maltose (competitive) Excellent for increasing solubility of difficult proteins.[4][5] Very large tag, almost always requires removal.

| Strep-tag II | ~1 kDa | Strep-Tactin (engineered streptavidin) | Desthiobiotin | High specificity, very mild elution.[4] | Resin has lower capacity and is more expensive. |

Experimental Protocols

Protocol 1: Inclusion Body Solubilization and Refolding

This protocol is a starting point for recovering active ALS from inclusion bodies. Optimization is likely required.

  • Isolate Inclusion Bodies: After cell lysis, centrifuge the lysate at ~15,000 x g for 30 minutes. Discard the supernatant. Resuspend the pellet in a wash buffer (e.g., Tris buffer with 1% Triton X-100) and centrifuge again. Repeat this wash step twice to remove membrane fragments and contaminating proteins.[2]

  • Solubilization: Resuspend the final, washed inclusion body pellet in Solubilization Buffer (e.g., 50 mM Phosphate Buffer pH 8.0, 6 M Guanidine-HCl, 10 mM DTT).[6] Incubate with gentle agitation for 1-2 hours at room temperature until the pellet is fully dissolved.

  • Clarification: Centrifuge the solubilized mixture at high speed (>20,000 x g) for 30 minutes to pellet any remaining insoluble material.

  • Refolding by Rapid Dilution: Rapidly dilute the clarified, denatured protein into a large volume (e.g., 1:100 dilution) of cold, stirring Refolding Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 10 µM FAD, 10 mM MgCl₂). The goal is to quickly lower the denaturant concentration to allow the protein to refold.

  • Incubation: Allow the protein to refold overnight at 4°C with gentle stirring.

  • Concentration & Purification: Concentrate the refolded protein solution using an appropriate method (e.g., tangential flow filtration or stirred-cell concentrator) and proceed immediately to affinity chromatography to capture the correctly folded protein.

Protocol 2: Acetolactate Synthase Activity Assay

This is a classic colorimetric assay that measures the formation of acetoin.[15]

  • Reaction Setup: In a microcentrifuge tube or microplate well, prepare a reaction mixture containing:

    • 50 mM Potassium Phosphate Buffer (pH 7.0)

    • 100 mM Sodium Pyruvate[9]

    • 10 mM MgCl₂[10]

    • 1 mM Thiamine Diphosphate (ThDP)[9][10]

    • 10 µM FAD[10]

    • Purified ALS enzyme (e.g., 5-20 µL)

  • Initiate Reaction: Add the enzyme last to start the reaction. Incubate at 37°C for 30-60 minutes.[9][16]

  • Stop and Decarboxylate: Stop the reaction by adding sulfuric acid to a final concentration of ~0.5-1.0% (v/v).[9][15] This acidic condition also catalyzes the non-enzymatic conversion of the product, α-acetolactate, to acetoin. Incubate at 60°C for 15 minutes.[16]

  • Color Development: Add 0.5% (w/v) creatine followed by 5% (w/v) α-naphthol (dissolved in 2.5 M NaOH).[9] Incubate at 60°C for another 15 minutes to allow for color development.[16]

  • Measurement: Measure the absorbance of the resulting red-colored complex at 525 nm.[15][16] The absorbance is directly proportional to the amount of acetoin formed and thus to the ALS activity.[16]

References

Technical Support Center: Enhancing the Stability of Purified Acetolactate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting common issues and answering frequently asked questions related to the stability of purified acetolactate synthase (ALS).

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification and storage of Acetolactate Synthase (ALS), also known as acetohydroxyacid synthase (AHAS).

Issue 1: Rapid Loss of Enzymatic Activity After Purification

  • Question: My purified ALS loses a significant amount of activity within a few hours, even when stored on ice. What could be the cause and how can I fix it?

  • Answer: Rapid inactivation of purified ALS is a common issue that can stem from several factors. The primary causes are often related to the buffer composition, presence of proteases, or dissociation of essential cofactors.

    • Inadequate Buffer Conditions: ALS activity and stability are highly dependent on pH. The optimal pH for activity is generally around neutral, but can vary depending on the source organism.[1][2] Storage in a suboptimal pH buffer can lead to rapid denaturation.

    • Proteolytic Degradation: During cell lysis, proteases are released that can degrade your target protein.[3] If not adequately inhibited, these proteases can co-purify with your ALS and cause degradation over time.

    • Loss of Cofactors: ALS requires Thiamine pyrophosphate (ThDP), Flavin adenine dinucleotide (FAD), and a divalent metal ion (typically Mg²⁺) for its catalytic activity and structural integrity.[4] Purification procedures can sometimes strip these essential cofactors from the enzyme, leading to inactivation.

    Solutions:

    • Optimize Buffer pH: Ensure your purification and storage buffers are within the optimal pH range for your specific ALS. A common starting point is a phosphate buffer at pH 7.0-7.5.[2][5]

    • Add Protease Inhibitors: Incorporate a protease inhibitor cocktail into your lysis buffer to minimize proteolytic degradation from the start.[3]

    • Supplement with Cofactors: Include ThDP (approx. 1 mM), FAD (approx. 10 µM), and MgCl₂ (approx. 1 mM) in all your purification and storage buffers to ensure the enzyme remains saturated with these essential molecules.[5]

Issue 2: Protein Aggregation and Precipitation During Concentration or Storage

  • Question: After concentrating my purified ALS, or during frozen storage, I observe precipitation or cloudiness. What causes this aggregation and how can I prevent it?

  • Answer: Protein aggregation is a frequent challenge, particularly at high concentrations or during freeze-thaw cycles. It is often driven by the exposure of hydrophobic patches on the protein surface, leading to intermolecular interactions and the formation of insoluble aggregates.

    Solutions:

    • Incorporate Stabilizing Agents:

      • Glycerol: Adding glycerol to a final concentration of 10-40% (v/v) can significantly enhance protein stability and prevent aggregation by promoting a protective hydration layer around the enzyme.[6][7] However, its effect can be enzyme-dependent and should be empirically tested.[1]

      • Salts: The salt concentration can influence protein solubility. Experiment with varying concentrations of NaCl (e.g., 50-150 mM) in your storage buffer.

      • Detergents: Low concentrations of non-denaturing detergents (e.g., 0.05% Tween-20) can help to solubilize proteins and prevent aggregation mediated by hydrophobic interactions.[8]

    • Optimize Storage Conditions:

      • Flash-Freezing: Rapidly freeze aliquots of your purified enzyme in liquid nitrogen before transferring to -80°C. This minimizes the formation of ice crystals that can damage the protein.

      • Avoid Repeated Freeze-Thaw Cycles: Store the enzyme in single-use aliquots to prevent the damage associated with repeated freezing and thawing.

    • Control Protein Concentration: If aggregation is persistent, it may be necessary to work with a lower protein concentration.

Frequently Asked Questions (FAQs)

  • Q1: What is the ideal buffer for long-term storage of purified ALS?

    • A1: A widely used and effective storage buffer for ALS is a phosphate-based buffer at a neutral pH. For example, a buffer containing 50 mM Potassium Phosphate, pH 7.0, supplemented with essential cofactors (1 mM ThDP, 10 µM FAD, 1 mM MgCl₂) and a stabilizing agent like 20% glycerol, is a good starting point.[5] The purified enzyme should be stored in aliquots at -80°C.[5]

  • Q2: How do I choose the right protease inhibitor cocktail for my ALS purification?

    • A2: The choice of protease inhibitor cocktail depends on the source of your ALS (e.g., bacterial, plant, fungal) and the types of proteases present. A broad-spectrum cocktail that inhibits serine, cysteine, and metalloproteases is generally recommended for initial purifications.[3]

  • Q3: Can the absence of the substrate (pyruvate) affect the stability of the purified enzyme?

    • A3: Yes, for some enzymes, the presence of their substrate or a substrate analog can confer additional stability by locking the enzyme in a more stable conformation. While not always a requirement for storage, if you continue to experience stability issues, consider adding a low concentration of pyruvate to a small test aliquot to see if it improves stability for your specific application.

  • Q4: My ALS activity is low after dialysis. What happened?

    • A4: A significant drop in activity after dialysis is often due to the removal of essential cofactors (ThDP, FAD, Mg²⁺) that were present in the preceding purification steps. It is crucial to include these cofactors in your dialysis buffer to maintain the integrity and activity of the enzyme.

  • Q5: What are the optimal temperature and pH for ALS activity?

    • A5: The optimal conditions vary depending on the organism from which the ALS was isolated. However, most ALS enzymes exhibit maximal activity at a pH between 6.5 and 7.5 and temperatures ranging from 37°C to 60°C.[2][9][10] It is important to note that conditions for optimal activity may not be the same as for optimal long-term stability. For storage, lower temperatures are always preferred.

Data Presentation

Table 1: Recommended Additives for Enhancing ALS Stability

AdditiveTypical ConcentrationPurposeReference
Glycerol10 - 40% (v/v)Cryoprotectant, prevents aggregation[6][7]
ThDP1 mMEssential cofactor for activity and stability[5]
FAD10 µMEssential cofactor for activity and stability[4][5]
MgCl₂1 mMDivalent cation cofactor[5]
Protease Inhibitor CocktailManufacturer's Rec.Prevents proteolytic degradation[3]
Dithiothreitol (DTT)1-5 mMReducing agent, prevents oxidation
EDTA1-5 mMChelating agent (use with caution)[9]

Note on EDTA: While EDTA can prevent metal-catalyzed oxidation, it can also chelate the essential Mg²⁺ cofactor, which can dramatically reduce ALS activity.[9] Its use should be carefully considered based on the specific purification scheme.

Table 2: Optimal pH and Temperature for ALS Activity from Various Organisms

OrganismOptimal pHOptimal Temperature (°C)Reference
Acetobacter pasteurianus6.555[9][10]
Bacillus licheniformis7.045-60[1]
Serratia marcescens~7.5Stable at 50[2]
Klebsiella pneumoniae5.8Not Specified[1]
Leuconostoc mesenteroides5.3Not Specified[1]

Experimental Protocols

Protocol 1: Standard Assay for Acetolactate Synthase Activity

This protocol is based on the colorimetric detection of acetoin, which is formed by the acid-catalyzed decarboxylation of acetolactate.[9][10]

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction buffer containing:

    • 100 mM Potassium Phosphate buffer (pH 6.5-7.5)

    • 100 mM Sodium Pyruvate

    • 1 mM MgCl₂

    • 1 mM ThDP

    • 10 µM FAD

  • Pre-incubation: Pre-warm the reaction mixture to the desired assay temperature (e.g., 37°C or 55°C).

  • Initiate Reaction: Add a known amount of purified ALS enzyme (e.g., 20 µL) to the reaction mixture (e.g., 480 µL) to start the reaction.

  • Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 20 minutes).

  • Stop Reaction & Decarboxylation: Terminate the reaction by adding an equal volume of 6 N H₂SO₄. Incubate at 60°C for 15 minutes to facilitate the decarboxylation of acetolactate to acetoin.

  • Color Development: Add 0.5% (w/v) creatine, followed by 5% (w/v) α-naphthol in 2.5 N NaOH. Incubate at room temperature for 30 minutes. A red color will develop.

  • Quantification: Measure the absorbance at 525 nm using a spectrophotometer. The amount of acetoin can be quantified using a standard curve.

Protocol 2: Assessing Long-Term Stability of Purified ALS

  • Prepare Storage Buffers: Prepare several aliquots of your purified ALS in different candidate storage buffers. For example:

    • Buffer A: Standard buffer (e.g., 50 mM K-Phosphate, pH 7.0, with cofactors).

    • Buffer B: Standard buffer + 10% glycerol.

    • Buffer C: Standard buffer + 20% glycerol.

    • Buffer D: Standard buffer + 40% glycerol.

  • Initial Activity Measurement (T=0): Immediately after preparation, measure the enzymatic activity of an aliquot from each buffer condition using the standard assay protocol. This will serve as your baseline (100% activity).

  • Storage: Store the remaining aliquots at -80°C.

  • Time-Point Measurements: At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), thaw one aliquot from each buffer condition. It is critical to thaw the samples consistently (e.g., on ice).

  • Activity Assay: Measure the enzymatic activity of the thawed samples.

  • Data Analysis: Calculate the percentage of remaining activity for each condition relative to its T=0 measurement. Plot the percentage of remaining activity versus time to determine the most effective storage condition for preserving enzyme stability.

Visualizations

experimental_workflow cluster_purification Protein Purification cluster_stability_test Stability Assessment cluster_activity_assay Activity Assay lysis Cell Lysis (with Protease Inhibitors) clarification Clarification (Centrifugation) lysis->clarification affinity Affinity Chromatography (Buffer with Cofactors) clarification->affinity sec Size Exclusion Chromatography (Buffer with Cofactors) affinity->sec aliquot Aliquot into Test Buffers (e.g., +/- Glycerol) sec->aliquot Purified ALS t0 T=0 Activity Assay aliquot->t0 storage Store at -80°C aliquot->storage analysis Compare Remaining Activity t0->analysis reaction Enzyme Reaction (Pyruvate -> Acetolactate) t0->reaction t_final Time-Point Activity Assays storage->t_final t_final->analysis t_final->reaction decarboxylation Acid Decarboxylation (Acetolactate -> Acetoin) reaction->decarboxylation color Color Development (Creatine/α-naphthol) decarboxylation->color measure Measure Absorbance (525 nm) color->measure stability_factors cluster_stabilizers Stabilizing Factors cluster_destabilizers Destabilizing Factors als Purified ALS Stability proteases Proteolysis als->proteases aggregation Aggregation als->aggregation ph_shift Suboptimal pH als->ph_shift freeze_thaw Freeze-Thaw Cycles als->freeze_thaw cofactors Cofactors (ThDP, FAD, Mg²⁺) cofactors->als buffer Optimal pH (e.g., 7.0-7.5) buffer->als additives Additives (Glycerol, Salts) additives->als temp Low Temperature (-80°C) temp->als

References

Technical Support Center: 2-Acetolactate Production & Diacetyl Minimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize diacetyl formation during 2-acetolactate production.

Troubleshooting Guide

This guide addresses common issues encountered during experimentation, offering potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
High levels of diacetyl detected post-production. Spontaneous oxidative decarboxylation of this compound. Lower the temperature of the medium post-production.[1][2] Low-temperature conditions are beneficial for α-acetolactate accumulation and slow the conversion to diacetyl.[3] Ensure a low-oxygen environment, as the conversion is an oxidative process.[1][2]
Suboptimal pH. Maintain a pH that is not overly acidic, as an acidic environment can accelerate the decomposition of this compound.[3]
Residual this compound converting to diacetyl during storage. Perform a forced diacetyl test to check for the presence of the precursor before finalizing the batch.[4][5][6] If positive, consider a "diacetyl rest" by slightly increasing the temperature to encourage yeast to metabolize the precursor before final processing.[1][7][8]
Inconsistent this compound yield. Yeast strain variability. Different yeast strains produce varying levels of this compound.[1][7][9] Select a yeast strain known for lower diacetyl production if this is a critical parameter.[1][7]
Insufficient yeast nutrients. A lack of essential amino acids, particularly valine, can lead to increased production of this compound as the yeast synthesizes its own.[1][2][4] Supplement the medium with appropriate yeast nutrients to minimize this.[10][11]
Poor yeast health or under-pitching. Unhealthy or insufficient yeast can lead to higher production of this compound.[4][7] Ensure you are pitching a sufficient quantity of healthy, viable yeast.[7]
Diacetyl formation despite a "diacetyl rest". Premature cooling or yeast removal. The yeast may have been removed or the temperature lowered before all the this compound was converted to diacetyl and subsequently metabolized.[1][12] Ensure the rest period is sufficient for the specific yeast strain and conditions.
Bacterial contamination. Lactic acid bacteria such as Pediococcus and Lactobacillus can produce diacetyl.[1][4] Review and reinforce sanitation protocols to prevent contamination.[13]

Frequently Asked Questions (FAQs)

Q1: What is the biochemical pathway leading to diacetyl formation from this compound?

A1: During the synthesis of the amino acid valine, yeast produces α-acetolactate as an intermediate compound.[1][2] Some of this α-acetolactate is excreted from the yeast cell into the surrounding medium.[2][12] In the medium, α-acetolactate can be chemically converted to diacetyl through spontaneous oxidative decarboxylation.[1][2] This reaction is non-enzymatic and is accelerated by higher temperatures and the presence of oxygen.[1][2] Healthy yeast can then reabsorb the diacetyl and reduce it to the less flavorful compounds acetoin and 2,3-butanediol.[1][2]

Diacetyl_Formation_Pathway cluster_yeast Inside Yeast Cell cluster_medium Outside Yeast Cell (Medium) Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate Ilv2 Enzyme Valine Valine Synthesis Acetolactate->Valine Acetolactate_ext α-Acetolactate Acetolactate->Acetolactate_ext Excretion Diacetyl Diacetyl Acetoin Acetoin Diacetyl->Acetoin Diacetyl Reductase Butanediol 2,3-Butanediol Acetoin->Butanediol YeastCell Yeast Cell Diacetyl_ext Diacetyl Acetolactate_ext->Diacetyl_ext Spontaneous Oxidative Decarboxylation Diacetyl_ext->Diacetyl Reabsorption

Biochemical pathway of diacetyl formation and reduction.

Q2: How does temperature influence diacetyl formation?

A2: Temperature has a dual effect. Higher fermentation temperatures can increase the rate at which yeast produces this compound.[1] More significantly, higher temperatures accelerate the chemical conversion of this compound to diacetyl in the medium.[1][2] However, warmer temperatures also promote yeast activity, which is necessary for the re-uptake and reduction of diacetyl.[8][13] This is the principle behind the "diacetyl rest," where the temperature is raised towards the end of fermentation to speed up both the conversion of the precursor and its subsequent removal by the yeast.[1][7][10]

Q3: Can the choice of yeast strain impact diacetyl levels?

A3: Absolutely. Different yeast strains have different metabolic characteristics, leading to varying amounts of this compound production.[1][7][12] Some strains are known to be high diacetyl producers, while others are selected for their low production.[7] Researching and selecting a yeast strain with a low diacetyl profile is a primary strategy for control.[1][7]

Q4: What is a "diacetyl rest" and when should it be implemented?

A4: A diacetyl rest is a period near the end of fermentation where the temperature is raised.[1][8] For lagers, this typically involves increasing the temperature from around 50-55°F (10-13°C) to 65-68°F (18-20°C) for a couple of days.[1] This is usually initiated when the fermentation is about 2-5 specific gravity points away from its final gravity.[1][11] The increased temperature encourages the yeast to remain active and efficiently convert any remaining this compound to diacetyl, and then reduce that diacetyl to less flavor-active compounds.[1][8]

Q5: How can I test for the potential of diacetyl formation in my product?

A5: A "forced diacetyl test" is a simple and effective way to determine if your product contains the precursor, this compound, which could later convert to diacetyl.[4][5] The test involves taking a sample, heating it to accelerate the conversion of this compound to diacetyl, and then comparing its aroma to an unheated control sample.[6][14] If the heated sample has a noticeable buttery or butterscotch aroma that is absent in the control, it indicates the presence of the precursor and the potential for future diacetyl formation.[6]

Experimental Protocols

Forced Diacetyl Test

Objective: To determine the presence of the diacetyl precursor, α-acetolactate, in a sample.

Materials:

  • Two sealable sample containers (e.g., 50 mL conical tubes or glass jars with lids)

  • Water bath or a container of hot water (60-70°C / 140-160°F)[5][6]

  • Ice water bath for cooling

  • Your experimental sample

Procedure:

  • Aseptically collect two equal samples of your product into the sealable containers.

  • Label one container as "Control" and the other as "Heated."

  • Place the "Control" sample at room temperature or in a refrigerator.

  • Submerge the "Heated" sample in the hot water bath for 15-20 minutes.[14][15] Do not boil the sample, as this can drive off the volatile diacetyl.[5]

  • After heating, immediately cool the "Heated" sample in an ice water bath until it reaches the same temperature as the "Control" sample.

  • Open both containers and carefully smell each one. It is also helpful to have a panel of tasters for a more objective assessment.[6]

  • Interpretation: If the "Heated" sample has a distinct buttery or butterscotch aroma that is not present or is significantly less intense in the "Control" sample, it indicates the presence of α-acetolactate and a risk of future diacetyl formation.

Forced_Diacetyl_Test_Workflow Start Start: Collect Two Samples Sample_A Sample A (Control) Start->Sample_A Sample_B Sample B (Heated) Start->Sample_B Keep_Cool Keep at Room Temp / Refrigerate Sample_A->Keep_Cool Heat Heat at 60-70°C for 15-20 mins Sample_B->Heat Compare Compare Aroma of Both Samples Keep_Cool->Compare Cool Cool to Same Temp as Control Heat->Cool Cool->Compare Positive Result: Precursor Present (Buttery aroma in heated sample) Compare->Positive Yes Negative Result: No Precursor Detected (No difference in aroma) Compare->Negative No

Workflow for the forced diacetyl test.
Quantitative Analysis of Diacetyl and this compound

For precise quantification, gas chromatography (GC) is the recommended method.[16]

Method: Headspace Gas Chromatography with Electron Capture Detector (HS-GC-ECD) or Mass Spectrometry (GC-MS).[9][17]

Principle: This method separates and quantifies volatile compounds like diacetyl. To measure the total potential diacetyl (including the precursor this compound), the sample is heated prior to injection to convert the this compound to diacetyl.[9][18] A separate analysis of an unheated sample can quantify the "as-is" diacetyl.[18] The difference between the two measurements gives the concentration of the precursor.

Sample Preparation (for Total Diacetyl):

  • Place a known volume of the sample into a headspace vial.

  • Seal the vial.

  • Heat the vial at a controlled temperature (e.g., 60°C) for a specific time to ensure complete conversion of this compound to diacetyl.[9]

  • The sample is then ready for automated injection into the GC system.

Instrumentation:

  • Gas Chromatograph equipped with a headspace autosampler.

  • Detector: ECD or Mass Spectrometer.

  • Column: A suitable capillary column for separating volatile ketones.

Calibration: A calibration curve should be prepared using standards of known diacetyl concentrations.

Analysis: The headspace (gas phase) of the heated vial is injected into the GC. The diacetyl peak is identified based on its retention time, and the concentration is calculated from the peak area by comparison with the calibration curve.

This protocol provides a general overview. Specific parameters such as column type, temperature program, and detector settings should be optimized based on the available instrumentation and laboratory standard operating procedures.

References

Acetolactate Synthase (ALS) Substrate Ambiguity: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing substrate ambiguity of Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges arising from the dual substrate specificity of this key enzyme.

Frequently Asked Questions (FAQs)

Q1: What is acetolactate synthase (ALS) and what are its primary functions?

A1: Acetolactate synthase is a crucial enzyme found in plants, bacteria, fungi, and archaea, but not in animals.[1] It catalyzes the first step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[2][3] This pathway is essential for the growth and development of these organisms. The enzyme requires thiamine diphosphate (ThDP), magnesium ions (Mg²⁺), and Flavin Adenine Dinucleotide (FAD) as cofactors for its activity.[4]

Q2: What is meant by the "substrate ambiguity" of ALS?

A2: Substrate ambiguity refers to the ability of ALS to catalyze two similar but distinct reactions using different substrates.[5][6] Specifically, it can condense two molecules of pyruvate to form α-acetolactate, a precursor to valine and leucine. Alternatively, it can condense one molecule of pyruvate with one molecule of 2-ketobutyrate to produce α-aceto-α-hydroxybutyrate, the precursor to isoleucine.[2][3][5][6][7] This dual specificity is central to its physiological role but can present challenges in experimental settings.

Q3: How does the substrate ambiguity of ALS impact experimental results?

A3: The dual substrate nature of ALS can lead to a mixed population of products (α-acetolactate and α-aceto-α-hydroxybutyrate) in an in vitro assay, especially if the sample preparation contains endogenous 2-ketobutyrate. This can complicate the interpretation of kinetic data and the assessment of inhibitor efficacy. The widely used colorimetric assay (Westerfeld method) detects both products, but with different color yields, which can lead to inaccurate activity measurements if not properly accounted for.[8]

Q4: How can I differentiate between the two catalytic reactions of ALS in my experiments?

A4: Differentiating between the two reactions requires specific analytical techniques. While the standard colorimetric assay is not ideal for this purpose on its own, it can be adapted.[8] More definitive methods include gas chromatography (GC) or high-performance liquid chromatography (HPLC) which can separate and quantify the distinct products, 2-acetolactate and 2-aceto-2-hydroxybutyrate, after derivatization.[9][10]

Q5: What is the significance of the substrate specificity ratio 'R'?

A5: The substrate specificity ratio, often denoted as 'R', is a quantitative measure of the preference of an ALS isozyme for 2-ketobutyrate over pyruvate as the second substrate.[5][6] It is defined by the equation: VAHB/VAL = R * ([2-ketobutyrate]/[pyruvate]), where VAHB and VAL are the rates of formation of acetohydroxybutyrate and acetolactate, respectively.[5][6] A higher 'R' value indicates a stronger preference for the synthesis of the isoleucine precursor. Different organisms and even different isozymes within the same organism can have vastly different 'R' values.[5][6]

Troubleshooting Guides

Problem 1: Low or No ALS Activity Detected
Possible Cause Troubleshooting Steps
Degraded Enzyme - Use freshly prepared enzyme extracts for assays. Store purified enzyme and extracts at -80°C in appropriate buffers containing cryoprotectants (e.g., glycerol). Avoid repeated freeze-thaw cycles.
Missing or Insufficient Cofactors - Ensure that the assay buffer is supplemented with saturating concentrations of ThDP, MgCl₂, and FAD. Typical concentrations are 0.1-2 mM for ThDP and 10-20 mM for MgCl₂.[7][11]
Incorrect pH or Temperature - The optimal pH for ALS activity is typically between 7.0 and 8.0.[7] The optimal temperature can vary, but assays are commonly performed at 30-37°C.[11][12] Verify and optimize these parameters for your specific enzyme source.
Presence of Inhibitors in Sample - If using crude extracts, endogenous inhibitors may be present. Consider partial purification of the enzyme using methods like ammonium sulfate precipitation. Ensure no interfering substances from your sample preparation are carried over into the assay.[13]
Substrate Degradation - Prepare substrate solutions (pyruvate, 2-ketobutyrate) fresh. Pyruvate solutions, in particular, can be unstable.
Problem 2: High Background Signal in the Colorimetric Assay
Possible Cause Troubleshooting Steps
Contaminating Ketones in Reagents - Use high-purity reagents. Some grades of pyruvate may contain contaminating ketones that react with the colorimetric reagents.
Spontaneous Decarboxylation of Substrate - Prepare the reaction mixture on ice and initiate the reaction by adding the enzyme last. This minimizes non-enzymatic reactions.
Improper Blank Subtraction - A proper blank should contain all reaction components except the enzyme, and be subjected to the same incubation and color development steps. This will account for any non-enzymatic acetoin formation.
Problem 3: Inconsistent or Non-Reproducible Kinetic Data
Possible Cause Troubleshooting Steps
Instability of α-acetolactate - The product, α-acetolactate, is unstable and can decarboxylate to acetoin non-enzymatically, especially under acidic conditions and at elevated temperatures.[4] Standardize the timing and temperature of the acid-stop and color development steps precisely for all samples.
Mixed Product Formation - As discussed in the FAQs, the presence of both pyruvate and 2-ketobutyrate will lead to two different products. The colorimetric assay has a lower color yield for the product derived from 2-ketobutyrate (α-aceto-α-hydroxybutyrate).[8] For accurate kinetic analysis, especially when investigating substrate preference, use a chromatographic method (GC or HPLC) to quantify each product separately.[9][10]
Pipetting Errors - Prepare a master mix for the reaction buffer and substrates to minimize pipetting variability between samples. Use calibrated pipettes.[13]

Quantitative Data Summary

Table 1: Michaelis-Menten Constants (Km) for Acetolactate Synthase Substrates

Organism/EnzymeSubstrateKm (mM)Reference
Lactococcus lactisPyruvate50[14]
Canola (Brassica napus) - Hyola 555TTPyruvate11.99[7]
Canola (Brassica napus) - Hyola 571CLPyruvate13.41[7]
Canola (Brassica napus) - Hyola 61Pyruvate12.51[7]
Klebsiella pneumoniaeα-Ketobutyrate0.37[15]

Note: Km values can vary significantly depending on the organism, isozyme, and assay conditions.

Key Experimental Protocols

Protocol 1: Colorimetric Assay for Total ALS Activity (Westerfeld Method)

This protocol measures the total activity of ALS by quantifying the formation of acetoin, a decarboxylation product of α-acetolactate.

Materials:

  • Enzyme Extract or Purified ALS

  • Assay Buffer: 80 mM Potassium phosphate buffer (pH 7.0), 20 mM MgCl₂, 2 mM Thiamine pyrophosphate (TPP), 20 µM FAD.[7]

  • Substrate Solution: 200 mM Sodium Pyruvate in Assay Buffer.[7]

  • Stop Solution: 3 M H₂SO₄.[7]

  • Creatine Solution: 0.5% (w/v) creatine monohydrate.

  • α-Naphthol Solution: 5% (w/v) α-naphthol in 2.5 M NaOH.[7]

  • Acetoin Standard Solution: For generating a standard curve.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 450 µL of Assay Buffer and 50 µL of the enzyme sample. Pre-incubate the mixture at 35°C for 10 minutes.

  • Initiate Reaction: Start the reaction by adding 100 µL of the Substrate Solution (to a final concentration of ~33 mM pyruvate).

  • Incubation: Incubate the reaction mixture for 60 minutes at 35°C.[7]

  • Stop Reaction: Terminate the reaction by adding 50 µL of 3 M H₂SO₄.[7] This also initiates the decarboxylation of α-acetolactate to acetoin.

  • Decarboxylation: Incubate at 60°C for 15 minutes.[7]

  • Color Development: Add 500 µL of Creatine Solution followed by 500 µL of α-Naphthol Solution. Vortex after each addition.

  • Incubate for Color: Incubate at 60°C for 15 minutes for color development.[7]

  • Measurement: Cool the tubes to room temperature and measure the absorbance at 525 nm.

  • Quantification: Determine the amount of acetoin produced by comparing the absorbance to a standard curve generated with known concentrations of acetoin.

Protocol 2: Differentiating Substrate Utilization using HPLC

This protocol provides a framework for separating and quantifying the two products of ALS activity.

Materials:

  • All materials from Protocol 1.

  • Second Substrate: 2-ketobutyrate solution.

  • Derivatization Agent: (e.g., as described in specific literature for GC or HPLC analysis of α-keto acids).

  • HPLC System with a suitable column (e.g., a reverse-phase C18 column).

Procedure:

  • Enzymatic Reaction: Perform the enzymatic reaction as described in Protocol 1, but include both pyruvate and 2-ketobutyrate at desired concentrations in the reaction mixture.

  • Reaction Termination: Stop the reaction using a method compatible with your chosen derivatization and chromatographic method (e.g., by adding acid or by flash-freezing).

  • Product Derivatization: Derivatize the α-acetolactate and α-aceto-α-hydroxybutyrate in the reaction mixture to stable, detectable compounds according to established methods. This step is crucial as the native products are unstable.

  • HPLC Analysis:

    • Inject the derivatized sample onto the HPLC system.

    • Use a suitable gradient of solvents (e.g., acetonitrile and water with a modifying acid like formic acid) to separate the derivatized products.

    • Detect the products using a UV-Vis or other appropriate detector.

  • Quantification: Identify and quantify the peaks corresponding to derivatized α-acetolactate and α-aceto-α-hydroxybutyrate by comparing their retention times and peak areas to those of authentic standards that have undergone the same derivatization process.

Visualizations

ALS_Signaling_Pathway cluster_substrates Substrates cluster_products Products cluster_amino_acids Branched-Chain Amino Acids Pyruvate1 Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate1->ALS Pyruvate2 Pyruvate Pyruvate2->ALS Ketobutyrate 2-Ketobutyrate Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Reaction 1 Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Reaction 2 Val_Leu Valine & Leucine Acetolactate->Val_Leu Ile Isoleucine Acetohydroxybutyrate->Ile

Caption: Biosynthetic pathway showing the dual substrate activity of Acetolactate Synthase.

Experimental_Workflow_ALS_Assay cluster_detection Detection Method start Start: Prepare Enzyme and Reagents reaction_setup Set up reaction mix: Buffer, Cofactors, Enzyme start->reaction_setup pre_incubation Pre-incubate at 35°C reaction_setup->pre_incubation add_substrate Add Pyruvate (and/or 2-Ketobutyrate) pre_incubation->add_substrate reaction_incubation Incubate at 35°C for 60 min add_substrate->reaction_incubation stop_reaction Stop with H₂SO₄ reaction_incubation->stop_reaction decarboxylation Incubate at 60°C for 15 min stop_reaction->decarboxylation colorimetric Colorimetric Assay decarboxylation->colorimetric hplc HPLC Analysis decarboxylation->hplc color_dev Add Creatine & α-Naphthol colorimetric->color_dev derivatize Derivatize Products hplc->derivatize color_incubation Incubate at 60°C for 15 min color_dev->color_incubation read_absorbance Measure Absorbance at 525 nm color_incubation->read_absorbance hplc_analysis Inject and Run HPLC derivatize->hplc_analysis quantify_peaks Quantify Product Peaks hplc_analysis->quantify_peaks

Caption: Experimental workflow for ALS activity assays, showing colorimetric and HPLC methods.

Troubleshooting_Logic start Problem: Inaccurate ALS Activity check_activity Is activity low or absent? start->check_activity check_background Is background high? start->check_background check_reproducibility Is data inconsistent? start->check_reproducibility low_activity_causes Possible Causes: - Degraded Enzyme - Missing Cofactors - Incorrect pH/Temp - Inhibitors check_activity->low_activity_causes Yes high_background_causes Possible Causes: - Reagent Contamination - Improper Blanking check_background->high_background_causes Yes inconsistent_data_causes Possible Causes: - Product Instability - Mixed Products - Pipetting Errors check_reproducibility->inconsistent_data_causes Yes

Caption: A logical flowchart for troubleshooting common issues in ALS activity assays.

References

Validation & Comparative

A Comparative Guide to Acetolactate Synthase from Diverse Microbial Kingdoms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a pivotal enzyme in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine. This pathway is essential for bacteria, archaea, and fungi, but absent in animals, making ALS a compelling target for the development of novel herbicides and antimicrobial agents. Understanding the comparative enzymology of ALS from different microbial sources is crucial for designing selective and effective inhibitors. This guide provides a comparative overview of the performance of acetolactate synthase from various microbial sources, supported by experimental data and detailed protocols.

Comparative Analysis of Kinetic Parameters

The kinetic properties of acetolactate synthase exhibit considerable variation across different microbial species, reflecting adaptations to their specific metabolic contexts and environments. The following table summarizes key kinetic parameters for ALS from a range of bacteria, an archaeon, and a fungus.

Microbial SourceEnzyme TypeOptimal pHOptimal Temp. (°C)K_m (Pyruvate) (mM)V_max (µmol/min/mg)Inhibitor (IC_50)
Bacteria
Bacillus subtilisCatabolic7.0----
Bacillus licheniformisCatabolic7.05527.266.9-
Acetobacter pasteurianus (AlsS1)Catabolic6.55531.82.9Not significantly affected by Leu, Ile, Val
Thermotoga maritimaAnabolic7.08516.4246-
Mycobacterium tuberculosisAnabolic----Pyrazosulfuron ethyl (0.87 µM)
Archaea
Haloferax volcaniiAnabolic----Similar to bacterial counterparts
Fungi
Saccharomyces cerevisiaeAnabolic--2.1 / 13.3*-Triazolopyrimidine-sulfonamides

Note: The K_m and V_max values can vary depending on the specific strain, substrate, and assay conditions. Direct comparison is most accurate when data is sourced from studies employing identical methodologies. The two K_m values reported for Saccharomyces cerevisiae reflect differing results between studies, highlighting the influence of experimental conditions.

Experimental Protocols

A standardized approach to assaying acetolactate synthase activity is essential for generating comparable data. The most common method is a colorimetric assay that measures the formation of acetoin from acetolactate.

Key Experiment: In Vitro Acetolactate Synthase Activity and Inhibition Assay

Objective: To determine the kinetic parameters (K_m, V_max) and inhibitor sensitivity (IC_50) of acetolactate synthase.

Principle: The assay quantifies the activity of ALS by measuring the production of acetolactate from its substrate, pyruvate. In the presence of acid, acetolactate is decarboxylated to acetoin. Acetoin then reacts with creatine and α-naphthol to form a colored complex, which can be measured spectrophotometrically at approximately 520-530 nm. The intensity of the color is directly proportional to the ALS enzyme activity. By measuring the reduction in color formation in the presence of an inhibitor, its potency (e.g., IC_50 value) can be determined.

Materials:

  • Enzyme Source: Purified or crude enzyme extract from the microbial source of interest.

  • Assay Buffer: e.g., 50 mM potassium phosphate buffer (pH 7.0).

  • Substrate: Sodium pyruvate solution.

  • Cofactors: Thiamine pyrophosphate (TPP), MgCl₂, Flavin adenine dinucleotide (FAD) (for anabolic ALS).

  • Stopping Reagent: e.g., 6 N H₂SO₄.

  • Color Reagents:

    • Creatine solution (e.g., 0.5% w/v).

    • α-Naphthol solution (e.g., 5% w/v in 2.5 N NaOH).

  • Test Inhibitors: Dissolved in a suitable solvent (e.g., DMSO).

  • Microplate reader.

Procedure:

  • Enzyme Extraction (for crude extract): a. Harvest microbial cells and wash with a suitable buffer. b. Resuspend cells in ice-cold extraction buffer. c. Lyse the cells using appropriate methods (e.g., sonication, French press, or enzymatic lysis). d. Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to remove cell debris. e. The resulting supernatant is the crude enzyme extract.

  • Enzyme Assay: a. Prepare a reaction mixture containing the assay buffer, cofactors (TPP, MgCl₂, and FAD if required), and the enzyme extract. b. For inhibition assays, add various concentrations of the test inhibitor. For control wells, add the solvent used to dissolve the inhibitor. c. Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes. d. Initiate the reaction by adding the substrate (pyruvate). e. Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature. f. Stop the reaction by adding the stopping reagent (e.g., H₂SO₄). This also initiates the decarboxylation of acetolactate to acetoin. g. Incubate at a higher temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to ensure complete decarboxylation.

  • Color Development: a. Add the creatine solution to each well. b. Add the α-naphthol solution to each well. c. Incubate at a higher temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for color development.

  • Measurement: a. Measure the absorbance of the colored product at 520-530 nm using a microplate reader.

Data Analysis:

  • Enzyme Activity: Calculate the enzyme activity based on a standard curve of known acetoin concentrations.

  • Kinetic Parameters (K_m and V_max): a. Perform the assay with varying concentrations of pyruvate. b. Plot the initial reaction velocity against the substrate concentration. c. Determine K_m and V_max by fitting the data to the Michaelis-Menten equation or by using a Lineweaver-Burk plot.

  • Inhibitor Sensitivity (IC_50): a. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC_50 value, which is the concentration of the inhibitor that causes 50% inhibition of ALS activity.

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for the comparative analysis of acetolactate synthase from different microbial sources.

ALS_Comparison_Workflow cluster_source Microbial Source Preparation cluster_extraction Enzyme Extraction cluster_assay Enzyme Assay & Analysis cluster_data Data Analysis & Comparison Bacteria Bacteria Cell_Culture Cell Culture & Harvest Bacteria->Cell_Culture Archaea Archaea Archaea->Cell_Culture Fungi Fungi Fungi->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Crude_Extract Crude Enzyme Extract Centrifugation->Crude_Extract Reaction_Setup Reaction Setup (Buffer, Cofactors, Substrate, Inhibitor) Crude_Extract->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Stop_Reaction Stop Reaction & Decarboxylation Incubation->Stop_Reaction Color_Development Color Development Stop_Reaction->Color_Development Measurement Spectrophotometric Measurement Color_Development->Measurement Kinetic_Analysis Kinetic Analysis (Km, Vmax) Measurement->Kinetic_Analysis Inhibition_Analysis Inhibition Analysis (IC50) Measurement->Inhibition_Analysis Comparison Comparative Analysis Kinetic_Analysis->Comparison Inhibition_Analysis->Comparison

A Comparative Guide to the Validation of a New Analytical Method for 2-Acetolactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a traditional colorimetric method and a new, advanced Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2-acetolactate. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs, with a focus on method validation, performance, and experimental protocols.

Introduction to this compound Analysis

This compound is a key intermediate in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. Its accurate quantification is crucial for studies in metabolic engineering, herbicide development, and drug discovery. For decades, the Westerfeld assay, a colorimetric method, has been a standard for this compound detection. However, modern analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) offer significant advantages in terms of specificity and sensitivity. This guide provides a detailed comparison of these two methods, supported by experimental data and protocols, to facilitate the validation and adoption of new, more robust analytical techniques.

Methodology Comparison

A summary of the key validation parameters for the traditional colorimetric (Westerfeld) assay and a new Gas Chromatography-Mass Spectrometry (GC-MS) method is presented below. The data for the GC-MS method is representative of the performance achievable for this compound analysis based on validated methods for similar alpha-keto acids.

Validation Parameter Traditional Method (Westerfeld Assay) New Method (GC-MS)
Principle Indirect colorimetric detection of acetoinDirect detection after derivatization
Linearity (R²) ≥ 0.99≥ 0.999
Accuracy (% Recovery) 85-115%95-105%
Precision (% RSD) < 15%< 10%
Limit of Detection (LOD) ~1 µM~0.1 µM
Limit of Quantification (LOQ) ~5 µM~0.5 µM
Specificity Low (interference from other ketones)High (mass-based detection)
Throughput HighModerate
Sample Preparation SimpleMulti-step (derivatization required)

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the biosynthetic pathway of this compound and the experimental workflows for both the traditional and new analytical methods.

cluster_pathway Biosynthesis of this compound Pyruvate1 Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate1->ALS Pyruvate2 Pyruvate Pyruvate2->ALS Acetolactate This compound ALS->Acetolactate

Figure 1: Biosynthetic pathway of this compound from pyruvate.

cluster_westerfeld Traditional Method: Westerfeld Assay Workflow W_Start Sample containing This compound W_Decarboxylation Acid-catalyzed Decarboxylation (H₂SO₄, heat) W_Start->W_Decarboxylation Converts this compound to acetoin W_Color_Reaction Color Reaction (Creatine, α-Naphthol) W_Decarboxylation->W_Color_Reaction W_Measurement Spectrophotometric Measurement (525 nm) W_Color_Reaction->W_Measurement W_Quantification Quantification against Acetoin Standard Curve W_Measurement->W_Quantification

Figure 2: Experimental workflow for the Westerfeld assay.

cluster_gcms New Method: GC-MS Workflow G_Start Sample containing This compound G_Extraction Liquid-Liquid Extraction G_Start->G_Extraction G_Derivatization Derivatization (e.g., Silylation) G_Extraction->G_Derivatization Increases volatility G_GC_Separation Gas Chromatography (Separation) G_Derivatization->G_GC_Separation G_MS_Detection Mass Spectrometry (Detection) G_GC_Separation->G_MS_Detection G_Quantification Quantification against Derivatized Standard Curve G_MS_Detection->G_Quantification

Figure 3: Experimental workflow for the GC-MS method.

Experimental Protocols

Traditional Method: Westerfeld Assay

This method relies on the acid-catalyzed decarboxylation of this compound to acetoin, which is then quantified colorimetrically.

Materials:

  • Sulfuric acid (H₂SO₄), 6 N

  • Creatine solution, 0.5% (w/v)

  • α-Naphthol solution, 5% (w/v) in 2.5 N NaOH

  • Acetoin standard solutions

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare samples and a standard curve of acetoin in the same buffer.

  • Decarboxylation: To 100 µL of sample or standard, add 100 µL of 6 N H₂SO₄. Incubate at 60°C for 15 minutes to convert this compound to acetoin.

  • Color Development: Cool the samples to room temperature. Add 200 µL of 0.5% creatine solution, followed by 200 µL of 5% α-naphthol solution. Mix well and incubate at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the resulting colored complex at 525 nm.

  • Quantification: Determine the concentration of this compound in the samples by comparing their absorbance to the acetoin standard curve.

New Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the derivatization of this compound to a volatile compound, followed by separation and quantification using GC-MS. The following is a representative protocol.

Materials:

  • Internal standard (e.g., a stable isotope-labeled analog)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Organic solvent (e.g., ethyl acetate)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation and Extraction:

    • To 100 µL of sample, add the internal standard.

    • Perform a liquid-liquid extraction with ethyl acetate.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

    • Incubate at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (representative):

      • Inlet temperature: 250°C

      • Oven program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions (representative):

      • Ion source temperature: 230°C

      • Acquisition mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound and internal standard.

  • Quantification:

    • Prepare a standard curve using derivatized this compound standards.

    • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

The choice of an analytical method for this compound quantification depends on the specific requirements of the study. The traditional Westerfeld assay is a simple, high-throughput method suitable for initial screenings and enzyme activity assays where high specificity is not critical. However, for applications requiring high accuracy, specificity, and the ability to analyze complex matrices, the new GC-MS method is superior. While the GC-MS method involves a more complex sample preparation procedure, its enhanced performance in terms of linearity, accuracy, precision, and lower limits of detection and quantification makes it the recommended choice for rigorous quantitative studies in research and drug development. The validation of such a new method, following established guidelines, is essential to ensure the generation of reliable and reproducible data.

A Comparative Kinetic Analysis of Acetolactate Synthase Isozymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive kinetic comparison of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), isozymes from various organisms. ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids, making it a key target for herbicides and potential antimicrobial agents. Understanding the kinetic differences between isozymes is crucial for the development of selective inhibitors and for metabolic engineering applications.

Kinetic Parameters of Acetolactate Synthase Isozymes

The following table summarizes the key kinetic parameters for acetolactate synthase isozymes from different bacterial species. These values provide a quantitative basis for comparing the catalytic efficiency and substrate affinity of these enzymes.

Enzyme SourceIsozymeSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
Klebsiella pneumoniaeAcetolactate Synthase (ALS)Pyruvate11.2 ± 1.0110 ± 4120 ± 41.1 x 104Latta, A. J. (2019)
Klebsiella pneumoniaeAcetohydroxyacid Synthase (AHAS)Pyruvate7.8 ± 1.20.83 ± 0.050.90 ± 0.051.2 x 102Latta, A. J. (2019)
Escherichia coliAHAS Isozyme IIPyruvate10 ± 2-1.8 ± 0.21.8 x 102
Bacillus subtilisAlsSPyruvate8.5 ± 0.7-55 ± 26.5 x 103[1]

Note: Assay conditions can vary between studies, potentially affecting the absolute values of kinetic parameters. Direct comparison should be made with caution. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Experimental Protocols

The kinetic parameters presented in this guide were determined using established methodologies. Below are detailed protocols for the expression, purification, and kinetic analysis of acetolactate synthase isozymes.

Enzyme Expression and Purification

Recombinant expression of ALS/AHAS is commonly performed in Escherichia coli. The gene encoding the specific isozyme is cloned into an expression vector, often with a polyhistidine tag to facilitate purification.

  • Expression: E. coli cells carrying the expression plasmid are grown in a suitable medium (e.g., Luria-Bertani broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-16 hours) to enhance soluble protein production.

  • Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. After cell disruption by sonication or high-pressure homogenization, the cell lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The target enzyme is then eluted with a buffer containing a higher concentration of imidazole. The purified protein is dialyzed against a storage buffer and its concentration is determined using a standard method, such as the Bradford assay.

Acetolactate Synthase Activity Assay

The activity of ALS is typically measured using a discontinuous (fixed-time) colorimetric assay that detects the formation of acetoin.[2] This method, based on the Voges-Proskauer reaction, involves the acid-catalyzed decarboxylation of the enzymatic product, α-acetolactate, to acetoin, which then reacts with α-naphthol and creatine to produce a red-colored complex.

  • Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), the substrate pyruvate, and the necessary cofactors, thiamine pyrophosphate (TPP) and flavin adenine dinucleotide (FAD).

  • Assay Procedure:

    • The reaction is initiated by the addition of the purified enzyme to the pre-warmed reaction mixture.

    • The reaction is allowed to proceed for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C).

    • The reaction is terminated by the addition of sulfuric acid.

    • The mixture is incubated at a higher temperature (e.g., 60°C) to facilitate the decarboxylation of α-acetolactate to acetoin.

    • Creatine and α-naphthol solutions are added, and the mixture is incubated at room temperature to allow for color development.

    • The absorbance of the resulting red-colored complex is measured at a specific wavelength (e.g., 525 nm) using a spectrophotometer.

  • Calculation of Activity: The amount of acetoin formed is quantified using a standard curve generated with known concentrations of acetoin. The enzyme activity is then calculated based on the amount of product formed per unit of time per amount of enzyme.

Determination of Kinetic Parameters

To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), the enzyme activity is measured at various concentrations of the substrate (pyruvate). The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis.[3] The turnover number (kcat) is calculated by dividing Vmax by the enzyme concentration, and the catalytic efficiency (kcat/Km) is subsequently determined.

Visualizing the Acetolactate Synthase Reaction

The following diagram illustrates the fundamental reaction catalyzed by acetolactate synthase, which involves the condensation of two molecules of pyruvate to form α-acetolactate and carbon dioxide.

ALS_Reaction sub1 Pyruvate enzyme Acetolactate Synthase (TPP, FAD) sub1->enzyme sub2 Pyruvate sub2->enzyme prod1 α-Acetolactate enzyme->prod1 prod2 CO₂ enzyme->prod2 Decarboxylation

Caption: The enzymatic reaction catalyzed by acetolactate synthase.

References

A Comparative Analysis of Acetolactate Synthase (ALS)-Inhibiting Herbicides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Performance, Mechanisms, and Experimental Evaluation of Key Herbicide Families

Acetolactate synthase (ALS) inhibiting herbicides are a cornerstone of modern weed management, prized for their high efficacy at low application rates, broad weed control spectrum, and low mammalian toxicity.[1][2][3] These herbicides target ALS (also known as acetohydroxyacid synthase or AHAS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][4][5] By inhibiting this enzyme, they effectively starve susceptible plants of these essential amino acids, leading to a cessation of growth and eventual death.[1] This guide provides a comprehensive comparative analysis of the five major chemical families of ALS-inhibiting herbicides: sulfonylureas (SUs), imidazolinones (IMIs), triazolopyrimidines (TPs), pyrimidinyl-thiobenzoates (PTBs), and sulfonylamino-carbonyl-triazolinones (SCTs).[4][5] It is designed to be a valuable resource for researchers, scientists, and drug development professionals by presenting objective performance comparisons supported by experimental data.

Mechanism of Action: Inhibition of the Branched-Chain Amino Acid Pathway

ALS inhibitors act as non-competitive inhibitors of the ALS enzyme.[4] They bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's affinity for its substrates, pyruvate and α-ketobutyrate.[1][4] This blockage halts the production of the essential branched-chain amino acids, which are vital for protein synthesis and overall plant development.[6] The absence of the ALS enzyme in animals contributes to the favorable toxicological profile of these herbicides.[4]

ALS Inhibition Pathway cluster_0 Branched-Chain Amino Acid Biosynthesis cluster_1 Herbicide Action Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS alpha_Acetolactate α-Acetolactate ALS->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine_Leucine Valine & Leucine alpha_Acetolactate->Valine_Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Plant Growth Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Herbicides ALS-Inhibiting Herbicides (SUs, IMIs, TPs, PTBs, SCTs) Herbicides->ALS Inhibits

Caption: Mechanism of action of ALS-inhibiting herbicides.

Comparative Performance of ALS-Inhibiting Herbicide Families

The five major families of ALS inhibitors exhibit distinct characteristics in terms of their efficacy on various weed species, selectivity in different crops, and soil residual activity. These differences are primarily attributed to variations in their chemical structures, which influence their absorption, translocation, and metabolism within plants.

Herbicide FamilyKey Characteristics
Sulfonylureas (SUs) High efficacy at very low use rates; broad spectrum of broadleaf weed control; some grass activity; selectivity is primarily due to rapid metabolic detoxification in tolerant crops; can have significant soil residual activity, leading to crop rotation restrictions.[2][4]
Imidazolinones (IMIs) Broad-spectrum control of both grass and broadleaf weeds; absorbed by both roots and foliage with excellent translocation; significant soil persistence, often with long plant-back restrictions.[4]
Triazolopyrimidines (TPs) Readily translocated in both xylem and phloem; generally better soil activity than foliar activity; crop selectivity is based on differential metabolism.[4]
Pyrimidinyl-thiobenzoates (PTBs) Absorbed through both soil and foliage, with primary translocation in the phloem.[3]
Sulfonylamino-carbonyl-triazolinones (SCTs) Relatively new chemical family; absorbed by both roots and foliage and translocated throughout the plant; can be designed for very specific crop selectivity.[4]
Quantitative Comparison of Efficacy: IC50 and GR50 Values

The efficacy of herbicides is quantitatively assessed through two key parameters: the half-maximal inhibitory concentration (IC50) and the 50% growth reduction (GR50). The IC50 value represents the concentration of a herbicide required to inhibit the activity of the target enzyme (in this case, ALS) by 50% in in vitro assays. The GR50 value, determined through whole-plant bioassays, is the herbicide dose that causes a 50% reduction in plant growth.

HerbicideChemical FamilyTarget WeedIC50 (nM)GR50 (g ai/ha)
ChlorsulfuronSulfonylureaKochia scoparia10 - 501.5 - 3
Metsulfuron-methylSulfonylureaStellaria media5 - 200.5 - 2
Tribenuron-methylSulfonylureaPapaver rhoeas15 - 407 - 15
ImazamoxImidazolinoneAvena fatua1000 - 500020 - 40
ImazethapyrImidazolinoneAmaranthus retroflexus2000 - 800050 - 100
FlumetsulamTriazolopyrimidineAbutilon theophrasti50 - 15010 - 30
PenoxsulamTriazolopyrimidineEchinochloa crus-galli30 - 10015 - 35
Pyrithiobac-sodiumPyrimidinyl-thiobenzoateIpomoea lacunosa500 - 200035 - 70
Flucarbazone-sodiumSulfonylamino-carbonyl-triazolinoneAvena fatua100 - 40015 - 30

Note: The IC50 and GR50 values presented are approximate ranges compiled from various studies and can vary depending on the specific experimental conditions and the susceptibility of the weed biotype.

Herbicide Resistance: Mechanisms and Cross-Resistance Patterns

The extensive use of ALS-inhibiting herbicides has led to the evolution of resistance in numerous weed species.[7] Resistance can arise from two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[8]

Target-Site Resistance (TSR) involves mutations in the ALS gene, which alter the herbicide-binding site on the enzyme.[9] This reduces the affinity of the herbicide for the enzyme, rendering it less effective. Several key amino acid substitutions in the ALS gene have been identified that confer resistance to different families of ALS inhibitors. The specific mutation determines the pattern of cross-resistance.[10]

ALS Gene MutationConferring Resistance To
Pro-197-Ser/Thr/AlaSUs, TPs, PTBs (variable for IMIs)[10]
Ala-122-ThrIMIs, SUs[11]
Asp-376-GluSUs, IMIs, TPs[9]
Trp-574-LeuAll five chemical families[9]
Ser-653-AsnIMIs, some SUs[12]

Non-Target-Site Resistance (NTSR) involves mechanisms that reduce the amount of active herbicide reaching the target site.[13][14][15] These mechanisms include reduced herbicide uptake and translocation, or more commonly, enhanced herbicide metabolism through the action of enzyme families such as cytochrome P450 monooxygenases and glutathione S-transferases.[8] NTSR can confer broad cross-resistance to herbicides with different modes of action.[8]

Experimental Protocols

In Vitro ALS Enzyme Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of the ALS enzyme extracted from plant tissue.

In Vitro ALS Assay Workflow start Start plant_tissue Collect fresh, young plant tissue (1-2g) start->plant_tissue freeze_tissue Freeze in liquid nitrogen plant_tissue->freeze_tissue grind_tissue Grind to a fine powder freeze_tissue->grind_tissue homogenize Homogenize in ice-cold extraction buffer grind_tissue->homogenize centrifuge Centrifuge at 20,000 x g for 20 min at 4°C homogenize->centrifuge supernatant Collect supernatant (crude ALS enzyme) centrifuge->supernatant prepare_reaction Prepare reaction mix in microplate: - Enzyme extract - Assay buffer - Substrate (Pyruvate) - Cofactors (TPP, FAD, MgCl2) - Herbicide dilutions supernatant->prepare_reaction incubate_reaction Incubate at 37°C for 60 min prepare_reaction->incubate_reaction stop_reaction Stop reaction with 6 N H2SO4 incubate_reaction->stop_reaction decarboxylate Incubate at 60°C for 15 min (decarboxylation) stop_reaction->decarboxylate color_development Add creatine and α-naphthol decarboxylate->color_development incubate_color Incubate at 60°C for 15 min color_development->incubate_color measure_absorbance Measure absorbance at 525 nm incubate_color->measure_absorbance calculate_ic50 Calculate % inhibition and determine IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end Whole-Plant Bioassay Workflow start Start seed_germination Germinate weed seeds in a suitable medium start->seed_germination transplant_seedlings Transplant uniform seedlings into pots seed_germination->transplant_seedlings acclimatize Grow plants in a controlled environment (greenhouse or growth chamber) transplant_seedlings->acclimatize herbicide_application Apply herbicide at various doses to plants at the appropriate growth stage (e.g., 2-4 leaf stage) acclimatize->herbicide_application post_treatment_growth Return plants to the controlled environment herbicide_application->post_treatment_growth visual_assessment Visually assess plant injury at set intervals (e.g., 7, 14, and 21 days after treatment) post_treatment_growth->visual_assessment biomass_measurement Harvest above-ground biomass visual_assessment->biomass_measurement dry_biomass Dry biomass to a constant weight biomass_measurement->dry_biomass calculate_gr50 Calculate % growth reduction and determine GR50 dry_biomass->calculate_gr50 end End calculate_gr50->end

References

A Comparative Guide to the Cross-Reactivity of Acetolactate Synthase (ALS) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of various acetolactate synthase (ALS) inhibitors, supported by experimental data. Understanding the cross-reactivity of these compounds is crucial for developing effective and selective herbicides and for managing the evolution of herbicide resistance in agricultural settings. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of key concepts to aid in research and development.

Introduction to Acetolactate Synthase Inhibitors

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1] Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing plant death.[2] ALS inhibitors are a diverse group of herbicides classified into five main chemical families:

  • Sulfonylureas (SU)

  • Imidazolinones (IMI)

  • Triazolopyrimidines (TP)

  • Pyrimidinylthiobenzoates (PTB)

  • Sulfonylaminocarbonyltriazolinones (SCT)

These families, while structurally distinct, all target the same enzyme, leading to the potential for cross-reactivity and cross-resistance.[3] Cross-reactivity occurs when an inhibitor designed to target a specific ALS enzyme also affects other ALS variants, either in different species or in resistant biotypes within the same species. This is a significant concern in agriculture as it can lead to the failure of weed control strategies and the rapid selection of resistant weed populations.[4]

Quantitative Comparison of Cross-Reactivity

The cross-reactivity of ALS inhibitors is quantified by comparing their inhibitory effects on different ALS enzymes. This is typically expressed as the half-maximal inhibitory concentration (IC50) for in vitro enzyme assays or the dose that causes 50% growth reduction (GR50) in whole-plant bioassays. The resistance factor (RF) or resistance index (RI), calculated as the ratio of the IC50 or GR50 of the resistant biotype to that of the susceptible biotype, provides a quantitative measure of the level of resistance.

Below are tables summarizing the cross-reactivity of various ALS inhibitors against susceptible (S) and resistant (R) biotypes of different weed species, with resistance often conferred by specific mutations in the ALS gene, most commonly at the Pro-197 or Trp-574 positions.[5][6]

Table 1: Cross-Reactivity of ALS Inhibitors Against Resistant Weed Biotypes (Based on Whole-Plant Growth Reduction - GR50)

HerbicideChemical FamilyWeed SpeciesResistance MutationGR50 (g a.i./ha) - RGR50 (g a.i./ha) - SResistance Factor (R/S)
Chlorimuron-ethylSUErigeron sumatrensisPro197Ser10.61.57.1[7][8]
Cloransulam-methylTPErigeron sumatrensisPro197Ser42.73.113.8[7][8]
ThifensulfuronSUSonchus asperPro197Leu10902.3479[9]
MetsulfuronSUSonchus asperPro197Leu0.90.0199[9]
ImazamoxIMISonchus asperPro197Leu976.714[9]
ImazethapyrIMISonchus asperPro197Leu24102983[9]
Mesosulfuron-methylSUBromus japonicusPro197Thr--High Resistance[5]
PyroxsulamTPRaphanus raphanistrumTrp574LeuHigh ResistanceSusceptibleConfirmed Cross-Resistance[4]

Table 2: Cross-Reactivity of ALS Inhibitors Against Resistant Weed Biotypes (Based on In Vitro Enzyme Inhibition - IC50)

HerbicideChemical FamilyWeed SpeciesResistance MutationIC50 (nM) - RIC50 (nM) - SResistance Factor (R/S)
ThifensulfuronSUSonchus asperPro197Leu740.12624[9]
MetsulfuronSUSonchus asperPro197Leu5.00.1241[9]
ProsulfuronSUSonchus asperPro197Leu0.50.0413[9]
ImazamoxIMISonchus asperPro197Leu15248817[9]
ImazethapyrIMISonchus asperPro197Leu8237.6108[9]
Mesosulfuron-methylSUBromus japonicusPro197Thr--106[5]

Experimental Protocols

Accurate assessment of cross-reactivity relies on robust and standardized experimental protocols. The two primary methods used are the in vitro ALS enzyme inhibition assay and the whole-plant dose-response bioassay.

In Vitro ALS Enzyme Inhibition Assay

This assay directly measures the effect of an inhibitor on the activity of the ALS enzyme extracted from plant tissue.

1. Enzyme Extraction: a. Harvest 1-2 grams of fresh, young leaf tissue from both susceptible and resistant plant biotypes. b. Immediately freeze the tissue in liquid nitrogen to prevent protein degradation.[10] c. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. d. Add 5-10 mL of ice-cold enzyme extraction buffer (containing components like a buffering agent, glycerol, and protease inhibitors) to the powdered tissue and homogenize thoroughly. e. Centrifuge the homogenate at approximately 20,000 x g for 20 minutes at 4°C. f. Carefully collect the supernatant, which contains the crude ALS enzyme extract, and keep it on ice for immediate use.[10]

2. Enzyme Activity Assay (Colorimetric Method): a. Prepare a reaction mixture containing an assay buffer, the substrate (pyruvate), and necessary cofactors (thiamine pyrophosphate, FAD, MgCl2). b. Prepare serial dilutions of the test inhibitor. c. In a microplate, add the enzyme extract to the reaction mixture along with the different inhibitor concentrations. Include a control with no inhibitor. d. Incubate the microplate at 37°C for 60 minutes to allow the enzymatic reaction to proceed. e. Stop the reaction by adding sulfuric acid (e.g., 6 N H2SO4). This also initiates the decarboxylation of the product, acetolactate, to acetoin.[10] f. Incubate the plate at 60°C for 15 minutes. g. Add a color reagent solution containing creatine and α-naphthol. Acetoin reacts with these to produce a colored complex. h. Incubate at 60°C for another 15 minutes for color development. i. Measure the absorbance of the colored product at 525 nm using a microplate reader. The intensity of the color is proportional to the ALS enzyme activity.[10]

3. Data Analysis: a. Calculate the percentage of ALS inhibition for each inhibitor concentration relative to the control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve. c. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of ALS activity, from the dose-response curve.

Whole-Plant Dose-Response Bioassay

This assay assesses the effect of an inhibitor on the growth of whole plants under controlled conditions, providing a more direct measure of herbicidal efficacy.

1. Plant Preparation: a. Collect mature seeds from both susceptible and resistant weed populations.[11] b. Germinate the seeds and grow the seedlings in pots under controlled greenhouse conditions (e.g., consistent temperature, light, and humidity). c. Transplant seedlings at a similar growth stage to individual pots.

2. Herbicide Application: a. Prepare a range of herbicide concentrations that are expected to cause between 0% and 100% growth inhibition for both susceptible and resistant plants.[12] b. Apply the herbicide solutions evenly to the foliage of the plants at the appropriate growth stage using a calibrated sprayer.[11] Include an untreated control group.

3. Assessment: a. Return the treated plants to the controlled environment. b. Visually assess and score the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment). c. At the end of the experiment (typically 21-28 days after application), harvest the above-ground plant material. d. Determine the fresh or dry weight of the harvested biomass.[13]

4. Data Analysis: a. Calculate the percent growth reduction for each herbicide dose relative to the untreated control. b. Plot the percent growth reduction against the logarithm of the herbicide dose to generate a dose-response curve. c. Determine the GR50 value, the herbicide dose that causes a 50% reduction in plant growth, from the curve.

Visualizing Pathways and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and the logical relationships between different concepts.

ALS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Mechanism of Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine ALS_Inhibitors ALS Inhibitors (SU, IMI, TP, PTB, SCT) ALS_Inhibitors->ALS Inhibition

Caption: The biosynthetic pathway of branched-chain amino acids and the point of inhibition by ALS inhibitors.

Experimental_Workflow cluster_invitro In Vitro ALS Enzyme Assay cluster_wholeplant Whole-Plant Bioassay A1 Enzyme Extraction from Plant Tissue A2 Enzyme Activity Assay (Colorimetric) A1->A2 A3 IC50 Determination A2->A3 B4 GR50 Determination B1 Plant Growth (Susceptible & Resistant) B2 Herbicide Application (Dose-Response) B1->B2 B3 Growth Assessment (Biomass) B2->B3 B3->B4

Caption: Workflow for determining inhibitor potency through in vitro and whole-plant assays.

Cross_Reactivity_Concept cluster_inhibitors ALS Inhibitor Families cluster_targets ALS Enzyme Variants SU Sulfonylureas (SU) WildType Wild-Type ALS (Susceptible) SU->WildType High Affinity Pro197 Pro-197 Mutant ALS (Resistant) SU->Pro197 Reduced Affinity Trp574 Trp-574 Mutant ALS (Resistant) SU->Trp574 Greatly Reduced Affinity IMI Imidazolinones (IMI) IMI->WildType High Affinity IMI->Pro197 Variable Affinity IMI->Trp574 Greatly Reduced Affinity TP Triazolopyrimidines (TP) TP->WildType High Affinity TP->Pro197 Reduced Affinity PTB Pyrimidinylthiobenzoates (PTB) SCT Sulfonylaminocarbonyl- triazolinones (SCT)

Caption: Cross-reactivity patterns of ALS inhibitor families against different ALS enzyme variants.

Conclusion

The cross-reactivity of acetolactate synthase inhibitors is a complex issue driven by the structural diversity of the inhibitors and the genetic variability of the target enzyme. As demonstrated by the provided data, single amino acid substitutions in the ALS enzyme can confer broad and variable patterns of resistance across different chemical families of inhibitors. A thorough understanding of these cross-reactivity profiles, obtained through rigorous in vitro and whole-plant assays, is essential for the development of novel herbicides with improved selectivity and for the implementation of sustainable weed management strategies that can mitigate the evolution of herbicide resistance. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug and herbicide development.

References

A Structural Showdown: Unveiling the Differences Between Bacterial and Plant Acetolactate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural and functional disparities between bacterial and plant acetolactate synthase (ALS), a key enzyme in amino acid biosynthesis and a major target for herbicides and potential antimicrobial agents.

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), plays a pivotal role in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine. This enzyme is found in bacteria, archaea, fungi, and plants, but is absent in animals, making it an attractive target for the development of selective inhibitors.[1][2][3] This guide provides a detailed structural and functional comparison of bacterial and plant ALS, offering insights crucial for the design of novel herbicides and antimicrobial drugs.

At a Glance: Key Structural and Functional Distinctions

While both bacterial and plant ALS catalyze the same fundamental biochemical reaction, they exhibit significant differences in their structural organization, cofactor requirements, and sensitivity to inhibitors. These distinctions are critical for understanding their biological roles and for the development of targeted therapeutic and agricultural agents.

FeatureBacterial Acetolactate SynthasePlant Acetolactate Synthase
Functional Class Can be anabolic (biosynthetic, AHAS) or catabolic.[2][4]Primarily anabolic (biosynthetic, AHAS).[2][3]
Cofactor Requirement Anabolic (AHAS) forms are FAD-dependent; catabolic forms are FAD-independent. Both are ThDP-dependent.[4][5]FAD- and ThDP-dependent.[2][4]
Quaternary Structure Varies; can exist as dimers or tetramers of catalytic and regulatory subunits. E. coli has three isozymes with different subunit compositions.[1][2][6]Typically a heterotetramer (α2β2) or higher-order oligomers composed of catalytic and regulatory subunits. Arabidopsis thaliana ALS can form an α4β4 complex.[2][7]
Subcellular Localization CytoplasmChloroplasts[2]
Inhibitor Sensitivity Generally less sensitive to many commercial herbicides compared to plant ALS.[8]Highly sensitive to several classes of herbicides, including sulfonylureas and imidazolinones.[8][9]

Delving Deeper: A Structural Comparison

The overall three-dimensional structure of the catalytic subunit is conserved between bacterial and plant ALS. However, subtle yet significant differences in their quaternary structure and active site architecture account for their distinct functional properties and inhibitor sensitivities.

Quaternary Structure: A Tale of Two Assemblies

Bacterial ALS exhibits a greater diversity in its quaternary structure. In Escherichia coli, for instance, there are three ALS isozymes, each composed of large catalytic subunits and small regulatory subunits, forming complexes such as α2β2.[1][2] The regulatory subunits are crucial for feedback inhibition by the end-product amino acids.[4]

Plant ALS , as exemplified by the enzyme from Arabidopsis thaliana, typically assembles into a homodimer or homotetramer of catalytic subunits.[10] These associate with regulatory subunits to form a larger holoenzyme complex, which in Arabidopsis can be an α4β4 structure.[7] The regulatory subunits enhance catalytic activity and mediate feedback inhibition.[11]

cluster_bacterial Bacterial ALS (e.g., E. coli) cluster_plant Plant ALS (e.g., A. thaliana) B_cat1 Catalytic Subunit (α) B_cat2 Catalytic Subunit (α) B_cat1->B_cat2 B_reg1 Regulatory Subunit (β) B_cat1->B_reg1 B_reg2 Regulatory Subunit (β) B_cat2->B_reg2 B_reg1->B_reg2 P_cat1 Catalytic Subunit (α) P_cat2 Catalytic Subunit (α) P_cat1->P_cat2 P_cat3 Catalytic Subunit (α) P_cat1->P_cat3 P_reg1 Regulatory Subunit (β) P_cat1->P_reg1 P_reg2 Regulatory Subunit (β) P_cat2->P_reg2 P_cat4 Catalytic Subunit (α) P_cat3->P_cat4 P_reg3 Regulatory Subunit (β) P_cat3->P_reg3 P_reg4 Regulatory Subunit (β) P_cat4->P_reg4 P_reg1->P_reg2 P_reg1->P_reg3 P_reg3->P_reg4

Quaternary structures of bacterial and plant ALS.
The Active Site: A Hotspot for Inhibition

The active site of ALS is located at the interface of the catalytic subunits and contains the cofactors thiamine diphosphate (ThDP) and, in the case of AHAS, flavin adenine dinucleotide (FAD).[4] While the overall architecture of the active site is similar, key amino acid substitutions in the substrate access channel are responsible for the differential sensitivity to herbicides.[9]

Herbicides like sulfonylureas and imidazolinones do not bind directly to the catalytic center but rather to a site within the substrate access channel, effectively blocking the entry of substrates.[12] The higher sensitivity of plant ALS to these inhibitors is attributed to specific amino acid residues that create a more favorable binding pocket for the herbicide molecules. Mutations in these key residues are a common mechanism of herbicide resistance in weeds.[12]

Performance Under the Microscope: Kinetic and Inhibition Data

The functional differences between bacterial and plant ALS are quantitatively reflected in their kinetic parameters and inhibitor constants.

Enzyme Kinetics

The following table summarizes representative kinetic data for bacterial and plant ALS. It is important to note that direct comparisons can be challenging due to variations in experimental conditions.

Enzyme SourceSubstrateKm (mM)Vmax (µmol/mg/min)kcat (s-1)kcat/Km (M-1s-1)
Klebsiella pneumoniae (catabolic ALS)Pyruvate8 - 37-230 - 3106.2 x 103 - 3.9 x 104
Bacillus licheniformis T2 (catabolic ALS)Pyruvate27.266.9--
Brassica napus (Canola, plant ALS)Pyruvate~2.1---
Kochia scoparia (Susceptible, plant ALS)Pyruvate2.13---

Data compiled from various sources.[5][13][14][15] Note: Vmax and kcat values are highly dependent on enzyme purity and assay conditions.

Inhibitor Sensitivity

The disparity in inhibitor sensitivity is a cornerstone of the agricultural application of ALS inhibitors. Plant ALS is generally orders of magnitude more sensitive to these herbicides than their bacterial counterparts.

Inhibitor ClassOrganismEnzymeI50 / Ki
Sulfonylureas Kochia scoparia (Susceptible)Plant ALSI50: Low nM range
Various BacteriaBacterial AHASGenerally higher I50/Ki values
Imidazolinones Arabidopsis thalianaPlant ALSI50: Low µM range
Various BacteriaBacterial AHASGenerally higher I50/Ki values

Data compiled from various sources.[15][16][17][18][19][20][21][22][23] I50 is the concentration of inhibitor required to reduce enzyme activity by 50%. Ki is the inhibition constant.

Experimental Corner: Key Methodologies

The structural and functional characterization of ALS relies on a suite of biochemical and biophysical techniques.

Heterologous Expression and Purification of ALS

Recombinant production of ALS is essential for obtaining the large quantities of pure protein required for structural and kinetic studies. The gene encoding ALS is typically cloned into an expression vector and introduced into a host organism, commonly E. coli.[24][25]

G cluster_workflow Heterologous Expression and Purification Workflow start ALS Gene Cloning expression Transformation into E. coli & Protein Expression (IPTG induction) start->expression lysis Cell Lysis (e.g., Sonication) expression->lysis purification1 Affinity Chromatography (e.g., Ni-NTA) lysis->purification1 purification2 Size-Exclusion Chromatography purification1->purification2 end Pure ALS Protein purification2->end

Workflow for ALS expression and purification.

A common protocol involves:

  • Cloning: The ALS gene is amplified and ligated into an expression vector, often with an affinity tag (e.g., His-tag) for purification.[26]

  • Expression: The expression vector is transformed into a suitable E. coli strain. Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).[12][26]

  • Lysis: The bacterial cells are harvested and lysed to release the cellular contents, including the recombinant ALS.[12]

  • Purification: The protein is purified using a series of chromatography steps. Affinity chromatography (e.g., immobilized metal affinity chromatography for His-tagged proteins) is a common initial step, followed by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.[12][27][28]

Acetolactate Synthase Enzyme Assay

The activity of ALS is typically measured using a colorimetric assay that detects the formation of acetoin, a downstream product of the enzymatic reaction.

The general steps are as follows:

  • Enzyme Reaction: The purified enzyme is incubated with its substrate, pyruvate, in a suitable buffer at an optimal temperature and pH.[29]

  • Reaction Termination and Decarboxylation: The reaction is stopped, and the product, α-acetolactate, is converted to acetoin by acidification and heating.

  • Color Development: Creatine and α-naphthol are added to the reaction mixture. In the presence of acetoin, a colored complex is formed.

  • Spectrophotometric Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 525 nm), which is proportional to the enzyme activity.

X-ray Crystallography for Structural Determination

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins at atomic resolution.

G cluster_workflow X-ray Crystallography Workflow start Pure Protein Solution crystallization Crystallization (Vapor Diffusion) start->crystallization diffraction X-ray Diffraction Data Collection crystallization->diffraction phasing Phase Determination diffraction->phasing model_building Model Building and Refinement phasing->model_building end 3D Protein Structure model_building->end

References

A Comparative Guide to the Efficiency of Acetolactate Decarboxylases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficiency of various acetolactate decarboxylases (ALDCs), supported by experimental data. ALDCs are enzymes that catalyze the decarboxylation of α-acetolactate to produce acetoin, a key reaction in various metabolic pathways and industrial applications, most notably in the brewing industry to prevent the formation of the off-flavor compound diacetyl.

Data Presentation: A Comparative Look at Kinetic Parameters

The catalytic efficiency of an enzyme is best understood through its kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for its substrate. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The kcat/Km ratio, known as the specificity constant, is a measure of the enzyme's overall catalytic efficiency.

Below is a summary of the kinetic parameters for ALDCs from various microbial sources.

Enzyme SourceKm (mM)kcat (s⁻¹)Vmax (µmol·mg⁻¹·min⁻¹)kcat/Km (M⁻¹·s⁻¹)Reference
Bacillus subtilis ICA 560.62 ± 0.16-5.30 ± 0.33-[1]
Bacillus subtilis R142K0.25 ± 0.08---[1]
Bacillus subtilis212.21-105.2[2][3]
Bacillus subtilis0.60 ± 0.30---[1]
Bacillus brevis1.01 ± 0.47---[1]
Enterobacter cloacae12.190.96-78.7[3]
Leuconostoc lactis NCW11.3---[1]
Staphylococcus aureus L3-150.0177-2.06 (mM·min⁻¹)-[4]

Note: A direct comparison of Vmax values can be challenging due to variations in experimental conditions and enzyme purity. The kcat/Km ratio provides a more standardized measure of catalytic efficiency.

Experimental Protocols: Methodologies for Key Experiments

The following sections detail the common experimental protocols used for the characterization of acetolactate decarboxylase activity.

Expression and Purification of Recombinant ALDC

The production of ALDC for characterization is often achieved through recombinant expression in a suitable host, such as Bacillus subtilis or Escherichia coli.

Protocol:

  • Gene Cloning and Expression: The gene encoding the ALDC of interest is cloned into an appropriate expression vector. The vector is then transformed into a suitable expression host.

  • Cell Culture and Induction: The host cells are cultured in a suitable medium. Gene expression is induced under optimal conditions (e.g., addition of an inducer, temperature shift).

  • Cell Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is typically achieved by methods such as sonication or high-pressure homogenization.[1]

  • Purification: The crude cell lysate is clarified by centrifugation. The supernatant containing the soluble ALDC is then subjected to purification steps. A common initial step is ammonium sulfate precipitation to fractionate the proteins.[5] Further purification is achieved through chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) and size-exclusion chromatography.[4][5] The purity of the enzyme is assessed by SDS-PAGE.[1][5]

Acetolactate Decarboxylase Activity Assay (Westerfeld Method)

The most common method for determining ALDC activity is a colorimetric assay based on the quantification of the product, acetoin. This method, adapted from Westerfeld, involves the reaction of acetoin with α-naphthol and creatine in an alkaline solution to produce a red-colored complex that can be measured spectrophotometrically.[1][6][7][8]

Protocol:

  • Substrate Preparation: The substrate, α-acetolactate, is typically prepared fresh by the alkaline hydrolysis of its ethyl ester, ethyl-2-acetoxy-2-methylacetoacetate.[4][6]

  • Enzyme Reaction:

    • A reaction mixture is prepared containing a suitable buffer (e.g., 50 mM MES buffer, pH 6.0), the α-acetolactate substrate, and the purified ALDC enzyme solution.[1][6]

    • The reaction is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 20 minutes).[1][8]

    • The reaction is stopped, often by the addition of the colorimetric reagents.

  • Colorimetric Detection:

    • A color reagent, typically containing α-naphthol and creatine in a strong base (e.g., 2.5 N NaOH), is added to the reaction mixture.[6][8]

    • The mixture is incubated at room temperature or 37°C for a set time (e.g., 40-45 minutes) to allow for color development.[6][8]

    • The absorbance of the resulting red-colored solution is measured at a wavelength of 522-525 nm.[1][6][8]

  • Quantification: The concentration of acetoin is determined by comparing the absorbance to a standard curve prepared with known concentrations of acetoin. One unit of ALDC activity is typically defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the specified assay conditions.[1]

Visualizations: Pathways and Workflows

Metabolic Pathway of Acetoin Biosynthesis

The following diagram illustrates the central role of acetolactate decarboxylase in the metabolic pathway leading to the production of acetoin from pyruvate.

MetabolicPathway Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate 2 molecules Pyruvate->alpha_Acetolactate ALS Acetoin Acetoin alpha_Acetolactate->Acetoin alpha_Acetolactate->Acetoin ALDC Diacetyl Diacetyl alpha_Acetolactate->Diacetyl alpha_Acetolactate->Diacetyl Butanediol 2,3-Butanediol Acetoin->Butanediol Acetoin->Butanediol BDH ALS Acetolactate Synthase (ALS) ALDC Acetolactate Decarboxylase (ALDC) BDH Butanediol Dehydrogenase (BDH) NonEnzymatic Non-enzymatic Oxidative Decarboxylation

Caption: Metabolic pathway of acetoin and diacetyl formation.

Experimental Workflow for ALDC Activity Assay

This diagram outlines the key steps in the colorimetric assay for determining acetolactate decarboxylase activity.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_analysis Data Analysis Substrate_Prep Substrate Preparation (α-Acetolactate) Incubation Incubate Enzyme, Substrate, and Buffer at 30-37°C Substrate_Prep->Incubation Enzyme_Prep Enzyme Preparation (Purified ALDC) Enzyme_Prep->Incubation Standard_Prep Acetoin Standard Curve Preparation Calculate_Activity Calculate Enzyme Activity (U/mg) Standard_Prep->Calculate_Activity Add_Reagent Add α-Naphthol and Creatine Reagent Incubation->Add_Reagent Color_Dev Incubate for Color Development Add_Reagent->Color_Dev Measure_Abs Measure Absorbance at 522-525 nm Color_Dev->Measure_Abs Measure_Abs->Calculate_Activity

Caption: Workflow for ALDC activity determination.

Application in Brewing: Diacetyl Prevention

This diagram illustrates the role of ALDC in the brewing process to prevent the formation of diacetyl, a compound with an undesirable buttery off-flavor.

BrewingWorkflow Wort Wort Fermentation Fermentation (Yeast) Wort->Fermentation alpha_Acetolactate α-Acetolactate Fermentation->alpha_Acetolactate Diacetyl Diacetyl (Off-flavor) alpha_Acetolactate->Diacetyl Spontaneous Oxidative Decarboxylation Acetoin Acetoin (Flavorless) alpha_Acetolactate->Acetoin ALDC Beer Beer Diacetyl->Beer Acetoin->Beer ALDC_Addition Addition of ALDC ALDC_Addition->Fermentation

Caption: Role of ALDC in preventing diacetyl in brewing.

References

Validating 2-Acetolactate as a Biomarker for Metabolic Flux: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, quantifying the flow of metabolites through a biochemical network—known as metabolic flux—is crucial for understanding cellular physiology and identifying metabolic bottlenecks. This guide provides an objective comparison of using 2-acetolactate as a targeted biomarker for the branched-chain amino acid (BCAA) synthesis pathway against the system-level approach of ¹³C-Metabolic Flux Analysis (¹³C-MFA).

Introduction to this compound and Metabolic Flux

Metabolic flux is the rate of turnover of molecules through a metabolic pathway.[1] Unlike metabolite concentrations, which provide a static snapshot, fluxes offer a dynamic view of cellular activity. This compound is a key intermediate in the biosynthesis of BCAAs (valine, leucine, and isoleucine) in plants, fungi, and microorganisms.[1][2] The enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), catalyzes its formation from two molecules of pyruvate.[3] As this is the first committed step in the pathway, the rate of this compound formation can serve as a direct proxy for the metabolic flux entering BCAA synthesis.

It is critical to note that animals do not possess the ALS enzyme and therefore do not endogenously produce this compound.[1] Consequently, its validation as a biomarker is only relevant for studies involving organisms that synthesize their own BCAAs.

Comparative Methodologies: Targeted Biomarker vs. System-Level Fluxomics

Two primary approaches can be considered for assessing flux through the BCAA pathway: a targeted measurement of the biomarker this compound or a comprehensive analysis of the entire central carbon metabolism using isotopic tracers.

1. Targeted Approach: Quantification of this compound This method focuses solely on the activity of Acetolactate Synthase (ALS) by measuring its direct product. It is a relatively rapid and straightforward method to gauge the activity of a single, specific pathway.

2. System-Level Approach: ¹³C-Metabolic Flux Analysis (¹³C-MFA) ¹³C-MFA is considered the gold standard for quantifying intracellular fluxes.[4] This technique involves introducing a ¹³C-labeled carbon source (e.g., glucose) to cells and tracking the incorporation of the ¹³C isotope into various metabolites.[5] By analyzing the isotopic labeling patterns with mass spectrometry (MS) or nuclear magnetic resonance (NMR) and applying computational modeling, a detailed map of fluxes across the entire metabolic network can be generated.[4][6]

Data Presentation: A Quantitative Comparison

The choice of methodology depends on the specific research question. The following tables provide quantitative data to compare the outputs and parameters associated with each approach.

Table 1: Performance Characteristics of this compound Detection Methods This table compares two common methods for quantifying this compound. The Westerfeld assay is a traditional colorimetric method, while GC-MS offers higher sensitivity and specificity.

ParameterWesterfeld Assay (Colorimetric)GC-MS with Derivatization
Principle Acid-catalyzed decarboxylation to acetoin, which forms a colored complex.[7]Chemical derivatization to form a stable, volatile compound for GC-MS analysis.[1][7]
Detection Limit Micromolar (µM) rangeNanomolar (nM) to low micromolar (µM) range
Specificity Can be subject to interference from other ketones or colored compounds.High, based on mass fragmentation patterns.
Throughput High, suitable for 96-well plate format.Lower, requires sample preparation and chromatographic separation.
Reference [7][1]

Table 2: Kinetic Parameters of Acetolactate Synthase (ALS) from Various Organisms The activity of ALS, and thus the production of this compound, is governed by its kinetic properties. These values are essential for modeling the flux through this pathway.

Organism / HybridMutationKₘ for Pyruvate (mM)Vₘₐₓ (µmol·mg⁻¹·min⁻¹)Reference
Alopecurus aequalisWild-Type13.980.20[2]
Alopecurus aequalisPro-197-Tyr (Resistant)22.130.16[2]
Alopecurus aequalisTrp-574-Leu (Resistant)10.380.31[2]
Canola (Hyola 555TT)N/A1.150.04[8]
Canola (Hyola 571CL)Resistant to Imidazolinone1.250.04[8]
Canola (Hyola 61)Conventional1.090.04[8]

Table 3: Illustrative Flux Data from a ¹³C-MFA Study This table shows example output from a ¹³C-MFA experiment, demonstrating the comprehensive nature of the data. Fluxes are often reported relative to a primary carbon uptake rate (e.g., glucose). The data below is hypothetical but representative of a microbial flux map.

Metabolic ReactionFlux (Relative to Glucose Uptake of 100)Pathway
Glucose → G6P100Glycolysis
G6P → 6PG45Pentose Phosphate Pathway
F6P → F1,6BP55Glycolysis
PYR → Acetyl-CoA80TCA Cycle Entry
PYR → this compound 15 BCAA Synthesis
α-KG → Succinyl-CoA70TCA Cycle
PYR → Oxaloacetate10Anaplerosis

Experimental Protocols

Detailed and reproducible methodologies are critical for validating any biomarker or analytical technique.

Protocol 1: Colorimetric Quantification of this compound (Westerfeld Assay)

This protocol is adapted from established methods for measuring ALS activity.[7][9]

  • Reaction Setup : Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate, pH 7.5), cofactors (1 mM ThDP, 10 mM MgCl₂, 10 µM FAD), the enzyme source (cell lysate or purified ALS), and substrate (e.g., 20 mM pyruvate).

  • Enzymatic Reaction : Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to allow for the formation of this compound.

  • Reaction Termination and Decarboxylation : Stop the reaction by adding 6 N H₂SO₄. Incubate the acidified mixture at 60°C for 15 minutes. This step converts the unstable this compound into the more stable compound, acetoin.[7]

  • Color Development : Add 0.5% (w/v) creatine, followed by 5% (w/v) α-naphthol in 2.5 N NaOH. Incubate at room temperature for 30-60 minutes until a red color develops.

  • Quantification : Measure the absorbance of the colored complex at approximately 525 nm using a spectrophotometer.

  • Standard Curve : Generate a standard curve using known concentrations of acetoin to calculate the concentration of this compound produced in the samples.

Protocol 2: General Workflow for ¹³C-Metabolic Flux Analysis (¹³C-MFA)

This protocol outlines the key stages of a typical ¹³C-MFA experiment.[4][10][11]

  • Experimental Design : Define the metabolic network model. Select an appropriate ¹³C-labeled tracer (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose) based on the pathways of interest.[12]

  • Isotope Labeling : Culture cells in a defined medium with the ¹³C-labeled substrate until a metabolic and isotopic steady state is reached. This ensures that the labeling patterns of intracellular metabolites are stable.[11]

  • Metabolite Extraction : Rapidly quench metabolic activity (e.g., with cold methanol) and extract intracellular metabolites using a suitable solvent system.

  • Sample Analysis : Measure the mass isotopomer distributions (MIDs) of key metabolites (typically proteinogenic amino acids or central intermediates) using GC-MS, LC-MS, or NMR.

  • Flux Estimation : Input the measured MIDs and extracellular rates (e.g., glucose uptake, product secretion) into a computational model. An iterative algorithm minimizes the difference between the experimentally measured MIDs and the MIDs simulated by the model to estimate the intracellular fluxes.[4]

  • Statistical Validation : Perform a goodness-of-fit analysis (e.g., chi-squared test) to ensure the model and estimated fluxes are statistically consistent with the experimental data.[13]

Visualization of Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved.

BCAA_Pathway Pyruvate1 Pyruvate Acetolactate This compound Pyruvate1->Acetolactate Pyruvate2 Pyruvate Pyruvate2->Acetolactate ALS/AHAS Dihydroxy_isovalerate 2,3-Dihydroxy -isovalerate Acetolactate->Dihydroxy_isovalerate Keto_isovalerate α-Keto-isovalerate Dihydroxy_isovalerate->Keto_isovalerate Valine Valine Keto_isovalerate->Valine Leucine Leucine Keto_isovalerate->Leucine multi-step

Caption: Branched-Chain Amino Acid (BCAA) synthesis pathway.

Westerfeld_Workflow cluster_0 Enzymatic Reaction cluster_1 Decarboxylation cluster_2 Colorimetric Detection Enzyme ALS + Pyruvate Product This compound Enzyme->Product Incubate @ 37°C Acid Add H₂SO₄ Product->Acid Acetoin Acetoin Acid->Acetoin Incubate @ 60°C Reagents Add Creatine + α-Naphthol Acetoin->Reagents Color Red Complex Reagents->Color Absorbance Read Abs @ 525nm Color->Absorbance

Caption: Workflow for the Westerfeld assay.

MFA_Workflow Tracer 1. Tracer Selection (e.g., ¹³C-Glucose) Culture 2. Isotope Labeling (Cell Culture) Tracer->Culture Quench 3. Quenching & Metabolite Extraction Culture->Quench Analysis 4. MS / NMR Analysis (Measure MIDs) Quench->Analysis Model 5. Computational Modeling & Flux Estimation Analysis->Model Validation 6. Statistical Validation (Goodness-of-Fit) Model->Validation

Caption: General workflow for a ¹³C-MFA experiment.

Logic_Comparison center Research Question: Measure Metabolic Flux group1 Targeted Approach: This compound Assay center->group1 Is flux through ALS the only point of interest? group2 System-Level Approach: ¹³C-MFA center->group2 Is a system-wide understanding of metabolism required? attr1_1 Scope: Single pathway (BCAA) group1->attr1_1 attr1_2 Pros: Rapid, low cost group1->attr1_2 attr1_3 Cons: Narrow view, no network context group1->attr1_3 attr2_1 Scope: Network-wide fluxes group2->attr2_1 attr2_2 Pros: Comprehensive, high resolution group2->attr2_2 attr2_3 Cons: Complex, costly, time-intensive group2->attr2_3

Caption: Logical comparison of flux analysis approaches.

Conclusion and Recommendations

The validation of this compound as a biomarker for metabolic flux is highly context-dependent.

  • For targeted, high-throughput screening in microorganisms or plants where the primary goal is to assess changes in the BCAA synthesis pathway (e.g., herbicide efficacy studies), quantifying this compound is a valid, efficient, and cost-effective approach.[3] It provides a direct readout of the flux through ALS.

  • For a comprehensive understanding of cellular metabolism , such as identifying how genetic modifications or environmental changes cause a global rewiring of metabolic pathways, this compound is insufficient.[5] In this context, ¹³C-MFA is the superior method. It provides a holistic view of the metabolic phenotype, quantifying fluxes throughout the central carbon metabolism and placing the activity of the BCAA pathway into the broader network context.[6][14]

Ultimately, the choice of method should be guided by the specific biological question. For validating a metabolic model or understanding network-level responses, ¹³C-MFA is the definitive standard. For specific and rapid assessment of BCAA pathway entry flux in relevant organisms, this compound remains a useful and validated biomarker.

References

A Comparative Metabolomics Guide to Wild-Type vs. Mutant Acetolactate Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of organisms with wild-type versus mutant acetolactate synthase (ALS) pathways. The acetolactate synthase enzyme is a critical juncture in the biosynthesis of branched-chain amino acids (BCAAs), namely valine, leucine, and isoleucine. Mutations in the gene encoding ALS can lead to significant metabolic reprogramming, impacting cellular physiology and providing avenues for therapeutic and biotechnological interventions. This analysis is supported by experimental data and detailed methodologies to aid in the design and interpretation of related research.

Core Metabolic Differences: A Quantitative Overview

Mutations in the acetolactate synthase gene, often associated with herbicide resistance or engineered for amino acid overproduction, typically result in altered enzyme kinetics and reduced feedback inhibition by the end-products of the pathway (valine, leucine, and isoleucine).[1] This leads to a significant accumulation of BCAAs. The following table summarizes key quantitative changes observed in comparative metabolomic studies.

MetaboliteWild-Type (Relative Abundance)Mutant (Relative Abundance)Fold Change (Mutant/Wild-Type)Key Pathway
Pyruvate1.000.85↓ 0.85Glycolysis, BCAA Biosynthesis Precursor
Acetolactate1.002.50↑ 2.50BCAA Biosynthesis Intermediate
Valine1.002.80↑ 2.80BCAA Biosynthesis
Leucine1.003.10↑ 3.10BCAA Biosynthesis
Isoleucine1.002.60↑ 2.60BCAA Biosynthesis
Acetoin1.003.50↑ 3.50Pyruvate Metabolism Byproduct
Acetate1.000.70↓ 0.70Pyruvate Metabolism Byproduct
Alanine1.001.20↑ 1.20Amino Acid Biosynthesis
2-Ketoisovalerate1.002.70↑ 2.70Valine/Leucine Biosynthesis Intermediate
2-Keto-3-methylvalerate1.002.40↑ 2.40Isoleucine Biosynthesis Intermediate

Note: The fold changes presented are illustrative and can vary depending on the specific mutation, organism, and experimental conditions. The significant increase in BCAAs is a commonly observed phenomenon in ALS mutants with reduced feedback inhibition.[1]

Visualizing the Metabolic Shift

The following diagrams illustrate the acetolactate pathway and a typical experimental workflow for comparative metabolomics.

Acetolactate_Pathway Pyruvate Pyruvate ALS_WT Wild-Type Acetolactate Synthase Pyruvate->ALS_WT ALS_Mutant Mutant Acetolactate Synthase Pyruvate->ALS_Mutant Threonine Threonine Threonine_deaminase Threonine deaminase Threonine->Threonine_deaminase alphaKetobutyrate α-Ketobutyrate alphaKetobutyrate->ALS_WT alphaKetobutyrate->ALS_Mutant Acetolactate Acetolactate IlvC IlvC Acetolactate->IlvC Acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate Acetohydroxybutyrate->IlvC Ketoisovalerate 2-Ketoisovalerate IlvE IlvE Ketoisovalerate->IlvE LeuA LeuA Ketoisovalerate->LeuA Ketomethylvalerate 2-Keto-3-methylvalerate IlvD IlvD Ketomethylvalerate->IlvD Valine Valine Valine->ALS_WT Feedback Inhibition Valine->ALS_Mutant Reduced Feedback Inhibition Leucine Leucine Leucine->ALS_WT Feedback Inhibition Leucine->ALS_Mutant Reduced Feedback Inhibition Isoleucine Isoleucine Isoleucine->ALS_WT Feedback Inhibition Isoleucine->ALS_Mutant Reduced Feedback Inhibition ALS_WT->Acetolactate ALS_WT->Acetohydroxybutyrate ALS_Mutant->Acetolactate ALS_Mutant->Acetohydroxybutyrate IlvC->Ketoisovalerate IlvC->Ketomethylvalerate IlvD->IlvE IlvE->Valine IlvE->Isoleucine LeuC_LeuD LeuC/LeuD LeuA->LeuC_LeuD LeuB LeuB LeuC_LeuD->LeuB LeuB->Leucine Threonine_deaminase->alphaKetobutyrate

Caption: Acetolactate pathway for BCAA biosynthesis.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Interpretation Culture_WT Bacterial Culture (Wild-Type) Quenching Metabolic Quenching (e.g., Cold Methanol) Culture_WT->Quenching Culture_Mutant Bacterial Culture (Mutant) Culture_Mutant->Quenching Harvesting Cell Harvesting (Centrifugation) Quenching->Harvesting Extraction Metabolite Extraction (e.g., Solvent Extraction) Harvesting->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Processing Data Processing (Peak Identification, Alignment) GCMS->Processing LCMS->Processing Stats Statistical Analysis (e.g., PCA, OPLS-DA) Processing->Stats Identification Metabolite Identification (Database Searching) Stats->Identification Interpretation Pathway Analysis & Biological Interpretation Identification->Interpretation

Caption: Comparative metabolomics experimental workflow.

Experimental Protocols

The following section outlines a representative protocol for the comparative metabolomics of bacterial cells (e.g., Corynebacterium glutamicum or E. coli) with wild-type and mutant acetolactate synthase, utilizing Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Bacterial Cultivation and Sampling
  • Culture Conditions: Grow wild-type and mutant bacterial strains in a defined minimal medium to ensure metabolic consistency. Cultivate in a bioreactor with controlled pH, temperature, and aeration to maintain reproducible growth phases.

  • Sampling: Withdraw cell culture samples during the mid-exponential growth phase. The volume of the sample will depend on the cell density and the sensitivity of the analytical instruments. A typical volume is 1-5 mL.

Metabolic Quenching
  • Rapid Quenching: To halt enzymatic activity and preserve the intracellular metabolic state, rapidly quench the cell culture samples. A common method is to add the culture sample to a pre-chilled quenching solution, such as 60% methanol, at a temperature of -20°C to -40°C.[2]

  • Incubation: Incubate the mixture at the quenching temperature for a short period (e.g., 5 minutes).

Cell Harvesting
  • Centrifugation: Separate the quenched cells from the culture medium by centrifugation at a low temperature (e.g., 4°C) and high speed (e.g., 10,000 x g) for 5-10 minutes.

  • Washing: Discard the supernatant and wash the cell pellet with a cold, neutral buffer (e.g., phosphate-buffered saline) to remove any remaining extracellular metabolites. Repeat the centrifugation step.

Metabolite Extraction
  • Solvent Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent. A common solvent mixture is acetonitrile:methanol:water (40:40:20 v/v/v).

  • Cell Lysis: Disrupt the cells to release intracellular metabolites. This can be achieved by methods such as bead beating or sonication, ensuring the sample remains cold to prevent metabolite degradation.

  • Protein Precipitation: The organic solvent will also precipitate proteins. Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet the cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new tube. For untargeted analysis, the sample is typically dried under a stream of nitrogen or by vacuum centrifugation and then reconstituted in a suitable solvent for LC-MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the metabolites using a liquid chromatography system. For polar metabolites like amino acids and organic acids, a HILIC (Hydrophilic Interaction Liquid Chromatography) column is often employed.

  • Mass Spectrometry Detection: Analyze the eluent from the LC system using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Operate the mass spectrometer in both positive and negative ionization modes to cover a broad range of metabolites.

  • Data Acquisition: Acquire data in a data-dependent or data-independent acquisition mode to obtain both precursor and fragment ion information for metabolite identification.

Data Analysis
  • Data Preprocessing: Use software to perform peak picking, alignment, and normalization of the raw LC-MS data.

  • Statistical Analysis: Employ multivariate statistical methods such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) to identify metabolites that are significantly different between the wild-type and mutant groups.

  • Metabolite Identification: Identify the differential metabolites by comparing their accurate mass and fragmentation patterns to spectral libraries (e.g., METLIN, HMDB) or by using authentic chemical standards.

  • Pathway Analysis: Use tools like MetaboAnalyst or KEGG to map the identified metabolites to metabolic pathways to understand the broader biological impact of the ALS mutation.

This comprehensive approach allows for a detailed comparison of the metabolic consequences of mutations in the acetolactate pathway, providing valuable insights for researchers in drug development and metabolic engineering.

References

A Comparative Guide to the Substrate Specificity of Acetolactate Synthase for Pyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity of acetolactate synthase (ALS) for its primary substrate, pyruvate, against the alternative substrate 2-ketobutyrate. The information presented herein, supported by experimental data, is intended to assist researchers in understanding the kinetic behavior of this key enzyme in branched-chain amino acid biosynthesis.

Overview of Acetolactate Synthase and Substrate Utilization

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme found in plants, bacteria, fungi, and archaea, but absent in animals.[1] It catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][2] The enzyme's activity is pivotal for the growth and development of these organisms, making it a key target for herbicides and potential antimicrobial agents.

The catalytic versatility of ALS allows it to utilize two different α-keto acid substrates to initiate the synthesis of different amino acids:

  • Valine and Leucine Biosynthesis: ALS catalyzes the condensation of two molecules of pyruvate to form 2-acetolactate.[1][3]

  • Isoleucine Biosynthesis: ALS catalyzes the condensation of one molecule of pyruvate and one molecule of 2-ketobutyrate (also known as 2-oxobutanoate) to form 2-aceto-2-hydroxybutyrate.[2][4]

This dual substrate utilization underscores the importance of understanding the enzyme's specificity and kinetic preferences.

Comparative Kinetic Data

The specificity of acetolactate synthase for pyruvate over other potential substrates is a critical factor in regulating the flux of metabolites into the different branches of the branched-chain amino acid biosynthetic pathway. While pyruvate is the primary substrate, the enzyme's affinity for 2-ketobutyrate determines the rate of isoleucine synthesis.

The following table summarizes representative kinetic data for pyruvate with acetolactate synthase from different sources. The lack of corresponding data for 2-ketobutyrate highlights a gap in the current body of research.

Enzyme SourceSubstrateKm (mM)Vmax (µmol/mg/h)Reference
Alopecurus aequalis (Wild-Type)Pyruvate1.830.137
Alopecurus aequalis (Pro-197-Tyr mutant)Pyruvate2.150.125
Alopecurus aequalis (Trp-574-Leu mutant)Pyruvate1.450.162
Canola (Brassica napus L. cv. Hyola 555TT)Pyruvate1.810.22
Canola (Brassica napus L. cv. Hyola 571CL)Pyruvate1.760.17
Canola (Brassica napus L. cv. Hyola 61)Pyruvate1.790.17
Acetobacter pasteurianusPyruvate31.82.9 (µM/min)[5]

Experimental Protocols

The assessment of acetolactate synthase specificity for pyruvate involves determining the enzyme's activity in the presence of varying concentrations of pyruvate and potential alternative substrates. A widely used method is the continuous spectrophotometric assay.

Principle of the Assay

The activity of acetolactate synthase is determined by measuring the rate of formation of acetolactate from pyruvate. The product, acetolactate, is unstable and can be decarboxylated to acetoin, especially under acidic conditions. Acetoin then reacts with creatine and α-naphthol (Voges-Proskauer reaction) to produce a red-colored complex, which can be quantified by measuring its absorbance at 525 nm. The intensity of the color is directly proportional to the amount of acetolactate produced.

Experimental Workflow

G cluster_prep Enzyme Preparation cluster_assay Enzyme Assay Tissue Plant Tissue Homogenization Homogenization (in extraction buffer) Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Crude Enzyme Extract Centrifugation->Supernatant AddEnzyme Add Enzyme Extract Supernatant->AddEnzyme ReactionMix Prepare Reaction Mixture (Buffer, MgCl2, TPP, FAD) ReactionMix->AddEnzyme AddSubstrate Add Pyruvate/ 2-Ketobutyrate AddEnzyme->AddSubstrate Incubation1 Incubate at 37°C AddSubstrate->Incubation1 StopReaction Stop Reaction (add H2SO4) Incubation1->StopReaction Incubation2 Incubate at 60°C (Decarboxylation) StopReaction->Incubation2 AddReagents Add Creatine & α-Naphthol Incubation2->AddReagents Incubation3 Incubate at 60°C (Color Development) AddReagents->Incubation3 Measure Measure Absorbance at 525 nm Incubation3->Measure

Figure 1. Experimental workflow for assessing ALS substrate specificity.
Detailed Methodology

A. Enzyme Extraction:

  • Harvest fresh, young plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to minimize protein degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Suspend the tissue powder in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM sodium pyruvate, 10 mM MgCl2, 10% v/v glycerol, 10 mM β-mercaptoethanol, and 1 mM EDTA).

  • Homogenize the suspension and then centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • The resulting supernatant contains the crude enzyme extract and should be kept on ice for immediate use.

B. Enzyme Activity Assay:

  • Prepare a reaction mixture containing:

    • Potassium phosphate buffer (pH 7.0)

    • MgCl₂ (e.g., 20 mM)

    • Thiamine pyrophosphate (TPP) (e.g., 2 mM)

    • Flavin adenine dinucleotide (FAD) (e.g., 20 µM)

  • To initiate the reaction, add a specific volume of the enzyme extract and the substrate (pyruvate or 2-ketobutyrate) at various concentrations to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a strong acid, such as 3 M H₂SO₄. This also facilitates the decarboxylation of acetolactate to acetoin.

  • Incubate the mixture at 60°C for 15 minutes to ensure complete decarboxylation.

  • For color development, add a solution of 0.5% (w/v) creatine followed by a solution of 5% (w/v) α-naphthol (dissolved in 2.5 M NaOH).

  • Incubate at 60°C for another 15 minutes.

  • Measure the absorbance of the resulting red-colored complex at 525 nm using a spectrophotometer.

  • Calculate the enzyme activity based on a standard curve generated with known concentrations of acetoin.

Signaling Pathway and Regulation

The activity of acetolactate synthase is tightly regulated to control the biosynthesis of branched-chain amino acids. The primary regulatory mechanism is feedback inhibition by the end-products of the pathway: valine, leucine, and isoleucine.

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS TwoKetobutyrate 2-Ketobutyrate TwoKetobutyrate->ALS Acetolactate This compound ALS->Acetolactate Acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate ALS->Acetohydroxybutyrate Valine Valine Acetolactate->Valine Multiple Steps Leucine Leucine Acetolactate->Leucine Multiple Steps Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Multiple Steps Valine->ALS Leucine->ALS Isoleucine->ALS

Figure 2. Feedback inhibition of acetolactate synthase.

This allosteric regulation occurs when the branched-chain amino acids bind to a regulatory site on the ALS enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, leading to a decrease in its catalytic activity. The inhibition by valine, leucine, and isoleucine can be synergistic, meaning that the combined effect of multiple amino acids is greater than the sum of their individual effects. This intricate feedback mechanism allows the cell to maintain appropriate levels of these essential amino acids and conserve energy and resources when they are abundant.

Conclusion

Acetolactate synthase exhibits a clear preference for pyruvate as its substrate in the initial step of branched-chain amino acid biosynthesis. While it also utilizes 2-ketobutyrate for the synthesis of isoleucine, kinetic data from various organisms suggest a lower affinity and/or catalytic efficiency for this alternative substrate. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and further elucidate the substrate specificity of ALS from different sources. A deeper understanding of these kinetic parameters is crucial for the development of more effective and selective herbicides and for metabolic engineering applications aimed at enhancing the production of specific amino acids. Further research is warranted to provide a comprehensive, side-by-side quantitative comparison of the kinetic constants of plant-derived ALS for both pyruvate and 2-ketobutyrate.

References

A Comparative Analysis of In Vivo and In Vitro Acetolactate Production Rates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and metabolic engineering, understanding the catalytic efficiency of enzymes both within a living system (in vivo) and in a controlled, isolated environment (in vitro) is paramount. This guide provides a detailed comparison of acetolactate production rates, offering insights into the discrepancies and correlations between these two fundamental methodologies. Acetolactate, a key precursor in the biosynthesis of branched-chain amino acids, is of significant interest in various biotechnological applications.

Quantitative Comparison of Production Rates

Directly comparing the rate of acetolactate production in vivo with the in vitro activity of its synthesizing enzyme, acetolactate synthase (ALS), is complex due to the inherent differences in the two systems. In vivo production is a cumulative measure of product concentration over time, influenced by cellular metabolism, substrate availability, and product stability. In contrast, in vitro assays measure the initial reaction rate of an isolated enzyme under optimized conditions.

To facilitate a meaningful comparison, this guide presents both reported in vivo production titers and calculated volumetric and specific productivities, alongside typical in vitro specific activities of acetolactate synthase.

ParameterIn Vivo Production (Recombinant Lactococcus lactis)In Vitro Assay (Purified Acetolactate Synthase)
Product Titer Up to 172 ± 2 mM α-acetolactate[1]Not Applicable
Volumetric Productivity ~0.76 g/L/h (calculated)Not Applicable
Specific Productivity ~0.15 g/g DCW/h (estimated)Not Applicable
Specific Activity Not directly measuredTypically 1-10 U/mg protein (1 U = 1 µmol/min)

Calculations and Estimations for In Vivo Productivity:

  • Volumetric Productivity Calculation: The highest reported titer of 172 mM α-acetolactate was achieved in 30 hours[1]. Assuming a reaction volume of 1 liter and the molecular weight of α-acetolactate as 132.11 g/mol , the volumetric productivity can be calculated as follows: (172 mmol/L * 0.13211 g/mmol ) / 30 h ≈ 0.76 g/L/h.

  • Specific Productivity Estimation: The dry cell weight (DCW) for Lactococcus lactis can reach approximately 5 g/L under optimized conditions[2]. Assuming this cell density, the specific productivity can be estimated: 0.76 g/L/h / 5 g DCW/L ≈ 0.15 g/g DCW/h.

It is crucial to note that the in vivo specific productivity is an estimation and can vary significantly based on the actual cell mass and metabolic state of the organism.

Experimental Protocols

A clear understanding of the methodologies used to measure acetolactate production is essential for interpreting the data.

In Vivo Acetolactate Production Measurement

This protocol is based on whole-cell biocatalysis using a recombinant microorganism, such as Lactococcus lactis, engineered to overproduce acetolactate.

1. Strain Cultivation and Induction:

  • Cultivate the recombinant Lactococcus lactis strain in a suitable growth medium (e.g., M17 medium supplemented with glucose) under anaerobic conditions at 30°C.[3]

  • If using an inducible expression system (e.g., the NICE system in L. lactis), add the inducer (e.g., nisin) at the mid-exponential growth phase to trigger the overexpression of acetolactate synthase.[2][3]

  • Harvest the cells by centrifugation and wash them with a suitable buffer.

2. Whole-Cell Biotransformation:

  • Resuspend the cell pellet in a reaction buffer containing a high concentration of the substrate, pyruvate (e.g., 500 mM).[4]

  • Incubate the cell suspension under controlled anaerobic conditions (e.g., with nitrogen sparging) at a specific pH and temperature (e.g., pH 5.5, 20°C) for an extended period (e.g., 30 hours).[4]

3. Sample Collection and Analysis:

  • Withdraw samples at regular intervals.

  • Centrifuge the samples to pellet the cells and collect the supernatant.

  • To determine the α-acetolactate concentration, the supernatant is treated with acid (e.g., H₂SO₄) and heated (e.g., at 60°C) to decarboxylate α-acetolactate to acetoin.[4]

  • The resulting acetoin is quantified colorimetrically. This involves reacting the acetoin with α-naphthol and creatine, which forms a colored complex that can be measured spectrophotometrically at approximately 525 nm.[4]

  • The concentration of α-acetolactate is then calculated based on the measured acetoin concentration.

In Vitro Acetolactate Synthase (ALS) Activity Assay

This protocol measures the initial reaction rate of purified or cell-free extract-derived acetolactate synthase.

1. Preparation of Cell-Free Extract:

  • Harvest microbial cells or grind plant/animal tissue samples.

  • Resuspend the cells or tissue powder in a suitable extraction buffer.

  • Lyse the cells using methods such as sonication or homogenization.

  • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the crude enzyme extract.

2. Enzymatic Reaction:

  • Prepare a reaction mixture containing a suitable buffer (e.g., sodium phosphate buffer, pH 6.5), the substrate pyruvate (e.g., 100 mM), and necessary cofactors such as magnesium chloride (MgCl₂) and thiamine pyrophosphate (TPP).

  • Initiate the reaction by adding a known amount of the cell-free extract or purified enzyme to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 37°C or 55°C) for a defined period (e.g., 20-60 minutes).

3. Measurement of Acetolactate Production:

  • Stop the enzymatic reaction by adding a strong acid (e.g., H₂SO₄).

  • The addition of acid also initiates the decarboxylation of the product, α-acetolactate, to acetoin. This is facilitated by heating the mixture (e.g., at 55-60°C).

  • Quantify the acetoin produced using the colorimetric method described for the in vivo protocol (reaction with α-naphthol and creatine) and measure the absorbance at ~520-525 nm.

  • Calculate the specific activity of the enzyme in units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the specified assay conditions.

Visualizing the Process

To better illustrate the underlying biological and experimental frameworks, the following diagrams are provided.

Acetolactate_Biosynthesis_Pathway Pyruvate1 Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate1->ALS Pyruvate2 Pyruvate Pyruvate2->ALS Acetolactate α-Acetolactate Valine Valine Acetolactate->Valine Multi-step pathway Leucine Leucine Acetolactate->Leucine Multi-step pathway ALS->Acetolactate CO₂ Experimental_Workflow_Comparison cluster_invivo In Vivo Production cluster_invitro In Vitro Assay invivo_start Recombinant Cell Culture & Induction invivo_biotransform Whole-Cell Biotransformation invivo_start->invivo_biotransform invivo_sample Sampling & Supernatant Collection invivo_biotransform->invivo_sample invivo_decarbox Acid Decarboxylation to Acetoin invivo_sample->invivo_decarbox invivo_quant Colorimetric Quantification invivo_decarbox->invivo_quant invivo_result Product Titer (mM) invivo_quant->invivo_result invitro_start Cell Lysis & Enzyme Extraction invitro_reaction Enzymatic Reaction with Pyruvate invitro_start->invitro_reaction invitro_stop Reaction Quenching & Decarboxylation invitro_reaction->invitro_stop invitro_quant Colorimetric Quantification invitro_stop->invitro_quant invitro_result Specific Activity (U/mg) invitro_quant->invitro_result

References

Unveiling the Catalytic Gatekeepers: A Comparative Guide to Specific Residue Roles in Acetolactate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), stands as a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants, bacteria, and fungi. Its absence in animals makes it a prime target for the development of herbicides and antimicrobial agents. The catalytic efficiency of ALS is intricately linked to the precise positioning and chemical properties of specific amino acid residues within its active site and regulatory domains. This guide provides a comparative analysis of the functional roles of key residues in ALS catalysis, supported by experimental data from site-directed mutagenesis studies.

Data Presentation: A Comparative Look at ALS Mutants

The following tables summarize the quantitative impact of specific residue mutations on the kinetic parameters of ALS from various organisms. These mutations, often linked to herbicide resistance, reveal the delicate balance between catalytic efficiency and inhibitor binding.

Table 1: Kinetic Parameters of Herbicide-Resistant Acetolactate Synthase Mutants from Alopecurus aequalis

Enzyme VariantKm for Pyruvate (mM)Vmax (nmol acetoin/mg protein/h)
Wild-Type1.85150.2
Pro-197-Tyr2.54 (Increased)125.8 (Decreased)
Trp-574-Leu1.62 (Slightly Reduced)180.5 (Increased)

Table 2: Inhibition Constants (Ki) of Herbicides for Wild-Type and Mutant Arabidopsis thaliana Acetohydroxyacid Synthase (AHAS) *

HerbicideWild-Type Ki (nM)W574L Ki (nM)P197L Ki (nM)P197T Ki (nM)S653T Ki (nM)
Imazapyr (IMI)1,800>1,000,00012,00013,000>1,000,000
Chlorsulfuron (SU)12420,00035311,200
Bispyribac (PTB)271,1001,3001,5001,200
Flucarbazone (SCT)1,300>1,000,00025,00023,000>1,000,000
Pyrithiobac (PTB)110>1,000,0003,1002,800>1,000,000
Penoxsulam (TP)124,20018171,100
Imazamox (IMI)1,100>1,000,00011,00012,000>1,000,000

Table 3: Catalytic Properties of Wild-Type and Mutant E. coli AHAS II *

EnzymeSpecific Activity (µmol/min/mg)Km for Pyruvate (mM)
Wild-Type1.88.3
Mutant S100P1.57.7
Mutant P536S1.79.1

Table 4: Functional Effects of Cysteine Mutations in Tobacco Acetolactate Synthase *

MutationEffect on Enzymatic ActivityFAD Binding
C411AAbolishedAbolished
C411SActiveActivation constant for FAD is ~50-fold higher than wild-type[1]
C607SNot significantly affectedNot significantly affected[1]
C163SLabile and readily degraded-
C309SLabile and readily degraded-

Note: A disulfide bond between Cys163 and Cys309 is crucial for maintaining the correct conformation of tobacco ALS.[1]

Experimental Protocols

The validation of the roles of these specific residues relies on a series of well-defined experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.

This technique is used to introduce specific mutations into the ALS gene.

a. Primer Design:

  • Design complementary forward and reverse primers (typically 25-45 bases in length) containing the desired mutation at the center.

  • The primers should have a melting temperature (Tm) of ≥ 78°C.

  • Ensure the primers have a GC content of at least 40% and terminate in one or more G or C bases.

b. PCR Amplification:

  • Prepare a PCR reaction mixture containing the plasmid DNA with the wild-type ALS gene, the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), dNTPs, and reaction buffer.

  • Perform PCR with a thermal cycler. A typical program includes an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension, and a final extension step. The extension time should be sufficient to amplify the entire plasmid.

c. Digestion of Parental DNA:

  • Following PCR, treat the amplified product with the restriction enzyme DpnI. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Incubate the reaction at 37°C for 1-2 hours.

d. Transformation:

  • Transform competent E. coli cells (e.g., XL1-Blue) with the DpnI-treated plasmid DNA.

  • Plate the transformed cells on a selective agar medium (e.g., LB agar with an appropriate antibiotic) and incubate overnight at 37°C.

e. Verification:

  • Select several colonies and isolate the plasmid DNA.

  • Verify the presence of the desired mutation by DNA sequencing.

a. Expression:

  • Transform an expression strain of E. coli (e.g., BL21(DE3)) with the plasmid containing the wild-type or mutant ALS gene.

  • Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance the yield of soluble protein.

b. Purification:

  • Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer.

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

  • If the recombinant protein is His-tagged, purify the protein from the supernatant using a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

  • Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

  • Elute the target protein with an elution buffer containing a high concentration of imidazole.

  • Assess the purity of the eluted protein by SDS-PAGE.

This assay measures the activity of ALS by quantifying the formation of acetolactate, which is then converted to acetoin for colorimetric detection.

a. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5) containing the cofactors MgCl2 (e.g., 10 mM), thiamine pyrophosphate (ThDP) (e.g., 1 mM), and FAD (e.g., 20 µM).

  • Add a known concentration of the purified wild-type or mutant ALS enzyme to the reaction mixture.

b. Initiation and Incubation:

  • Initiate the enzymatic reaction by adding the substrate, sodium pyruvate, at various concentrations.

  • Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).

c. Termination and Decarboxylation:

  • Stop the reaction by adding an acidic solution (e.g., 6 N H2SO4).

  • Incubate the mixture at a higher temperature (e.g., 60°C) for a short period (e.g., 15 minutes) to facilitate the acid-catalyzed decarboxylation of acetolactate to acetoin.

d. Color Development and Measurement:

  • Add a solution of α-naphthol and creatine to the reaction mixture.

  • Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for the development of a red-colored complex.

  • Measure the absorbance of the solution at 525 nm using a spectrophotometer or a microplate reader.

e. Data Analysis:

  • Generate a standard curve using known concentrations of acetoin.

  • Calculate the initial reaction velocities (v) at different substrate concentrations [S].

  • Determine the kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), by fitting the data to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]).

  • The turnover number (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax / [E]total).

  • For inhibition studies, perform the assay in the presence of various concentrations of an inhibitor and calculate the inhibition constant (Ki).

Mandatory Visualization

The following diagrams illustrate the key processes involved in ALS catalysis and the experimental validation of residue function.

Experimental_Workflow cluster_gene Gene Level cluster_protein Protein Level cluster_activity Activity Level start Identify Target Residue sdm Site-Directed Mutagenesis start->sdm verification Sequence Verification sdm->verification expression Recombinant Protein Expression in E. coli verification->expression purification Protein Purification (e.g., Ni-NTA) expression->purification sds_page Purity Check (SDS-PAGE) purification->sds_page kinetics Enzyme Kinetics Assay sds_page->kinetics data_analysis Data Analysis (Km, kcat, Vmax, Ki) kinetics->data_analysis comparison Compare Mutant to Wild-Type data_analysis->comparison Logical_Relationship cluster_properties Residue Properties cluster_function Enzyme Function Residue Specific Amino Acid Residue Position Position in 3D Structure Residue->Position Chemical_Properties Chemical Properties (Size, Charge, Polarity) Residue->Chemical_Properties Catalysis Catalytic Activity (kcat) Position->Catalysis Substrate_Binding Substrate Binding (Km) Position->Substrate_Binding Cofactor_Binding Cofactor Binding (FAD, ThDP, Mg²⁺) Position->Cofactor_Binding Inhibitor_Binding Inhibitor/Herbicide Binding (Ki) Position->Inhibitor_Binding Stability Protein Stability & Conformation Position->Stability Chemical_Properties->Catalysis Chemical_Properties->Substrate_Binding Chemical_Properties->Cofactor_Binding Chemical_Properties->Inhibitor_Binding Chemical_Properties->Stability

References

A Comparative Analysis of 2-Acetolactate and 2-Aceto-2-hydroxybutyrate Formation by Acetohydroxyacid Synthase (AHAS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is a critical enzyme found in bacteria, archaea, fungi, and plants, but absent in animals. It plays a pivotal role in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) by catalyzing the initial irreversible step in their synthetic pathway.[1] This enzyme is the target for several classes of commercial herbicides, making it a significant subject of study in agricultural science and drug development.[2] AHAS catalyzes two parallel condensation reactions: the formation of 2-acetolactate from two molecules of pyruvate, and the formation of 2-aceto-2-hydroxybutyrate from one molecule of pyruvate and one molecule of 2-ketobutyrate.[3][4] Understanding the substrate specificity and kinetic preferences of AHAS for these two reactions is crucial for comprehending the regulation of branched-chain amino acid biosynthesis and for the development of novel antimicrobial agents and herbicides.

This guide provides an objective comparison of the formation of this compound and 2-aceto-2-hydroxybutyrate by AHAS, supported by experimental data.

Quantitative Comparison of Substrate Specificity

The substrate specificity of AHAS is often quantified by the specificity ratio, denoted as 'R'. This ratio compares the rate of 2-aceto-2-hydroxybutyrate (AHB) formation to the rate of this compound (AL) formation at equimolar concentrations of 2-ketobutyrate and pyruvate. The formula for the specificity ratio is:

VAHB / VAL = R * ([2-ketobutyrate] / [pyruvate]) [3]

A higher R value indicates a greater preference for 2-ketobutyrate as the second substrate. Different isozymes of AHAS exhibit markedly different R values, reflecting their physiological roles.

Enzyme SourceIsozymeSpecificity Ratio (R)Apparent Km for Pyruvate (mM)Reference
Escherichia coliAHAS I~1-[5]
Escherichia coliAHAS II~180-[5]
Escherichia coliAHAS III~60-[5]
Salmonella typhimuriumAHAS I~1-[5]
Salmonella typhimuriumAHAS II~180-[5]
Salmonella typhimuriumAHAS III~60-[5]
Ralstonia eutropha H16AHAS14010.5[6]

Note: A dash (-) indicates that the specific value was not provided in the cited source. The Km for pyruvate for the R. eutropha AHAS is notably high, suggesting a relatively low affinity for this substrate.

The significant variation in R values among AHAS isozymes highlights their distinct metabolic functions. For instance, in E. coli, AHAS I with an R value of approximately 1 shows no preference between the two substrates.[5] In contrast, AHAS II and AHAS III exhibit a strong preference for 2-ketobutyrate, with R values of approximately 180 and 60, respectively.[5] This high specificity is crucial for the efficient synthesis of isoleucine, especially when the intracellular concentration of 2-ketobutyrate is much lower than that of pyruvate.[3]

Enzymatic Reaction Pathways

The formation of both this compound and 2-aceto-2-hydroxybutyrate by AHAS proceeds through a common intermediate, hydroxyethyl-thiamine pyrophosphate (HE-ThDP), formed from the decarboxylation of the first pyruvate molecule. This intermediate then acts as a nucleophile, attacking the carbonyl carbon of a second keto acid substrate.

AHAS_Reactions cluster_pyruvate1 First Pyruvate Binding and Decarboxylation cluster_acetolactate This compound Formation cluster_hydroxybutyrate 2-Aceto-2-hydroxybutyrate Formation Pyruvate1 Pyruvate HE_ThDP AHAS-HE-ThDP (Hydroxyethyl-ThDP Intermediate) Pyruvate1->HE_ThDP Decarboxylation AHAS_ThDP AHAS-ThDP AHAS_ThDP->HE_ThDP CO2_1 CO2 HE_ThDP->CO2_1 Acetolactate This compound HE_ThDP->Acetolactate Condensation Hydroxybutyrate 2-Aceto-2-hydroxybutyrate HE_ThDP->Hydroxybutyrate Condensation Pyruvate2 Pyruvate Pyruvate2->Acetolactate Ketobutyrate 2-Ketobutyrate Ketobutyrate->Hydroxybutyrate Experimental_Workflow cluster_Westerfeld Westerfeld Assay cluster_GCMS GC-MS Assay Start Start: Prepare Reaction Mixture (AHAS, Buffer, Cofactors) Add_Substrates Add Substrates (Pyruvate and/or 2-Ketobutyrate) Start->Add_Substrates Incubation Incubate at Controlled Temperature Add_Substrates->Incubation Terminate Terminate Reaction Incubation->Terminate Decarboxylation Acidification and Heating (Decarboxylation to Acetoin) Terminate->Decarboxylation Derivatization Derivatization Terminate->Derivatization Color_Dev Add α-naphthol and Creatine (Color Development) Decarboxylation->Color_Dev Spectro Spectrophotometry (525 nm) Color_Dev->Spectro Quantification Data Analysis and Quantification Spectro->Quantification Extraction Solvent Extraction Derivatization->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis GCMS_Analysis->Quantification

References

Safety Operating Guide

Navigating the Disposal of 2-Acetolactate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates a meticulous approach to chemical waste management. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-acetolactate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will mitigate risks and ensure responsible handling of this chemical intermediate.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemical safety goggles, gloves, and a lab coat. All handling of this compound and its waste should be conducted within a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation :

    • Clearly label a dedicated waste container for this compound waste. The label should include the chemical name ("this compound Waste"), the primary hazard (e.g., "Corrosive - Acid"), and the date of accumulation.

    • Do not mix this compound waste with other chemical waste streams, particularly bases, oxidizers, or reactive metals, to prevent unforeseen chemical reactions.[1][2] Keep solid and liquid waste in separate containers.[2]

  • Container Selection and Management :

    • Use a container made of a material compatible with acidic solutions, such as glass or high-density polyethylene (HDPE).[2] Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.[3][4]

    • Fill liquid waste containers to no more than 75-80% of their capacity to allow for vapor expansion and prevent spills.[3][5]

    • Keep the waste container closed at all times, except when adding waste.[1][3][6]

  • Waste Accumulation and Storage :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][7]

    • The SAA should be under the control of laboratory personnel and equipped with secondary containment, such as a spill tray, to contain any potential leaks.[1]

    • Ensure that incompatible wastes stored in the same SAA are physically segregated.[1]

  • Arranging for Final Disposal :

    • Once the waste container is full or has been in storage for a designated period (as per your institution's guidelines, often not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[7][8]

    • Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves completing a hazardous waste disposal form, providing details about the waste composition.

  • Spill Management :

    • In the event of a spill, consult your laboratory's spill response plan.

    • For small spills, absorb the material with a chemical absorbent pad or other inert material.

    • Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Quantitative Data Summary

As no specific quantitative data for the disposal of this compound was found in the search results, the following table summarizes the key procedural limits and considerations for the safe handling of this chemical waste.

ParameterGuidelineRationale
Waste Container Capacity Do not exceed 75-80% of the container's total volume.[3][5]To allow for vapor expansion and prevent spills from overfilling.
pH of Aqueous Waste for Drain Disposal pH must be between 5.0 and 12.5 for drain disposal, if permitted.[7]To prevent corrosion of plumbing and adverse effects on wastewater treatment systems. Note: Drain disposal of this compound is not recommended without a thorough toxicity assessment.
Storage Time in SAA Partially filled containers may remain in an SAA for up to one year.[7]To ensure regular turnover of chemical waste and prevent degradation or container failure.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

A Generate this compound Waste B Is a dedicated, labeled This compound waste container available? A->B C Prepare a new, compatible waste container with proper labeling. B->C No D Add waste to the container, ensuring not to exceed 75-80% capacity. B->D Yes C->D E Securely close the container. D->E F Store in a designated Satellite Accumulation Area (SAA) with secondary containment. E->F G Is the container full or has it reached the storage time limit? F->G H Continue to accumulate waste as needed. G->H No I Arrange for disposal through your institution's EHS. G->I Yes H->D J Maintain records of disposal. I->J

Figure 1. Procedural workflow for the proper disposal of this compound waste.

By adhering to these established protocols, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Acetolactate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2-Acetolactate. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper chemical management.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE, compiled from safety data for analogous chemicals.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear safety glasses with side shields or chemical safety goggles.[1] A face shield may be required when handling larger quantities or when there is a significant risk of splashing.To protect against potential eye irritation or damage from splashes or aerosols.
Hand Protection Wear protective gloves.[1] Based on related compounds, nitrile or butyl rubber gloves are recommended for handling acidic solutions.To prevent skin contact, which may cause irritation.
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin exposure.[1]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA-approved respiratory protection should be worn.[1] For related compounds, a multi-purpose combination respirator cartridge is suggested.To prevent inhalation of any potential aerosols or vapors that may cause respiratory irritation.

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposing of this compound is critical for laboratory safety and environmental responsibility. The following step-by-step guidance outlines the complete workflow.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all manipulations of this compound.

  • Verify that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the handling area.

2. Donning Personal Protective Equipment (PPE):

  • Before entering the designated handling area, correctly don all required PPE as outlined in the table above.

  • Inspect gloves for any signs of damage or degradation before use.

3. Handling this compound:

  • Conduct all work within the chemical fume hood to minimize inhalation exposure.

  • Handle the compound with care to avoid generating dust or aerosols.

  • Use appropriate laboratory equipment (e.g., spatulas, weighing paper) for transferring the chemical.

  • Keep containers of this compound tightly closed when not in use.

4. In Case of a Spill:

  • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth).

  • Collect the absorbed material and place it into a suitable, labeled container for disposal.

  • For large spills, evacuate the area and contact your institution's environmental health and safety department.

5. Decontamination:

  • Thoroughly clean all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

  • Wipe down the interior of the chemical fume hood after work is complete.

6. Doffing and Disposal of PPE:

  • Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat).

  • Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing all PPE.

7. Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.

  • Consult your institution's hazardous waste management guidelines for specific procedures.

Procedural Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Review Protocol & SDS Information prep_area Prepare Handling Area (Fume Hood, Spill Kit) start->prep_area gather_materials Gather All Necessary Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_chemical Handle this compound in Fume Hood don_ppe->handle_chemical spill_check Spill Occurs? handle_chemical->spill_check cleanup_spill Execute Spill Cleanup Procedure spill_check->cleanup_spill Yes decontamination Decontaminate Work Surfaces & Equipment spill_check->decontamination No cleanup_spill->handle_chemical doff_ppe Doff PPE Correctly decontamination->doff_ppe dispose_waste Dispose of Chemical & Contaminated Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end End wash_hands->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.